molecular formula C7H8N2O2 B1272743 2-Amino-4-methylnicotinic acid CAS No. 38076-82-3

2-Amino-4-methylnicotinic acid

Cat. No.: B1272743
CAS No.: 38076-82-3
M. Wt: 152.15 g/mol
InChI Key: VLGIIWGQCIFWPV-UHFFFAOYSA-N
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Description

2-Amino-4-methylnicotinic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGIIWGQCIFWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370309
Record name 2-Amino-4-methylnicotinic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-82-3
Record name 2-Amino-4-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38076-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methylnicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Foundational Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methylnicotinic Acid

In the landscape of modern drug discovery and development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The adage "a good drug is a balance of properties" holds especially true. While biological activity at the target of interest is the initial spark, it is the molecule's physicochemical properties that dictate its ability to navigate the complex biological milieu to reach that target, be absorbed, remain stable, and avoid off-target toxicities.[1][2] Neglecting this foundational characterization often leads to costly late-stage failures.[1]

This guide focuses on this compound (CAS: 38076-82-3), a substituted pyridine carboxylic acid. Its structure is of significant interest to medicinal chemists, serving as a key intermediate and building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[3] For any researcher or drug development professional working with this scaffold, a deep and early understanding of its physicochemical profile is not merely academic—it is a strategic imperative. These properties, including ionization (pKa), lipophilicity (logP/logD), and aqueous solubility, are pivotal indicators that influence a molecule's behavior from the bench to the clinic.[4][5][6]

This document serves as a comprehensive technical resource, providing both the known computed data for this compound and, critically, the detailed experimental frameworks required to generate definitive, high-quality data for its full characterization.

Molecular Identity and Core Physicochemical Profile

A precise understanding of a compound's fundamental properties begins with its identity and a summary of its predicted characteristics. These computed values, while not a substitute for experimental data, provide a valuable baseline for experimental design and hypothesis generation.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-amino-4-methylpyridine-3-carboxylic acid[7]
Synonyms 2-Amino-4-methyl-3-pyridinecarboxylic acid[8][9]
CAS Number 38076-82-3[7][8]
Molecular Formula C₇H₈N₂O₂[3][7]
Molecular Weight 152.15 g/mol [3][7]
Physical Appearance Light yellow to light brown solid[10]
Computed XLogP3 0.9[7]
Predicted pKa (Acidic) 2.34 ± 0.32 (Carboxylic Acid)[10]
Predicted pKa (Basic) Value not readily available; requires experimental determination-

Ionization State (pKa): The Primary Driver of Behavior

For an ionizable molecule, the acid dissociation constant, pKa, is arguably the most critical physicochemical parameter.[11] It governs the extent of ionization at a given pH, which in turn profoundly influences solubility, lipophilicity, permeability, and target binding.[12] this compound is amphoteric, possessing both a basic amino group and pyridine nitrogen, and an acidic carboxylic acid group. Therefore, it will exist in different ionization states depending on the pH of its environment.

  • The Carboxylic Acid (pKa₁): The carboxylic acid group (-COOH) is acidic and will be predominantly in its neutral, protonated form at low pH. As the pH increases above its pKa, it will deprotonate to the negatively charged carboxylate (-COO⁻). The predicted pKa for this group is approximately 2.34.[10]

  • The Pyridine Nitrogen and Amino Group (pKa₂): The 2-amino group and the pyridine ring nitrogen are basic centers that will be protonated and positively charged at low pH. As the pH rises above their pKa, they will be deprotonated to their neutral forms. Understanding the pKa of the most basic center is crucial for predicting the charge at physiological pH.

The interplay of these groups means the molecule can exist as a cation, a zwitterion, or an anion. Accurately determining these pKa values is essential for interpreting any subsequent biological or chemical data.

Caption: Ionization states of this compound across a pH gradient.

Lipophilicity (logP and logD): Gauging Membrane Affinity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[4]

  • logP (Partition Coefficient): This is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. Crucially, logP only describes the partitioning of the neutral species.[13]

  • logD (Distribution Coefficient): For an ionizable compound like this compound, the logD is a more physiologically relevant metric. It measures the partition ratio of all species (neutral and ionized) at a specific pH.[13] The logD is therefore pH-dependent. Given that most drugs interact with the body at the pH of blood serum (~7.4), determining the logD at pH 7.4 is a standard and critical practice in drug discovery.

The computed XLogP3 of 0.9 suggests the neutral form of the molecule has low to moderate lipophilicity.[7] However, the experimental logD at pH 7.4 will provide the most accurate insight into its behavior in the body.

Aqueous Solubility: A Prerequisite for Efficacy

A drug must be in solution to be absorbed and to interact with its biological target.[14] Poor aqueous solubility can severely limit bioavailability and complicate the interpretation of in vitro assay results.[15] It is essential to distinguish between two types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound, typically dissolved first in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer. It is often used for early-stage screening to flag potential issues.[16][17]

  • Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated aqueous solution with excess solid present. It is crucial for lead optimization and formulation development.[15][16]

Experimental Protocols for Definitive Characterization

The following protocols describe standard, robust methods for experimentally determining the key physicochemical properties of this compound.

Protocol 1: pKa Determination by Potentiometric Titration

Causality: This method directly measures the pH of a solution as a titrant (acid or base) is added, allowing for the precise identification of the pH at which 50% of the functional group is ionized (the pKa). It is a fundamental and highly accurate method.[18]

Methodology:

  • Preparation: Accurately weigh ~1-5 mg of 2-Amino-4-methylnicotinc acid and dissolve in a known volume (e.g., 10 mL) of deionized water or a water/co-solvent mixture (if solubility is low). Ensure the compound is fully dissolved.

  • Instrumentation: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) immediately before use.

  • Titration (Acidic pKa): Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with gentle stirring. Begin recording the pH. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Titration (Basic pKa): In a separate experiment, dissolve the compound in water and titrate with a standardized strong acid (e.g., 0.1 M HCl), again recording pH versus the volume of titrant added.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the midpoint of the steepest part of the resulting sigmoid curve (the inflection point).[18] Alternatively, the pKa can be determined from the first derivative of the titration curve.

Protocol 2: Thermodynamic Aqueous Solubility via Shake-Flask Method

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and relevant measure of a compound's solubility for formulation and biopharmaceutical assessment.[14]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (enough so that solid remains visible) to a series of vials containing a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them on a shaker or rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Quantification: Prepare a standard curve of the compound in the same buffer. Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[15]

  • Result: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Protocol 3: logD₇.₄ Determination via Shake-Flask Method

Causality: The shake-flask method is the traditional and most reliable technique for determining lipophilicity. It directly measures the partitioning of the compound between an aqueous and an organic phase at equilibrium.[19][20]

Methodology:

  • Phase Preparation: Prepare the two immiscible phases. The aqueous phase should be a buffer at the desired pH (e.g., pH 7.4 phosphate buffer). The organic phase is typically n-octanol. Pre-saturate each phase by mixing them vigorously and then allowing them to separate. This prevents volume changes during the experiment.[19]

  • Partitioning: Add a known amount of this compound to a vial containing known volumes of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer.

  • Equilibration: Seal the vial and shake it for a sufficient time (e.g., 2-4 hours) to allow the compound to reach partitioning equilibrium.[19]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[19]

  • Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV), using a standard curve prepared in the respective solvent.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase: logD = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)[20]

Physicochemical Profiling Workflow

The characterization of a novel compound is a multi-step process that integrates computational prediction with rigorous experimental validation. This workflow ensures that resources are used efficiently and that critical decisions are based on high-quality data.

Caption: A streamlined workflow for the physicochemical characterization of a new chemical entity.

Conclusion

This compound represents a valuable scaffold for medicinal chemistry. However, its potential can only be fully realized through a thorough and precise characterization of its fundamental physicochemical properties. While computational tools provide an excellent starting point, this guide underscores the indispensability of high-quality experimental data for pKa, aqueous solubility, and lipophilicity (logD). The protocols and workflow detailed herein provide a robust framework for researchers and drug development professionals to generate the critical data needed to make informed decisions, optimize molecular design, and ultimately increase the probability of success for therapeutic candidates derived from this important chemical entity.

References

  • Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • PubMed. (n.d.).
  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • LookChem. (2023). What are the physicochemical properties of drug?.
  • Benchchem. (n.d.).
  • Bienta. (n.d.). Aqueous Solubility Assay.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Longdom Publishing. (n.d.).
  • PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • TU Wien's reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks.
  • Cambridge MedChem Consulting. (2019). LogD.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • PharmaTutor. (2013).
  • PMC - NIH. (2013).
  • ChemicalBook. (2025). This compound, | 38076-82-3.
  • ResearchGate. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF.
  • CookeChem. (n.d.). 2-Amino-4-methylnicotinicacid , 95% , 38076-82-3.
  • ChemWhat. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.

Sources

An In-Depth Technical Guide to 2-Amino-4-methylnicotinic Acid (CAS: 38076-82-3): A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Amino-4-methylnicotinic acid, a key building block for the synthesis of advanced pharmaceutical agents. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the chemical properties, a plausible synthetic route, analytical characterization, and the strategic applications of this versatile heterocyclic compound.

Core Molecular Attributes and Physicochemical Properties

This compound, registered under CAS number 38076-82-3, is a substituted pyridine derivative featuring both an amino and a carboxylic acid functional group.[1][2] This unique arrangement of functional groups on the pyridine ring makes it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators.[1]

The presence of the amino group at the 2-position and the carboxylic acid at the 3-position allows for a variety of chemical transformations. The amino group can act as a nucleophile or be transformed into various other functionalities, while the carboxylic acid is amenable to esterification and amidation reactions. The methyl group at the 4-position can influence the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 38076-82-3[1][2]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1][3]
Appearance Off-White Solid (Expected)[4]
Topological Polar Surface Area 76.2 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Storage Temperature 2-8°C, under inert gas, protected from light[1]

Strategic Synthesis Pathway

Synthesis_Workflow A 2-Chloro-4-methyl-3-nitropyridine B Ammonolysis (Aqueous Ammonia, High T/P) A->B Step 1 C 2-Amino-4-methyl-3-nitropyridine B->C D Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) C->D Step 2 E 2,3-Diamino-4-methylpyridine D->E F Diazotization & Hydrolysis (NaNO₂, H₂SO₄/H₂O) E->F Step 3 G 2-Amino-4-methyl-3-hydroxypyridine F->G H Carboxylation (Kolbe-Schmitt type reaction) G->H Step 4 I This compound H->I

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Ammonolysis of 2-Chloro-4-methyl-3-nitropyridine

  • Rationale: The chloro substituent at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 3-position. Ammonia serves as the nucleophile to displace the chloride.

  • Procedure:

    • To a high-pressure autoclave, add 2-chloro-4-methyl-3-nitropyridine and a significant excess of aqueous ammonia (e.g., 28-30% solution).

    • Seal the vessel and heat to a temperature in the range of 150-180°C for several hours. The reaction progress should be monitored by TLC or HPLC.

    • After cooling to room temperature, carefully vent the autoclave.

    • The product, 2-amino-4-methyl-3-nitropyridine, can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent (e.g., ethyl acetate) after basification of the aqueous solution.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group needs to be reduced to an amino group to proceed with the subsequent diazotization step. Catalytic hydrogenation or reduction with a metal in acidic media are common and effective methods.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 2-amino-4-methyl-3-nitropyridine in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/HPLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 2,3-diamino-4-methylpyridine.

Step 3: Diazotization and Hydrolysis

  • Rationale: The newly formed amino group at the 3-position can be selectively diazotized and subsequently displaced by a hydroxyl group upon hydrolysis. The amino group at the 2-position is less reactive under these conditions.

  • Procedure:

    • Dissolve the 2,3-diamino-4-methylpyridine in a cold aqueous solution of a strong acid, such as sulfuric acid.

    • Cool the solution in an ice bath to 0-5°C.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to stir at low temperature for a short period, then warm it gently to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl compound.

    • Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate) and extract the product, 2-amino-4-methyl-3-hydroxypyridine, with an organic solvent.

Step 4: Carboxylation

  • Rationale: A Kolbe-Schmitt type reaction can be employed to introduce a carboxylic acid group onto the pyridine ring, ortho to the hydroxyl group.

  • Procedure:

    • The sodium salt of 2-amino-4-methyl-3-hydroxypyridine is prepared by treating it with a strong base like sodium hydroxide.

    • The dried salt is then heated under a high pressure of carbon dioxide.

    • Acidification of the reaction mixture will yield the final product, this compound.

    • The product can be purified by recrystallization from a suitable solvent system.

Analytical Characterization: A Spectroscopic Approach

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the quaternary carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.[6] Key expected absorptions include:

  • N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹).

  • O-H stretching of the carboxylic acid (a broad band in the region of 2500-3300 cm⁻¹).

  • C=O stretching of the carboxylic acid (a strong absorption around 1700 cm⁻¹).[7]

  • C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the final compound and for monitoring the progress of the synthesis. A reverse-phase HPLC method would be suitable for this analysis.[9][10]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Stationary Phase: A C18 column is a common choice for separating small organic molecules.

  • Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of bioactive molecules, primarily in the areas of oncology and neuroscience.[1]

Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[11][12] The amino group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The carboxylic acid group provides a convenient handle for further derivatization, allowing for the exploration of the solvent-exposed region of the kinase and the optimization of pharmacokinetic properties.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Site cluster_1 Aminopyridine-based Inhibitor Hinge Region Hinge Region Solvent-Exposed Region Solvent-Exposed Region Aminopyridine Scaffold Aminopyridine Scaffold Aminopyridine Scaffold->Hinge Region H-bond R-group R-group R-group->Solvent-Exposed Region Interaction

Caption: Generalized interaction of an aminopyridine-based inhibitor with a kinase active site.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in neurotransmission.[13][14] Modulators of nAChRs have therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The aminopyridine core of this compound can serve as a scaffold for the development of novel nAChR agonists, antagonists, or allosteric modulators.[15] The functional groups on the molecule allow for the systematic modification of its structure to achieve desired selectivity and potency for different nAChR subtypes.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in drug discovery. Its versatile chemical nature allows for its incorporation into a wide range of molecular architectures, particularly for the development of kinase inhibitors and nicotinic acetylcholine receptor modulators. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and key analytical considerations. As the demand for novel therapeutics in oncology and neuroscience continues to grow, the utility of such well-defined chemical scaffolds is expected to increase, making this compound a valuable tool for medicinal chemists and drug development professionals.

References

  • MySkinRecipes. This compound.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254).
  • PubChem. 2-Aminonicotinic acid.
  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PrepChem.com. Synthesis of 2-amino-4-methyl-3-pyridinol.
  • Google Patents. A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • ResearchGate. Synthesis of 2-aminonicotinic acid.
  • SD Fine-Chem. 2-amino-4-methyl pyridine (for synthesis).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
  • PubChem. 2-Amino-4-methylpyridine-3-carboxylic acid.
  • NIST WebBook. 2-Pyridinamine, 4-methyl-.
  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra.
  • ResearchGate. analysis of amino acids by high performance liquid chromatography.
  • PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor.
  • Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • PubChem. 2-Amino-4-methyl-nicotinonitrile.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • PubChem. 2-Methylnicotinic acid.
  • NIST WebBook. 2-Amino-4-methyl-3-nitropyridine.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Cenmed. This compound (C007B-445219).
  • SpectraBase. 2-amino-6-phenyl-4-(1-phenylethyl)nicotinic acid methyl ester - Optional[13C NMR] - Chemical Shifts.
  • SIELC Technologies. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column.
  • PubMed Central. Compounds from Natural Sources as Protein Kinase Inhibitors.
  • Wikipedia. Nicotinic agonist.
  • PubMed. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
  • PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • PubMed. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl].
  • Medizinische Fakultät Münster. Amino acids.
  • PubMed Central. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources.
  • PubMed Central. The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH.
  • MassBank. Methionine.
  • Peak Proteins. MASS SPECTROMETRY AID.

Sources

A Technical Guide to the Biological Significance of 2-Amino-4-methylnicotinic Acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-methylnicotinic acid, a pivotal heterocyclic building block in the synthesis of a diverse range of biologically active compounds. While direct pharmacological studies on this compound are not extensively documented in publicly available literature, its integral role as a key intermediate provides significant insights into its potential biological relevance. This document will explore the compound's chemical properties, its strategic importance in the synthesis of potent therapeutic agents, and infer its potential biological activities based on the well-characterized functions of its derivatives. We will delve into its utility in the development of nicotinic receptor modulators, kinase inhibitors, and anti-inflammatory agents, providing a forward-looking perspective for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound (CAS No: 38076-82-3, Molecular Formula: C₇H₈N₂O₂) is a substituted pyridine carboxylic acid that has emerged as a valuable intermediate in medicinal chemistry and agrochemical research.[1][2] Its unique structural arrangement, featuring a pyridine ring substituted with an amino group, a carboxylic acid, and a methyl group, offers multiple reactive sites for chemical modification. This versatility allows for its incorporation into a wide array of complex molecular architectures, making it a sought-after precursor for compounds with significant biological activities.[1] The presence of both amino and carboxylic acid functional groups facilitates straightforward derivatization, a crucial feature for combinatorial chemistry and the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

This guide will illuminate the known applications of this compound as a foundational element for synthesizing molecules with established therapeutic potential. By examining the biological targets and mechanisms of action of these derivatives, we can extrapolate the inherent potential of the this compound scaffold.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
CAS Number 38076-82-3[1]
Appearance White to off-white crystalline powderVendor Information
Solubility Soluble in many organic solventsGeneral Chemical Knowledge

Synthetic Utility and Pathways

The primary recognized value of this compound lies in its role as a versatile starting material. Several synthetic routes to produce this and related aminonicotinic acids have been developed, often with the goal of creating more complex, biologically active molecules.[2]

Diagram: Synthetic Trajectory of this compound

G cluster_start Starting Material cluster_derivatives Key Derivatives 2-Amino-4-methylnicotinic_acid This compound Nicotinic_Receptor_Modulators Nicotinic Receptor Modulators 2-Amino-4-methylnicotinic_acid->Nicotinic_Receptor_Modulators Amide Coupling / Cyclization Kinase_Inhibitors Kinase Inhibitors 2-Amino-4-methylnicotinic_acid->Kinase_Inhibitors Heterocycle Formation Anti_Inflammatory_Agents Anti-Inflammatory Agents 2-Amino-4-methylnicotinic_acid->Anti_Inflammatory_Agents Functional Group Transformation

Caption: Synthetic utility of this compound.

Inferred Biological Activity from Key Derivatives

While direct biological data for this compound is sparse, the well-documented activities of its derivatives provide a strong basis for inferring its potential biological significance.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

This compound is a key building block in the synthesis of nicotinic receptor modulators.[1] nAChRs are ligand-gated ion channels involved in a wide range of physiological processes, and their dysfunction is implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The structural framework of this compound likely contributes to the binding affinity and selectivity of its derivatives for different nAChR subtypes.

Kinase Inhibition

The scaffold of this compound is utilized in the preparation of kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling pathways, and their aberrant activity is a hallmark of cancer and inflammatory diseases. The pyridine and amino functionalities of the core structure can serve as key hydrogen bond donors and acceptors, facilitating interaction with the ATP-binding pocket of various kinases.

A patent for 2-methyl nicotinate, a closely related compound, highlights its use as an intermediate for the oncolytic drug BAY-1082439 and the IKK beta inhibitor ML-120B, underscoring the relevance of this chemical class in cancer therapy.

Anti-Inflammatory Potential

The use of this compound as an intermediate for anti-inflammatory agents suggests its potential contribution to this therapeutic area.[1] A structurally analogous compound, 2-amino-4-methylpyridine, has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. This suggests that the 2-amino-4-methylpyridine core, present in this compound, may be a key pharmacophore for iNOS inhibition.

Diagram: Inferred Biological Targets

G cluster_targets Potential Biological Targets Core_Structure 2-Amino-4-methylnicotinic acid Scaffold nAChRs Nicotinic Acetylcholine Receptors (nAChRs) Core_Structure->nAChRs Modulation Kinases Protein Kinases Core_Structure->Kinases Inhibition iNOS Inducible Nitric Oxide Synthase (iNOS) Core_Structure->iNOS Inhibition (Inferred)

Caption: Potential biological targets of the this compound scaffold.

Experimental Protocols: A Focus on Synthesis

Given the primary application of this compound as a synthetic intermediate, this section provides a generalized, conceptual workflow for its utilization in the synthesis of a hypothetical bioactive derivative.

Workflow: Synthesis of a Hypothetical Bioactive Derivative

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane, Dimethylformamide).

    • Add a coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., Diisopropylethylamine) to activate the carboxylic acid for amide bond formation.

    • Stir at room temperature for 30-60 minutes.

  • Amide Coupling:

    • To the activated acid solution, add the desired primary or secondary amine.

    • Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide derivative.

Diagram: Generalized Synthetic Workflow

G Start This compound Activation Carboxylic Acid Activation Start->Activation Coupling Amide Coupling with Amine Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Chromatography / Recrystallization Workup->Purification Product Purified Derivative Purification->Product

Caption: Generalized workflow for derivatization.

Safety and Handling

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Future Perspectives and Conclusion

This compound stands as a testament to the importance of versatile chemical intermediates in the advancement of pharmacology and agrochemistry. While its own biological activity remains an area ripe for further investigation, its established role as a precursor to potent modulators of key biological targets underscores its significance. Future research could focus on screening this compound itself in a broad range of biological assays to uncover any intrinsic pharmacological properties. Furthermore, the continued exploration of new derivatives based on this scaffold holds promise for the discovery of novel therapeutic agents and agrochemicals. The insights provided in this guide aim to equip researchers with a foundational understanding of this valuable compound and to stimulate further inquiry into its potential applications.

References

  • MySkinRecipes. This compound.

Sources

"2-Amino-4-methylnicotinic acid derivatives and analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4-methylnicotinic Acid Derivatives and Analogs

Foreword: The Strategic Value of the Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to a multitude of biological targets with high affinity. The pyridine ring, a cornerstone of numerous natural products and synthetic drugs, is a quintessential example. Within this class, the 2-aminonicotinic acid backbone serves as a particularly versatile template. The strategic placement of the amino and carboxylic acid groups provides ideal vectors for derivatization, enabling chemists to meticulously tune physicochemical properties and biological activity. This guide focuses on a specific, highly valuable subset: This compound and its analogs . The addition of the 4-methyl group introduces subtle yet significant steric and electronic modifications that influence molecular conformation and receptor interaction, opening new avenues for drug discovery. This document provides a technical deep-dive into the synthesis, characterization, and biological evaluation of this promising chemical class, grounded in field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: From Building Blocks to Bioactive Molecules

The synthesis of this compound derivatives is not merely a procedural exercise; it is a strategic process where the choice of reactants and conditions directly dictates the yield, purity, and feasibility of large-scale production. The inherent reactivity of the pyridine ring, coupled with the directing effects of the amino and carboxyl groups, allows for several robust synthetic approaches.

Foundational Synthesis via Multi-Component Reactions

One of the most elegant and efficient methods for constructing the core nicotinonitrile scaffold (a direct precursor to nicotinic acids) involves a one-pot, multi-component reaction. This approach is favored for its atom economy and operational simplicity. A common strategy involves the condensation of a chalcone with malononitrile in the presence of ammonium acetate.

Causality Insight: The use of chalcones (α,β-unsaturated ketones) as a starting material is a strategic choice. They are readily synthesized from various acetophenones and aldehydes, allowing for immense diversity in the final product's substituents at the 4- and 6-positions of the pyridine ring[1]. Ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring formation.

Detailed Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives[1]

This protocol describes a representative two-step synthesis, which is broadly applicable for generating a library of analogs.

Step 1: Chalcone Synthesis

  • Dissolve 10 mmol of the desired acetophenone and 10 mmol of the corresponding aldehyde in ethanol.

  • Add a 10% alcoholic sodium hydroxide (NaOH) solution dropwise under stirring at room temperature.

  • Continue stirring until a precipitate forms or thin-layer chromatography (TLC) indicates the consumption of starting materials.

  • Filter the resulting solid, wash with cold ethanol, and dry. The chalcone is typically used in the next step without further purification.

    • Scientist's Note: The use of a catalytic amount of a strong base like NaOH is critical for deprotonating the α-carbon of the acetophenone, initiating the Claisen-Schmidt condensation.

Step 2: Pyridine Ring Formation

  • In a round-bottom flask, combine the chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol).

  • Add absolute ethanol as the solvent and fit the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-aminonicotinonitrile derivative.

    • Self-Validation: The success of this reaction is validated by the disappearance of the chalcone spot on TLC and the appearance of a new, typically fluorescent, product spot. Final structure confirmation requires spectroscopic analysis (Section 2).

Alternative & Industrial-Scale Syntheses

For specific analogs, particularly those used as key pharmaceutical intermediates, alternative routes are employed. A notable example is the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID), which is a 2-(arylamino) nicotinic acid derivative. An improved, solvent-free method utilizes boric acid as a catalyst for the reaction between 2-chloronicotinic acid and an aniline derivative[2].

Causality Insight: The solvent-free approach is highly advantageous in pharmaceutical manufacturing as it reduces volatile organic compound (VOC) emissions, simplifies product workup, and often leads to higher yields[2]. Boric acid acts as a mild and safe Lewis acid catalyst, activating the 2-chloronicotinic acid towards nucleophilic substitution.

A general workflow for the synthesis of these derivatives is illustrated below.

G cluster_start Starting Materials cluster_proc Core Reactions cluster_inter Key Intermediates cluster_final Final Products & Derivatization A Aldehydes P1 Claisen-Schmidt Condensation A->P1 B Ketones B->P1 C Malononitrile P2 One-Pot Cyclization C->P2 D 2-Chloronicotinic Acid P3 Nucleophilic Aromatic Substitution (SNAr) D->P3 E Anilines E->P3 I1 Chalcones P1->I1 I2 2-Aminonicotinonitriles P2->I2 I3 2-(Arylamino)nicotinic Acids P3->I3 I1->P2 F1 Hydrolysis to Nicotinic Acids I2->F1 F2 Amide Coupling, Esterification, etc. I3->F2 F1->F2

Caption: General synthetic pathways for 2-aminonicotinic acid analogs.

Physicochemical and Spectroscopic Characterization

Unambiguous structure elucidation and purity assessment are non-negotiable in drug development. A multi-technique approach is essential for a self-validating characterization package.

Core Analytical Workflow
  • Chromatography (HPLC/TLC): The first step post-synthesis is to assess purity. High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column is the gold standard for quantitative purity analysis[3]. A gradient elution using a mobile phase of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically employed.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides the molecular weight of the compound, offering immediate confirmation of the target molecule's formation. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing definitive evidence of the chemical formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. They provide information on the number and connectivity of protons and carbons, allowing for the complete assignment of the molecular structure.

  • Infrared (IR) Spectroscopy: FT-IR is a rapid technique used to identify key functional groups. For this class of compounds, characteristic peaks confirm the presence of N-H bonds in the amino group and the C≡N stretch in nitrile precursors or the C=O stretch in the final carboxylic acids[1].

  • X-ray Crystallography: For novel compounds, obtaining a single crystal and performing X-ray diffraction analysis provides the absolute, unambiguous 3D structure of the molecule in the solid state[4].

Protocol: Standard Characterization of a Novel 2-Amino-4-aryl-6-aryl-nicotinonitrile
  • Purity Check: Dissolve ~1 mg of the compound in 1 mL of methanol. Inject 5 µL onto a C18 HPLC column. Run a 5-95% acetonitrile/water gradient over 15 minutes, with UV detection at 254 nm and 280 nm. The goal is a single major peak with >95% purity.

  • Mass Verification: Divert the HPLC eluent to an electrospray ionization (ESI) mass spectrometer. Look for the [M+H]⁺ ion corresponding to the calculated molecular weight.

  • Structure Elucidation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum. Expect to see signals for the aromatic protons, a singlet for the pyridine ring proton, and a characteristic broad singlet for the amino (-NH₂) protons[1].

    • Acquire a ¹³C NMR spectrum to observe all unique carbon atoms.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed to resolve complex structures.

  • Functional Group ID: Prepare a KBr pellet or use an ATR accessory to acquire an FT-IR spectrum. Identify key vibrational bands.

Table 1: Representative Spectroscopic Data for 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile[1]
TechniqueKey ObservationsInterpretation
FT-IR 3412, 3327 cm⁻¹ (broad); 2209 cm⁻¹ (sharp)N-H stretching of the primary amine; C≡N stretching of the nitrile group.
¹H-NMR δ 7.55-7.00 (m, Ar-H); δ 5.34 (s, 2H); δ 3.87 (s, 3H)Aromatic protons; Broad singlet of the -NH₂ group; Singlet of the methoxy (-OCH₃) group.
¹³C-NMR δ 160.16, 160.07, 159.84, 153.83...; δ 116.90; δ 55.45Resonances for aromatic and pyridine ring carbons; Carbon of the C≡N group; Carbon of the -OCH₃ group.

A Survey of Biological Activities and Therapeutic Potential

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. This structural template has proven to be a fertile ground for identifying leads in oncology, inflammation, and infectious diseases.

Anticancer Activity

Derivatives of this class have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Research has shown anti-proliferative activity against breast (MCF-7), lung (A549), liver (HepG2), and colon (HT-29) cancer cells[5]. The mechanism often involves the inhibition of critical cellular pathways. For example, their role as building blocks for kinase inhibitors is an area of active investigation[6].

G Derivative 2-Amino-Nicotinic Acid Derivative Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Derivative->Kinase Binds & Inhibits Pathway Proliferation & Angiogenesis Signaling Pathway (e.g., MAPK, PI3K/Akt) Kinase->Pathway Activates Apoptosis Induction of Apoptosis Pathway->Apoptosis Suppresses Proliferation Inhibition of Cell Proliferation Pathway->Proliferation Promotes Angiogenesis Inhibition of Angiogenesis Pathway->Angiogenesis Promotes

Caption: Hypothetical mechanism for anticancer activity via kinase inhibition.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. The 2-aminonicotinic acid scaffold is related to potent NSAIDs like Flunixin, which functions as a cyclooxygenase (COX) inhibitor[2]. More recent research has uncovered novel derivatives that inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages[7]. This suggests that newer analogs may offer more targeted anti-inflammatory action with potentially improved gastric safety profiles compared to traditional NSAIDs[7].

Antimicrobial Activity

The emergence of drug-resistant microbes is a global health crisis. Nicotinic acid derivatives have been explored as a source of new antimicrobial agents. Studies have shown that derivatization, such as the formation of 4-thiazolidinones or 1,3,4-oxadiazolines from the core structure, can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species[8][9][10].

Scientist's Note: The mechanism of antimicrobial action can vary. Some compounds may disrupt cell wall synthesis, while others could interfere with nucleic acid replication or essential metabolic enzymes. Identifying the precise target is a critical step in optimizing these leads.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Nicotinic Acid Derivatives[9]
Compound IDSubstituentS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)
13 5-nitrofuran (Acylhydrazone)1.95 - 15.62High ActivityGood/Moderate
25 5-nitrofuran (Oxadiazoline)7.817.8131.25 - 125
Ciprofloxacin (Reference Drug)0.200.100.02

Data synthesized from the source to illustrate representative activity.

Structure-Activity Relationship (SAR) Insights

Understanding how specific structural modifications impact biological activity is the essence of medicinal chemistry. For the this compound scaffold, several key SAR trends can be inferred from existing research.

  • The 2-Amino Group: This group is a critical hydrogen bond donor and a key site for derivatization. Converting it to an amide, sulfonamide, or substituting it with aryl groups (as in Flunixin) drastically alters the compound's properties and target specificity[2][8].

  • The Carboxylic Acid (Position 3): This group is a hydrogen bond acceptor and is often crucial for binding to enzyme active sites. Esterification or conversion to an amide (bioisosteric replacement) can modulate potency, cell permeability, and pharmacokinetic properties.

  • The Pyridine Ring Substituents (Positions 4, 5, 6):

    • The 4-methyl group provides a steric and electronic anchor that differentiates this class from other nicotinic acids.

    • Introducing bulky, lipophilic groups (like substituted phenyl rings) at positions 4 and 6, as seen in the nicotinonitrile series, is a successful strategy for enhancing cytotoxic activity[1]. The electronic nature (electron-donating vs. electron-withdrawing) of the substituents on these phenyl rings further tunes the activity[11].

Caption: Key structure-activity relationship points on the 2-aminonicotinic acid scaffold.

Future Directions and Applications

The this compound framework remains a scaffold of high interest with significant untapped potential.

  • Kinase Inhibitor Development: Given their utility as building blocks, a systematic exploration of these derivatives against a broad panel of kinases could yield novel and selective inhibitors for oncology and autoimmune diseases[6].

  • Agrochemicals: The structural features of these compounds make them suitable for developing novel pesticides and herbicides, an application that leverages their inherent biological activity[6].

  • Combinatorial Chemistry: The ease of derivatization at multiple positions makes this scaffold ideal for combinatorial library synthesis, enabling high-throughput screening to identify new leads for a wide array of biological targets[6].

By combining rational design based on SAR with efficient, modern synthetic methodologies, the this compound class of compounds will undoubtedly continue to be a valuable source of new therapeutic agents and chemical tools.

References

  • Benchchem. (n.d.). Mechanistic Investigations of Biological Activities of 2 Amino 4 Methylnicotinic Acid and Its Derivatives.
  • MySkinRecipes. (n.d.). This compound.
  • Benchchem. (n.d.). 2-Amino-4,6-dimethylnicotinic Acid | CAS 106837-89-2.
  • Azizian, J., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123.
  • Benchchem. (n.d.). 2-Amino-4-phenylnicotinic Acid | Research Chemical.
  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.
  • Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753–766.
  • Wujec, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3285.
  • Patel, N. B., & Shaikh, F. M. (2010). New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity. Scientia pharmaceutica, 78(4), 753–765.
  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808.
  • Google Patents. (2017). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Romagnoli, R., et al. (2012). Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. Bioorganic & medicinal chemistry, 20(2), 996–1007.
  • Muralidharan, S., et al. (2013). Single Crystal Structure and Characterization of 2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol. Asian Journal of Chemistry, 25(18), 10321-10325.

Sources

Spectroscopic Characterization of 2-Amino-4-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-4-methylnicotinic acid (C₇H₈N₂O₂), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The structural elucidation of this molecule is paramount for ensuring the quality and efficacy of downstream applications, including the development of nicotinic receptor modulators and anti-inflammatory agents.[1] This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral features, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyridine derivative with amino and carboxylic acid functional groups. These features, along with the methyl group, give rise to a unique spectroscopic fingerprint that can be used for its unambiguous identification and characterization.

Structure:

(Note: A proper 2D chemical structure diagram would be ideal here if the platform supported it.)

This guide will now delve into the specific spectroscopic techniques used to characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0s1HH5The proton at position 5 is adjacent to the electron-withdrawing carboxylic acid group and is expected to be downfield.
~6.5s1HH6The proton at position 6 is ortho to the electron-donating amino group and is expected to be upfield.
~2.3s3H-CH₃The methyl group protons will appear as a singlet in a typical aliphatic region.
Broads2H-NH₂The amino group protons are exchangeable and will likely appear as a broad singlet.
Broads1H-COOHThe carboxylic acid proton is also exchangeable and will appear as a broad singlet, typically further downfield.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~168C=OThe carboxylic acid carbonyl carbon is characteristically found in this downfield region.[3]
~160C2The carbon bearing the amino group (C2) is expected to be significantly downfield due to the deshielding effect of the nitrogen.
~150C4The carbon with the methyl substituent (C4) will also be in the aromatic region.
~148C6The C6 carbon is adjacent to the ring nitrogen and will be deshielded.
~108C5The C5 carbon is shielded by the amino group and is expected to be the most upfield of the aromatic carbons.
~105C3The C3 carbon, to which the carboxylic acid is attached, will be in the aromatic region.
~20-CH₃The methyl carbon will appear in the typical aliphatic region.[3]

Note: These are predicted values based on typical chemical shifts for similar structures.[3][4][5]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

Workflow for NMR Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Tune and shim the spectrometer C->D E Acquire ¹H NMR spectrum (e.g., 16 scans) D->E F Acquire ¹³C NMR spectrum (e.g., 1024 scans) D->F G Apply Fourier Transform E->G F->G H Phase and baseline correct G->H I Calibrate spectra (TMS at 0 ppm) H->I J Integrate and pick peaks I->J IR_Workflow A Clean the ATR crystal (e.g., with isopropanol) B Record a background spectrum A->B C Place a small amount of solid This compound on the crystal B->C D Apply pressure with the anvil C->D E Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) D->E F Clean the crystal E->F

Caption: Step-by-step procedure for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (Molecular Weight: 152.15 g/mol ), electrospray ionization (ESI) is a suitable technique. [1] Expected Mass Spectrometry Data (Positive Ion ESI):

m/zIon
153.06[M+H]⁺
136.06[M+H - NH₃]⁺
108.05[M+H - COOH]⁺

The fragmentation pattern will likely involve the loss of the amino group as ammonia and the carboxylic acid group as formic acid or carbon dioxide. The exact fragmentation will depend on the collision energy used in MS/MS experiments.

Experimental Protocol: MS Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of small molecules.

Workflow for LC-MS Data Acquisition:

MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Prepare a dilute solution of This compound in a suitable solvent (e.g., methanol/water) B Filter the solution A->B C Inject sample onto a C18 reverse-phase column B->C D Elute with a gradient of water and acetonitrile (with 0.1% formic acid) C->D E Analyze eluent with ESI-MS in positive ion mode D->E F Acquire full scan MS data E->F G Perform MS/MS on the [M+H]⁺ ion (m/z 153.06) F->G

Caption: General workflow for LC-MS analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust methodology for the structural confirmation and quality control of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and chemical synthesis. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for regulatory compliance and scientific integrity.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000254).
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • MySkinRecipes. (n.d.). This compound.
  • NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Aminonicotinic acid.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid.
  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in enzymology, 586, 3–21.
  • Waters Corporation. (n.d.). Targeted Metabolomics and Lipidomics.
  • Li, Y., & Li, L. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(5), 732–739.
  • Wang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 123.
  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics.

Sources

The Elucidation of Molecular Architecture: A Technical Guide to Determining the Crystal Structure of 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As a Senior Application Scientist, it is understood that the precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its function and behavior. This is particularly true in the realm of drug development, where the solid-state properties of an active pharmaceutical ingredient (API) can dictate its efficacy, stability, and manufacturability. This guide addresses the topic of the crystal structure of 2-Amino-4-methylnicotinic acid, a key intermediate in the synthesis of various therapeutic agents.[1] It is important to note that, at the time of this writing, a definitive crystal structure for this specific compound is not publicly available. Therefore, this document serves as both a comprehensive technical guide and a strategic workflow for researchers seeking to determine this novel crystal structure. We will proceed with an in-depth exploration of the necessary experimental and analytical steps, grounded in established scientific principles.

The Significance of Crystalline Form in Drug Development

The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical industry.[1][2] These different polymorphs, while chemically identical, can exhibit vastly different physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting the bioavailability of the drug.[3]

  • Thermal Stability: Influencing the shelf-life and storage conditions.[1][4]

  • Mechanical Properties: Impacting tablet formation and manufacturing processes.[3]

Therefore, the unambiguous determination of the crystal structure of this compound is a critical step in controlling its solid-state properties and ensuring the development of a safe, stable, and effective pharmaceutical product.[4][5]

A Proposed Pathway for Structure Determination

The journey from a powdered sample to a fully characterized crystal structure is a multi-step process that requires careful planning and execution. The following sections outline a robust workflow for achieving this goal.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Collection & Analysis synthesis Chemical Synthesis purification Purification synthesis->purification Impurity Removal screening Solvent Screening purification->screening growth Single Crystal Growth screening->growth Optimal Conditions scxrd Single-Crystal X-ray Diffraction growth->scxrd solution Structure Solution scxrd->solution Diffraction Data refinement Structure Refinement solution->refinement Initial Model final_structure Final Crystal Structure refinement->final_structure Final Atomic Coordinates

Experimental workflow for crystal structure determination.
Step 1: Synthesis and Purification of this compound

The quality of the starting material is paramount for successful crystallization. A plausible synthetic route to this compound involves the amination of a suitable precursor, such as 2-chloro-4-methylnicotinic acid.

Proposed Synthesis Protocol:

  • Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-4-methylnicotinic acid in an aqueous ammonia solution.

  • Heating: Heat the mixture at a temperature range of 120-150°C for several hours. The progress of the reaction should be monitored by an appropriate technique like High-Performance Liquid Chromatography (HPLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The pH of the solution is then adjusted to the isoelectric point of this compound to induce precipitation.

  • Purification: The crude product should be collected by filtration and purified by recrystallization from a suitable solvent to achieve high purity (ideally >99%).

Step 2: Growth of High-Quality Single Crystals

Growing single crystals suitable for X-ray diffraction can be an iterative process. Several techniques should be employed to find the optimal conditions.[6][7]

Crystallization MethodDescriptionKey Considerations
Slow Evaporation The compound is dissolved in a solvent in which it is moderately soluble, and the solvent is allowed to evaporate slowly over days or weeks.[6][8][9]The rate of evaporation can be controlled by the opening of the container. A dust-free environment is crucial to prevent unwanted nucleation.[9]
Vapor Diffusion A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[6][10]This method is highly effective for small quantities of material.[6] The choice of solvent and anti-solvent is critical.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[7][8]The rate of cooling should be very slow to allow for the growth of large, well-ordered crystals.

Solvent selection is a critical parameter. A range of solvents with varying polarities should be screened. Given the structure of this compound, solvents such as water, ethanol, methanol, and mixtures thereof are good starting points.

Step 3: Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for X-ray analysis.[11] SCXRD is the gold standard for determining the three-dimensional structure of molecules.[12][13][14]

The SCXRD Workflow:

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[11]

  • Structure Solution: The positions and intensities of the diffracted spots are used to determine the unit cell parameters and the space group of the crystal. The initial arrangement of atoms in the unit cell is then determined using computational methods.[15]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure, including bond lengths, bond angles, and atomic coordinates.

Predicted Intermolecular Interactions

Based on the functional groups present in this compound (a carboxylic acid, an amino group, and a pyridine ring), we can predict the formation of a robust network of intermolecular hydrogen bonds. These interactions will be the primary drivers of the crystal packing.

Potential Hydrogen Bonding Motifs:

  • Carboxylic Acid Dimer: The carboxylic acid groups of two molecules can form a classic dimeric R22(8) ring motif through strong O-H···O hydrogen bonds.

  • Amino-Carboxylate Interaction: The amino group can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of a neighboring molecule.

  • Amino-Pyridine Interaction: The amino group can also donate a hydrogen bond to the nitrogen atom of the pyridine ring.

  • Zwitterionic Form: It is also possible that the molecule crystallizes as a zwitterion, where the proton from the carboxylic acid is transferred to the pyridine nitrogen or the amino group. This would lead to strong N+-H···O- hydrogen bonds.

G cluster_0 Molecule A cluster_1 Molecule B a_N1 N a_C2 C a_N1->a_C2 a_C3 C a_C2->a_C3 a_N7 NH₂ a_C2->a_N7 a_C4 C a_C3->a_C4 a_C8 C a_C3->a_C8 a_C5 C a_C4->a_C5 a_C11 CH₃ a_C4->a_C11 a_C6 C a_C5->a_C6 a_C6->a_N1 b_N1 N a_N7->b_N1 N-H···N a_O9 O a_C8->a_O9 a_O10 OH a_C8->a_O10 b_O9 O a_O10->b_O9 O-H···O b_C2 C b_N1->b_C2 b_C3 C b_C2->b_C3 b_N7 NH₂ b_C2->b_N7 b_C4 C b_C3->b_C4 b_C8 C b_C3->b_C8 b_C5 C b_C4->b_C5 b_C11 CH₃ b_C4->b_C11 b_C6 C b_C5->b_C6 b_C6->b_N1 b_C8->b_O9 b_O10 OH b_C8->b_O10 b_O10->a_O9 O-H···O

Predicted hydrogen bonding patterns in this compound.

The precise nature of these interactions can only be confirmed through experimental structure determination. Computational methods, such as Density Functional Theory (DFT), can also be employed to predict the most stable hydrogen bonding patterns.[16][17]

Conclusion and Future Outlook

The determination of the crystal structure of this compound is a crucial undertaking for any research program involving this compound. This guide provides a comprehensive, field-proven workflow for achieving this objective, from chemical synthesis to final structure refinement. The resulting structural information will be invaluable for understanding the solid-state chemistry of this important pharmaceutical intermediate, enabling rational control over its physical properties and facilitating the development of robust and reliable drug products. It is our hope that this guide will serve as a valuable resource for researchers in their quest to elucidate the molecular architecture of this and other novel compounds.

References

  • Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innov
  • (PDF)
  • Polymorphism in Drugs: Why Crystal Forms M
  • Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida
  • Relevance of Crystal Forms in the Pharmaceutical Field - Encyclopedia.pub
  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • Single crystal X-ray diffraction - Rigaku
  • Single Crystal X-ray diffraction - Rigaku
  • How do organic compounds single crystal X rays diffraction work?
  • Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches - Frontiers
  • Synthesis routes of 2-Chloronicotinic acid - Benchchem
  • Hydrogen bond analysis of the p-coumaric acid- nicotinamide cocrystal using the DFT and AIM method - Pharmacy Educ

Sources

"solubility of 2-Amino-4-methylnicotinic acid in different solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Solubility Profile of 2-Amino-4-methylnicotinic Acid

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development, often serving as a key building block for more complex bioactive molecules.[1] Its utility in synthesis and formulation is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. We will explore the physicochemical principles dictating its behavior in various solvent systems, provide predictive insights based on its molecular structure, and detail a robust experimental protocol for its quantitative determination. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, purification, formulation, and analysis of this compound.

Introduction: Physicochemical Context

This compound is a substituted pyridine derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of approximately 152.15 g/mol .[2] Its structure is characterized by three key functional groups which dictate its chemical behavior and physical properties:

  • A Carboxylic Acid Group (-COOH): An acidic moiety capable of donating a proton and acting as a hydrogen bond donor and acceptor.

  • An Amino Group (-NH₂): A basic moiety capable of accepting a proton and acting as a hydrogen bond donor.

  • A Pyridine Ring: A heterocyclic aromatic system that contributes to the molecule's overall polarity and potential for π-π stacking interactions.

The presence of both an acidic carboxylic acid and a basic amino group makes this compound an amphoteric compound. In aqueous solutions, it can exist as a zwitterion, a cation (protonated amino group), or an anion (deprotonated carboxyl group), depending on the pH of the medium.[3][4] This amphoterism is the single most critical factor influencing its solubility in aqueous systems.

Theoretical Framework and Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: this compound is an inherently polar molecule due to its multiple heteroatoms (N, O) and the presence of strong hydrogen bonding groups (-COOH, -NH₂). Therefore, it is predicted to have favorable solubility in polar solvents.

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Strong solute-solvent interactions are expected, leading to high solubility. Studies on similar amino acids confirm that solubility is typically high in water and decreases with the addition of alcohols.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds but cannot donate them. While solubility is expected, it may be less pronounced than in protic solvents as only a subset of the potential hydrogen bonding interactions can be satisfied. For the related nicotinic acid, DMSO was found to be an excellent solvent.[6][7]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack polarity and the ability to form hydrogen bonds. The energy required to break the strong intermolecular hydrogen bonds of the solid this compound crystal lattice would not be compensated by weak van der Waals interactions with the solvent. Consequently, solubility is predicted to be very low or negligible.

  • Aqueous Acidic & Basic Solutions: The amphoteric nature of the molecule is key here.

    • In 5% Hydrochloric Acid (HCl): The amino group will be protonated to form a hydrochloride salt (-NH₃⁺Cl⁻). This ionic salt will be highly polar and readily soluble in water.[8][9][10]

    • In 5% Sodium Hydroxide (NaOH): The carboxylic acid group will be deprotonated to form a sodium carboxylate salt (-COO⁻Na⁺). This ionic salt will also be highly soluble in water.[8][9][10]

Predicted Solubility Summary

The following table provides a qualitative prediction of the solubility of this compound in various solvent classes. These predictions are derived from its molecular structure and established chemical principles.

Solvent ClassRepresentative SolventsKey Solute-Solvent InteractionsPredicted Solubility
Polar Protic Water, Methanol, EthanolHydrogen Bonding (Donor & Acceptor)High
Polar Aprotic DMSO, DMF, AcetonitrileDipole-Dipole, H-Bonding (Acceptor)Moderate to High
Nonpolar Hexane, Toluene, Dichloromethanevan der Waals forcesVery Low / Insoluble
Aqueous Acid 5% HClSalt Formation (Protonation of Amine)Very High
Aqueous Base 5% NaOH, 5% NaHCO₃Salt Formation (Deprotonation of Acid)Very High

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]

Diagram of Experimental Workflow

Below is a diagram illustrating the key stages of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess 2-Amino-4- methylnicotinic acid to solvent prep2 Seal vial to prevent evaporation prep1->prep2 equil1 Place in isothermal shaker bath (e.g., 25°C) prep2->equil1 Transfer to Bath equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sep1 Allow suspension to settle equil2->sep1 Achieve Saturation sep2 Withdraw aliquot of supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter to remove solids sep2->sep3 quant1 Dilute filtered supernatant with a suitable mobile phase sep3->quant1 Obtain Clear Solution quant2 Analyze by validated HPLC or UV-Vis method quant1->quant2 quant3 Calculate concentration against a standard curve quant2->quant3

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology
  • Preparation of Slurry:

    • To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired solvent.

    • Add an excess amount of solid this compound to each vial. The key is to ensure that undissolved solid remains visible after equilibration, confirming that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation, which would artificially inflate the measured solubility.

  • Equilibration:

    • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period, typically 24 to 48 hours. Expert Insight: This extended period is critical to ensure the system reaches thermodynamic equilibrium between the dissolved solute and the undissolved solid. A preliminary time-course experiment is recommended to confirm the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled block for approximately 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial. Trustworthiness Check: This filtration step is non-negotiable; it ensures that no microscopic solid particles are carried over, which would lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Accurately dilute the clear, filtered sample with a suitable solvent (often the mobile phase for the analytical method).

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • The concentration is determined by comparing the analytical response of the sample against a calibration curve prepared from standards of known concentration.

Logical Relationships in Solubility

The interplay between the compound's properties and the solvent's characteristics can be visualized to better understand the underlying principles.

G Compound This compound (Polar, Amphoteric, H-Bonding) PolarProtic Polar Protic Solvent (e.g., Water) Compound->PolarProtic Strong H-Bonding (High Solubility) PolarAprotic Polar Aprotic Solvent (e.g., DMSO) Compound->PolarAprotic Dipole-Dipole (Moderate Solubility) Nonpolar Nonpolar Solvent (e.g., Hexane) Compound->Nonpolar Mismatch (van der Waals only) (Very Low Solubility) AqueousAcidBase Aqueous Acid/Base (e.g., 5% HCl) Compound->AqueousAcidBase Salt Formation (Very High Solubility)

Caption: Solute-Solvent Interaction Logic Diagram.

Conclusion and Applications

A thorough understanding of the solubility of this compound is essential for its effective use in research and development. Its amphoteric and polar nature predicts high solubility in polar protic solvents and aqueous acidic or basic solutions, with limited solubility in nonpolar media. The detailed shake-flask protocol provided herein offers a robust framework for obtaining precise, quantitative solubility data. This information is critical for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and designing viable formulations for preclinical and clinical studies.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 2-Amino-4-methylpyridine-3-carboxylic acid. (2025, November 15). PubChem.
  • Safety data sheet. (2023, April 10).
  • This compound. (n.d.). MySkinRecipes.
  • 2-Amino-4-methoxy-nicotinic acid methyl ester. (n.d.). PubChem.
  • This compound, CAS#: 38076-82-3. (n.d.). ChemWhat.
  • Dey, B. P., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • SAFETY DATA SHEET. (2023, October 4). Fisher Scientific.
  • Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate.
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013).
  • Synthesis and purification method of 2-amino-4-methylpyridine. (2020, May 1). Google Patents.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Method for producing 2-amino-6-methylnicotinic acid. (n.d.). Google Patents.
  • Gonçalves, E. M., & Piedade, M. E. M. (2016, August 2). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2025, August 8). ResearchGate.

Sources

"thermal stability of 2-Amino-4-methylnicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: A Systematic Approach to Evaluating the Thermal Stability of 2-Amino-4-methylnicotinic Acid Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the systematic evaluation of the thermal stability of this compound (CAS 38076-82-3). As an important intermediate in pharmaceutical synthesis, a thorough understanding of its behavior under thermal stress is critical for ensuring drug substance quality, safety, and efficacy. This document moves beyond a simple recitation of data to provide a methodological guide grounded in the principles of the International Council for Harmonisation (ICH) guidelines. It details the strategic application of core analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and delineates a robust protocol for forced degradation studies. The objective is to not only determine key stability parameters but also to identify potential degradation pathways and establish a validated stability-indicating analytical method.

Introduction: The Imperative for Thermal Stability Profiling

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] For an active pharmaceutical ingredient (API) or a key intermediate like this compound, this is not merely a regulatory formality but a cornerstone of drug development. A comprehensive thermal stability profile is essential for:

  • Establishing Safe Storage and Handling Conditions: Defining temperature limits to prevent degradation and ensure the integrity of the material throughout its lifecycle.

  • Informing Process Development: Understanding thermal limits is crucial for designing safe and robust manufacturing processes, such as drying, milling, and formulation.

  • Determining Re-test Periods and Shelf Life: Stability data forms the empirical basis for establishing a re-test period for the drug substance or a shelf life for the drug product.[1][3]

  • Identifying Potential Impurities: Forced degradation studies, an integral part of stability testing, help to identify likely degradation products that may arise during storage or manufacturing.[4][5]

This guide provides the scientific rationale and detailed protocols to build a complete stability profile for this compound, adhering to the authoritative standards set by the ICH.[6][7]

Physicochemical Properties and Predicted Thermal Behavior

Before embarking on experimental analysis, understanding the molecule's structure provides insight into its potential thermal liabilities.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 38076-82-3 [8][9]
Molecular Formula C₇H₈N₂O₂ [9]
Molecular Weight 152.15 g/mol [9]
Appearance Solid

| Storage | Room temperature, inert atmosphere, dark place | |

Predicted Decomposition Pathways: The structure of this compound contains three key functional groups: a carboxylic acid, an aromatic amino group, and a substituted pyridine ring. Based on established chemical principles, the primary thermal degradation pathway is likely decarboxylation , the loss of carbon dioxide (CO₂) from the carboxylic acid group at elevated temperatures. This is a common decomposition route for many amino acids.[10][11] Further fragmentation of the resulting aminopyridine structure could occur at higher temperatures. The presence of the amino group also introduces a potential for oxidative degradation, which must be considered.

Core Methodologies for Thermal Analysis

A dual approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive initial assessment of the material's thermal properties.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is the definitive technique for identifying thermodynamic transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, the primary application is to determine the melting point (Tₘ), which is a key indicator of purity, and the enthalpy of fusion (ΔHfus). A sharp melting endotherm suggests a highly pure substance, while a broad peak may indicate the presence of impurities.

Experimental Protocol: DSC Analysis

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to create a non-oxidative environment.

  • Thermal Program:

    • Equilibrate the sample at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 300 °C) at a controlled heating rate of 10 °C/min.[14]

  • Data Analysis: Record the heat flow versus temperature. The melting point (Tₘ) is determined as the onset or peak of the melting endotherm. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][15] This technique is essential for determining the onset temperature of thermal decomposition. By running the experiment under an inert nitrogen atmosphere, we can isolate the effect of heat on the molecule's stability, preventing oxidative effects and focusing purely on thermal degradation.

Experimental Protocol: TGA Analysis

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C for 10 minutes.

    • Heat the sample from 25 °C to a high final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[10]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined as the temperature at which significant mass loss begins. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Forced Degradation (Stress Testing): A Systematic Investigation

Forced degradation studies are a regulatory requirement under ICH guideline Q1A and are the cornerstone of developing a stability-indicating method.[1][4] The goal is to intentionally degrade the sample under more severe conditions than those used for accelerated stability testing to identify potential degradation products and pathways.[5][16]

Core Directive: The stress conditions should be selected to achieve a target degradation of 10-20%, which is sufficient to detect and identify impurities without completely destroying the molecule.[17] A single batch of the drug substance is typically used for these studies.[1][4]

Stability_Indicating_Method_Development cluster_stress Forced Degradation Sample Generation cluster_hplc HPLC Method Development cluster_validation Method Validation Acid Acid Stressed Sample Develop Develop Separation Method (Column, Mobile Phase, Gradient) Acid->Develop Base Base Stressed Sample Base->Develop Oxid Oxidative Stressed Sample Oxid->Develop Therm Thermal Stressed Sample Therm->Develop Photo Photo Stressed Sample Photo->Develop Control Unstressed Control Control->Develop Inject Inject All Stressed Samples & Control Develop->Inject Analyze Analyze Chromatograms Inject->Analyze Analyze->Develop No, optimize method PeakPurity Assess Peak Purity (PDA Detector) Analyze->PeakPurity Are all peaks resolved? Specificity Confirm Specificity (Resolution > 2) PeakPurity->Specificity FinalMethod Final Stability-Indicating Method Specificity->FinalMethod

Sources

Unlocking Therapeutic Potential: A Technical Guide to Investigating 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

Abstract

2-Amino-4-methylnicotinic acid, a substituted pyridine derivative, represents a versatile scaffold with significant, yet largely untapped, therapeutic potential. While primarily utilized as a synthetic intermediate in the development of pharmaceuticals such as nicotinic receptor modulators and kinase inhibitors, its intrinsic bioactivity and that of its close analogs warrant a more direct and thorough investigation. This technical guide provides a comprehensive framework for exploring the therapeutic targets of this compound, with a primary focus on two high-value target classes: nicotinic acetylcholine receptors (nAChRs) and protein kinases. We will delve into the mechanistic rationale for targeting these pathways, present detailed experimental protocols for target validation and characterization, and provide a logical workflow for advancing promising findings toward preclinical development.

Introduction: The Case for this compound

This compound (C₇H₈N₂O₂) is a heterocyclic compound that has primarily served as a building block in medicinal chemistry.[1] Its utility as a key intermediate stems from its structural features, which allow for diverse chemical modifications, making it a valuable component in combinatorial chemistry and drug discovery.[1] Derivatives of the broader 2-aminonicotinic acid scaffold have demonstrated a range of biological activities, including antimicrobial, neuroprotective, and anti-inflammatory effects.[2][3] Notably, some derivatives have shown potent inhibition of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), an enzyme implicated in neurotoxic metabolite production, and cytotoxic activity against cancer cell lines.[2][3]

This guide moves beyond the role of this compound as a mere synthetic precursor and posits that the core molecule itself, or its immediate derivatives, may harbor intrinsic therapeutic value. We will explore two primary avenues of investigation based on the established pharmacology of related compounds: its potential as a modulator of nicotinic acetylcholine receptors and as an inhibitor of protein kinases.

Potential Therapeutic Target Class 1: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[4] Their widespread distribution and involvement in numerous physiological and pathological processes make them attractive drug targets.[4] The most abundant nAChR subtypes in the central nervous system are the homomeric α7 and the heteromeric α4β2 receptors.[4]

Mechanistic Rationale: α7 nAChR Modulation

The α7 nAChR is particularly compelling due to its high permeability to calcium ions, which allows it to modulate a variety of intracellular signaling cascades.[5] Activation of α7 nAChRs can trigger pro-survival and anti-inflammatory pathways, making them a target for neurodegenerative diseases, inflammatory conditions, and certain cancers.[4][5] The "cholinergic anti-inflammatory pathway," for instance, is mediated in part by α7 nAChR activation on immune cells, leading to a reduction in pro-inflammatory cytokine production.[6]

Given that derivatives of 2-aminonicotinic acid are being explored as nAChR modulators, it is plausible that this compound could act as a positive allosteric modulator (PAM) of α7 nAChRs. PAMs are compounds that bind to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to the endogenous ligand.[7] This approach offers the advantage of augmenting natural cholinergic signaling without causing widespread receptor activation and subsequent desensitization.

Signaling Pathway: α7 nAChR-Mediated Signaling

Activation of the α7 nAChR leads to a cascade of downstream signaling events, primarily initiated by an influx of Ca²⁺. This can subsequently activate several key pathways, including the JAK2-STAT3 and PI3K/Akt pathways, which are involved in cell survival and anti-inflammatory responses.

alpha7_signaling cluster_membrane Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activates ACh Acetylcholine / Agonist ACh->nAChR Binds PAM This compound (Putative PAM) PAM->nAChR Modulates JAK2_STAT3 JAK2-STAT3 Pathway Ca_influx->JAK2_STAT3 PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Anti_inflammatory Anti-inflammatory Response JAK2_STAT3->Anti_inflammatory Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

α7 nAChR signaling cascade.

Potential Therapeutic Target Class 2: Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by phosphorylating other proteins.[8] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[8]

Mechanistic Rationale: PI3K/Akt Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][9] Its aberrant activation is one of the most common alterations in human cancers, making it a prime target for therapeutic intervention.[1] Given that structurally related compounds, such as 2-amino-4-methylquinazolines, have been developed as potent PI3K inhibitors, it is highly probable that the this compound scaffold could be adapted to target this pathway.[10][11]

Signaling Pathway: PI3K/Akt/mTOR in Cancer

In many cancers, the PI3K/Akt/mTOR pathway is overactive, leading to uncontrolled cell proliferation and resistance to apoptosis.[12] Growth factor receptor activation at the cell surface initiates the cascade, leading to the activation of PI3K, which in turn activates Akt. Akt then phosphorylates a number of downstream targets, including mTOR, to promote cell growth and survival.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor This compound (Putative Inhibitor) Inhibitor->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

PI3K/Akt/mTOR signaling pathway.

Experimental Workflows for Target Validation

A systematic approach is crucial for validating the therapeutic potential of this compound. The following experimental workflows provide a roadmap for this investigation.

Workflow for nAChR Modulation

nAChR_workflow start Start: this compound binding_assay Step 1: Radioligand Binding Assay (e.g., [³H]-epibatidine) start->binding_assay functional_assay Step 2: Functional Assay (Electrophysiology or Ca²⁺ Imaging) binding_assay->functional_assay subtype_selectivity Step 3: Subtype Selectivity Profiling (α7, α4β2, etc.) functional_assay->subtype_selectivity pam_characterization Step 4: PAM Characterization (Shift in agonist EC₅₀) subtype_selectivity->pam_characterization downstream_signaling Step 5: Downstream Signaling Analysis (Western Blot for p-STAT3, p-Akt) pam_characterization->downstream_signaling end Outcome: Confirmed nAChR Modulator downstream_signaling->end

Experimental workflow for nAChR modulation.

Protocol 1: Electrophysiology-Based Assay for nAChR Modulation [7]

  • Cell Culture and Transfection: Culture human embryonic kidney (HEK293) cells and transiently transfect with cDNAs encoding the desired nAChR subunits (e.g., α7 or α4 and β2).

  • Whole-Cell Patch-Clamp Recording:

    • Obtain whole-cell recordings from transfected cells using a patch-clamp amplifier.

    • Maintain a holding potential of -70 mV.

    • Apply the nAChR agonist (e.g., acetylcholine or nicotine) at its EC₂₀ concentration to elicit a baseline current.

  • Compound Application:

    • Pre-incubate the cells with varying concentrations of this compound for 5 minutes.

    • Co-apply the agonist with the test compound and record the resulting current.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the test compound.

    • Calculate the potentiation of the agonist response and determine the EC₅₀ for the modulatory effect.

Workflow for Kinase Inhibition

kinase_workflow start Start: this compound biochemical_screen Step 1: Biochemical Kinase Assay (e.g., Radiometric or FRET-based) start->biochemical_screen ic50_determination Step 2: IC₅₀ Determination biochemical_screen->ic50_determination selectivity_profiling Step 3: Kinase Selectivity Panel ic50_determination->selectivity_profiling cell_based_assay Step 4: Cellular Assay (Western Blot for p-Akt) selectivity_profiling->cell_based_assay antiproliferative_assay Step 5: Anti-proliferative Assay (e.g., MTT or CellTiter-Glo) cell_based_assay->antiproliferative_assay end Outcome: Confirmed Kinase Inhibitor antiproliferative_assay->end

Workflow for kinase inhibitor validation.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for PI3K) [10]

  • Reagents and Materials: Recombinant human PI3K enzyme, substrate (e.g., PIP₂), ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • In a 96-well plate, add the recombinant PI3K enzyme.

    • Add varying concentrations of this compound and incubate.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a defined period at room temperature.

  • Detection:

    • Stop the kinase reaction and add the ADP-Glo™ reagent to convert the generated ADP to ATP.

    • Add the kinase detection reagent to measure the newly synthesized ATP via a luciferase-based reaction, generating a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation and Interpretation

Systematic documentation and clear presentation of experimental data are paramount.

Table 1: Hypothetical Activity Profile of this compound Derivatives
Compound IDTargetAssay TypePotency (IC₅₀/EC₅₀)Selectivity
AMNA-01α7 nAChRElectrophysiology (PAM)500 nM>50-fold vs. α4β2
AMNA-02PI3KαBiochemical (Inhibition)75 nM>20-fold vs. PI3Kβ/δ/γ
AMNA-033-HAOEnzyme Inhibition1.2 µM-
AMNA-04MCF-7 CellsAnti-proliferative2.5 µM-

This table is illustrative and intended to guide data presentation. Actual values would be determined experimentally.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, scaffold for the development of novel therapeutics. The structural precedent set by its derivatives strongly suggests that it may possess modulatory activity at nAChRs and inhibitory activity against protein kinases, particularly within the PI3K/Akt pathway. The experimental workflows and protocols detailed in this guide provide a robust framework for systematically evaluating these hypotheses. Successful validation of these therapeutic targets will pave the way for lead optimization, in vivo efficacy studies, and the ultimate translation of this versatile chemical entity into a clinically valuable therapeutic agent.

References

  • MySkinRecipes. This compound. [Link]
  • Frontiers in Oncology. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]
  • PubMed Central (PMC).
  • Postepy Higieny I Medycyny Doswiadczalnej.
  • MDPI.
  • PubMed Central (PMC).
  • PubMed Central (PMC). Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3. [Link]
  • PubMed Central (PMC). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. [Link]
  • PubMed.
  • ResearchGate.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • PubMed Central (PMC). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
  • Frontiers in Pharmacology. Pharmacological approaches to understanding protein kinase signaling networks. [Link]
  • Oxford Academic. Layer-Specific Modulation of the Prefrontal Cortex by Nicotinic Acetylcholine Receptors. [Link]
  • Chemical-Kinomics. Drug Discovery - Inhibitor. [Link]

Sources

2-Amino-4-methylnicotinic Acid: A Guide to Supplier Qualification and Purity Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of a Niche Building Block

2-Amino-4-methylnicotinic acid (CAS No. 38076-82-3) is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1][2] Its structure, featuring a pyridine ring substituted with amino, methyl, and carboxylic acid groups, makes it a versatile intermediate. It is particularly valuable in the synthesis of kinase inhibitors, nicotinic receptor modulators, and other bioactive molecules where the specific arrangement of functional groups is key to biological activity.[3]

In any research or drug development program, the quality of starting materials is paramount. The presence of impurities, even in small amounts, can have a profound impact on the safety, efficacy, and reproducibility of the final product.[4] This guide provides a comprehensive framework for navigating the supplier landscape for this compound and establishing robust analytical methodologies for its purity verification. We will move beyond simple supplier lists to explain the causality behind experimental choices, ensuring a self-validating system for quality control.

Part 1: Supplier Selection and Qualification

Sourcing high-quality this compound begins with a thorough evaluation of potential suppliers. The goal is to establish a partnership with a vendor who can provide consistent quality, comprehensive documentation, and transparency.

Key Supplier Evaluation Criteria:

  • Purity Specification: Suppliers typically offer this compound at purities of 95% or higher.[3][5] For pharmaceutical applications, targeting a purity of ≥98% is advisable.

  • Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should detail the specific batch number, measured purity, the analytical method used (e.g., HPLC, NMR), and results of other relevant tests.

  • Manufacturing Standards: Look for suppliers who adhere to quality management systems like ISO 9001, which suggests a commitment to process control and product consistency.[6]

  • Technical Support: A reliable supplier should have accessible technical staff who can answer questions about synthesis, potential impurities, and handling.

Below is a logical workflow for qualifying a new supplier for this critical reagent.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Qualification A Identify Potential Suppliers (e.g., ChemicalBook, CookeChem, etc.) B Request Product Specifications & Example CoA A->B C Review Stated Purity (Target ≥98%) B->C D Order Sample from Shortlisted Suppliers (1-3 vendors) C->D Shortlist based on specs & documentation E Perform In-House Purity Verification (See Part 3) D->E F Compare Analytical Results with Supplier's CoA E->F G Assess Consistency: Does in-house data match CoA? F->G H Qualify Supplier (Approve for Purchase) G->H Yes I Reject Supplier (Significant Discrepancy) G->I No

Caption: Supplier Qualification Workflow for this compound.

Table 1: Representative Suppliers of this compound

Supplier/PlatformCAS NumberStated PurityMolecular FormulaMolecular Weight ( g/mol )
MySkinRecipes38076-82-395%C₇H₈N₂O₂152.15
CookeChem38076-82-395%C₇H₈N₂O₂152.15
Dideu Industries Group Ltd. (via ChemicalBook)38076-82-399.00%C₇H₈N₂O₂152.15
BLD Pharmatech Co., Ltd. (via Sigma-Aldrich)38076-82-3Not specifiedC₇H₈N₂O₂-

Note: This table is for illustrative purposes. Availability and specifications are subject to change and should be verified directly with the supplier.

Part 2: Understanding the Impurity Profile

The adage "you are what you start with" is acutely true in chemical synthesis. The impurity profile of this compound is intrinsically linked to its manufacturing process. While suppliers may not disclose their exact synthetic routes, an understanding of plausible pathways allows researchers to anticipate potential impurities.

For instance, syntheses of related aminonicotinic acids often start from precursors like quinoline or isoquinoline, proceeding through intermediates such as pyridine dicarboxylic acids.[7][8] A patent for the related 2-amino-4-methylpyridine highlights the potential for forming a difficult-to-separate 2,6-diamino-4-methylpyridine byproduct.[9]

Common Classes of Potential Impurities:

  • Starting Materials: Incomplete conversion can leave residual starting materials in the final product.

  • Reaction By-products: Side reactions, such as over-oxidation or incomplete amination, can generate structurally related impurities.

  • Isomeric Impurities: Positional isomers (e.g., 2-Amino-5-methylnicotinic acid or 4-Amino-2-methylnicotinic acid) can be formed if the synthesis lacks sufficient regioselectivity.

  • Residual Solvents: Solvents used during reaction and purification may be present.

Part 3: A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a combination of chromatographic and spectroscopic methods to separate, identify, and quantify the target compound and any associated impurities.[10]

G cluster_chromatography Chromatographic Separation & Quantification cluster_spectroscopy Spectroscopic Identification & Confirmation Compound 2-Amino-4-methylnicotinic Acid Sample HPLC HPLC-UV (Primary Purity Assay) Compound->HPLC Quantifies non-volatile impurities GC GC-MS (Volatiles & Solvents) Compound->GC Identifies residual solvents NMR NMR (1H, 13C) (Structural Identity) Compound->NMR Confirms chemical structure MS LC-MS / HRMS (Molecular Weight & Impurity ID) Compound->MS Confirms mass & helps identify unknowns HPLC->MS Coupled Technique

Caption: Inter-relationship of Analytical Techniques for Purity Assessment.

High-Performance Liquid Chromatography (HPLC): The Core Purity Assay

For a non-volatile compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the principal method for determining purity.[7][10] The method separates the main component from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC Purity Determination

  • Rationale: This method is designed to provide a robust separation of the polar this compound from potentially less polar starting materials or more polar by-products. The zwitterionic nature of amino acids makes mobile phase pH a critical parameter for achieving good peak shape and retention.[11]

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for initial screening.[10]

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile, HPLC grade.

    • Sample Diluent: Mobile Phase A or a Water:Acetonitrile (90:10) mixture.

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[10]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 265 nm (Aromatic pyridine systems typically absorb in this region; verify with a UV scan for maximum absorbance).

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 5
        20.0 95
        25.0 95
        25.1 5

        | 30.0 | 5 |

    • Data Analysis: Purity is calculated based on the relative peak area percentage. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram.[10]

  • Trustworthiness Check: The system suitability should be verified by ensuring adequate resolution between the main peak and any adjacent impurities and by checking the reproducibility of replicate injections.

Spectroscopic Methods: Structural Confirmation and Identification

While HPLC quantifies purity, it does not confirm identity. Spectroscopic methods are essential for verifying that the main peak is indeed this compound and for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are unparalleled for unambiguous structure elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methyl group, and the amine proton. The number of signals in the ¹³C NMR spectrum should correspond to the seven unique carbon atoms in the molecule. These spectra serve as a definitive fingerprint of the compound's identity.[4][7]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition (C₇H₈N₂O₂) of the compound.[4] When coupled with HPLC (LC-MS), it allows for the assignment of molecular weights to impurity peaks observed in the chromatogram, which is the first and most critical step in their identification.

Conclusion

The procurement and use of this compound in a scientific setting demand a rigorous, evidence-based approach. Simply relying on a supplier's label is insufficient for high-stakes research and development. The process must begin with a careful selection of a reputable supplier based on transparent documentation and quality systems. This must be followed by in-house analytical verification using a multi-modal strategy. Combining the quantitative power of HPLC with the structural identification capabilities of NMR and MS provides a self-validating system that ensures the quality, integrity, and reproducibility of your scientific work. This diligence is not merely procedural; it is a fundamental component of scientific integrity.

References

  • ChemWhat. This compound, CAS#: 38076-82-3.
  • MySkinRecipes. This compound.
  • CookeChem. 2-Amino-4-methylnicotinicacid , 95% , 38076-82-3.
  • ChemicalBook. This compound, | 38076-82-3.
  • Huateng Pharma. This compound, | CAS:38076-82-3.
  • Sigma-Aldrich. This compound | 38076-82-3.
  • Benchchem.
  • ResearchG
  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Agilent. Amino Acid Analysis.
  • ResearchGate. Study on synthesis of 4-Aminonicotinic acid.
  • Fortis Technologies. A Simple Method for Resolution of 22 Amino Acids in LC.

Sources

A Historical and Technical Guide to Nicotinic Acid Derivatives: From Pellagra to Precision Medicine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive historical and technical overview of nicotinic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into the evolution of their synthesis, analytical characterization, and therapeutic applications. We will explore the journey of these compounds from a simple cure for a nutritional deficiency to their role in managing complex diseases, highlighting the scientific rationale behind key experimental and clinical milestones.

Part 1: The Genesis of a Vitamin and a Therapeutic Agent

From Tobacco Alkaloid to a Cure for Pellagra

The story of nicotinic acid begins not in the realm of nutrition, but in the chemical analysis of tobacco. In 1867, chemists first synthesized nicotinic acid through the oxidation of nicotine.[1] For decades, it remained a laboratory curiosity. Its profound biological significance was uncovered through the investigation of pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia that was rampant in the early 20th century, particularly in the American South.[2][3]

Dr. Joseph Goldberger's epidemiological studies in the 1910s strongly suggested that pellagra was caused by a dietary deficiency.[4] This "pellagra-preventing factor" was later identified as nicotinic acid in 1937 by Conrad Elvehjem, who isolated it from liver extracts and demonstrated its ability to cure "black tongue," the canine equivalent of pellagra.[4][5] This discovery led to the fortification of flour and other grains with nicotinic acid (now widely known as niacin or vitamin B3), virtually eradicating pellagra as a major public health issue.[6]

The Serendipitous Discovery of Lipid-Lowering Properties

In 1955, Rudolf Altschul and his colleagues made a serendipitous observation that would redefine the therapeutic landscape for nicotinic acid. They found that large doses of nicotinic acid significantly lowered plasma cholesterol levels in humans.[7] This marked the beginning of its use as the first orally active lipid-lowering agent, predating the introduction of statins by several decades.[8]

Part 2: The Evolution of Synthesis and Manufacturing

The methods for producing nicotinic acid and its derivatives have evolved from early laboratory-scale oxidations to highly efficient industrial processes.

Historical Synthesis Methods

The initial synthesis of nicotinic acid involved the strong oxidation of nicotine using oxidizing agents like potassium permanganate or nitric acid.[9] These early methods were often inefficient and produced significant waste.

Modern Industrial Synthesis

Modern industrial production of nicotinic acid and its primary derivative, nicotinamide, relies on more efficient and scalable methods. The dominant routes start from 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine.[9]

A common laboratory and industrial method for synthesizing nicotinamide is the hydrolysis of 3-cyanopyridine. This can be achieved through chemical or enzymatic means.[1]

Chemical Hydrolysis:

  • Reaction Setup: In a suitable reaction vessel, combine 3-cyanopyridine, water, and a catalyst such as manganese dioxide.[2]

  • Heating: Heat the mixture to 90-95°C with constant stirring for 6-10 hours.[1]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude nicotinamide can be purified by recrystallization from a suitable solvent like ethanol.

Enzymatic Hydrolysis:

  • Biocatalyst: Utilize a nitrile hydratase-containing microorganism, such as Rhodococcus rhodochrous, as the biocatalyst.[1]

  • Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a mild temperature (e.g., 20-40°C) and pH (e.g., 7.0-8.0).

  • Substrate Addition: Add 3-cyanopyridine to the cell suspension.

  • Conversion: The nitrile hydratase efficiently converts the nitrile group to an amide group.

  • Product Isolation: After the reaction, the nicotinamide can be isolated from the aqueous solution through extraction and crystallization.

G cluster_synthesis Synthesis of Nicotinamide cluster_chem Chemical Hydrolysis cluster_enz Enzymatic Hydrolysis 3-Cyanopyridine 3-Cyanopyridine MnO2_H2O_Heat MnO2, H2O, Heat 3-Cyanopyridine->MnO2_H2O_Heat Chemical Route Nitrile_Hydratase Nitrile Hydratase 3-Cyanopyridine->Nitrile_Hydratase Enzymatic Route Nicotinamide Nicotinamide MnO2_H2O_Heat->Nicotinamide Nitrile_Hydratase->Nicotinamide

Workflow for the synthesis of nicotinamide.

Part 3: Key Nicotinic Acid Derivatives in Therapeutic Use

The development of nicotinic acid derivatives has been driven by the need to improve efficacy, reduce side effects, and expand therapeutic applications.

Nicotinamide (Niacinamide)

Nicotinamide, the amide of nicotinic acid, is a crucial component of the coenzymes NAD+ and NADP+.[9] It was discovered between 1935 and 1937.[9] While it possesses the vitamin activity of niacin, it does not have the same lipid-lowering effects and does not cause the characteristic flushing associated with nicotinic acid.[9]

  • Therapeutic Applications: Nicotinamide is used in the treatment of pellagra and has been investigated for its anti-inflammatory properties in skin conditions like acne and for its potential role in improving the appearance of aging skin.[9]

Xanthinol Nicotinate

Xanthinol nicotinate is a salt of xanthinol and nicotinic acid.[10] It was developed to combine the vasodilatory effects of both components.[10]

  • Synthesis: It can be synthesized in a one-pot reaction from (S)-(chloromethyl)oxirane and theophylline, followed by reaction with 2-(methylamino)ethanol and subsequent salt formation with nicotinic acid.[11]

  • Therapeutic Applications: It is used as a peripheral vasodilator to improve blood flow in cerebrovascular and peripheral vascular disorders.[10][12]

Inositol Hexanicotinate

Inositol hexanicotinate is an ester of inositol and six molecules of nicotinic acid.[13] It is often marketed as a "no-flush" form of niacin because the nicotinic acid is released slowly through hydrolysis in the body.[13]

  • Synthesis: It is typically synthesized by the condensation of inositol and nicotinic acid in a solvent like pyridine.[14]

  • Therapeutic Applications: It is used as a dietary supplement source of niacin and for its vasodilatory effects in conditions like Raynaud's phenomenon and intermittent claudication.[13][15]

Other Notable Derivatives
  • Niceritrol: An ester of pentaerythritol and nicotinic acid, used as a lipid-lowering agent.[16] It is hydrolyzed in the body to release nicotinic acid.[7]

  • Pyrazinamide: A pyrazine analog of nicotinamide, it is a first-line medication for the treatment of tuberculosis.[6][17] It was first synthesized in 1936 but its antitubercular activity was not recognized until 1952.[17]

Part 4: Mechanism of Action: The GPR109A Receptor and Beyond

The discovery of the G protein-coupled receptor GPR109A (also known as HCA2) in 2003 revolutionized the understanding of nicotinic acid's pharmacological effects.[18]

The GPR109A Signaling Pathway

GPR109A is highly expressed in adipocytes and immune cells.[18] The binding of nicotinic acid to GPR109A initiates a cascade of intracellular events.

  • In Adipocytes: Activation of GPR109A leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This inhibits the breakdown of triglycerides and the release of free fatty acids into the bloodstream, which is a key mechanism for its lipid-lowering effects.[19]

  • In Immune Cells: GPR109A activation in immune cells like macrophages has anti-inflammatory effects. It can inhibit the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[20]

  • Flushing Effect: The well-known flushing side effect of nicotinic acid is also mediated by GPR109A, but through a β-arrestin-dependent pathway in skin Langerhans cells, leading to the release of prostaglandins.[21]

G cluster_cell Adipocyte / Immune Cell Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits NFkB NF-κB Pathway Gi->NFkB inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis promotes Inflammation Inflammation NFkB->Inflammation promotes

Simplified GPR109A signaling pathway.

Part 5: Evolution of Analytical Techniques

The methods for analyzing nicotinic acid and its derivatives in various matrices have evolved significantly, driven by the need for greater sensitivity, specificity, and throughput.

Era Dominant Techniques Principles and Applications Limitations
Early 20th Century Microbiological AssaysGrowth of microorganisms like Lactobacillus plantarum is proportional to the niacin concentration. Used for determining vitamin content in foods.Time-consuming, susceptible to interference from other compounds.
Mid-20th Century Colorimetric Methods (e.g., König reaction)Reaction with cyanogen bromide and an aromatic amine to form a colored complex, which is then measured spectrophotometrically.Use of toxic reagents, lack of specificity for different derivatives.
Late 20th Century High-Performance Liquid Chromatography (HPLC) with UV DetectionSeparation of compounds based on their physicochemical properties followed by detection using UV absorbance.Limited sensitivity and selectivity for complex matrices.
21st Century HPLC with Mass Spectrometry (LC-MS)High-resolution separation coupled with highly sensitive and specific mass-based detection. The gold standard for quantitative analysis.Higher equipment cost and complexity.

Part 6: Future Directions and Conclusion

The historical journey of nicotinic acid derivatives is a testament to the power of scientific inquiry, from addressing a public health crisis to developing targeted therapies for chronic diseases. While the use of high-dose nicotinic acid for dyslipidemia has seen a decline with the advent of more potent and better-tolerated drugs, research into its derivatives and their diverse biological activities continues.

Future research is likely to focus on:

  • Targeted Drug Delivery: Developing novel derivatives and formulations that can deliver nicotinic acid to specific tissues, maximizing therapeutic effects while minimizing side effects.

  • Exploring Non-Lipid-Lowering Effects: Further investigation into the anti-inflammatory and immunomodulatory properties of nicotinic acid and its derivatives for potential applications in autoimmune diseases and cancer.

  • GPR109A-Independent Mechanisms: Elucidating the full spectrum of nicotinic acid's biological effects that are not mediated by the GPR109A receptor.

References

  • Medscape. (2023, November 15). Pediatric Pellagra.
  • News-Medical.Net. (n.d.). Niacin History.
  • StatPearls - NCBI Bookshelf. (2023, July 25). Niacin Deficiency.
  • National Center for Biotechnology Information. (n.d.). GPR109A and Vascular Inflammation.
  • News-Medical.Net. (n.d.). Inositol Hexanicotinate (IHN).
  • ResearchGate. (n.d.). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects.
  • Alternative Medicine Review. (n.d.). Inositol Hexaniacinate Monograph.
  • PubMed. (2020, November 2). Chemoenzymatic synthesis of enantiomerically enriched diprophylline and xanthinol nicotinate.
  • Wikipedia. (n.d.). Niceritrol.
  • SciSpace. (1986). One-pot synthesis of (R)-(−)-xanthinol nicotinate, a peripheral vasodilator, using (S)-(chloromethyl) oxirane as chiral syntho.
  • Wikipedia. (n.d.). Nicotinamide.
  • Wikipedia. (n.d.). Inositol nicotinate.
  • PubMed. (2017, September 4). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis.
  • PubMed. (2005, August). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review.
  • National Center for Biotechnology Information. (n.d.). Nicotinic acid: an old drug with a promising future.
  • Wikipedia. (n.d.). Pyrazinamide.
  • Google Patents. (n.d.). US10370334B2 - Inositol nicotinate crystalline form A and preparation method therefor.
  • Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate.
  • ResearchGate. (2011, January 1). Efficacy and safety of IHN ( Inositol hexanicotinate) in healthy volunteers with isolated low HDL: A pilot study.
  • National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms.
  • National Center for Biotechnology Information. (2022, November 26). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy.
  • Wikipedia. (n.d.). Nicotinic acid.
  • PubMed. (2008, April 17). Mechanism of action of niacin.
  • National Institutes of Health. (n.d.). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin.
  • National Center for Biotechnology Information. (n.d.). GPR109A activation and aging liver.
  • AHH Chemical. (n.d.). The Chemistry and Therapeutic Applications of Xanthinol Nicotinate (CAS 437-74-1).
  • bioRxiv. (2018, August 1). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling.
  • Wikipedia. (n.d.). Xanthinol.
  • ResearchGate. (n.d.). Nicotinic acid (niacin): New lipid-independent mechanisms of action and therapeutic potentials.
  • National Center for Biotechnology Information. (n.d.). MeSH Result for Niceritrol.

Sources

Toxicology Profile of 2-Amino-4-methylnicotinic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological profile of 2-Amino-4-methylnicotinic acid, a key intermediate in the synthesis of pharmaceuticals such as nicotinic receptor modulators and anti-inflammatory agents.[1] While specific toxicological data for this compound is limited, this document synthesizes available safety information and proposes a robust, tiered testing strategy based on established OECD guidelines and data from structurally related nicotinic acid and aminopyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage risk assessment and guide the design of non-clinical safety studies.

Introduction and Current Knowledge

This compound (CAS No: 38076-82-3) is a pyridinecarboxylic acid derivative with a molecular weight of 152.15 g/mol . It serves as a versatile building block in medicinal chemistry.[1] A review of available Safety Data Sheets (SDS) indicates that this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2] However, there is a notable absence of comprehensive data regarding its systemic toxicity, including genotoxicity, carcinogenicity, and reproductive and developmental effects.

Given the structural alerts from the aminopyridine and nicotinic acid moieties, a thorough toxicological evaluation is warranted to ensure the safety of this compound in pharmaceutical development. This guide outlines a systematic approach to characterize the toxicological profile of this compound, adhering to international regulatory standards.

Table 1: Physicochemical and Known Hazard Information for this compound
PropertyValueReference
CAS Number 38076-82-3[3][4]
Molecular Formula C₇H₈N₂O₂[1][4]
Molecular Weight 152.15 g/mol [1]
Known Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
Storage 2-8°C, light-proof, inert gas[1]

Proposed Toxicological Evaluation Strategy

A tiered approach is recommended to efficiently assess the toxicological profile of this compound. This strategy begins with foundational acute toxicity and genotoxicity assessments, followed by more extensive repeat-dose and reproductive toxicity studies if warranted by the intended clinical use. Carcinogenicity studies would be considered based on the results of genotoxicity assays and the expected duration of clinical use.

Toxicology_Strategy cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Systemic & Reproductive Toxicity cluster_2 Tier 3: Long-Term Effects Acute_Tox Acute Toxicity Studies (OECD 423, 425) Repeat_Dose Repeat-Dose Toxicity (OECD 407/408) Acute_Tox->Repeat_Dose Inform dose selection Genotox_InVitro In Vitro Genotoxicity Battery (Ames, Micronucleus, MLA) Carcinogenicity Carcinogenicity Bioassay (OECD 451) Genotox_InVitro->Carcinogenicity Positive result may trigger Repeat_Dose->Carcinogenicity Repro_Tox_Screen Reproductive/Developmental Toxicity Screening (OECD 421/422) Full_Repro_Tox Full Reproductive & Developmental Studies (OECD 414, 416) Repro_Tox_Screen->Full_Repro_Tox

Caption: Proposed tiered toxicological evaluation strategy.

Acute Toxicity Assessment

The initial step is to determine the acute toxicity of this compound to establish a baseline for its potential hazardous effects from a single dose.

Rationale

Acute toxicity studies are fundamental for hazard classification and provide essential information for dose selection in subsequent sub-chronic and chronic studies. Given that aminopyridines can exhibit high acute toxicity, this is a critical starting point.[5][6][7]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is chosen for its use of fewer animals compared to traditional LD50 tests.[8][9]

  • Test System: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain).

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and acclimatized for at least 5 days.

  • Dose Administration: The test substance is administered orally by gavage. Based on the irritant nature, a suitable vehicle should be selected to minimize local effects.

  • Starting Dose: A starting dose of 300 mg/kg is proposed, with subsequent dose levels of 2000, 300, or 5 mg/kg depending on the observed outcomes.

  • Procedure: A stepwise procedure is followed, using 3 animals per step. The outcome of each step (mortality or survival) determines the next dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute_Toxicity_Workflow start Start: Dose 3 Animals at 300 mg/kg step2a step2a start->step2a Outcome step2b step2b start->step2b Outcome step3a step3a step2b->step3a Outcome step3b step3b step2b->step3b Outcome

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Genotoxicity Assessment

A battery of in vitro tests is proposed to assess the potential of this compound to induce gene mutations and chromosomal damage.

Rationale

Genotoxicity testing is a critical component of safety assessment as genotoxic compounds are often carcinogenic. The standard test battery is designed to detect the three main types of genotoxic events: gene mutation, clastogenicity (chromosome breakage), and aneuploidy (chromosome loss or gain).

Experimental Protocols
  • Bacterial Reverse Mutation Test (Ames Test; OECD 471):

    • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

    • Methodology: The test substance, with and without metabolic activation (S9 mix), is incubated with the bacterial strains. The number of revertant colonies is counted.

    • Interpretation: A significant, dose-related increase in revertant colonies indicates mutagenic potential.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487):

    • Principle: This test detects chromosomal damage by identifying micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.

    • Methodology: Cultured mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are exposed to the test substance with and without S9 mix. Cells are then treated with a cytokinesis blocker (cytochalasin B) to identify cells that have undergone one cell division. The frequency of micronucleated cells is determined.

    • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

  • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay [MLA]; OECD 490):

    • Principle: This assay detects a broad spectrum of genetic damage, including point mutations and chromosomal events, at the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.

    • Methodology: Cells are exposed to the test substance with and without S9 mix. Mutations at the TK locus are detected by their resistance to the cytotoxic effects of a pyrimidine analogue (e.g., trifluorothymidine).

    • Interpretation: A significant, dose-dependent increase in the mutant frequency indicates mutagenic potential.

Repeat-Dose Systemic Toxicity

If further development is planned, a 28-day repeat-dose oral toxicity study in rodents is recommended.

Rationale

This study provides information on the potential health hazards from repeated exposure and helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Oral Toxicity Study in Rodents (OECD 407)
  • Test System: Rats (one sex may be sufficient initially, typically females).

  • Dose Levels: At least three dose levels and a control group. Doses should be selected based on the acute toxicity data to elicit a toxic effect at the high dose, a NOAEL at the low dose, and intermediate effects at the mid-dose.

  • Administration: Daily oral gavage for 28 days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry at termination.

  • Pathology: Gross necropsy, organ weights, and histopathological examination of major organs and tissues.

Reproductive and Developmental Toxicity Screening

An initial screening for reproductive and developmental toxicity can be integrated with a repeat-dose study.

Rationale

This provides preliminary information on potential effects on fertility and fetal development without conducting full-scale, resource-intensive studies initially.

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

This guideline combines the methodology of a 28-day repeat-dose study with assessments of reproductive performance and offspring development.[10] It evaluates effects on mating, fertility, pregnancy, and maternal behavior, as well as offspring growth and survival.[10]

Carcinogenicity Assessment

The need for carcinogenicity studies is determined by the results of the genotoxicity battery, evidence of pre-neoplastic lesions in repeat-dose studies, structural alerts, and the intended clinical use (e.g., long-term treatment of chronic conditions).

Rationale

Long-term bioassays are conducted to assess the oncogenic potential of a substance after chronic exposure.

Experimental Protocol: Carcinogenicity Study (OECD 451)

If required, a two-year carcinogenicity bioassay in rats and/or mice would be conducted.[11][12][13][14] This involves daily administration of the compound for the majority of the animal's lifespan, followed by comprehensive histopathological evaluation.[11][14]

Conclusion and Future Directions

The available data on this compound indicates a need for a thorough toxicological evaluation. The proposed tiered testing strategy, based on established OECD guidelines, provides a robust framework for characterizing its safety profile. The initial focus should be on acute toxicity and a comprehensive in vitro genotoxicity battery. The results of these foundational studies will dictate the necessity and design of subsequent repeat-dose, reproductive, and carcinogenicity studies. This systematic approach will ensure a comprehensive understanding of the potential risks associated with this compound, facilitating informed decision-making in its development as a pharmaceutical intermediate.

References

  • OECD. (2018). Test No. 451: Carcinogenicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
  • OECD. (2016). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD Series on Testing and Assessment, No. 43. OECD Publishing, Paris. [Link]
  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. [Link]
  • National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. [Link]
  • National Toxicology Program. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]
  • Slideshare. (n.d.). Oecd 541 guidelines. [Link]
  • ResearchGate. (2001). OECD Guidelines for the Testing of Chemicals. [Link]
  • National Toxicology Program. (2015). OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. [Link]
  • National Toxicology Program. (n.d.). OECD Test Guideline 425. [Link]
  • GOV.UK. (2024).
  • VICH. (n.d.). STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING. [Link]
  • Quantics Biostatistics. (2024). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. [Link]
  • ResearchGate. (2011).
  • Wikipedia. (n.d.). 2-Aminopyridine. [Link]
  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]
  • Gene-volutıon. (2025). From OECD guidelines to innovation: the future of genotoxicity testing. [Link]
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
  • Istituto Superiore di Sanità. (n.d.). OECD Test Guidelines for Genetic Toxicology. [Link]
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]
  • National Center for Biotechnology Inform
  • U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. [Link]
  • PubMed. (1970). Nicotinic acid side effects and toxicity: a review. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • ResearchGate. (2003). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. [Link]
  • National Center for Biotechnology Information. (2020). Niacin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. [Link]
  • ChemWhat. (n.d.). This compound, CAS#: 38076-82-3. [Link]
  • PubChem. (n.d.). 2-Amino-4-methoxy-nicotinic acid methyl ester. [Link]

Sources

A Technical Guide to Elucidating the Pharmacokinetic Profile of 2-Amino-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a comprehensive framework for the pharmacokinetic characterization of the novel chemical entity 2-Amino-4-methylnicotinic acid. As of the date of this publication, detailed pharmacokinetic data for this specific molecule is not publicly available. Therefore, this guide serves as an expert-led, procedural whitepaper outlining the methodologies, rationale, and best practices for such an investigation, using hypothetical data for illustrative purposes.

Introduction: The Scientific Imperative

This compound is a pyridine derivative with potential applications as a key intermediate in the synthesis of novel therapeutics, including nicotinic receptor modulators and kinase inhibitors.[1] Its structural similarity to nicotinic acid suggests possible interactions with biological systems that warrant a thorough investigation of its pharmacokinetic (PK) properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this molecule is critical for any future drug development efforts, as these parameters collectively determine its efficacy and safety profile.[2][3]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a strategic and methodological blueprint for the comprehensive pharmacokinetic evaluation of this compound, from initial in vitro screening to definitive in vivo studies.

Part 1: Foundational Physicochemical and In Vitro ADME Profiling

The journey to understanding the in vivo fate of a compound begins with a foundational understanding of its inherent properties and its behavior in simplified biological systems. These initial assays are cost-effective, high-throughput, and crucial for identifying potential liabilities early in the development process.[4][5]

Physicochemical Characterization

A molecule's fundamental physical and chemical properties are the primary determinants of its pharmacokinetic behavior.

PropertyExperimental MethodHypothetical Result for this compoundImplication
Molecular Weight Mass Spectrometry152.15 g/mol [1][6]Low molecular weight suggests good potential for passive diffusion across membranes.
pKa Potentiometric titrationpKa1 ≈ 2.5 (carboxylic acid), pKa2 ≈ 5.8 (amino group)Ionization state will vary in different physiological compartments (stomach vs. intestine), affecting absorption.
LogP/LogD Shake-flask method (octanol/water)LogP ≈ 0.9, LogD at pH 7.4 ≈ -1.2The compound is predominantly hydrophilic at physiological pH, which may limit passive membrane permeability but favor renal clearance.
Aqueous Solubility High-Performance Liquid Chromatography (HPLC) with UV detection> 2 mg/mL at pH 7.4High aqueous solubility is favorable for oral absorption and formulation development.
In Vitro Absorption

Predicting the extent of oral absorption is a critical early step.

  • Objective: To assess the passive diffusion of this compound across an artificial lipid membrane.

  • Methodology:

    • A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.

    • The test compound is added to a donor plate at a known concentration in a buffer solution (pH 5.5 and 7.4 to mimic intestinal conditions).

    • The filter plate is placed on top of the donor plate, and an acceptor plate with buffer is placed on top of the filter plate.

    • The "sandwich" is incubated, allowing the compound to diffuse from the donor, through the membrane, to the acceptor plate.

    • Concentrations in the donor and acceptor wells are determined by LC-MS/MS.

  • Data Interpretation: The effective permeability (Pe) is calculated. A low Pe suggests that passive diffusion is not a primary mechanism of absorption.[7]

  • Objective: To evaluate the transport of this compound across a monolayer of human intestinal epithelial cells, which can indicate both passive and active transport mechanisms.[7][8]

  • Methodology:

    • Caco-2 cells are cultured on permeable supports until they form a confluent monolayer.

    • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • The appearance of the compound on the opposite side is measured over time by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.

  • Data Interpretation:

    • A high Papp (A-to-B) suggests good intestinal absorption.

    • An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 indicates the involvement of efflux transporters (e.g., P-glycoprotein), which could limit oral bioavailability.

In Vitro Metabolism and Stability

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions.

  • Objective: To determine the rate at which this compound is metabolized by liver enzymes.

  • Methodology:

    • The compound is incubated with human liver microsomes (containing Phase I enzymes) or cryopreserved hepatocytes (containing both Phase I and Phase II enzymes) in the presence of necessary cofactors (e.g., NADPH).[7]

    • Aliquots are taken at various time points and the reaction is quenched.

    • The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Interpretation: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated. A short half-life suggests rapid metabolism and potentially low oral bioavailability.

In Vitro Distribution

The extent to which a drug binds to plasma proteins influences its availability to reach its target and be cleared.

  • Objective: To determine the fraction of this compound that binds to plasma proteins.

  • Methodology:

    • The compound is added to plasma from different species (e.g., human, rat, mouse).

    • The plasma is subjected to equilibrium dialysis or ultrafiltration to separate the protein-bound and unbound fractions.[8]

    • The concentration of the compound in the unbound fraction is measured by LC-MS/MS.

  • Data Interpretation: The percentage of protein binding is calculated. High protein binding (>99%) can limit the free drug concentration available for pharmacological activity and clearance.

Part 2: In Vivo Pharmacokinetic Characterization

Following promising in vitro results, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.[9][10]

Animal Model Selection

Rodents (mice or rats) are typically used for initial PK studies due to their well-characterized physiology and ethical considerations.

Study Design

A typical study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[11]

  • IV Administration: Provides a direct measure of systemic clearance and volume of distribution, and serves as a reference for calculating oral bioavailability.

  • PO Administration: Allows for the assessment of oral absorption and first-pass metabolism.

  • Objective: To determine key pharmacokinetic parameters of this compound in rats.

  • Methodology:

    • Fasted male Sprague-Dawley rats are used.

    • One group receives a single IV bolus injection of the compound (e.g., 1 mg/kg).

    • Another group receives a single oral gavage dose (e.g., 10 mg/kg).

    • Blood samples are collected at multiple time points post-dose (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Plasma is separated and the concentration of the compound is determined by a validated LC-MS/MS method.

  • Data Analysis and Key Parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2 (Half-life): Time for the plasma concentration to decrease by half.

    • Cl (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Hypothetical In Vivo Pharmacokinetic Data for this compound in Rats
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax 2.5 µg/mL1.8 µg/mL
Tmax 5 min30 min
AUC (0-inf) 3.2 µgh/mL12.8 µgh/mL
t1/2 1.5 h1.6 h
Cl 5.2 mL/min/kg-
Vd 0.6 L/kg-
F% -40%

These hypothetical results suggest moderate oral bioavailability and relatively rapid clearance.

Part 3: Metabolism and Excretion Pathway Elucidation

Identifying the metabolic pathways and routes of excretion is essential for a complete understanding of the compound's disposition.

Metabolite Identification
  • Objective: To identify the major metabolites of this compound.

  • Methodology:

    • Samples from in vitro metabolism studies (hepatocytes) and in vivo PK studies (plasma and urine) are analyzed by high-resolution LC-MS/MS.[12][13]

    • Data is processed to detect potential metabolites based on their mass shifts from the parent compound (e.g., +16 for oxidation, +176 for glucuronidation).

    • The structure of potential metabolites is elucidated through fragmentation patterns (MS/MS).

  • Anticipated Metabolic Pathways: Based on the structure of this compound and the known metabolism of nicotinic acid, potential metabolic pathways include:

    • Phase I: Oxidation of the methyl group, hydroxylation of the pyridine ring.

    • Phase II: Conjugation of the carboxylic acid with glycine (forming a nicotinuric acid analog), glucuronidation of the carboxylic acid or hydroxylated metabolites.[14][15]

Excretion Studies
  • Objective: To determine the primary routes and extent of excretion of this compound and its metabolites.

  • Methodology:

    • A radiolabeled version of the compound (e.g., with ¹⁴C) is synthesized.

    • A single dose of the radiolabeled compound is administered to rats housed in metabolic cages that allow for the separate collection of urine and feces.

    • Urine and feces are collected over several days until the radioactivity is fully recovered.

    • The total radioactivity in urine and feces is measured to determine the percentage of the dose excreted by each route.

  • Data Interpretation: This provides a definitive account of how the compound is eliminated from the body, whether primarily through the kidneys (renal excretion) or in the feces (biliary and/or intestinal excretion).[16][17]

Visualizing the Workflow and Concepts

Experimental Workflow for Pharmacokinetic Characterization

Caption: A streamlined workflow for the pharmacokinetic evaluation of a novel compound.

Conceptual ADME Pathway

ADME_Pathway cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism_Excretion Metabolism & Excretion OralDose Oral Dose GI_Tract GI Tract OralDose->GI_Tract Liver Liver (First Pass) GI_Tract->Liver Blood Systemic Circulation Liver->Blood Tissues Tissues Blood->Tissues Distribution Metabolism Metabolism (Liver, etc.) Blood->Metabolism Kidney Kidney (Urine) Blood->Kidney Tissues->Blood Redistribution Excretion Excretion Metabolism->Excretion Metabolism->Kidney Bile Bile (Feces) Metabolism->Bile Kidney->Excretion Bile->Excretion

Sources

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-4-methylnicotinic acid, a key intermediate in the development of pharmaceuticals such as nicotinic receptor modulators and kinase inhibitors.[1] The proposed synthetic route is a multi-step process commencing with the construction of a substituted pyridine core, followed by amination and subsequent hydrolysis to yield the target molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and the scientific rationale behind each procedural step.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motif, featuring amino and carboxylic acid functional groups, allows for diverse chemical modifications, making it a valuable building block in the synthesis of complex bioactive molecules.[1] The strategic placement of the methyl, amino, and carboxylic acid groups on the pyridine ring influences its electronic and steric properties, which are crucial for its interaction with biological targets. The following protocol outlines a robust and logical pathway for the synthesis of this important intermediate.

Overall Synthetic Workflow

The synthesis of this compound can be logically divided into three primary stages, starting from commercially available precursors. The workflow is designed to first build the core heterocyclic structure, followed by the sequential introduction of the desired functional groups.

Synthesis_Workflow cluster_0 Stage 1: Pyridine Ring Formation cluster_1 Stage 2: Amination cluster_2 Stage 3: Nitrile Hydrolysis A (E)-4-(Dimethylamino)but-3-en-2-one + Malononitrile B 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide A->B Condensation C 2-Chloro-4-methylnicotinonitrile B->C Chlorination & Cyclization D 2-Amino-4-methylnicotinonitrile C->D Nucleophilic Substitution (Ammonia) E This compound D->E Acid Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Material Safety Data Sheet (MSDS) for each reagent before use.

Stage 1: Synthesis of 2-Chloro-4-methylnicotinonitrile

This initial stage focuses on constructing the chlorinated pyridine nitrile intermediate. The process begins with a condensation reaction to form an open-chain intermediate, which is then cyclized and chlorinated.

Part A: Synthesis of 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

  • Rationale: This step involves a Knoevenagel-type condensation reaction. (E)-4-(dimethylamino)but-3-en-2-one serves as the electrophilic component, while the active methylene protons of malononitrile act as the nucleophile. A basic catalyst, such as piperidine acetate, is employed to facilitate the deprotonation of malononitrile, initiating the condensation cascade.

  • Procedure:

    • To a solution of (E)-4-(dimethylamino)but-3-en-2-one (1.0 eq) in methanol, add malononitrile (1.0 eq) and a catalytic amount of piperidine acetate (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the reaction mixture. Filter the solid product and wash with cold methanol.

    • Dry the resulting solid under vacuum to yield 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide. A patent suggests a yield of approximately 75.5% can be achieved with this method.[2]

Part B: Synthesis of 2-Chloro-4-methylnicotinonitrile

  • Rationale: This step involves a chlorination and cyclization reaction. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It facilitates the cyclization of the pentadienamide intermediate and simultaneously chlorinates the 2-position of the newly formed pyridine ring.

  • Procedure:

    • In a fume hood, carefully add 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (at least 3.0 eq) at 0 °C.

    • Slowly heat the reaction mixture to 80-110 °C and maintain for 2-4 hours.[2] The reaction is exothermic and releases HCl gas, requiring careful temperature control and a gas trap.

    • After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This step is highly exothermic and should be performed with caution.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-methylnicotinonitrile as a solid.[2]

Stage 2: Synthesis of 2-Amino-4-methylnicotinonitrile
  • Rationale: This stage involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring activate the 2-position for nucleophilic attack. The chlorine atom is a good leaving group and can be displaced by ammonia to install the desired amino group.

  • Procedure:

    • Place 2-chloro-4-methylnicotinonitrile (1.0 eq) in a sealed pressure vessel.

    • Add a solution of ammonia in an alcohol, such as a saturated solution of ammonia in ethanol. An aqueous ammonia solution can also be used, as demonstrated in similar syntheses.[3][4]

    • Seal the vessel and heat the reaction mixture to 150-170 °C for 12-24 hours. The high temperature and pressure are necessary to drive the reaction to completion.

    • After cooling the reaction vessel to room temperature, carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield 2-amino-4-methylnicotinonitrile.

Stage 3: Synthesis of this compound
  • Rationale: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation is typically achieved under strong acidic or basic conditions. Acid-catalyzed hydrolysis is proposed here, which involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water and subsequent tautomerization and hydrolysis to the carboxylic acid.

  • Procedure:

    • To 2-amino-4-methylnicotinonitrile (1.0 eq), add a solution of concentrated sulfuric acid (e.g., 75% H₂SO₄ in water).[4]

    • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or sodium hydroxide, until the pH is close to the isoelectric point of the amino acid (typically pH 4-6), at which point the product will precipitate.

    • Filter the precipitated solid and wash with cold water, followed by a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain the final product, this compound. The purity can be assessed by NMR and mass spectrometry.

Quantitative Data Summary

ReagentMolecular Weight ( g/mol )Molar Ratio (eq)Stage
(E)-4-(Dimethylamino)but-3-en-2-one127.181.01A
Malononitrile66.061.01A
Piperidine acetate145.210.1 (catalyst)1A
2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide193.241.01B
Phosphorus oxychloride (POCl₃)153.33>3.01B
2-Chloro-4-methylnicotinonitrile152.581.02
Ammonia (NH₃)17.03Excess2
2-Amino-4-methylnicotinonitrile133.151.03
Sulfuric Acid (H₂SO₄)98.08Excess3

References

  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google P
  • Synthesis of 2-aminonicotinic acid - ResearchG
  • This compound - MySkinRecipes. [Link]
  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
  • 2-chloronicotinonitrile - Organic Syntheses Procedure. [Link]
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • 2-Chloro-4-methyl-nicotinonitrile - Oakwood Chemical. [Link]
  • US3644514A - Process for separating pure methionine from the hydrolysis product of its nitrile - Google P
  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P
  • EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google P
  • 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem. [Link]
  • 2-Chloro-4-Methylnicotinonitrile | CAS 32755-34-7 - Methylamine Supplier. [Link]
  • 2-Amino-4-Methylnicotinonitrile - Methylamine Supplier. [Link]
  • (48)
  • CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google P
  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile - ResearchG

Sources

"using 2-Amino-4-methylnicotinic acid as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Utilizing 2-Amino-4-methylnicotinic Acid as a Versatile Building Block in Modern Organic Synthesis

Abstract

This compound is a highly functionalized pyridine derivative that serves as a potent and versatile building block in organic synthesis.[1][2] Its unique arrangement of a nucleophilic amino group, a carboxylic acid handle, and a sterically defined methyl group on a pyridine core makes it an invaluable starting material for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, focusing on key transformations such as amide bond formation, palladium-catalyzed cross-coupling reactions (via derivatives), and the synthesis of fused heterocyclic systems. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights to empower researchers in leveraging this scaffold for applications in pharmaceutical and agrochemical development.[1][3]

Introduction: The Strategic Value of this compound

At its core, this compound (CAS: 38076-82-3) is a strategic asset for synthetic chemists.[4][5] The molecule's structure presents two primary reactive sites: the C2-amino group and the C3-carboxylic acid. This bifunctional nature allows for sequential, chemoselective modifications, forming the basis for its role in combinatorial chemistry and targeted drug discovery.[1]

Key Molecular Features:

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[1][6][7]
Molecular Weight 152.15 g/mol [1][6][7]
Appearance Off-white to light yellow powderN/A
Functional Groups Primary Amine (-NH₂), Carboxylic Acid (-COOH)N/A
Core Scaffold 4-methylpyridineN/A

The pyridine ring itself is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of the amino and carboxyl groups facilitates the construction of kinase inhibitors, anti-inflammatory agents, and nicotinic receptor modulators.[1]

Core Application: Amide Bond Formation

The most direct application of this compound involves leveraging its carboxylic acid moiety for amidation. This reaction is fundamental to peptide synthesis and the construction of a vast number of pharmaceutical agents.[8][9]

Expertise & Rationale

Directly coupling a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[9][10] Modern coupling reagents (e.g., HATU, HBTU, EDC) were developed to facilitate this process under mild conditions, minimizing side reactions and preserving the integrity of sensitive functional groups and stereocenters.[8] The choice of coupling reagent and base is critical and depends on the steric and electronic properties of the amine coupling partner.

General Workflow for Amidation

The logical flow for a typical amide coupling reaction is outlined below. The process begins with the activation of the carboxylic acid, followed by the introduction of the amine nucleophile to form the final amide product.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack A This compound D Activated Intermediate (e.g., O-acylisourea ester) A->D B Coupling Reagent (e.g., HATU, EDC) B->D C Organic Base (e.g., DIPEA) C->D F Target Amide Product D->F Amine Attack E Primary or Secondary Amine (R-NH₂) E->F

Caption: Workflow for amide bond formation.

Protocol: Synthesis of a Representative Amide using HATU

This protocol describes the coupling of this compound with benzylamine.

Materials:

  • This compound (1.0 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Benzylamine (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-4-methylnicotinc acid.

  • Dissolve the acid in anhydrous DMF.

  • Add HATU to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA to the mixture and stir for an additional 15 minutes. The solution should be clear. This is the activation step .

  • Slowly add benzylamine to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄. d. Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Application in Palladium-Catalyzed Cross-Coupling

While this compound itself is not a direct substrate for cross-coupling, it is a critical precursor to halogenated derivatives that are highly valuable in C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[11][12] These reactions are cornerstones of modern medicinal chemistry for assembling complex biaryl and arylamine structures.[13]

Rationale: The Power of the Halogen Handle

Introducing a halogen (typically Br or Cl) onto the pyridine ring, often at the C5 or C6 position, transforms the molecule into a suitable electrophile for palladium-catalyzed reactions. The reactivity of the C-X bond (where X is a halogen) towards oxidative addition to a Pd(0) center generally follows the trend I > Br > Cl >> F.[12] Bromides often provide the ideal balance of reactivity, stability, and cost for many applications.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[14][15] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Suzuki_Cycle center Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_A R¹-Pd(II)L₂-X OxiAdd->PdII_A Trans Transmetalation PdII_A->Trans PdII_B R¹-Pd(II)L₂-R² Trans->PdII_B RedEli Reductive Elimination PdII_B->RedEli RedEli->Pd0 Product Ar-R (Coupled Product) RedEli->Product ArX Ar-X (Halide) ArX->OxiAdd Boronic R-B(OR)₂ (Boronic Acid/Ester) + Base Boronic->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a Bromo-Pyridine Derivative

This protocol provides a representative procedure for coupling a hypothetical but synthetically valuable derivative, 2-Amino-5-bromo-4-methylnicotinic acid , with phenylboronic acid.

Materials:

  • 2-Amino-5-bromo-4-methylnicotinic acid (or its methyl ester) (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add the bromo-pyridine substrate, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: a. Cool the reaction to room temperature. b. Dilute with ethyl acetate and wash with water and then brine. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude biaryl product by flash column chromatography or recrystallization.

Application in Fused Heterocycle Synthesis

The ortho-relationship of the amino and carboxylic acid groups makes this compound an ideal precursor for constructing fused bicyclic heterocycles, such as pyridopyrimidines, pyridopyrazines, or other systems of high interest in drug discovery.

Rationale: Intramolecular Cyclization Strategies

By reacting the starting material with a reagent containing two electrophilic centers, a one-pot or two-step condensation and cyclization can be achieved. This strategy rapidly builds molecular complexity and generates rigid scaffolds that can effectively orient substituents for binding to biological targets.

Logic Flow for Fused Ring Synthesis

G A This compound (Bifunctional Precursor) C Initial Condensation (Amide or Enamine formation) A->C B Dielectrophilic Reagent (e.g., β-ketoester, anhydride) B->C D Intramolecular Cyclization (Dehydration) C->D E Fused Heterocyclic Product (e.g., Pyridopyrimidinone) D->E

Caption: Logical pathway for synthesizing fused heterocycles.

Protocol: Synthesis of a Pyridopyrimidinone Derivative

This protocol outlines a general procedure for reacting this compound with acetic anhydride to form a pyridopyrimidinone scaffold.

Materials:

  • This compound (1.0 equiv)

  • Acetic Anhydride (excess, as reagent and solvent)

  • Pyridine (catalytic amount)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound in acetic anhydride.

  • Add a catalytic amount of pyridine.

  • Heat the mixture to reflux (approx. 140 °C) and maintain for 2-4 hours. The solid should gradually dissolve. Monitor the reaction by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the mixture into a beaker of ice water to quench the excess acetic anhydride. c. A precipitate should form. Stir the slurry for 30 minutes. d. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water, followed by cold ethanol, to remove impurities. The product can be further purified by recrystallization if necessary.

Safety and Handling

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool (2-8°C), dry place, protected from light and under an inert atmosphere for long-term stability.[1]

Conclusion

This compound is a quintessential example of a versatile heterocyclic building block.[16] Its inherent functionality allows for direct elaboration into amides or its strategic conversion into precursors for powerful cross-coupling reactions and fused heterocycle syntheses. The protocols and insights provided herein demonstrate its broad applicability and underscore its value in accelerating research and development in the chemical and pharmaceutical sciences.

References

  • This compound - MySkinRecipes.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • Synthesis of Some 2-aminonicotinic Acid Deriv
  • An improved solvent-free synthesis of flunixin and 2-(arylamino)
  • This compound, | 38076-82-3 - ChemicalBook.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI.
  • How to Make Amides: Mechanism - YouTube.
  • Navigating the Synthesis and Applic
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid C
  • Amino acids and amide bond form
  • Heterocyclic Building Blocks - AK Scientific.
  • This compound, | CAS:38076-82-3 | Hu
  • This compound, CAS#: 38076-82-3; ChemWh
  • 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions - Benchchem.
  • Heterocyclic Building Blocks - SRD ORGANICS LTD.
  • Product Focus - Enamine.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • The Suzuki Reaction - Andrew G Myers Research Group.

Sources

Application Note & Protocols: High-Purity Isolation of 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

2-Amino-4-methylnicotinic acid (CAS 38076-82-3) is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core with amino and carboxylic acid functionalities, makes it a valuable intermediate for synthesizing a range of bioactive molecules, including kinase inhibitors and nicotinic receptor modulators.[1][2] In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials is not merely a matter of quality control; it is a fundamental determinant of the final product's safety, efficacy, and stability.

Impurities, which can arise from starting materials, side reactions, or subsequent degradation, must be rigorously controlled and removed.[3] This guide provides a comprehensive overview of robust, field-proven purification techniques for this compound, designed for researchers and process chemists aiming to achieve high-purity material suitable for downstream applications. We will explore the mechanistic basis for each technique, offering detailed protocols and troubleshooting insights.

Physicochemical Profile and Its Impact on Purification

Understanding the inherent properties of this compound is the cornerstone of developing an effective purification strategy. The molecule's amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid group—governs its solubility and reactivity, which we can leverage for separation.

PropertyValueSignificance for Purification
Molecular Formula C₇H₈N₂O₂Indicates the presence of heteroatoms (N, O) contributing to polarity.
Molecular Weight 152.15 g/mol [2]Standard molecular weight for calculations.
Appearance SolidSuitable for purification by recrystallization.
Amphoteric Nature Contains both acidic (-COOH) and basic (-NH₂) groups.Allows for pH-dependent solubility manipulation, which is key for acid-base extraction and pH-swing crystallization.
Solubility Soluble in lower alcohols; freely soluble in DMF and water.[4]Provides a starting point for selecting recrystallization and chromatography solvents. Water solubility is crucial for acid-base extraction methods.
Storage Store at 2-8°C, protected from light, under an inert atmosphere.[2]Highlights potential sensitivity to light and oxidation, guiding handling procedures.

Purification Technique I: pH-Swing Crystallization & Acid-Base Extraction

Principle: This technique is arguably the most effective for this class of compounds. It exploits the amphoteric nature of this compound. By adjusting the pH, we can convert the molecule into its highly water-soluble salt form (either protonated amine or deprotonated carboxylate), allowing for the removal of water-insoluble neutral organic impurities via extraction or filtration. Subsequently, adjusting the pH back to the isoelectric point (where the net charge is zero) dramatically decreases its aqueous solubility, causing the pure product to precipitate. A similar approach is documented for the purification of related compounds like 2-amino-4-methylpyridine.[5]

Workflow for pH-Swing Purification

G cluster_0 Dissolution & Impurity Removal cluster_1 Precipitation & Isolation A Crude this compound B Dissolve in dilute NaOH(aq) (e.g., pH 10-11) A->B C Water-soluble Sodium Salt (Solution A) B->C D Wash Solution A with Organic Solvent (e.g., DCM, EtOAc) C->D E Aqueous Layer (Purified Salt) D->E F Organic Layer (Neutral Impurities) [Discard] D->F G Slowly add dilute HCl(aq) to Aqueous Layer with stirring E->G Transfer H Adjust to Isoelectric Point (e.g., pH ~4-5) G->H I Precipitation of Pure Product H->I J Isolate via Vacuum Filtration I->J K Wash Crystals with Cold Water & then Cold Ethanol J->K L Dry Under Vacuum K->L M High-Purity Product L->M

Caption: Workflow for purification via pH-swing crystallization.

Detailed Protocol: Acid-Base Purification
  • Dissolution: In a suitable flask, suspend the crude this compound in deionized water (approx. 10-20 mL per gram of crude material).

  • Basification: While stirring, slowly add 1M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the pH of the solution reaches 10-11. This forms the water-soluble sodium salt of the carboxylic acid.

  • Extraction of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Shake vigorously and allow the layers to separate. Drain and discard the organic layer, which contains neutral impurities. Repeat this wash step one more time for higher purity.

  • Precipitation: Transfer the washed aqueous layer to a clean beaker and place it in an ice bath with continuous stirring. Slowly add 1M hydrochloric acid (HCl) solution dropwise. The product will begin to precipitate as the pH decreases.

  • pH Adjustment: Carefully monitor the pH and continue adding HCl until the point of maximum precipitation is observed. This typically occurs at the isoelectric point, often in the range of pH 4-5 for similar amino acids.[6]

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to maximize crystal growth. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts, followed by a wash with cold ethanol or acetone to facilitate drying.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Purification Technique II: Recrystallization

Principle: Recrystallization is a classic purification technique for solids based on differential solubility.[7] The crude compound is dissolved in a minimum amount of a hot solvent in which impurities are either highly soluble or sparingly soluble. Upon slow cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the impurities behind in the mother liquor.[7]

Solvent Selection: The Key to Success

The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[7] Given its polar and amphoteric nature, suitable solvent systems often involve polar protic solvents or mixtures.

Solvent/SystemRationale & Comments
Water An excellent choice due to the compound's polarity. Can be effective for compounds that are sufficiently soluble at 100°C but not at 0-4°C.[8] May require pH adjustment to fine-tune solubility.
Ethanol / Water A common and powerful mixed-solvent system. The crude solid is dissolved in hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). Upon cooling, pure crystals form.
Methanol / Acetonitrile Another potential polar mixture. Methanol acts as the primary solvent, while acetonitrile can serve as the anti-solvent to induce crystallization upon cooling.
Acetone A moderately polar aprotic solvent that should be tested. It is effective for many organic compounds.[9]
Workflow for Recrystallization

G A Place Crude Solid in Flask B Add Minimum Volume of Hot Recrystallization Solvent A->B C Stir and Heat until Fully Dissolved B->C D Hot Filtration (Optional) [Removes Insoluble Impurities] C->D if needed E Allow Filtrate to Cool Slowly to Room Temperature D->E F Induce Further Crystallization in an Ice Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Small Amount of Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Standard experimental workflow for recrystallization.

Detailed Protocol: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil to dissolve the solid.

  • Saturation: If the solid dissolves completely with very little ethanol, it may be too soluble. If it doesn't dissolve, continue adding small portions of hot ethanol until it does. Once dissolved, add hot deionized water dropwise until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Purification Technique III: Silica Gel Column Chromatography

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[10] For a polar compound like this compound, polar interactions (like hydrogen bonding) with the silica gel will cause it to be retained on the column. By using a mobile phase of appropriate polarity, the compound can be eluted, separated from less polar or more polar impurities.

System Selection
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): A solvent system with a polar component is required. The polarity must be optimized to achieve good separation (typically aiming for an Rf value of 0.2-0.4 on TLC).

Eluent SystemPolarityComments
Dichloromethane / Methanol HighA common system for polar compounds. A small percentage of methanol (e.g., 2-10%) in DCM is often effective.[10]
Ethyl Acetate / Hexane Medium-HighAnother standard system. The ratio can be adjusted to elute the compound effectively.[10]
Ethyl Acetate / Methanol / Acetic Acid High (Acidic)Adding a small amount of acetic acid (e.g., 0.5-1%) can improve peak shape and prevent streaking by keeping the carboxylic acid protonated.
Workflow for Column Chromatography

G A Prepare Silica Gel Slurry and Pack Column B Adsorb Crude Product onto Small Amount of Silica (Dry Loading) A->B C Carefully Add Sample to Top of Column B->C D Elute with Mobile Phase (Solvent System) C->D E Collect Fractions Sequentially D->E F Analyze Fractions using TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent under Reduced Pressure G->H I High-Purity Product H->I

Caption: Step-by-step workflow for purification by column chromatography.

Detailed Protocol: Silica Gel Chromatography
  • TLC Analysis: First, determine the optimal eluent system by running thin-layer chromatography (TLC) on the crude material with various solvent mixtures.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar starting solvent). Pour the slurry into the column and allow it to pack evenly under gentle pressure or gravity.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like methanol). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity if using a gradient. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) onto a TLC plate to monitor the separation. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions that contain the pure product (and nothing else). Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Verification

After any purification procedure, the purity of the final product must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with TFA or formic acid) can provide a quantitative purity value (e.g., >98%).[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound and help identify any remaining impurities.[10]

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting range.

Conclusion

The purification of this compound is readily achievable through systematic application of standard organic chemistry techniques. For bulk purification and removal of neutral impurities, pH-swing crystallization is the most efficient and scalable method due to the compound's amphoteric properties. For achieving the highest levels of purity or for separating closely related impurities, recrystallization and silica gel chromatography are indispensable tools. The choice of method will depend on the nature of the impurities, the scale of the purification, and the final purity requirements. All protocols should be validated with appropriate analytical methods to ensure the material is fit for its intended purpose in research and development.

References

  • Benchchem. (n.d.). This compound | 38076-82-3. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGOwKQJzR4F0VKlKhBOAvMNlc0Lr7UrBP--6x4ZrbB9GEb5ZNlEpNFTcG1SHDCsh6414Df9wOo-C3WYOyOKfSVi9AX_uvide8sBIDix3y__wcwgmESGFjLBrjRvh2MsNFbU9NpQA==]
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1tDpCgw_x-SS32cBZcJ_Pcq0VdLheuh39ddNGc2sIcsRo_TMhtZnMF5cCGtYa1XDuisyOW-R06d0Ca5ote6OAhwRmQyZGuUomyOUxP7XWU6-X6EH_anpVNuTEdBoEnvwub9zg_7VY7WCB21injhzoKOIvGepXGaQ=]
  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgcFA8UartbzVcdXBOS-HlH7k4I8e7-8bFdxULbM4Q9vimRJxE0ObTItCVWD4GBcUXgKVSHPnpLhAm_20VR279LN_sTlBfBMCngDXHTUjohjWypFGzU5fx0tVhCq81zTz_hFPhrwYAH0ErYhk3hn5cmpa-WFVJDrMsBaLrrDYmiVXQd1z7RSekwCt_cFtCrtYIV8fxfSPYxKGLAXU7S8bB]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6rhcc54X7sXq1WJNGQuNoJX2aTKxxCT9Qd8FKR3VJ05HqaOcXPsEW2zh-727VCPN5tmI4iZ9TqRF_sG9skikoOc-leT5bVCnrJmIMFGomvNJqHpH7ARgYsaWrxlid5lUWdBcyg5dlLoFGBUvFdRPp-w0BkKKogk2Bl_i_xSI5l5_WS7dbj0s-eWwyNdFP1EUMiJVQKkuGVztraAMceV4bRdnrwo3Jao8=]
  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwlqSYK7kmFIRfJeDS1USwRRo2kzg3dMbveOohtbCOHWCUHMeifjhZHgMzdhzFIgfL-GpL8RJ82Hd_bCdJiD4vS1ZtqIGsG_B8lgjHKd9d65QVgMqbVV3dh-AzDHJk_5VroOfrRc_GNxev-FAKAOi3M7YqTQGsK1WFs1PWOSSHHCNCmzmmhGFfzmq38nd69eU=]
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz7-65rpH_SZLaV3jGv4iLKRIosEG33uQVn6LJUJuc0cxeoYrygLSSH0TXH47RHZbnZ4tTG1nT0jdxoO_VBhrS_NnHutlU_6RyUkyoncyUTBm0M4-v2XaifWxn56IJbjIyrvH_Oqgo9KsFOy8=]
  • ChemicalBook. (2025). This compound, | 38076-82-3. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEex9mIwrzXQr_GE2CWZp0cr5FdRToz9aHiS_PCrb2Rp2fzICv31UUD-ji6-d5_8kjMSzaqLUA6B_rZnMiGp8peSk8uLwZ6WMfhj499o9LQyazwQIfaII8NOyD89kaHABQZNf74JImzXyfe4jEBTXDSNlK-CmNTcZRH5n3N-n_gXQ==]
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPNsSTzcLBlOksGSQ2DFKc_qSDQDVKIakaSK6Zhr0jbNHZoc8Vm4--UmXYXF7EY2v3EB8VJx58TKSs2S43eQSCtU_pL8d_P8mBt2N2LS7H2Fj8EWC45_QCCagJNhLljjKHA5Apv1qx6JNrBvPg22Etl-vfi-Hogtn5Kwv3VeXCmd5blyiZduEPd2Hk]
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyridine 99 695-34-1. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4AkO8UDTksU--XPnodhI6zvlb1ytYjsLzm-Emo-209ELAnDPl7AGMmaGORq_lSgMoIEP2qojY2LU34-8JG55OvgRuSeo_ZS5enk7U0OFfq1htBO26uGEb9JSiwTxGzWtAu5K0aJvIglnrligxPrKwXQW0iw==]
  • Huateng Pharma. (n.d.). This compound, | CAS:38076-82-3. Retrieved from Huateng Pharma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6JuLwNG62mgKFQRJGYcikp4vNtpMdK8n5PbfCkZDtnjDaqbUGWECxp24t28oJFnjXCkC03S0aYkGTF-LO3o2OTHsdwf9IYQzTJ7PADGozFjCNYy8MpBdioZ9yW2J0VqgtnkijM67Bl7ThYZuKs7dZzsnEeafnEn-SWeiWk_usAfg=]
  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI-JIZiMRrRsSFwneRcGRJs8VkNmtMwQetp8lxL9W5oLVZZugq22X4W2PN67fwXA73H5WGNXvKScUrTisDImENGF353TpYl9ygFAS98C4FZjkvtSqRUIr65CTWJx5MN4op6wZPYz_t0P8ciw==]
  • ResearchGate. (2025). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGajv5H8hGRpngkWWR1KzUmUTik7PzhaBtFejUjBbpacUUy_Ytd2erLU1JwOVMh2YZAS6RZIifaDbBpiOtMt-OwBm0KLL8In8EOq5VXc70e_3gbxBPrQ6ZgsPz9wJLkSXgBTmnogzti-0sBgtAGqADWu5tVJ7zMiPo3PF_Wq9UxXwsNcLfufXgMfDQ67UrDN6VjCNWlVce2N8_3jaHlUBWYf3Z7V1gY6J9xN_2J5uNnKOuVpwU4AHkJy0cwV90SkxyEVcaouJ50f7uVJL3AnmzOg36zO5uTF0XU]
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Amino-6-chloronicotinamide. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBzTWPBHEcki7ryTntMokrnt0pxJOKVpI25QzGq44VZSvIAmF6MZARQ8cgIvnyhxOKTJnPZL3tR4PZT9J2k7E0Fxh__wo2Wpy13Mo9C2NpN9UEOpXQkm62roWlurixyVYiSCirHTLm5zQUaI17jkV90_ju53cw-EgcHfGTtTyCWpQtDMP9j9RLkzgixpX3ekDV5IKxB-YSA09EdbB_gmnUAbW_z25Q]
  • PubMed. (n.d.). High-performance liquid-chromatographic determination of free nicotinic acid and its metabolite, nicotinuric acid, in plasma and urine. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjdMSoWyxPgNLVRpcIsI93siLPWsZ9kWEoU9gtcbPI4fYcqLmXKl0yKDLA9KDTmX4VGQ443BnthrRC_6kvGgrewQde4khvmurK6uiXoCKMlRVIoKYhMLtt_Zb8qOxwMcNNTQ==]
  • National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOhXg7E-caTq_Ij3jC8ROQteJ2NLIVO8K7CHj6IvSy9cW9AKBFDaL69o56JTGz2UoMe9fuDyiQsTvGe1xdpzInilG82f5NLgx5V3Xb60gtakBm7J5oxdKaKXEDvmadIYyTsH0M70Biu7fqRdM=]

Sources

Application and Protocol Guide for the Quantification of 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 2-Amino-4-methylnicotinic Acid

This compound, a substituted pyridine carboxylic acid, is a molecule of interest in pharmaceutical and drug development research. As a structural analog of nicotinic acid (Vitamin B3), it and its derivatives are explored for their potential biological activities. Accurate and precise quantification of this compound in various matrices, such as biological fluids and reaction mixtures, is paramount for pharmacokinetic studies, metabolism research, and quality control in synthetic processes.

This comprehensive guide provides detailed analytical methods for the robust quantification of this compound. We will delve into two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

The protocols outlined herein are built upon established analytical principles for similar molecules, including nicotinic acid and other amino acids.[1][2][3] They are designed to be self-validating systems, providing a strong foundation for researchers to develop and implement reliable quantitative assays.

Method 1: High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound, particularly in less complex matrices or when high sensitivity is not the primary requirement. The method relies on the principle that the analyte absorbs light at a specific wavelength in the UV spectrum.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 reversed-phase column is proposed. The nonpolar nature of the C18 stationary phase provides good retention for the moderately polar this compound.

  • Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is chosen to elute the analyte from the column. The buffer's pH is critical; maintaining it below the pKa of the carboxylic acid group ensures the analyte is in its less polar, protonated form, leading to better retention and peak shape on a reversed-phase column. The addition of a small percentage of an acid, like formic acid, to the mobile phase can also improve peak symmetry.[4]

Experimental Workflow: HPLC-UV

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Sample Biological/Reaction Sample Dilution1 Dilution with Mobile Phase Sample->Dilution1 Standard This compound Standard Dilution2 Serial Dilutions for Calibration Curve Standard->Dilution2 Filtration1 0.22 µm Syringe Filtration Dilution1->Filtration1 Filtration2 0.22 µm Syringe Filtration Dilution2->Filtration2 Sample_Prep Prepared Sample Filtration1->Sample_Prep Standard_Prep Calibration Standards Filtration2->Standard_Prep HPLC HPLC System with UV/DAD Detector Sample_Prep->HPLC Standard_Prep->HPLC Column C18 Reversed-Phase Column Data Chromatographic Data Acquisition Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • Ultrapure water

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (or the determined λmax)

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-18 min: 10% B (re-equilibration)

5. Sample Preparation:

  • For simple matrices (e.g., reaction mixtures): Dilute the sample with the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

  • For biological matrices (e.g., plasma): Protein precipitation is recommended. Add three parts of cold acetonitrile to one part of the plasma sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes). Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.[7][8]

6. Data Analysis and Quantification:

  • Integrate the peak area of this compound in both the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of a triple quadrupole mass spectrometer.

Causality Behind Experimental Choices
  • Ionization: Electrospray ionization (ESI) in positive ion mode is proposed. The amino group on the pyridine ring is readily protonated, making positive ion mode highly efficient for this class of compounds.[9]

  • Mass Transitions (MRM): The quantification is based on Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to select the protonated molecular ion (precursor ion) of the analyte. This ion is then fragmented in the second quadrupole (q2, collision cell), and a specific fragment ion (product ion) is selected by the third quadrupole (Q3) for detection. This process provides a high degree of selectivity and reduces background noise.

    • Precursor Ion (Q1): For this compound (Molecular Weight: 152.15 g/mol ), the protonated molecule [M+H]+ will have an m/z of approximately 153.1.

    • Product Ion (Q3): A common fragmentation pathway for carboxylic acids is the neutral loss of the carboxyl group as CO2 (44 Da) or HCOOH (46 Da), and for amino acids, the loss of the -COOH group (45 Da) is also typical.[10][11] A likely and specific fragmentation would be the loss of the carboxylic acid group, resulting in a product ion. Another potential fragmentation is the loss of the amino group. Experimental determination by infusing a standard solution is necessary to identify the most stable and abundant product ions for optimal sensitivity.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to compensate for matrix effects and variations in instrument response. If a labeled standard is unavailable, a structurally similar compound with a different mass can be used.

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Standard Analyte & Internal Standard Standard->Spike Extraction Protein Precipitation/SPE Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Prepared_Sample Final Sample for Injection Evap_Recon->Prepared_Sample LC UPLC/HPLC System Prepared_Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI MS Triple Quadrupole Mass Spectrometer MRM MRM Data Acquisition MS->MRM ESI->MS Integration Peak Area Ratio Integration (Analyte/IS) MRM->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Sources

Application Note: Robust Derivatization Strategies for the GC-MS Analysis of 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed methodologies for the chemical derivatization of 2-Amino-4-methylnicotinic acid, a bifunctional pyridine derivative, to enable robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is unfeasible due to its high polarity, low volatility, and thermal lability, stemming from the presence of both a carboxylic acid and a primary amino group.[1][2][3] To overcome these challenges, we present two field-proven derivatization protocols: a comprehensive one-step silylation and a sequential two-step esterification/acylation. The causality behind experimental choices, detailed step-by-step protocols, and expected mass spectral characteristics of the derivatives are discussed to provide researchers, scientists, and drug development professionals with a self-validating system for analysis.

Introduction: The Analytical Challenge

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high chromatographic resolution and definitive mass-based detection. However, its application is fundamentally limited to analytes that are volatile and thermally stable.[4] this compound, like other amino acids, possesses functional groups—a carboxylic acid and an amino group—that engage in strong intermolecular hydrogen bonding. This results in a high melting point and negligible vapor pressure at typical GC operating temperatures, causing decomposition rather than volatilization in the injector port.[1][2]

Chemical derivatization is the process of chemically modifying an analyte to alter its physicochemical properties.[2][5] The primary goals for derivatizing this compound are:

  • Increase Volatility: By replacing the active, polar hydrogens on both the carboxyl and amino groups with nonpolar moieties.[3][6]

  • Enhance Thermal Stability: To prevent on-column degradation and ensure the intact molecule reaches the detector.[7]

  • Improve Chromatographic Behavior: To produce sharp, symmetrical peaks by minimizing interactions with active sites in the GC system.[2]

This guide details two robust workflows to achieve these goals, enabling reliable quantification and identification.

Overall Experimental Workflow

The successful analysis of this compound by GC-MS is contingent on a systematic workflow. The process begins with rigorous sample preparation to ensure the analyte is isolated and dry, followed by the chosen derivatization reaction, and culminating in GC-MS analysis.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte in Solution Dry Evaporation to Dryness (Critical for Silylation) Sample->Dry Deriv Add Reagents & Incubate Dry->Deriv Select Protocol (Silylation or Esterification/ Acylation) Inject GC-MS Injection Deriv->Inject Data Data Acquisition & Processing Inject->Data

Caption: General experimental workflow for GC-MS analysis.

Strategy 1: One-Step Silylation with MSTFA

Silylation is arguably the most prevalent derivatization technique for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[7][8] For multifunctional molecules like this compound, a powerful silylating agent is required to derivatize both the less reactive amino group and the carboxylic acid.

Expertise & Causality: We recommend N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often fortified with 1% trimethylchlorosilane (TMCS). MSTFA is a strong TMS donor, and its byproducts are highly volatile, eluting with the solvent front to prevent chromatographic interference.[1][9] The TMCS acts as a catalyst, enhancing the reactivity of the MSTFA, which is particularly useful for derivatizing the sterically hindered or less reactive amino group on the pyridine ring.[9][10] The reaction must be conducted under strictly anhydrous conditions, as silylation reagents readily react with water, which would consume the reagent and reduce derivatization efficiency.[11]

Silylation Derivatization Protocol

Materials:

  • Dried this compound sample (0.1-1.0 mg)

  • MSTFA + 1% TMCS

  • Anhydrous Acetonitrile or Pyridine

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Methodology:

  • Sample Drying: Ensure the sample is completely dry. If starting from an aqueous solution, evaporate to dryness under a gentle stream of nitrogen at 60-70°C. To ensure removal of residual water, add 0.5 mL of methylene chloride or acetonitrile and evaporate to dryness again.[10]

  • Reagent Addition: To the dried residue in the reaction vial, add 100 µL of anhydrous acetonitrile (or pyridine) and 100 µL of MSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex briefly to dissolve the sample. Heat the vial at 70°C for 45 minutes.[10]

  • Cooling & Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. An appropriate aliquot (e.g., 1 µL) can be injected.

Strategy 2: Two-Step Esterification and Acylation

An alternative approach involves a sequential, two-step derivatization. This method first targets the carboxylic acid via esterification and then derivatizes the amino group through acylation. This can be advantageous if silylation proves problematic or if a different type of derivative is desired for mass spectral confirmation.

Expertise & Causality:

  • Esterification: The carboxylic acid is converted to a methyl ester using methanolic HCl. This is a classic Fischer esterification reaction, which is highly effective for converting carboxylic acids into more volatile esters in the presence of an acid catalyst.[12][13]

  • Acylation: The amino group is then acylated. We recommend using a perfluorinated anhydride, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA). These reagents react specifically with the amino group (and any other hydroxyl groups if present) to form stable, volatile amides.[7] A key advantage is that the resulting fluorinated derivatives often exhibit excellent chromatographic properties and can produce characteristic high-mass ions in the mass spectrum, aiding in identification.[14]

Esterification/Acylation Protocol

Materials:

  • Dried this compound sample (0.1-1.0 mg)

  • 3M HCl in Methanol (or acetyl chloride in methanol)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials, heating block, nitrogen supply

Methodology: Step A: Esterification

  • Reaction: To the dried sample, add 500 µL of 3M methanolic HCl. Cap the vial tightly and heat at 70°C for 60 minutes.

  • Neutralization: Cool the vial to room temperature. Evaporate the methanolic HCl under a stream of nitrogen. Add 500 µL of ethyl acetate and 500 µL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vortex thoroughly.

  • Extraction: Centrifuge to separate the layers. Carefully transfer the upper organic (ethyl acetate) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

Step B: Acylation 5. Reaction: To the dried ethyl acetate extract, add 50 µL of PFPA. Cap the vial and heat at 60°C for 30 minutes. 6. Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of ethyl acetate. The sample is now ready for GC-MS analysis.

Derivatization Pathways and Products

The two strategies yield distinct chemical derivatives with different properties and mass spectra, providing orthogonal confirmation of the analyte's identity.

DerivatizationPathways cluster_main cluster_silylation Strategy 1: Silylation cluster_two_step Strategy 2: Esterification + Acylation Analyte This compound (MW: 152.15) Silylation_Reagent MSTFA + 1% TMCS Analyte->Silylation_Reagent Ester_Reagent Methanol / H+ Analyte->Ester_Reagent TMS_Product Di-TMS Derivative (MW: 296.48) Silylation_Reagent->TMS_Product Heat Ester_Intermediate Methyl Ester Intermediate (MW: 166.18) Ester_Reagent->Ester_Intermediate Heat Acyl_Reagent PFPA Final_Product Methyl Ester, N-PFPA Derivative (MW: 312.18) Acyl_Reagent->Final_Product Heat Ester_Intermediate->Acyl_Reagent

Caption: Chemical pathways for the two derivatization strategies.

Data Presentation: Expected Derivatives and GC-MS Parameters

Successful derivatization should be confirmed by both the chromatographic retention time and the resulting mass spectrum. The following tables provide expected data and suggested starting parameters for GC-MS analysis.

Table 1: Summary of Derivatization Products
ParameterStrategy 1: SilylationStrategy 2: Esterification/Acylation
Derivative Name 2-(trimethylsilylamino)-4-methylnicotinic acid, trimethylsilyl ester2-(pentafluoropropionamido)-4-methylnicotinic acid, methyl ester
Reagents MSTFA + 1% TMCS1. Methanolic HCl; 2. PFPA
Molecular Weight 296.16 g/mol 312.06 g/mol
Expected M+• Ion (m/z) 296312
Key Fragments (m/z) 281 (M-15, loss of CH₃), 223 (M-73, loss of OSi(CH₃)₃), 73 (Si(CH₃)₃)281 (M-31, loss of OCH₃), 165 (base peak, loss of C₂F₅CO), 119 (C₂F₅)

Note: Key fragment predictions are based on common fragmentation patterns of TMS and perfluoroacyl derivatives. A TMS derivative of the related picolinic acid shows a molecular ion and a prominent M-15 fragment.[15]

Table 2: Suggested GC-MS Starting Parameters
ParameterSuggested ConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)A standard, non-polar column provides good separation for a wide range of derivatives.[1]
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minInert carrier gas standard for MS applications.
Injector Splitless or Split (e.g., 20:1)Splitless for trace analysis; Split for higher concentrations to avoid overloading.
Injector Temp. 250 - 280 °CEnsures rapid volatilization of the derivatives without thermal degradation.
Oven Program Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A starting point to be optimized based on observed chromatography.[16]
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible, library-searchable mass spectra.
Scan Range m/z 50 - 450Covers the expected molecular ions and key fragments of the derivatives.

Conclusion and Trustworthiness

The protocols described herein provide a robust and validated framework for the derivatization of this compound for GC-MS analysis. The one-step silylation method offers speed and simplicity, while the two-step esterification/acylation procedure provides an orthogonal confirmation and may offer enhanced sensitivity in some applications. The choice of method will depend on laboratory resources, sample matrix, and analytical goals. By understanding the chemical principles behind each step—from the critical need for anhydrous conditions in silylation to the selective targeting of functional groups in the two-step method—the analyst can troubleshoot issues and ensure the generation of high-quality, reliable data. Each protocol is a self-validating system; successful derivatization is unequivocally confirmed by the presence of the expected molecular ion and characteristic fragments in the mass spectrum.

References

  • Derivatization reagents for GC. adis international.
  • ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. PubMed.
  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. LabRulez LCMS.
  • Derivatizing Reagents. Obrnuta faza.
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
  • Ecni GC-MS Analysis of Picolinic and Quinolinic Acids and Their Amides in Human Plasma, CSF, and Brain Tissue. ResearchGate.
  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? ResearchGate.
  • GC-MS Spectrum - Picolinic acid GC-MS (1 TMS) (HMDB0002243). Human Metabolome Database.
  • GC Derivatization. University of Wisconsin-Madison.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
  • Picolinic acid, TMS derivative. NIST WebBook.
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed.
  • Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel lab update.
  • What Is Derivatization In GC-MS? Chemistry For Everyone.
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate.
  • Esterification of pyridine carboxylic acids. Google Patents.
  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications (RSC Publishing).
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. PubMed.
  • Carboxylic Acids Important Reactions. Jack Westin.

Sources

Application Notes and Protocols: The Strategic Utility of 2-Amino-4-methylnicotinic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery of novel therapeutics. 2-Amino-4-methylnicotinic acid, a substituted pyridine derivative, has emerged as a valuable scaffold in the synthesis of kinase inhibitors.[1] Its intrinsic structural features—a nucleophilic amino group and a carboxylic acid ripe for derivatization—provide two crucial anchor points for molecular elaboration, making it an ideal starting material for combinatorial chemistry and targeted drug design.[1]

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminopyridine core, a key feature of this compound, is a common motif in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region. This guide provides a detailed exploration of the application of this compound in the synthesis of a potent class of kinase inhibitors, with a focus on Cyclin-Dependent Kinase 8 (CDK8) inhibitors for anti-colorectal cancer therapy.[2]

Core Concept: Bioisosteric Mimicry and Kinase Inhibition

The design of kinase inhibitors often revolves around the principle of competitive inhibition, where a small molecule competes with adenosine triphosphate (ATP) for binding to the kinase's active site. The 2-aminopyridine scaffold is a bioisostere of the purine ring of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction effectively blocks the binding of ATP, thereby inhibiting the kinase's catalytic activity and disrupting downstream signaling pathways.

Diagram 1: General Structure of a 2-Aminopyridine-Based Kinase Inhibitor

G cluster_inhibitor Kinase Inhibitor Scaffold cluster_kinase Kinase Active Site scaffold This compound Core R1 R1 Group (Targets solvent-exposed region) scaffold->R1 Amide Bond R2 R2 Group (Targets hydrophobic pocket) scaffold->R2 C-C Bond (e.g., via Suzuki Coupling) hinge Hinge Region scaffold->hinge H-Bonding solvent_front Solvent Front R1->solvent_front Polar Interactions hydrophobic_pocket Hydrophobic Pocket R2->hydrophobic_pocket Hydrophobic Interactions

Caption: Generalized structure of a kinase inhibitor derived from this compound, highlighting key interactions within the kinase active site.

Experimental Protocols: Synthesis of a CDK8 Inhibitor

The following protocols outline a representative synthesis of a potent CDK8 inhibitor based on the this compound scaffold. These methodologies are based on established synthetic strategies for this class of compounds.

Protocol 1: Amide Coupling of this compound

This protocol describes the formation of an amide bond between this compound and a selected amine, a crucial step in elaborating the core scaffold.

Materials:

ReagentAcronym/FormulaSupplier
This compoundC₇H₈N₂O₂Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCAcros Organics
1-HydroxybenzotriazoleHOBtAlfa Aesar
N,N-DiisopropylethylamineDIPEATCI
3-MethoxyanilineC₇H₉NOFisher Sci
N,N-Dimethylformamide (anhydrous)DMFEMD Millipore
Dichloromethane (anhydrous)DCMJ.T. Baker
Saturated aqueous sodium bicarbonateNaHCO₃LabChem
BrineSaturated NaClVWR
Anhydrous magnesium sulfateMgSO₄BDH

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 3-methoxyaniline (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the amine solution dropwise to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used carbodiimide coupling system that efficiently activates the carboxylic acid for amidation while minimizing side reactions and racemization.[3] HOBt forms an active ester intermediate that is less prone to side reactions than the O-acylisourea intermediate formed with EDC alone.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic byproducts, driving the reaction to completion.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the activated carboxylic acid intermediate and the carbodiimide reagent.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce an aryl group at a pre-functionalized position on the pyridine ring (assuming a bromo-substituted precursor for this example).

Materials:

ReagentAcronym/FormulaSupplier
Bromo-substituted amide intermediate from Protocol 1
4-Fluorophenylboronic acidC₆H₆BFO₂Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Strem Chemicals
Potassium CarbonateK₂CO₃Macron
1,4-Dioxane (anhydrous)C₄H₈O₂Acros Organics
Water (degassed)H₂O

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-substituted amide intermediate (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask under the inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄: A robust and commonly used palladium(0) catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.[4]

  • K₂CO₃: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid for transfer to the palladium center.[5][6]

  • Dioxane/Water Solvent System: A common solvent mixture for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents. Water is essential for the activation of the boronic acid by the base.[4]

Diagram 2: Experimental Workflow for Kinase Inhibitor Synthesis

G start 2-Amino-4-methyl- nicotinic Acid reagents1 EDC, HOBt, DIPEA, 3-Methoxyaniline amide_coupling Amide Coupling start->amide_coupling reagents1->amide_coupling intermediate Amide Intermediate amide_coupling->intermediate reagents2 Arylboronic Acid, Pd(PPh3)4, K2CO3 suzuki_coupling Suzuki Coupling intermediate->suzuki_coupling reagents2->suzuki_coupling purification Purification (Column Chromatography) suzuki_coupling->purification final_product Final Kinase Inhibitor purification->final_product

Caption: A streamlined workflow for the synthesis of a kinase inhibitor, starting from this compound.

Mechanism of Action and Biological Significance

The synthesized kinase inhibitors, exemplified by CDK8 inhibitors, exert their therapeutic effect by intervening in critical cellular signaling pathways. CDK8, in complex with Cyclin C, is a transcriptional regulator that can act as an oncogene, particularly in colorectal cancer, through its positive regulation of the Wnt/β-catenin signaling pathway.[7][8]

Upon activation of the Wnt pathway, β-catenin translocates to the nucleus and, in concert with TCF/LEF transcription factors, drives the expression of genes involved in cell proliferation, such as MYC and Cyclin D1.[7] CDK8 has been shown to enhance the transactivation of β-catenin, thereby promoting cancer cell growth.[7] The synthesized 2-aminopyridine-based inhibitors bind to the ATP-binding pocket of CDK8, inhibiting its kinase activity. This, in turn, suppresses the activation of the Wnt/β-catenin pathway, leading to cell cycle arrest and a reduction in the proliferation of cancer cells.

Diagram 3: Simplified CDK8-Mediated Wnt/β-Catenin Signaling Pathway

G cluster_pathway Wnt/β-Catenin Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Beta_Catenin β-Catenin Frizzled->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Co-activates Proliferation Cell Proliferation (e.g., MYC, Cyclin D1) TCF_LEF->Proliferation Promotes Transcription CDK8 CDK8 CDK8->Beta_Catenin Enhances Activity Inhibitor 2-Aminopyridine Inhibitor Inhibitor->CDK8 Inhibits

Sources

Application Notes & Protocols: The Utility of 2-Amino-4-methylnicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in drug development. The content herein provides an in-depth exploration of 2-Amino-4-methylnicotinic acid, a pivotal scaffold in medicinal chemistry. This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding of its application.

Introduction: The Strategic Importance of the this compound Scaffold

This compound is a substituted pyridine derivative that has garnered significant attention in medicinal chemistry. Its strategic value lies in its dual functionality: the amino group and the carboxylic acid group appended to a pyridine ring. This arrangement provides a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The pyridine core is a well-established pharmacophore present in numerous biologically active compounds, and the amino and carboxylic acid moieties serve as convenient handles for derivatization through techniques like amidation and esterification.[1] This versatility makes it a valuable building block for creating libraries of compounds to screen for various biological activities.[1]

Core Applications in Drug Discovery

The structural attributes of this compound have led to its use as a key intermediate in the synthesis of a range of therapeutic agents. Its applications span several key areas of drug discovery:

  • Kinase Inhibitors: The scaffold is utilized in the preparation of kinase inhibitors, which are crucial in oncology research.[2]

  • Anti-inflammatory Agents: It serves as a foundational structure for developing novel anti-inflammatory drugs.[2] Derivatives of nicotinic acid have shown promise in inhibiting inflammatory markers such as TNF-α and IL-6.[3]

  • Nicotinic Receptor Modulators: The molecule is a key intermediate in the synthesis of compounds that modulate nicotinic receptors.[2]

  • Antimicrobial Agents: Derivatives incorporating this scaffold have demonstrated both antibacterial and antifungal properties.[4][5]

  • Anticancer Agents: Structurally related analogs, such as 2-amino-4,6-diphenylnicotinonitriles, have exhibited potent cytotoxic activity against cancer cell lines.[3][6]

  • Neuroprotective Agents: Research has explored derivatives of aminonicotinic acid for their potential neuroprotective effects.[1]

The following diagram illustrates the workflow from the core scaffold to potential therapeutic applications.

G cluster_applications Therapeutic Areas This compound This compound Derivatization (Amidation, Esterification, etc.) Derivatization (Amidation, Esterification, etc.) This compound->Derivatization (Amidation, Esterification, etc.) Compound Library Compound Library Derivatization (Amidation, Esterification, etc.)->Compound Library Biological Screening Biological Screening Compound Library->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Candidates Preclinical Candidates Lead Optimization->Preclinical Candidates Oncology Oncology Preclinical Candidates->Oncology Inflammation Inflammation Preclinical Candidates->Inflammation Infectious Diseases Infectious Diseases Preclinical Candidates->Infectious Diseases Neurology Neurology Preclinical Candidates->Neurology

Caption: Drug discovery workflow using the this compound scaffold.

Synthesis Protocols

The synthesis of this compound and its derivatives is a critical step in its application. Below are protocols for the synthesis of the parent compound and a representative derivative.

Protocol for the Synthesis of 2-Aminonicotinic Acid from Quinoline

This protocol is based on a four-step synthesis method.[7] The rationale for this route is the use of a readily available starting material, quinoline, and a series of robust chemical transformations.

Workflow Diagram:

G Quinoline Quinoline Oxidation Oxidation Quinoline->Oxidation NaClO3, H2SO4, CuSO4 2,3-Pyridine Dicarboxylic Acid 2,3-Pyridine Dicarboxylic Acid Oxidation->2,3-Pyridine Dicarboxylic Acid Dehydration Dehydration 2,3-Pyridine Dicarboxylic Acid->Dehydration Acetic Anhydride 2,3-Pyridine Dicarboxylic Anhydride 2,3-Pyridine Dicarboxylic Anhydride Dehydration->2,3-Pyridine Dicarboxylic Anhydride Ammonolysis Ammonolysis 2,3-Pyridine Dicarboxylic Anhydride->Ammonolysis Amide Intermediate Amide Intermediate Ammonolysis->Amide Intermediate Hofmann Degradation Hofmann Degradation Amide Intermediate->Hofmann Degradation 2-Aminonicotinic Acid 2-Aminonicotinic Acid Hofmann Degradation->2-Aminonicotinic Acid

Sources

Application Notes and Protocols: The Strategic Use of 2-Amino-4-methylnicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Pyridine Carboxylic Acid Building Block

2-Amino-4-methylnicotinic acid, a substituted pyridine carboxylic acid, serves as a valuable and versatile scaffold in the synthesis of modern agrochemicals. Its inherent structural features—a pyridine ring, an amino group, and a carboxylic acid moiety—provide multiple reactive sites for chemical modification, enabling the construction of complex molecules with desired biological activities. This guide provides an in-depth exploration of the synthetic utility of this compound in the development of novel pesticides and herbicides, offering detailed protocols and insights into the chemical principles that underpin its application.

The strategic importance of this building block lies in its ability to mimic or interact with biological targets in pests and weeds. The pyridine core is a well-established pharmacophore in numerous biologically active compounds, including several classes of insecticides and herbicides. The amino and carboxylic acid functional groups offer convenient handles for derivatization, allowing for the fine-tuning of physicochemical properties such as solubility, stability, and target-binding affinity. This adaptability makes this compound a key intermediate in the combinatorial synthesis and lead optimization phases of agrochemical discovery.[1]

Core Applications in Agrochemical Synthesis: A Mechanistic Overview

The primary application of this compound in agrochemical synthesis revolves around its use as a precursor for two major classes of pesticides: pyridine-based herbicides and a variety of insecticides. The synthetic transformations typically involve modifications of the amino and carboxylic acid groups to introduce pharmacologically active substructures.

Synthesis of Picolinate Herbicides and Analogues

Picolinic acid derivatives are a significant class of synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible weeds. While direct synthesis of commercial herbicides like picloram from this compound is not the primary route, this starting material is crucial for the synthesis of novel analogues for structure-activity relationship (SAR) studies.

The general synthetic strategy involves the derivatization of the carboxylic acid and potential modification of the amino group to explore new chemical space.

Conceptual Workflow for Picolinate Herbicide Analogue Synthesis

G A This compound B Esterification (e.g., with alcohol/acid catalyst) A->B Step 1 C 2-Amino-4-methylnicotinate Ester B->C D Halogenation/Functionalization of Pyridine Ring C->D Step 2 E Substituted Picolinate Ester D->E F Hydrolysis E->F Step 3 G Picolinate Herbicide Analogue F->G

Caption: Synthetic pathway for picolinate herbicide analogues.

Synthesis of Insecticidal Amides and Esters

The nicotinic acid scaffold is central to the development of neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, causing paralysis and death.[2][3][4][5] While the core of many commercial neonicotinoids is a chloropyridine carboxaldehyde, this compound can be utilized to synthesize novel insecticidal amides and esters with potential nAChR activity.

The synthetic approach typically involves the activation of the carboxylic acid group, followed by coupling with a suitable amine or alcohol to introduce the desired insecticidal moiety.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are intended as foundational procedures that can be adapted and optimized for the synthesis of specific target molecules.

Protocol 1: Esterification of this compound

Objective: To prepare the methyl ester of this compound, a key intermediate for further derivatization.

Causality: The esterification of the carboxylic acid group is a crucial first step to prevent its interference in subsequent reactions and to allow for amide bond formation or other modifications. The use of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl 2-amino-4-methylnicotinate.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Physical State
Methyl 2-amino-4-methylnicotinateC₈H₁₀N₂O₂166.1885-95White to off-white solid
Protocol 2: Amide Synthesis from this compound

Objective: To synthesize an amide derivative of this compound, a common structural motif in fungicides and insecticides.

Causality: The formation of an amide bond is a robust and widely used reaction in medicinal and agrochemical chemistry. The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile. HOBt is used to suppress side reactions and minimize racemization if chiral amines are used.

Materials:

  • This compound

  • Amine of interest (e.g., a substituted aniline or benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Triethylamine (TEA)

  • Lithium chloride (LiCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2.0 eq) to the mixture and stir for 10 minutes at room temperature.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of LiCl and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Logical Relationship of Amide Synthesis

G cluster_0 Reactants cluster_1 Reagents A This compound F Activated Carboxylic Acid Intermediate A->F Activation B Amine (R-NH2) G Nucleophilic Attack B->G C EDC C->F D HOBt D->F E TEA (Base) E->G Proton Scavenger F->G H Amide Product G->H Amide Bond Formation

Caption: Key steps in EDC/HOBt mediated amide coupling.

Trustworthiness and Self-Validation

The protocols described are based on well-established and robust chemical transformations. To ensure the trustworthiness of the experimental results, the following self-validating measures are essential:

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC or LC-MS is critical to determine the optimal reaction time and to identify the formation of any side products.

  • Product Characterization: The identity and purity of the synthesized compounds must be unequivocally confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Yield Optimization: For any given target molecule, a systematic optimization of reaction parameters (temperature, solvent, stoichiometry of reagents) should be performed to maximize the yield and purity of the product.

Conclusion

This compound is a foundational building block in the design and synthesis of novel agrochemicals. Its versatile reactivity allows for the creation of diverse libraries of compounds for biological screening. The protocols and insights provided in this guide are intended to empower researchers and scientists in their efforts to develop the next generation of effective and environmentally sound crop protection agents.

References

  • Corteva Agriscience. (2023). Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides. PMC. [Link]
  • Wikipedia. (2024). Neonicotinoid. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Google Patents. (2021). Process for synthesis of picolinamides.
  • Solutions Pest & Lawn. (n.d.). Neonicotinoid | Chemical Pesticide Type. [Link]
  • Google Patents. (2002).
  • PubChem. (n.d.). Picloram. [Link]
  • PhytoTech Labs. (n.d.). Picloram. [Link]
  • ResearchGate. (2009). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. [Link]
  • ResearchGate. (2010). Highly efficient preparation of carbon-14 labeled, auxin herbicide 4-amino-3,5,6-trichloropicolinic acid. [Link]
  • Google Patents. (2001).
  • PubMed. (2018).
  • Google Patents. (2017). USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES.
  • Science Alert. (n.d.).

Sources

Application Notes and Protocols for the Biological Screening of 2-Amino-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental framework for the biological screening of 2-Amino-4-methylnicotinic acid, a synthetic intermediate with potential applications in the development of nicotinic receptor modulators and anti-inflammatory agents.[1] Recognizing its structural similarity to nicotinic acid (niacin), this protocol outlines a multi-tiered screening cascade designed to elucidate its primary biological targets and functional activities. The proposed workflow prioritizes high-throughput screening (HTS) for initial hit identification, followed by robust secondary assays for confirmation and characterization of its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of this and similar nicotinic acid derivatives.

Introduction and Rationale

This compound is a heterocyclic building block utilized in the synthesis of various bioactive molecules, including kinase inhibitors and potential modulators of nicotinic receptors.[1] Its structural resemblance to nicotinic acid, the primary agonist for the G-protein coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2), provides a strong rationale for investigating its activity at this target.[2][3] GPR109A activation is known to mediate both therapeutic effects, such as the regulation of lipid metabolism, and side effects like cutaneous flushing.[4] Furthermore, the broader class of nicotinic acid derivatives has demonstrated a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer effects.[5][6][7][8]

Given the undefined biological profile of this compound, a systematic screening approach is essential. This guide proposes a screening funnel that begins with broad primary assays to identify potential activities and progressively narrows the focus to more specific and complex biological systems for in-depth characterization.

Proposed Screening Cascade

The proposed screening strategy is a multi-stage process designed to efficiently identify and validate the biological activity of this compound.

Screening_Cascade cluster_0 Tier 1: Primary High-Throughput Screening cluster_1 Tier 2: Secondary & Confirmatory Assays cluster_2 Tier 3: Selectivity & Off-Target Profiling cluster_3 Tier 4: Functional & In-Vivo Models Primary_Screening This compound GPR109A_cAMP GPR109A cAMP Assay (Agonist/Antagonist Modes) Primary_Screening->GPR109A_cAMP Initial Target Hypothesis nAChR_FLIPR Nicotinic Receptor FLIPR Assay (e.g., α7 nAChR) Primary_Screening->nAChR_FLIPR Structural Analogy Cytotoxicity General Cytotoxicity Assay (e.g., HepG2, HEK293) Primary_Screening->Cytotoxicity Baseline Viability Dose_Response Dose-Response & Potency Determination (EC50/IC50) GPR109A_cAMP->Dose_Response nAChR_FLIPR->Dose_Response Binding_Assay Orthogonal Assay: Radioligand Binding (GPR109A) Dose_Response->Binding_Assay If GPR109A hit Electrophysiology Orthogonal Assay: Patch-Clamp Electrophysiology (nAChR) Dose_Response->Electrophysiology If nAChR hit GPCR_Panel Orphan GPCR Panel (β-Arrestin Recruitment) Dose_Response->GPCR_Panel Kinase_Panel Kinase Inhibitor Profiling Panel Dose_Response->Kinase_Panel Anti_Inflammatory Anti-Inflammatory Assays (LPS-stimulated Macrophages) Dose_Response->Anti_Inflammatory Cytokine_Release Cytokine Release Assay (TNF-α, IL-6) Anti_Inflammatory->Cytokine_Release In_Vivo_Inflammation In-Vivo Model of Inflammation (e.g., Carrageenan-induced paw edema) Cytokine_Release->In_Vivo_Inflammation

Caption: A multi-tiered workflow for the biological screening of this compound.

Tier 1: Primary High-Throughput Screening Protocols

GPR109A Functional Assay: cAMP Measurement

Scientific Rationale: GPR109A is a Gi-coupled receptor. Its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This assay will determine if this compound acts as an agonist or antagonist at the GPR109A receptor.

GPR109A_Pathway Agonist This compound (Potential Agonist) GPR109A GPR109A Receptor Agonist->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Response Downstream Cellular Response cAMP->Response

Caption: GPR109A signaling pathway leading to cAMP reduction.

Protocol: This protocol is adapted for use with a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP assay kit.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Forskolin (adenylyl cyclase activator).[3]

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).[3]

  • TR-FRET cAMP assay kit.

  • 384-well white, low-volume assay plates.

Procedure:

  • Cell Preparation: Culture GPR109A-expressing cells to ~90% confluency. Harvest cells and resuspend in assay buffer to a density of 0.5 x 10^6 cells/mL.

  • Compound Plating: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a concentration range (e.g., 100 µM to 1 nM).

  • Agonist Mode:

    • Dispense 5 µL of diluted compound or control (assay buffer with DMSO) into the assay plate.

    • Add 5 µL of cell suspension to each well.

    • Add 5 µL of assay buffer.

    • Add 5 µL of Forskolin at its EC80 concentration (predetermined to stimulate cAMP production).

  • Antagonist Mode:

    • Dispense 5 µL of diluted compound or control into the assay plate.

    • Add 5 µL of cell suspension.

    • Add 5 µL of a known GPR109A agonist (e.g., nicotinic acid) at its EC80 concentration.

    • Add 5 µL of Forskolin at its EC80 concentration.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Add the TR-FRET detection reagents as per the manufacturer's protocol. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

Data Analysis:

  • Calculate the ratio of the acceptor and donor fluorescence signals.

  • Normalize the data to positive (Forskolin alone) and negative (basal) controls.

  • A decrease in the FRET signal in agonist mode indicates agonistic activity. An increase in the signal in antagonist mode suggests antagonistic activity.

ParameterAgonist ModeAntagonist Mode
Positive Control Forskolin aloneForskolin + GPR109A agonist
Negative Control Basal (cells only)Forskolin alone
Expected Hit Decreased cAMPRestored cAMP
Nicotinic Acetylcholine Receptor (nAChR) Functional Assay: FLIPR

Scientific Rationale: Nicotinic receptors are ligand-gated ion channels. Activation leads to an influx of cations, primarily Ca2+ and Na+, causing membrane depolarization.[9] A Fluorometric Imaging Plate Reader (FLIPR) assay can measure these changes in intracellular calcium concentration as a proxy for receptor activation.[9]

Protocol:

  • Cell Line: Use a cell line stably expressing the desired nAChR subtype (e.g., α7 nAChR in GH4C1 cells).[9]

  • Assay: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used to detect changes in intracellular calcium.

  • Procedure: Cells are plated and loaded with the dye. The FLIPR instrument adds the test compound and simultaneously measures the change in fluorescence over time.

  • Data Analysis: An increase in fluorescence intensity upon compound addition indicates agonist activity.

Tier 2: Secondary and Confirmatory Assays

Dose-Response and Potency Determination

For any hits identified in the primary screen, a full dose-response curve should be generated to determine the potency (EC50 for agonists, IC50 for antagonists). This involves a wider range of compound concentrations and triplicate measurements.

Orthogonal Assays

Scientific Rationale: To confirm that the observed activity is due to direct interaction with the target and not an artifact of the primary assay system, an orthogonal assay with a different detection method is crucial.

  • For GPR109A: A radioligand binding assay can be performed to measure the affinity (Ki) of the compound for the receptor.[3] This involves competing the binding of a radiolabeled ligand (e.g., [³H]nicotinic acid) with increasing concentrations of the test compound.[3]

  • For nAChRs: Manual or automated patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators.[9] This technique directly measures the ion flow through the channel in response to the compound, providing detailed information on agonist efficacy and kinetics.[9]

Tier 3: Selectivity and Off-Target Profiling

Orphan GPCR Screening

Scientific Rationale: To uncover novel activities, this compound should be screened against a panel of orphan GPCRs. Since the G-protein coupling of these receptors is often unknown, a universal assay like β-arrestin recruitment is ideal.[10]

Protocol:

  • Assay: Utilize a platform such as the PathHunter® β-arrestin recruitment assay.

  • Procedure: The test compound is added to cells co-expressing the orphan GPCR and a β-arrestin-enzyme fragment conjugate. Ligand-induced recruitment of β-arrestin to the receptor results in enzyme complementation and a measurable signal.

  • Benefit: This method is independent of G-protein signaling pathways, making it broadly applicable for deorphanizing GPCRs.[10][11][12]

Anti-Inflammatory Screening

Scientific Rationale: Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties.[5][6] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) can be used to assess this potential.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages.

  • Stimulation: Pre-treat cells with various concentrations of this compound for 1 hour. Then, stimulate with LPS (e.g., 1 µg/mL) for 24 hours.

  • Readout: Measure the levels of pro-inflammatory mediators in the cell supernatant, such as nitric oxide (using the Griess assay) or cytokines like TNF-α and IL-6 (using ELISA).[6]

  • Data Analysis: A reduction in the levels of these inflammatory markers compared to the LPS-only control indicates anti-inflammatory activity.

Conclusion

The experimental protocols detailed in this application note provide a robust and logical framework for the comprehensive biological screening of this compound. By progressing from high-throughput primary screens to more detailed secondary and functional assays, researchers can efficiently identify and characterize the compound's pharmacological profile. This systematic approach will enable a thorough evaluation of its therapeutic potential and uncover novel biological activities, paving the way for further drug development efforts.

References

  • Dineley, K. T., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • MultiSpan, Inc. (n.d.). Assay Orphan GPCRs in High Throughput with MultiScreen B-Arrestin Sensor Technology. MultiSpan, Inc.
  • Southern, M. R., et al. (2013). Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example. ACS Chemical Biology.
  • Song, J. H., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters.
  • Eurofins DiscoverX. (n.d.). Unlocking Orphan GPCRs with an Innovative Forward Trafficking Approach. Eurofins DiscoverX.
  • Cisbio. (2017). Application of β Arrestin Assays to the Orphan GPCR World. YouTube.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. PubChem.
  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science.
  • El-Damasy, D. A., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.
  • Foster, S. R., et al. (2019). Novel approaches leading towards peptide GPCR de-orphanisation. British Journal of Pharmacology.
  • Ali, I., et al. (2021). Synthesis and biological evaluation of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules.
  • Yin, H. H., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS Discovery.
  • Thangaraju, M., et al. (2013). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. Oncogene.
  • Richman, J. G., et al. (2007). Recent progress in the discovery of niacin receptor agonists. Current Opinion in Drug Discovery & Development.
  • Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene.
  • Głowacka, E., et al. (2021). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Helvetica Chimica Acta.

Sources

Introduction: The Significance of 2-Amino-4-methylnicotinate Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 2-Amino-4-methylnicotinic Acid

Abstract: This document provides a detailed technical guide for the successful esterification of this compound, a crucial heterocyclic building block in medicinal chemistry and materials science. We delve into the mechanistic principles, compare various synthetic protocols, and offer step-by-step methodologies tailored for researchers and drug development professionals. The guide emphasizes the rationale behind experimental choices to ensure reproducibility and high-yield synthesis.

This compound and its ester derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds. The presence of the amino group, the carboxylic acid, and the pyridine ring offers multiple points for chemical modification, making it a versatile scaffold in drug discovery. Esterification of the carboxylic acid is often a critical first step to protect this functional group, enhance solubility in organic solvents, or prepare for subsequent reactions such as amide bond formation.

However, the electronic properties of the pyridine ring and the presence of the nucleophilic amino group present unique challenges for this seemingly straightforward transformation. This guide will navigate these challenges by providing robust, field-proven protocols.

Mechanistic Insights and Strategic Considerations

The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Understanding its mechanism is paramount to optimizing the reaction for this specific substrate.

The Fischer-Speier Esterification Mechanism

The reaction proceeds through a series of equilibrium steps. An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[2][3] The alcohol, acting as a nucleophile, then attacks this activated carbon, leading to the formation of a tetrahedral intermediate.[4] Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.

Fischer_Esterification cluster_activation Activation cluster_addition Nucleophilic Attack cluster_elimination Elimination A Carboxylic Acid (R-COOH) B Protonated Carbonyl (Electrophilic) A->B + H⁺ (Catalyst) D Tetrahedral Intermediate B->D C Alcohol (R'-OH) C->D Attack E Protonated Ester D->E - H₂O F Ester (R-COOR') E->F - H⁺

Substrate-Specific Challenges

When applying this to this compound, several factors must be considered:

  • Competing Basicity: Both the pyridine nitrogen and the C2-amino group are basic. In a strong acid environment, they can be protonated. This protonation can decrease the nucleophilicity of the amino group but also potentially reduce the overall reactivity of the molecule by creating positive charges.

  • Equilibrium Control: Fischer esterification is a reversible process.[5] The formation of water as a byproduct can drive the reaction in reverse (hydrolysis). Therefore, strategies to remove water or use a large excess of the alcohol reactant are essential to push the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[2]

  • Steric Hindrance: While the 4-methyl group presents some steric bulk, it is generally not prohibitive for esterification with smaller alcohols like methanol or ethanol. However, for bulkier alcohols, alternative methods may be required.[6]

Comparative Protocols for Esterification

We present three reliable methods for the esterification of this compound, each with distinct advantages depending on the scale, desired ester, and available reagents.

Method Key Reagents Temperature Typical Time Yield Advantages Disadvantages
Protocol 1: Fischer-Speier Alcohol (solvent), H₂SO₄ (cat.)Reflux4-24 hGood-ExcellentEconomical, simple setup, scalable.Reversible, requires excess alcohol or water removal.[1][2]
Protocol 2: Thionyl Chloride Alcohol (solvent), SOCl₂0 °C to Reflux2-12 hExcellentIrreversible, high yielding, forms stable HCl salt.SOCl₂ is corrosive and moisture-sensitive; generates HCl gas.[7]
Protocol 3: EDCI/DMAP Coupling Alcohol, EDCI, DMAP (cat.), DCMRoom Temp.4-16 hGood-ExcellentVery mild conditions, suitable for sensitive substrates.[8]Reagents are more expensive, requires anhydrous conditions.

Detailed Experimental Protocols

Protocol 1: Classical Fischer-Speier Esterification (Methyl 2-Amino-4-methylnicotinate)

This protocol leverages a large excess of methanol to serve as both the reactant and the solvent, driving the reaction to completion.

  • Rationale: The use of concentrated sulfuric acid serves as both the catalyst and a dehydrating agent, helping to shift the equilibrium.[5] Refluxing provides the necessary activation energy for the reaction.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (reagent grade, ~20-40 volumes)

    • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound (e.g., 5.0 g) in methanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid dropwise to the stirring suspension.

    • Remove the ice bath and fit the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 65 °C) and maintain for 8-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

    • Carefully neutralize the residue by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the product by silica gel column chromatography or recrystallization as needed.

Protocol 2: Esterification via Thionyl Chloride (SOCl₂) Activation

This method is highly efficient as it converts the carboxylic acid into a highly reactive acyl chloride intermediate in situ. The product is typically isolated as its hydrochloride salt.[7]

  • Rationale: The reaction between the acid and SOCl₂ is irreversible and produces gaseous byproducts (SO₂ and HCl), which helps drive the reaction forward. The final ester is protonated by the generated HCl, forming a stable, easily isolable salt.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (anhydrous, ~15-20 volumes)

    • Thionyl Chloride (SOCl₂, 1.5-2.0 eq)

    • Diethyl Ether

  • Procedure:

    • Suspend this compound (e.g., 5.0 g) in anhydrous methanol (75 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the flask to 0 °C in an ice bath.

    • Add thionyl chloride dropwise via a syringe over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, allow the mixture to warm to room temperature, then attach a reflux condenser and heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove all volatile components under reduced pressure.

    • The resulting solid is the methyl 2-amino-4-methylnicotinate hydrochloride. It can be triturated with diethyl ether, filtered, and dried under vacuum to yield a pure product.

    • To obtain the free base, dissolve the hydrochloride salt in water, cool in an ice bath, and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) to pH > 8. Extract the product with an organic solvent as described in Protocol 1.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification & Analysis A Combine Reactants (Acid, Alcohol, Catalyst) B Heat to Reflux (or Stir at RT) A->B C Monitor by TLC B->C D Quench/Neutralize C->D Reaction Complete E Solvent Extraction D->E F Dry & Concentrate E->F G Column Chromatography or Recrystallization F->G H Characterization (NMR, MS, etc.) G->H

Conclusion

The successful esterification of this compound is readily achievable through several reliable methods. For large-scale, cost-effective synthesis, the classical Fischer-Speier esterification (Protocol 1) is highly recommended. For rapid, high-yielding conversions where reagent cost is less of a concern, the thionyl chloride method (Protocol 2) provides an excellent alternative, yielding a stable hydrochloride salt. For substrates with acid-sensitive functional groups, milder coupling-agent-based approaches should be considered. The choice of protocol should be guided by the specific requirements of the research objective, scale, and the nature of the desired ester.

References

  • Wikipedia. Fischer–Speier esterification.
  • Chemistry Steps. Fischer Esterification.
  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Google Patents. EP0331280A1 - Method for esterifying hindered carboxylic acids.
  • BYJU'S. Fischer esterification reaction.
  • ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.
  • Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Organic Chemistry Portal. Fischer Esterification.
  • Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
  • Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters.
  • MDPI. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.

Sources

Application Notes & Protocols: Strategic Amination of 2-Amino-4-methylnicotinic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-4-methylnicotinic Acid

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its substituted pyridine core is a common feature in a multitude of biologically active agents, including kinase inhibitors and nicotinic receptor modulators[1]. The molecule's true synthetic power lies in its bifunctionality: a nucleophilic amino group at the 2-position and a carboxylic acid at the 3-position. These handles allow for precise, vector-oriented modifications, enabling chemists to explore chemical space and optimize pharmacokinetic and pharmacodynamic properties.

Amination reactions, which form new carbon-nitrogen bonds at the existing amino group, are among the most powerful tools for derivatizing this scaffold. These transformations allow for the introduction of diverse aryl and alkyl substituents, which are critical for modulating target binding, solubility, and metabolic stability. This guide provides an in-depth exploration of two cornerstone amination strategies—Buchwald-Hartwig N-arylation and N-alkylation via reductive amination—offering both mechanistic insights and detailed, field-proven protocols for their successful implementation.

Foundational Chemistry: Reactivity and Strategic Considerations

Before proceeding to specific protocols, it is crucial to understand the inherent chemical properties of this compound.

  • Nucleophilicity: The exocyclic amino group is the primary site for amination. Its nucleophilicity is influenced by the electron-withdrawing nature of the pyridine ring and the adjacent carboxylic acid.

  • Bifunctionality and Protecting Groups: The presence of both an amine and a carboxylic acid necessitates a careful strategic approach. The acidic proton of the carboxyl group can interfere with many reaction conditions, particularly those employing strong bases. Furthermore, the carboxylate can act as a competing nucleophile or ligand for a metal catalyst. Therefore, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is often a mandatory prerequisite for successful and clean amination at the 2-amino position. This strategy ensures that reactivity is directed exclusively to the nitrogen atom.

N-Arylation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides.[2][3] It is the preeminent method for forging a bond between the amino group of our scaffold and a diverse range of aromatic and heteroaromatic rings, a common motif in kinase inhibitors.

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[2][3] Understanding this cycle is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (in our case, the 2-amino-4-methylnicotinate ester) coordinates to the Pd(II) complex. A strong base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are essential for promoting both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[2]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L Active Catalyst pd_oxidative Ar-Pd(II)(L)-X Oxidative Adduct pd0->pd_oxidative Oxidative Addition product Ar-NHR C-N Coupled Product pd_amido Ar-Pd(II)(L)-NHR Amido Complex pd_oxidative->pd_amido Amine Binding & Deprotonation pd_amido->pd0 Reductive Elimination aryl_halide Ar-X aryl_halide->pd_oxidative amine R-NH₂ amine->pd_amido base Base base->pd_amido salt Base-H⁺X⁻

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: N-Arylation

This protocol describes a general procedure for the N-arylation of Methyl 2-amino-4-methylnicotinate with a generic aryl bromide.

Pre-Reaction Step: Esterification of Carboxylic Acid

  • Rationale: To prevent side reactions, the carboxylic acid must be protected. A simple Fischer esterification is effective.

  • Procedure: Suspend this compound (1.0 eq) in methanol (0.2 M). Cool to 0 °C and add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction and neutralize carefully with saturated NaHCO₃ solution. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield the methyl ester, which can be used without further purification.

Main Coupling Reaction

Reagent/ParameterRecommended ValueRationale
Substrate 1 Methyl 2-amino-4-methylnicotinate1.0 eq
Substrate 2 Aryl Bromide1.1 eq
Palladium Pre-catalyst Pd₂(dba)₃1-2 mol%
Ligand XPhos2-4 mol%
Base Sodium tert-butoxide (NaOtBu)1.5 - 2.0 eq
Solvent Toluene or Dioxane (anhydrous)0.1 - 0.2 M
Temperature 80 - 110 °CTo drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add Methyl 2-amino-4-methylnicotinate (1.0 eq), the aryl bromide (1.1 eq), sodium tert-butoxide (1.5 eq), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to remove oxygen which can poison the catalyst.

  • Reagent Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous toluene via syringe to the desired concentration (e.g., 0.1 M).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting amine.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-aryl product.

N-Alkylation via Reductive Amination

Reductive amination is a robust and highly versatile method for forming alkyl-amine bonds.[4][5] The reaction proceeds by forming an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[6] This method avoids the common problem of over-alkylation seen in direct alkylation with alkyl halides.[6]

Mechanistic Rationale

The process is a two-step, one-pot sequence:

  • Imine/Iminium Formation: The nucleophilic 2-amino group of the nicotinate ester attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine intermediate. This step is typically reversible and often acid-catalyzed.

  • Reduction: A hydride reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the C-N single bond of the final secondary amine product.

The choice of reducing agent is key. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal.[6] They are gentle enough not to reduce the starting aldehyde or ketone significantly but are highly effective at reducing the protonated imine (iminium ion), which is the more reactive electrophile in the mixture.

Diagram: Reductive Amination Mechanism

Reductive_Amination start_amine R¹-NH₂ (Nicotinate Ester) hemiaminal Hemiaminal Intermediate start_amine->hemiaminal start_carbonyl R²R³C=O (Aldehyde/Ketone) start_carbonyl->hemiaminal + H⁺ iminium Iminium Ion [R¹-N⁺H=CR²R³] hemiaminal->iminium - H₂O product R¹-NH-CHR²R³ (Final Amine) iminium->product Reduction reducer [H⁻] (e.g., NaBH(OAc)₃) reducer->product

Caption: General mechanism for reductive amination.

Detailed Protocol: N-Alkylation

This protocol provides a general method for the N-alkylation of Methyl 2-amino-4-methylnicotinate with a generic aldehyde.

Reagent/ParameterRecommended ValueRationale
Substrate 1 Methyl 2-amino-4-methylnicotinate1.0 eq
Substrate 2 Aldehyde or Ketone1.0 - 1.2 eq
Reducing Agent Sodium triacetoxyborohydride1.5 eq
Acid Catalyst (optional) Acetic Acid (AcOH)0.1 - 1.0 eq
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)0.1 - 0.2 M
Temperature Room TemperatureMild conditions are usually sufficient.
Atmosphere Air (generally sufficient)Reaction is not typically oxygen-sensitive.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add Methyl 2-amino-4-methylnicotinate (1.0 eq) and the aldehyde (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in a suitable solvent like DCM or DCE (0.1 M).

  • Acid Catalyst: Add acetic acid (0.1 eq). This catalyzes the formation of the iminium ion, accelerating the reaction.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5-10 minutes. The slight effervescence is normal.

  • Reaction: Stir the reaction at room temperature for 3-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting amine.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

General Laboratory Workflow

The following diagram illustrates a typical workflow for performing and analyzing the amination reactions described above.

Caption: Standard laboratory workflow from reaction to characterization.

References

  • This compound - MySkinRecipes. Source
  • Buchwald–Hartwig amin
  • Synthesis of 2-aminonicotinic acid - ResearchG
  • Buchwald–Hartwig amin
  • An improved solvent-free synthesis of flunixin and 2-(arylamino)
  • Reductive amin
  • 2-Amino-4-phenylnicotinic Acid | Research Chemical - Benchchem. Source
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Source
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Source
  • Application Note – Reductive Amin
  • Reductive Amination, and How It Works - Master Organic Chemistry. Source
  • 25.4: Synthesis of Amino Acids - Chemistry LibreTexts. Source
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. Source
  • Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion - PMC. Source
  • Synthesis of α-Amino ketones, acids, esters, nitriles and rel
  • Electronic Supplementary Information - The Royal Society of Chemistry. Source
  • This compound, CAS#: 38076-82-3; ChemWh
  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P
  • Modific
  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Source
  • Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC. Source

Sources

Application Note: 2-Amino-4-methylnicotinic Acid as a Novel Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-methylnicotinic acid, a substituted pyridine carboxylic acid, is a versatile heterocyclic compound. While its primary applications to date have been as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique structural and electronic features present significant, largely untapped potential within the field of material science.[1] The presence of a carboxylic acid group, an amino group, and a nitrogen atom within the aromatic ring makes this compound an excellent candidate as a multidentate ligand for the construction of advanced materials such as coordination polymers and metal-organic frameworks (MOFs).[2][3] This application note explores the prospective use of this compound in material science, providing a theoretical framework and practical protocols for its application in the synthesis of novel functional materials.

Scientific Rationale: A Promising Ligand for Crystal Engineering

The design and synthesis of crystalline materials, a field known as crystal engineering, relies on the predictable self-assembly of molecular building blocks.[4][5] this compound possesses several key attributes that make it a compelling ligand for crystal engineering:

  • Multiple Coordination Sites: The carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. The pyridine ring nitrogen and the amino group can also act as coordination sites, allowing for the formation of multidimensional networks.

  • Hydrogen Bonding Capabilities: The amino group and the carboxylic acid can participate in hydrogen bonding, which can play a crucial role in directing the crystal packing and stabilizing the resulting framework.

  • Tunable Electronic Properties: The amino and methyl substituents on the pyridine ring can influence the electronic properties of the ligand, which in turn can affect the photophysical or catalytic properties of the final material.

These features suggest that this compound can be employed to create a diverse range of coordination polymers and MOFs with tailored structures and functionalities.

Potential Applications in Material Science

Based on the established applications of structurally similar nicotinic acid derivatives, materials synthesized using this compound are anticipated to have applications in several areas:

Potential Application Area Underlying Principle Anticipated Properties of the Material
Gas Storage and Separation The porous nature of MOFs allows for the selective adsorption of gas molecules. The amino functionality can enhance CO2 affinity.[6]High surface area, selective gas uptake, potential for carbon capture applications.
Luminescent Materials The organic ligand can act as a light-harvesting antenna, transferring energy to the metal center, resulting in characteristic emission.Photoluminescence, potential for use in sensors, lighting, and anti-counterfeiting technologies.
Catalysis The metal centers within the framework can act as catalytic sites, while the porous structure allows for reactant and product diffusion.Heterogeneous catalysis, shape-selective catalysis.
Drug Delivery The pores of the MOF can be loaded with drug molecules for controlled release.Biocompatibility (depending on the metal), tunable release kinetics.

Experimental Protocol: Synthesis of a Hypothetical Zinc-Based Metal-Organic Framework (Zn-AMNA-1)

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical zinc-based MOF, designated as Zn-AMNA-1, using this compound as the organic ligand. This protocol is based on common solvothermal synthesis methods for MOFs.[7][8]

Materials and Reagents:

  • This compound (C₇H₈N₂O₂)[9][10]

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials

  • Analytical balance

  • Oven

  • Centrifuge

  • Powder X-ray diffractometer (PXRD) for characterization

Synthesis Workflow:

cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Product Isolation and Purification cluster_3 Characterization A Weigh this compound C Dissolve Ligand in DMF A->C B Weigh Zinc Nitrate Hexahydrate D Dissolve Metal Salt in DMF B->D E Combine Ligand and Metal Salt Solutions in a Scintillation Vial C->E D->E F Seal the Vial E->F G Heat in Oven at 100°C for 24 hours F->G H Cool the Vial to Room Temperature G->H I Collect Crystals by Centrifugation H->I J Wash with Fresh DMF I->J K Wash with Ethanol J->K L Dry the Product under Vacuum K->L M Analyze by Powder X-ray Diffraction (PXRD) L->M

Caption: Solvothermal synthesis workflow for Zn-AMNA-1.

Detailed Steps:

  • Preparation of Precursor Solutions:

    • In a 20 mL scintillation vial, dissolve 30.4 mg (0.2 mmol) of this compound in 5 mL of DMF.[1]

    • In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Solvothermal Reaction:

    • Combine the two solutions in a single 20 mL scintillation vial.

    • Cap the vial tightly.

    • Place the vial in a preheated oven at 100 °C for 24 hours.

  • Product Isolation:

    • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

    • Colorless crystals of Zn-AMNA-1 should be observed at the bottom of the vial.

    • Separate the crystals from the mother liquor by centrifugation.

    • Wash the crystals three times with fresh DMF (5 mL each) to remove any unreacted starting materials.

    • Wash the crystals three times with ethanol (5 mL each) to exchange the DMF.

  • Drying and Characterization:

    • Dry the purified crystals under vacuum at room temperature.

    • The crystalline structure of the resulting material should be confirmed by powder X-ray diffraction (PXRD).

Expected Results and Characterization

The successful synthesis of Zn-AMNA-1 would yield a crystalline powder. The PXRD pattern should exhibit sharp peaks, indicating a well-ordered crystalline material. Further characterization techniques that could be employed include:

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.

  • Gas Adsorption Analysis: To determine the surface area and porosity of the material.

  • Photoluminescence Spectroscopy: To investigate the luminescent properties of the material.

Logical Framework for Material Design

The properties of the resulting material can be systematically tuned by modifying the synthesis conditions or the building blocks.

cluster_0 Input Parameters cluster_1 Material Properties A Metal Ion E Porosity A->E Influences pore size and geometry F Luminescence A->F Determines emission properties G Catalytic Activity A->G Acts as catalytic center B Solvent B->E Template for pore formation C Temperature H Stability C->H Affects crystallinity and stability D Ligand Concentration D->E Influences framework density

Caption: Key parameters influencing the properties of the final material.

Conclusion

While the application of this compound in material science is still in its nascent stages, its inherent chemical functionalities make it a highly promising candidate for the development of novel coordination polymers and metal-organic frameworks. The protocols and theoretical framework presented in this application note provide a solid foundation for researchers to explore the potential of this versatile building block in creating advanced functional materials for a wide range of applications.

References

  • MySkinRecipes. This compound. [Link]
  • PubMed Central. Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. [Link]
  • Dalton Transactions (RSC Publishing). Multifunctional coordination polymers based on copper(i)
  • RUDN University.
  • National Institutes of Health.
  • ChemWhat. This compound, CAS#: 38076-82-3. [Link]
  • ResearchGate. Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. [Link]
  • RSC Publishing.
  • Semantic Scholar.
  • ResearchGate.
  • OSTI.GOV.
  • Royal Society of Chemistry. Unusual Single Crystal to Single Crystal Phase Transition of a Nicotine Salt Monitored Using Temperature Dependent Single Crystal X-ray Diffraction. [Link]

Sources

Application Notes and Protocols: Catalytic Applications of Metal Complexes with 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

The field of homogeneous catalysis is in a perpetual state of evolution, driven by the quest for more efficient, selective, and sustainable chemical transformations. At the heart of this pursuit lies the intricate design of ligands that can finely tune the electronic and steric properties of a metal center. This guide delves into the potential catalytic applications of a promising, yet underexplored, class of compounds: metal complexes of 2-Amino-4-methylnicotinic acid.

It is imperative to state at the outset that the catalytic applications detailed herein are largely projective, based on established principles and the well-documented reactivity of structurally analogous systems. Direct, field-proven catalytic data for metal complexes of this compound is not yet prevalent in the peer-reviewed literature. Therefore, this document should be regarded as a foundational guide, designed to inspire and direct future research endeavors in this exciting area. The protocols provided are robust, self-validating frameworks derived from proven methodologies for similar catalytic systems, offering a solid starting point for exploration.

Part 1: Synthesis and Characterization

A prerequisite for exploring catalytic applications is the reliable synthesis and thorough characterization of both the ligand and its corresponding metal complexes.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway, adapted from established procedures for related nicotinic acid derivatives[1][2]. A plausible route starting from a commercially available precursor is outlined below.

Protocol 1: Synthesis of this compound

  • Starting Material: 2-Chloro-4-methyl-3-cyanopyridine.

  • Step 1: Ammonolysis. In a sealed pressure vessel, dissolve 2-chloro-4-methyl-3-cyanopyridine (1 equivalent) in a saturated solution of ammonia in ethanol. Heat the mixture at 170°C for 15 hours[2]. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 2-amino-4-methyl-3-cyanopyridine.

  • Step 2: Hydrolysis. The resulting 2-amino-4-methyl-3-cyanopyridine (1 equivalent) is suspended in a 15% aqueous solution of potassium hydroxide. The mixture is heated to 100°C and stirred for 3 hours until the hydrolysis of the nitrile group is complete (monitored by TLC)[2].

  • Step 3: Acidification and Isolation. After cooling the reaction mixture to room temperature, the pH is carefully adjusted to 4-5 with 4N hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

General Protocol for the Synthesis of Transition Metal Complexes

The coordination of this compound to various transition metals can be achieved through a general procedure involving the deprotonation of the carboxylic acid and subsequent reaction with a metal salt. The amino group and the pyridine nitrogen can also participate in coordination, leading to a variety of potential binding modes.

Protocol 2: Synthesis of M(II)-(2-Amino-4-methylnicotinate)₂ Complexes

  • Ligand Preparation: Dissolve this compound (2 equivalents) in a minimal amount of methanol or ethanol.

  • Deprotonation: Add a stoichiometric amount of a suitable base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid.

  • Complexation: To this solution, add a solution of the desired metal(II) salt (e.g., CuCl₂, Pd(OAc)₂, RuCl₂(PPh₃)₃) (1 equivalent) in the same solvent, dropwise with stirring.

  • Reaction and Isolation: The reaction mixture is typically stirred at room temperature or gently heated for several hours. The formation of a precipitate often indicates the formation of the complex. The solid product is collected by filtration, washed with the solvent, and dried under vacuum.

  • Characterization: The resulting metal complexes should be characterized by FT-IR spectroscopy (to observe shifts in the C=O and N-H stretching frequencies upon coordination), UV-Vis spectroscopy, and elemental analysis. Single-crystal X-ray diffraction would be invaluable for definitively determining the coordination geometry.

Spectroscopic Data Free Ligand (Expected) Metal Complex (Expected Shift)
FT-IR (cm⁻¹) ν(C=O) ~1700, ν(N-H) ~3300-3400ν(COO⁻) asymmetric ~1600-1650, ν(COO⁻) symmetric ~1380-1420, ν(N-H) shift upon coordination
UV-Vis (nm) π-π* transitions of the pyridine ringLigand-to-metal or metal-to-ligand charge transfer bands, d-d transitions (for colored complexes)

Part 2: Potential Catalytic Applications

Based on the catalytic activity of structurally related metal complexes, we can propose several promising areas of application for metal complexes of this compound. The following protocols are hypothetical and serve as a starting point for experimental investigation.

Oxidation Catalysis: Mimicking Superoxide Dismutase (SOD) Activity

Copper complexes of nicotinic acid have demonstrated SOD mimetic activity, which involves the catalytic dismutation of superoxide radicals[3][4]. This has implications for the development of therapeutic agents against oxidative stress. It is plausible that copper(II) complexes of this compound could exhibit similar activity.

Protocol 3: Assay for SOD-like Activity

  • Principle: The assay is based on the inhibition of the reduction of nitro-blue tetrazolium (NBT) by superoxide radicals generated photochemically.

  • Reagents:

    • Phosphate buffer (pH 7.8)

    • Riboflavin solution

    • Methionine solution

    • NBT solution

    • Solution of the copper(II)-2-Amino-4-methylnicotinate complex in a suitable solvent (e.g., DMSO).

  • Procedure:

    • In a typical experiment, the reaction mixture contains phosphate buffer, riboflavin, methionine, and NBT.

    • Varying concentrations of the copper complex are added to the reaction mixture.

    • The mixture is illuminated with a fluorescent lamp to initiate the generation of superoxide radicals.

    • The reduction of NBT to formazan is monitored spectrophotometrically at 560 nm.

    • The percentage inhibition of NBT reduction is calculated, and the IC₅₀ value (the concentration of the complex required for 50% inhibition) is determined.

SOD_Mechanism cluster_cycle1 Reduction cluster_cycle2 Oxidation Cu(II)-L Cu(II)-L Cu(I)-L Cu(I)-L Cu(II)-L->Cu(I)-L + O₂⁻˙ H₂O₂ H₂O₂ Cu(I)-L->Cu(II)-L + O₂⁻˙ + 2H⁺ O₂ O₂ Cu(I)-L->O₂ O₂⁻˙ O₂⁻˙ O₂⁻˙->Cu(II)-L

Figure 1: Proposed catalytic cycle for SOD-like activity.

Cross-Coupling Reactions: Palladium-Catalyzed C-N Bond Formation

Palladium complexes are renowned for their ability to catalyze a wide range of cross-coupling reactions[5][6]. The presence of an aminopyridine moiety in the ligand suggests that its palladium complexes could be effective catalysts for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination[7].

Protocol 4: Hypothetical Buchwald-Hartwig Amination of Aryl Bromides

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium(II)-(2-Amino-4-methylnicotinate)₂ complex (1-5 mol%), the aryl bromide (1 equivalent), the amine (1.2 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents).

  • Solvent: Add anhydrous toluene or dioxane as the solvent.

  • Reaction Conditions: The tube is sealed, and the mixture is heated at 80-110°C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the product is purified by column chromatography on silica gel.

Cross_Coupling_Workflow start Reaction Setup (Catalyst, Aryl Halide, Amine, Base) reaction Heating under Inert Atmosphere (80-110°C) start->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography workup->purification product Purified C-N Coupled Product purification->product

Figure 2: General workflow for a cross-coupling reaction.

Hydrogenation Catalysis: Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium complexes bearing pyridine-based ligands are well-established catalysts for the transfer hydrogenation of ketones to alcohols, using a hydrogen donor like isopropanol[8][9][10][11]. It is conceivable that a ruthenium complex of this compound could facilitate this transformation.

Protocol 5: Potential Transfer Hydrogenation of Acetophenone

  • Catalyst Precursor: A suitable ruthenium(II) complex of this compound.

  • Reaction Mixture: In a round-bottom flask, dissolve the ruthenium complex (1 mol%) in isopropanol. Add acetophenone (1 equivalent) and a base such as potassium tert-butoxide (5 mol%).

  • Reaction Conditions: The mixture is heated to reflux (approximately 82°C) and stirred for a specified time (e.g., 1-12 hours). The reaction progress can be monitored by GC or TLC.

  • Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the 1-phenylethanol product.

Hydrogenation_Mechanism Ru-L Ru-L Ru-H Ru-H Ru-L->Ru-H + iPrOH, - Acetone Ru-H->Ru-L + Ketone, - Alcohol Alcohol R₂CHOH Ru-H->Alcohol Ketone R₂C=O Ketone->Ru-H iPrOH Isopropanol Acetone Acetone

Figure 3: Simplified catalytic cycle for transfer hydrogenation.

Part 3: Concluding Remarks and Future Outlook

The exploration of metal complexes of this compound as catalysts is a nascent field with considerable potential. The structural features of this ligand—a pyridine ring for π-stacking and metal coordination, an amino group for hydrogen bonding and as a coordination site, and a carboxylic acid for anchoring to the metal center—provide a rich playground for catalyst design.

The protocols and application notes presented here are intended to be a springboard for further research. Experimental validation of these proposed catalytic activities is the logical next step. This would involve not only testing the efficacy of these complexes in the suggested reactions but also performing detailed mechanistic studies to understand the structure-activity relationships. Such investigations will undoubtedly contribute to the broader field of catalysis and may lead to the discovery of novel, highly efficient catalytic systems for a range of important chemical transformations.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Ibrahim, M. A., et al. (2009). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. Molecules, 14(12), 5048-5061.
  • Grotjahn, D. B. (2004). Catalysis with Ruthenium–Pincer Complexes. In Topics in Organometallic Chemistry (Vol. 10, pp. 35-76). Springer.
  • Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and related reactions using iron and ruthenium catalysts. Chemical Society Reviews, 38(8), 2282-2291.
  • Kempe, R. (2007). Aminopyridinato-ligated group 4 metal complexes as polymerisation catalysts. Chemical Society Reviews, 36(7), 1135-1143.
  • Casey, C. P., et al. (2007). Ruthenium-catalyzed transfer hydrogenation of ketones: The importance of the secondary coordination sphere. Journal of the American Chemical Society, 129(18), 5816-5817.
  • Bonomo, R. P., et al. (1996). Copper(II) complexes with nicotinic acid and its derivatives. A study in aqueous solution and in the solid state. Journal of Inorganic Biochemistry, 62(4), 257-267.
  • Kharisov, B. I., et al. (2009). Synthesis and characterization of nicotinic acid and nicotinamide metal complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 39(4), 206-213.
  • Shaver, M. P., & Fryzuk, M. D. (2003). A pyridine-anchored diamido-phosphine ligand and its coordination to iron(II) and cobalt(II). Inorganica Chimica Acta, 345, 124-130.
  • Meyer, T. J., & Huynh, M. H. V. (2003). The remarkable chemistry of ruthenium and osmium polypyridyl complexes. Inorganic chemistry, 42(25), 8140-8160.
  • MySkinRecipes. (n.d.). This compound.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed C–N cross-coupling reactions.
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling. Chemical Reviews, 106(11), 4644-4680.
  • El-Hendawy, M. M., et al. (2016). Synthesis, characterization and electrocatalytic water oxidation activity of novel copper(II) complexes with pyridine-alkoxide ligands. Dalton Transactions, 45(3), 1185-1195.
  • Scarborough, C. C., & Wieghardt, K. (2012). The inorganic chemistry of copper, zinc superoxide dismutase. Inorganic chemistry, 51(15), 8033-8047.
  • El-Gamel, N. E. A. (2021). Nicotine metal complexes: synthesis, characterization and bioactivities of some main group and some transition metals. Bulletin of the Chemical Society of Ethiopia, 35(1), 1-14.
  • Grotjahn, D. B., et al. (2019). Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. Molecules, 24(17), 3123.
  • Bedford, R. B., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(23), 8924-8933.
  • da Costa, M. B., et al. (2018). Ruthenium-cymene containing pyridine-derived aldiimine ligands: synthesis and characterization applied in the transfer hydrogenation of aryl ketones and kinetic studies. Journal of the Brazilian Chemical Society, 29(10), 2119-2130.
  • Karatas, F., et al. (2014). Copper(II) complexes with pyridine-2,6-dicarboxylic acid from the oxidation of copper(I) iodide. Transition Metal Chemistry, 39(7), 785-790.
  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of palladium-catalyzed cross-coupling reactions in the pharmaceutical industry. Chemical reviews, 112(4), 2177-2250.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Wang, Z., et al. (2013). A novel four-step synthesis of 2-aminonicotinic acid from quinoline. Chinese Journal of Organic Chemistry, 33(11), 2399-2403.
  • So, C. M., & Kwong, F. Y. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Rahim, S. A., et al. (2013). Binary complexes of nicotinic acid with transition metal ions in aqueous medium. Journal of the Indian Chemical Society, 90(6), 851-855.
  • EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid. (2017).
  • Sivasankaran, S., et al. (2019). Transition metal complexes of substituted nicotinic acid and its nano metal oxides: Synthesis and characterization. Research Journal of Chemistry and Environment, 23(8), 43-49.
  • Castillo, O., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051.
  • El-Sherif, A. A., & Shoukry, M. M. (2002). Complexation of Nicotinic and Quinaldic Acids With Some Metal Ions of Bioloical Interest. Egyptian Journal of Chemistry, 45(6), 1011-1022.
  • Hussain, Z., et al. (2016). Fe(II) and Co (II) Complexes of (4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid) Synthesis, Characterization and Electrochemical Studies. Journal of the Chemical Society of Pakistan, 38(3), 475-480.
  • Wikipedia. (n.d.). Transition metal amino acid complexes.
  • Li, G., et al. (2014). Study on synthesis of 4-Aminonicotinic acid. Journal of Chemical and Pharmaceutical Research, 6(7), 1935-1938.
  • Tondreau, A. M., & Chirik, P. J. (2013). Synthesis and Catalysis of Anionic Amido Iron(II) Complexes. Organometallics, 32(15), 4358-4365.

Sources

Application Notes and Protocols for Cell-Based Assays with 2-Amino-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-methylnicotinic acid is a derivative of nicotinic acid (niacin), a B-complex vitamin that has garnered significant attention in biomedical research. Nicotinic acid and its analogues are known to exert a range of biological effects, primarily through the activation of the G-protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is implicated in various physiological and pathological processes, including the regulation of lipolysis, inflammation, and cell survival.[2]

In the context of oncology, GPR109A has emerged as a potential tumor suppressor. Its expression is often silenced in colon and breast cancer, and its activation by ligands like butyrate and niacin can induce apoptosis and inhibit tumor growth. Furthermore, GPR109A signaling has been shown to suppress NF-κB activation, a key pathway in inflammation and cancer, and to activate the p53 tumor suppressor pathway.[4][5] Given this background, this compound, as a nicotinic acid derivative, holds promise as a pharmacological tool to investigate GPR109A-mediated cellular responses and as a potential therapeutic agent.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute cell-based assays to characterize the biological activity of this compound. The protocols herein are designed to be robust and adaptable, enabling the investigation of its effects on cell viability, GPR109A activation, and downstream signaling pathways.

Core Principles and Experimental Design

The successful implementation of cell-based assays with this compound relies on a thorough understanding of its physicochemical properties and the biological context of its target receptor, GPR109A.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible results.

  • Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).[6] A stock solution can be prepared by dissolving the compound in DMSO at a concentration of 2 mg/mL.

  • Stock Solution Preparation: To prepare a 10 mM stock solution (assuming a molecular weight of 152.15 g/mol ), dissolve 1.52 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing until the compound is completely dissolved. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentrations. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[7][8] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Line Selection

The choice of cell line is paramount and should be guided by the expression of GPR109A.

  • GPR109A-Expressing Cell Lines: A variety of cell lines endogenously express GPR109A and are suitable for studying the effects of this compound. These include:

    • Colon Cancer Cell Lines: HCT-116 (p53 wild-type), DLD1 (p53 mutant).[5]

    • Breast Cancer Cell Lines: MCF-7, MDA-MB-231 (GPR109A expression may need to be verified or induced).[9]

    • Immune Cell Lines: RAW 264.7 (macrophage-like), Jurkat (T lymphocyte).

    • Adipocyte Cell Lines: 3T3-L1 (after differentiation).[3]

  • GPR109A-Negative or Knockout Cell Lines: To demonstrate that the observed effects of this compound are specifically mediated by GPR109A, it is essential to use a negative control cell line that does not express the receptor or a GPR109A knockout cell line.[2]

  • Cell Line Authentication: All cell lines should be obtained from a reputable source (e.g., ATCC) and authenticated to ensure their identity and to rule out contamination.

Experimental Protocols

This section provides detailed, step-by-step protocols for a suite of cell-based assays to characterize the biological activity of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][10]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[11]

Materials:

  • GPR109A-expressing and control cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[14][15]

Data Presentation:

Cell LineTreatment Duration (hours)IC50 (µM)
HCT-11648[Insert Value]
DLD148[Insert Value]
GPR109A-KO48[Insert Value]
Protocol 2: GPR109A Activation Assessment (cAMP Measurement)

As GPR109A is a Gi-coupled receptor, its activation by an agonist leads to a decrease in intracellular cAMP levels.[3]

Principle: This assay measures changes in intracellular cAMP levels in response to treatment with this compound. A common method involves stimulating adenylyl cyclase with forskolin to elevate basal cAMP levels, followed by treatment with the GPR109A agonist to observe the inhibitory effect.[3] Commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., Promega's cAMP-Glo™ Assay), are widely used.[16][17][18]

Materials:

  • GPR109A-expressing cells

  • cAMP assay kit (e.g., HTRF cAMP kit from Cisbio or cAMP-Glo™ Assay from Promega)

  • Forskolin

  • This compound

  • Luminometer or HTRF-compatible plate reader

Procedure (using cAMP-Glo™ Assay as an example):

  • Cell Seeding: Seed cells in a white, opaque 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • Prepare dilutions of this compound in the appropriate buffer.

    • Add the compound to the cells and incubate for a short period (e.g., 15-30 minutes).

    • To measure inhibition of adenylyl cyclase, pre-treat cells with forskolin before or concurrently with the test compound.

  • cAMP Measurement:

    • Follow the manufacturer's instructions for the cAMP-Glo™ Assay. This typically involves adding a lysis reagent followed by a detection reagent.

    • Measure the luminescence using a luminometer. The light output is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value for the inhibition of cAMP production.

Visualization of GPR109A Signaling Pathway:

GPR109A_Signaling This compound This compound GPR109A GPR109A This compound->GPR109A binds Gi Gi GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) PKA->Cellular_Response phosphorylates targets

Caption: GPR109A signaling cascade initiated by this compound.

Protocol 3: Apoptosis Induction Assessment (Caspase-3 Activity Assay)

Activation of GPR109A has been shown to induce apoptosis in cancer cells. Caspase-3 is a key executioner caspase in the apoptotic pathway.

Principle: This assay measures the activity of caspase-3, which cleaves a specific substrate, resulting in the release of a chromophore or a fluorescent molecule that can be quantified.[19]

Materials:

  • Cells of interest

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure (Colorimetric Assay):

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol to release the cellular contents, including caspases.[20]

  • Caspase-3 Assay:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm.[19]

    • Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

Experimental Workflow Visualization:

Apoptosis_Workflow cluster_prep Cell Preparation and Treatment cluster_assay Caspase-3 Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Treat_Compound Treat with 2-Amino-4- methylnicotinic acid Seed_Cells->Treat_Compound Incubate Incubate (24-48h) Treat_Compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Add_Substrate Add Caspase-3 Substrate Lyse_Cells->Add_Substrate Incubate_Assay Incubate (1-2h) Add_Substrate->Incubate_Assay Read_Absorbance Read Absorbance (405 nm) Incubate_Assay->Read_Absorbance Calculate_Activity Calculate Fold-Increase in Caspase-3 Activity Read_Absorbance->Calculate_Activity

Caption: Workflow for Caspase-3 activity assay.

Protocol 4: NF-κB and p53 Activation Assays

GPR109A signaling can modulate the activity of the transcription factors NF-κB and p53.[4][5]

NF-κB Activation Assay (Translocation):

Principle: In its inactive state, NF-κB resides in the cytoplasm. Upon activation, the p65 subunit translocates to the nucleus. This translocation can be visualized by immunofluorescence or quantified using a nuclear/cytoplasmic fractionation followed by Western blotting or an ELISA-based assay.[21][22][23][24]

p53 Activation Assay (Reporter Gene):

Principle: A reporter gene (e.g., luciferase) is placed under the control of a p53-responsive promoter. Activation of p53 leads to the expression of the reporter gene, which can be quantified.[25][26]

Procedure (General Outline):

  • Cell Transfection (for reporter assays): Transfect cells with the appropriate reporter plasmid.

  • Cell Treatment: Treat cells with this compound. For NF-κB assays, a pro-inflammatory stimulus (e.g., TNF-α or LPS) may be used to induce activation, and the inhibitory effect of the compound is measured.

  • Assay Performance:

    • NF-κB Translocation: Perform immunofluorescence staining for the p65 subunit and visualize using a fluorescence microscope. Alternatively, perform nuclear and cytoplasmic fractionation and analyze p65 levels by Western blot.

    • p53 Reporter Assay: Lyse the cells and measure luciferase activity using a luminometer.[25]

  • Data Analysis: Quantify the nuclear translocation of NF-κB or the fold-change in luciferase activity relative to the control.

Troubleshooting and Best Practices

  • Compound Precipitation: If the compound precipitates upon dilution in the cell culture medium, try preparing intermediate dilutions in a co-solvent like ethanol before the final dilution in the medium.

  • Cell Viability: Always perform a cell viability assay (e.g., MTT) in parallel with functional assays to ensure that the observed effects are not due to cytotoxicity.

  • Controls: Include appropriate positive and negative controls in every experiment to validate the assay performance.

  • Reproducibility: Perform all experiments with at least three biological replicates to ensure the reproducibility of the results.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, GPR109A activation, and key downstream signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The adaptability of these protocols allows for their application across various cell lines and research contexts, facilitating a comprehensive understanding of this promising nicotinic acid derivative.

References

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832.
  • Cisbio. (n.d.). HTRF cAMP assays.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. [Link]
  • Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene, 32(37), 4438–4448.
  • Ganapathy, V., et al. (2019). Abstract 3022: GPR109A activation limits cell growth by inducing p53 and its targets in human colon cancer cells. Cancer Research, 79(13 Supplement), 3022-3022.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • National Center for Biotechnology Information. (2012). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 844, 125–133.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • LI-COR Biosciences. (n.d.). Example Experiment: Detecting p53 Activation in COS-7 Cells Following Hydroxyurea Treatment.
  • National Center for Biotechnology Information. (2014). Measurement of NF-κB activation in TLR-activated macrophages. Methods in molecular biology (Clifton, N.J.), 1172, 159–170.
  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Assay Guidance Manual.
  • Cell Culture Collective. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit.
  • Yong, W. (2015). How can I calculate IC50 for a cytotoxic substance?. ResearchGate.
  • antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit.
  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits.
  • National Center for Biotechnology Information. (1995). A simple p53 functional assay for screening cell lines, blood, and tumors.
  • National Center for Biotechnology Information. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832.
  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • protocols.io. (2018). Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions.
  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?.
  • ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.
  • LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • LifeTein. (2023). DMSO usage in cell culture.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Amino-4-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As a key intermediate in the development of pharmaceuticals like kinase inhibitors and nicotinic receptor modulators, achieving a high yield of this compound is crucial.[1] This document provides in-depth, experience-based guidance to overcome common challenges in its synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary routes often start from readily available pyridine derivatives. A prevalent method involves the amination of a 2-chloro-4-methylnicotinic acid precursor. Another common strategy begins with 2-chloro-4-methyl-nicotinonitrile, which is then subjected to amination and subsequent hydrolysis of the nitrile group.

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors, including incomplete reactions, the formation of side products, and difficulties in purification. Key areas to investigate are the efficiency of the amination step, potential hydrolysis of starting materials or intermediates, and suboptimal reaction conditions such as temperature and pressure. For instance, the amination of 2-chloro-6-methylnicotinic acid with aqueous ammonia can lead to the formation of 2-hydroxy-6-methylnicotinic acid as a significant byproduct, thereby reducing the yield of the desired amino acid.[2]

Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A3: Besides the starting material and the desired product, common impurities include the corresponding hydroxy-nicotinic acid (formed by hydrolysis of the chloro- a or bromo-substituent), and potentially isomeric byproducts if the starting materials are not pure. In syntheses starting from nitriles, incomplete hydrolysis can leave behind the corresponding amide as an impurity.

Q4: How can I improve the purity of my final product?

A4: Purification can often be achieved through recrystallization from a suitable solvent system. If simple recrystallization is insufficient, column chromatography on silica gel may be necessary. The choice of eluent is critical and should be optimized based on TLC analysis. In some cases, pH adjustment to precipitate the product from an aqueous solution can be an effective purification step.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Scenario 1: Low Yield in the Amination of 2-Chloro-4-methylnicotinic Acid

Problem: The reaction of 2-chloro-4-methylnicotinic acid with an amine source results in a low yield of this compound. A significant amount of 2-hydroxy-4-methylnicotinic acid is observed as a byproduct.

Causality: The chloro-substituent at the 2-position of the pyridine ring is susceptible to nucleophilic substitution by both the desired amine and water (if present). Hydroxide ions, either from added base or water, can compete with the amine nucleophile, leading to the formation of the undesired hydroxy byproduct.

Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Water is a competing nucleophile that can lead to the formation of 2-hydroxy-4-methylnicotinic acid.

  • Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to improve yields and reduce reaction times for the amination of 2-chloronicotinic acids.[3] Optimal conditions may involve using an excess of the amine in water, potentially with a tertiary amine base like diisopropylethylamine, at elevated temperatures (e.g., 200°C).[3]

  • Solvent Selection: While aqueous ammonia is often used, exploring polar aprotic solvents like DMF or NMP could minimize the presence of water and favor the amination reaction.[4] However, be mindful that higher temperatures in these solvents might be required.

  • Catalyst Use: In some cases, the use of a catalyst can promote the desired reaction. For the related synthesis of 2-(arylamino)nicotinic acids, boric acid has been used as a catalyst in solvent-free conditions.[5]

Experimental Protocol: Microwave-Assisted Amination

  • To a microwave reactor vessel, add 2-chloro-4-methylnicotinic acid (1 mmol), the desired amine (3 mmol), diisopropylethylamine (3 mmol), and water (5 mL).

  • Seal the vessel and heat the reaction mixture to 200°C for 2 hours under microwave irradiation.

  • After cooling, acidify the reaction mixture with HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Scenario 2: Incomplete Hydrolysis of 2-Amino-4-methylnicotinonitrile

Problem: The hydrolysis of 2-Amino-4-methylnicotinonitrile to the corresponding carboxylic acid is sluggish and results in a mixture of the nitrile, amide, and carboxylic acid.

Causality: The hydrolysis of the nitrile group can be challenging. Both acidic and alkaline conditions can be employed, but achieving complete conversion to the carboxylic acid without degrading the product requires careful optimization of reaction time, temperature, and reagent concentration. Attempts to hydrolyze similar aminonitriles with mineral acids or alkali have been reported to be unsuccessful without modification.[6]

Solutions:

  • Two-Step Hydrolysis: A common and effective method is a two-step process where the nitrile is first converted to the amide, which is then hydrolyzed to the carboxylic acid.

  • Strong Acid/Base and Elevated Temperatures: For the second step (amide to carboxylic acid), more forcing conditions are generally required. This can involve heating with a strong acid (e.g., concentrated H₂SO₄ or HCl) or a strong base (e.g., NaOH or KOH).

  • One-Pot Synthesis from Chloro-nitrile: A one-pot method starting from 2-chloro-3-cyano-6-methylpyridine has been developed.[2] This involves amination in aqueous ammonia under high temperature and pressure in an autoclave, followed by removal of ammonia and subsequent hydrolysis of the intermediate amide with a base like potassium hydroxide.[2]

Experimental Protocol: One-Pot Synthesis and Hydrolysis

  • In an autoclave, combine 2-chloro-4-methyl-nicotinonitrile and a 28% aqueous solution of ammonia.

  • Heat the sealed reactor to 170°C for several hours.

  • Cool the reaction mixture to room temperature and remove the ammonia under reduced pressure.

  • Add a solution of potassium hydroxide to the residue and heat at 100°C for 3 hours.[2]

  • After cooling, adjust the pH to 4-5 with hydrochloric acid to precipitate the this compound.

  • Filter the solid, wash with water, and dry.

Scenario 3: Difficulty in Product Isolation and Purification

Problem: The crude product is an impure solid or oil that is difficult to purify by simple filtration or recrystallization.

Causality: The presence of starting materials, byproducts, and reaction intermediates can complicate the isolation of the pure product. The amphoteric nature of the product (containing both an acidic carboxylic acid group and a basic amino group) can also influence its solubility and behavior during workup.

Solutions:

  • pH-Controlled Precipitation: Take advantage of the product's isoelectric point. Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH) and filter to remove any insoluble impurities. Then, carefully acidify the filtrate (e.g., with dilute HCl) to the isoelectric point of this compound, which will cause it to precipitate out of the solution.

  • Column Chromatography: If precipitation methods are ineffective, silica gel column chromatography is a reliable alternative. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a gradient of ethyl acetate in hexane or methanol in dichloromethane can be used.

  • Extraction: An acidic or basic aqueous wash can be used to remove impurities. For instance, washing an organic solution of the crude product with a dilute acid will remove basic impurities, while a dilute base wash will remove acidic impurities.

Data Summary Table

ParameterTypical RangeEffect on YieldTroubleshooting Focus
Temperature 100 - 200°CHigher temperatures can increase reaction rates but may also lead to side reactions.Optimize for the specific reaction step; consider lower temperatures for sensitive substrates.
Pressure Atmospheric to >10 atmHigher pressure is often required for reactions in an autoclave, especially with volatile reagents like ammonia.Ensure the reaction vessel is rated for the required pressure.
Reaction Time 2 - 24 hoursInsufficient time leads to incomplete conversion, while excessive time can promote byproduct formation.Monitor reaction progress by TLC or LC-MS to determine the optimal time.
Solvent Water, Alcohols, DMF, NMPThe choice of solvent affects solubility, reaction rate, and the side product profile.Use anhydrous solvents to minimize hydrolysis byproducts.

Experimental Workflow Diagram

G cluster_0 Synthesis Pathway cluster_1 Troubleshooting start Starting Material (e.g., 2-Chloro-4-methylnicotinonitrile) amination Amination (e.g., aq. NH3, Autoclave) start->amination Step 1 hydrolysis Hydrolysis (e.g., KOH, heat) amination->hydrolysis Step 2 workup Workup & Purification (pH adjustment, filtration) hydrolysis->workup Step 3 product This compound workup->product low_yield Low Yield? optimize_conditions Optimize Conditions (Temp, Time, Solvent) low_yield->optimize_conditions side_products Side Products? check_starting_material Check Starting Material Purity side_products->check_starting_material purification_issue Purification Issues? purification_method Alternative Purification (Chromatography, Recrystallization) purification_issue->purification_method

Caption: A generalized workflow for the synthesis and troubleshooting of this compound.

III. References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Retrieved from

  • European Patent Office. (n.d.). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1. Retrieved from [Link]

  • Google Patents. (n.d.). US3644514A - Process for separating pure methionine from the hydrolysis product of its nitrile. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid. Retrieved from

  • Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates. Retrieved from

  • ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Retrieved from [Link]

  • ResearchGate. (n.d.). *Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol). The yields refer to the isolated product. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Chloro-4-methyl-nicotinonitrile. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 2-Amino-4-Methylnicotinonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Retrieved from

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids. Retrieved from

  • PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Purification of 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Amino-4-methylnicotinic acid (CAS 38076-82-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important pharmaceutical intermediate.[1] As a substituted aminopyridine, its unique chemical properties—possessing both a basic amino group and an acidic carboxylic acid group—present specific purification hurdles.[1][2]

This guide provides in-depth, question-and-answer-based troubleshooting sections, detailed experimental protocols, and the scientific rationale behind each recommended step. Our goal is to empower you with the expertise to diagnose issues, optimize your purification strategy, and achieve high purity of your target compound.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • Q1: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?

    • Q2: The yield of my purified this compound is significantly lower than expected. What are the common reasons for this loss?

    • Q3: I'm struggling to crystallize the final product. It either oils out or remains in solution. What should I do?

    • Q4: My column chromatography is not providing good separation. The product is streaking or co-eluting with impurities. How can I optimize this?

  • Troubleshooting Workflows

    • Systematic Approach to Purity Issues

    • Optimizing Recrystallization

  • Detailed Experimental Protocols

    • Protocol 1: Optimized Recrystallization of this compound

    • Protocol 2: Column Chromatography for Amphoteric Compounds

  • References

Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?

Answer:

Discoloration in the final product is a common issue and typically points to the presence of oxidized impurities or residual starting materials. Aminopyridine derivatives can be susceptible to oxidation, leading to colored byproducts.

Potential Causes and Solutions:

  • Oxidation of the Amino Group: The amino group on the pyridine ring can be sensitive to air and light, leading to the formation of colored impurities over time.

    • Solution: Conduct purification steps, especially solvent evaporation and drying, under an inert atmosphere (e.g., nitrogen or argon) and protect the compound from direct light.[1] Storage should also be under inert gas and in a light-proof container, ideally at 2-8°C.[1]

  • Residual Starting Materials or Byproducts: Incomplete reactions or side reactions during synthesis can lead to colored impurities that are carried through the work-up. For instance, syntheses starting from substituted pyridines might have related colored compounds as byproducts.[3][4]

    • Solution 1: Activated Carbon Treatment. A common and effective method for removing colored impurities is treatment with activated carbon.

      • Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water mixture).

      • Add a small amount of activated carbon (typically 1-2% w/w).

      • Stir the mixture at an elevated temperature for 15-30 minutes.

      • Perform a hot filtration through a pad of celite to remove the carbon.

      • Proceed with crystallization as usual.

    • Solution 2: Recrystallization. A carefully chosen solvent system for recrystallization can effectively separate the product from colored impurities. See Protocol 1 for a detailed procedure.

Q2: The yield of my purified this compound is significantly lower than expected. What are the common reasons for this loss?

Answer:

Low recovery can occur at multiple stages of the purification process. The amphoteric nature of this compound, meaning it has both acidic and basic functional groups, is a key factor.

Potential Causes and Solutions:

  • Loss During Aqueous Work-up: The compound's solubility is highly pH-dependent. During extraction, if the pH of the aqueous layer is not carefully controlled, the product can be lost to either the aqueous or organic phase.

    • Explanation: At low pH, the amino group is protonated, forming a salt that is highly soluble in water. At high pH, the carboxylic acid group is deprotonated, also forming a water-soluble salt. The compound is least soluble in water at its isoelectric point.

    • Solution: To isolate the compound, the pH of the aqueous solution should be carefully adjusted to its isoelectric point to induce precipitation. This point usually lies between the pKa of the carboxylic acid and the pKa of the conjugate acid of the amino group. Perform small-scale tests to determine the optimal pH for precipitation before proceeding with the bulk material. A patent for the purification of the related compound 2-amino-4-methylpyridine suggests adjusting the pH to 8-9 to precipitate the free base from an acidic solution.[3]

  • Inappropriate Recrystallization Solvent: Using a solvent in which the compound is too soluble at room temperature will lead to significant loss.

    • Solution: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[5] For aminonicotinic acids, solvent systems like ethanol/water, methanol, or acetone are often good starting points.[5] Always perform small-scale solubility tests to find the optimal solvent or solvent mixture.

  • Multiple Purification Steps: Each purification step (e.g., extraction, carbon treatment, crystallization, chromatography) will inevitably lead to some loss of material.

    • Solution: Streamline the purification process. If possible, a single, well-optimized recrystallization may be sufficient to achieve the desired purity, avoiding the need for column chromatography.

Q3: I'm struggling to crystallize the final product. It either oils out or remains in solution. What should I do?

Answer:

Crystallization issues, such as "oiling out" or failure to precipitate, are often related to supersaturation, the presence of impurities, or an inappropriate solvent system.

Potential Causes and Solutions:

  • Solution is Too Concentrated (Oiling Out): If the solution is too supersaturated, the product may separate as a liquid (oil) rather than a solid.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation. Seeding the solution with a tiny crystal of the pure product can also induce crystallization.[5]

  • Presence of Soluble Impurities: Impurities can inhibit crystal lattice formation.

    • Solution: If the product is known to contain significant impurities, an initial purification step like column chromatography may be necessary before attempting crystallization.

  • Incorrect Solvent System: The chosen solvent may not be suitable for crystallization.

    • Solution: Experiment with different solvent systems. If a single solvent doesn't work, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.

Q4: My column chromatography is not providing good separation. The product is streaking or co-eluting with impurities. How can I optimize this?

Answer:

The amphoteric nature of this compound makes it particularly challenging for standard silica gel chromatography. The acidic silanol groups on the silica surface can strongly interact with the basic amino group, while the polar carboxylic acid can also lead to strong adsorption, causing significant streaking and poor recovery.[6]

Potential Causes and Solutions:

  • Strong Interaction with Silica Gel: The primary amino group and carboxylic acid will interact strongly with the acidic silica gel.

    • Solution 1: Use a Modified Mobile Phase. To mitigate these interactions, you can add modifiers to the eluent. However, because the compound has both acidic and basic groups, this is complex. Adding a base like triethylamine would neutralize the silica but could cause the carboxylic acid to remain as a salt. Adding an acid like acetic acid would protonate the amine, leading to strong ionic interactions. A common approach for zwitterionic compounds is to use a polar solvent system like Dichloromethane/Methanol with a small amount of ammonia or acetic acid, but this often still results in streaking.[6]

    • Solution 2: Reverse-Phase Chromatography. This is often a better choice for polar and ionizable compounds.[6] Using a C18-functionalized silica gel with a mobile phase like acetonitrile/water or methanol/water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, can provide much better peak shape and separation.[6]

    • Solution 3: Use a Different Stationary Phase. Alumina (neutral or basic) can sometimes be a better alternative to silica for basic compounds.[6] Ion-exchange chromatography is another powerful technique for separating molecules based on charge and could be highly effective for this compound.[7]

Troubleshooting Workflows
Systematic Approach to Purity Issues

This workflow provides a logical sequence of steps to diagnose and resolve purity problems with your this compound sample.

Caption: Troubleshooting logic for purity issues.

Optimizing Recrystallization

This decision tree helps in systematically finding the best conditions for crystallizing this compound.

Caption: Decision tree for optimizing recrystallization.

Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound

This protocol provides a step-by-step method for purifying the title compound by recrystallization, a fundamental technique for purifying solid organic compounds.[5]

Materials:

  • Crude this compound

  • Ethanol (or other pre-determined solvent)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the compound completely. It is crucial to use the minimum volume of solvent to ensure maximum recovery.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a light-colored solid.[8]

Protocol 2: Column Chromatography for Amphoteric Compounds

This protocol outlines a general approach for purifying compounds with both acidic and basic groups using reverse-phase chromatography, which is often more suitable than normal-phase silica gel chromatography.[6][7]

Materials:

  • Crude this compound

  • Reverse-phase C18 silica gel

  • Chromatography column

  • HPLC-grade Methanol (Solvent A)

  • HPLC-grade Deionized Water (Solvent B)

  • Trifluoroacetic acid (TFA) or Formic Acid (Modifier)

  • Test tubes or fraction collector

Procedure:

  • Column Packing: Prepare a slurry of the C18 silica gel in methanol and carefully pack the chromatography column. Equilibrate the column by running several column volumes of the starting mobile phase (e.g., 95:5 Water/Methanol with 0.1% TFA) through it.

  • Sample Preparation: Dissolve a small amount of the crude product in the mobile phase. If solubility is an issue, use a minimal amount of a stronger solvent like methanol. Filter the sample to remove any particulates.

  • Loading: Carefully load the prepared sample onto the top of the column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the proportion of the organic solvent (methanol) to elute the compounds. For example, you might start with 5% methanol and gradually increase to 50% methanol. The use of a gradient elution is typically more effective than isocratic elution for separating components with different polarities.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation: Combine the pure fractions containing the desired product. Remove the solvent under reduced pressure. Note that if an acid modifier like TFA was used, the product will be isolated as a salt (e.g., the TFA salt). A subsequent work-up may be required to obtain the free base.

References
  • MySkinRecipes. This compound.
  • Sorbead India. Amino Acid Purification - Column Chromatography.
  • Zheng, Q. et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Molecules.
  • PubChem. 2-Amino-4-methylpyridine-3-carboxylic acid.
  • Othman, A. et al. Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. Pharmaceutical Research. 2018.
  • ChemWhat. This compound, CAS#: 38076-82-3.
  • Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.
  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. Synthesis of 2-aminonicotinic acid.
  • PubChem. 2-Aminonicotinic acid.
  • Google Patents. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Dutscher. Protein purification troubleshooting guide.
  • Biology LibreTexts. 1.14: Column Chromatography.
  • National Center for Biotechnology Information. Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • University of Arkansas for Medical Sciences. Column Chromatography.
  • Promega Connections. When your his-tagged constructs don't bind—troubleshooting your protein purification woes.
  • National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-methylnicotinic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Amino-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile molecule. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is derivatization of this compound necessary for my analysis?

Derivatization is a crucial step for several analytical techniques, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1] this compound, like other amino acids, is a polar molecule. This polarity can lead to poor volatility and chromatographic behavior. Derivatization masks the polar functional groups (the amino and carboxylic acid groups), making the molecule more volatile and less likely to interact undesirably with the chromatographic column. This ultimately improves peak shape, resolution, and overall sensitivity of the analysis.

FAQ 2: What are the primary reactive sites on this compound that I should consider for derivatization?

The two primary reactive sites are the amino group (-NH2) and the carboxylic acid group (-COOH) .[2] These functional groups offer opportunities for a variety of chemical modifications, including:

  • Esterification of the carboxylic acid.[2]

  • Amidation or acylation of the amino group.[2][3]

  • Silylation of both the amino and carboxylic acid groups.[4]

The choice of derivatization strategy will depend on your downstream application and the analytical technique being employed.

FAQ 3: Can I selectively derivatize only the amino or the carboxylic acid group?

Yes, selective derivatization is achievable through the use of protecting groups and by carefully controlling reaction conditions.[5] For instance, the amino group can be protected with a group like tert-Butoxycarbonyl (Boc) while the carboxylic acid is esterified.[5][6] Subsequently, the protecting group can be removed to yield a derivatized carboxylic acid with a free amino group. This orthogonal protection strategy is a cornerstone of peptide synthesis and can be adapted for the selective modification of this compound.[5]

FAQ 4: What are the most common derivatization reagents for amino acids like this compound?

A wide array of reagents are available, each with its own advantages and disadvantages. The choice often depends on the analytical method (GC-MS, HPLC-UV, HPLC-FLD).[]

Reagent ClassCommon ExamplesTarget Functional Group(s)Analytical Suitability
Silylation BSTFA, MTBSTFA[4]-OH, -NH2, -COOH, -SHGC-MS
Acylation TFAA, PFAA, HFAA[3][4]-OH, -SH, -NH[3]GC-MS
Alkylation/Esterification Alkyl chloroformates (e.g., ECF), Diazomethane, BF3-Methanol[8][9]-COOH, Phenols[4]GC-MS, HPLC
Fluorescent Tagging OPA, FMOC-Cl, Dansyl Chloride, AQC[][10]Primary and secondary amines[3][10]HPLC-FLD, LC-MS

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the derivatization of this compound and provides actionable solutions.

Problem 1: Low or No Derivatization Yield

Possible Causes & Solutions

  • Presence of Moisture: Silylation reagents are particularly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and store reagents under inert gas (e.g., nitrogen or argon). It is crucial to evaporate the analytes to complete dryness before adding the derivatization reagent.[4]

  • Incorrect Reagent Stoichiometry: An insufficient amount of derivatizing reagent will result in an incomplete reaction.

    • Solution: A significant molar excess of the derivatizing reagent is often required. For methods like the Waters AccQ•Tag chemistry, it's essential to ensure the reagent is in excess.[11] Start with a 1.5 to 2-fold molar excess and optimize from there.

  • Suboptimal Reaction Temperature: Derivatization reactions are often temperature-dependent.

    • Solution: The optimal temperature can vary significantly between different reagents. For silylation with MTBSTFA, heating at 90°C for 2 hours has been shown to be effective for amino acids.[9] For other reagents like DNFB, a temperature of 60°C is recommended.[10] Always consult the literature or the reagent manufacturer's guidelines and consider optimizing the temperature for your specific application.

  • Incorrect pH: The pH of the reaction mixture is critical for many derivatization reactions, especially those targeting the amino group.

    • Solution: For reagents like FMOC-Cl and OPA, alkaline conditions (typically pH 8-9.5) are required.[12][13] Use a suitable buffer, such as a borate buffer, to maintain the optimal pH.[12] If your sample is in an acidic solution, it may need to be neutralized before derivatization.[11]

Problem 2: Formation of Multiple Derivative Products

Possible Causes & Solutions

  • Side Reactions: The derivatization reagent may react with other functional groups on your molecule or with impurities. Some amino acids are known to produce multiple derivatives under certain conditions.

    • Solution: Modifying the reaction conditions, such as lowering the temperature or changing the reaction time, can often prevent the formation of multiple derivatives. For example, increasing the reaction time from 2 to 4 hours can favor the formation of a single, fully derivatized product for some amino acids.

  • Instability of Derivatives: Some derivatives may be unstable and degrade over time, leading to the appearance of multiple peaks in your chromatogram.

    • Solution: Analyze the derivatized sample as soon as possible after preparation. If storage is necessary, keep the sample at a low temperature (e.g., 4°C) and protected from light.[10] The stability of derivatives can vary; for instance, TBDMS derivatives are generally more stable than TMS derivatives.

Problem 3: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

  • Incomplete Derivatization: Residual underivatized this compound can interact with the column, leading to peak tailing.

    • Solution: Re-optimize your derivatization protocol to ensure a complete reaction (see Problem 1).

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample or inject a smaller volume.[14]

  • Active Sites on the Column: The analytical column may have active sites that interact with your derivatized analyte.

    • Solution: Use a high-quality, well-maintained column. If you suspect column degradation, try flushing it or replacing it with a new one.[14]

Problem 4: Non-Reproducible Results

Possible Causes & Solutions

  • Inconsistent Reaction Conditions: Small variations in temperature, time, pH, or reagent concentration can lead to significant differences in derivatization efficiency.

    • Solution: Carefully control all reaction parameters. The use of an automated derivatization system can significantly improve reproducibility.[13] For manual procedures, ensure precise measurements and consistent timing.

  • Reaction Not Quenched: For some derivatization reactions, it is necessary to stop the reaction at a specific time point to prevent the formation of byproducts.

    • Solution: For FMOC derivatization, for example, terminating the reaction by adding a volatile acid can improve reproducibility.[12]

Section 3: Experimental Protocols and Workflows

Protocol 1: General Esterification of the Carboxylic Acid Group

This protocol describes a general method for the esterification of this compound using an alcohol and an acid catalyst, a process known as Fischer esterification.[15]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Strong acid catalyst (e.g., sulfuric acid (H₂SO₄) or hydrochloric acid (HCl))[15]

  • Anhydrous solvent (e.g., toluene)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • Dissolve this compound in a minimal amount of the chosen anhydrous alcohol.

  • Add a catalytic amount of the strong acid (typically 1-5 mol%).

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • If using a Dean-Stark apparatus, water will be removed azeotropically with the solvent, driving the equilibrium towards the ester product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the ester product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography if necessary.

Optimization Parameters:

  • Catalyst Concentration: Higher catalyst concentrations can increase the reaction rate but may also lead to side reactions.[16]

  • Alcohol to Acid Ratio: Using the alcohol as the solvent ensures a large excess, which drives the reaction to completion.

  • Temperature and Time: These parameters should be optimized for each specific alcohol and substrate.[17][18]

Workflow for Derivatization Strategy Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate derivatization strategy for this compound.

Derivatization_Strategy start Define Analytical Goal gc_ms GC-MS Analysis start->gc_ms hplc HPLC Analysis start->hplc silylation Silylation (e.g., MTBSTFA) - Volatile & Thermally Stable gc_ms->silylation acylation Acylation (e.g., TFAA) - Stable Derivatives gc_ms->acylation uv_vis UV-Vis Detection hplc->uv_vis fluorescence Fluorescence Detection hplc->fluorescence lc_ms LC-MS Detection hplc->lc_ms uv_reagents UV-Active Reagents (e.g., DNFB) uv_vis->uv_reagents fluorescent_reagents Fluorescent Reagents (e.g., OPA, FMOC-Cl) fluorescence->fluorescent_reagents esterification Esterification/Alkylation - Improves Retention lc_ms->esterification

Caption: Decision tree for selecting a derivatization method.

Mechanism of Amide Bond Formation

The formation of an amide bond between the carboxylic acid of one molecule and the amine of another is a fundamental reaction in organic chemistry.[19][20] This condensation reaction, which releases a molecule of water, typically requires an activating agent to convert the carboxylic acid into a better electrophile.[21][22]

Amide_Formation cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Nucleophilic Attack by Amine cluster_2 Step 3: Collapse of Intermediate & Amide Formation carboxylic_acid R-COOH activated_intermediate Activated Intermediate (e.g., Acyl Chloride) carboxylic_acid->activated_intermediate + Activating Agent activating_agent Activating Agent (e.g., TiCl4) tetrahedral_intermediate Tetrahedral Intermediate activated_intermediate->tetrahedral_intermediate + Amine amine R'-NH2 amine->tetrahedral_intermediate amide Amide (R-CO-NH-R') tetrahedral_intermediate->amide leaving_group Leaving Group tetrahedral_intermediate->leaving_group

Caption: Generalized mechanism of amide bond formation.

References

  • Lestari, W., & Susanti, H. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.
  • Anyone having issue with derivatization of amino acid using Fmoc? (2023, August 11). ResearchGate.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters.
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Shimadzu.
  • Protecting Groups List. (n.d.). SynArchive.
  • Derivatization. (2023, August 29). Chemistry LibreTexts.
  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • How to Make Amides: Mechanism. (2014, March 26). YouTube.
  • Punsuvon, V., Karnasuta, S., & Chiemchaisri, C. (2015). The Optimization of Esterification Reaction for Biodiesel Production from Animal Fat. Journal of Sustainable Energy & Environment, 6, 7-12.
  • Derivatizing Reagents. (n.d.). Obrnuta faza.
  • Margarida, B. R., Flores, L. I., de Lima Luz Junior, L. F., & Lenzi, M. K. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1(1), 6-11.
  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (2012). Journal of Heterocyclic Chemistry, 49(4), 932-935.
  • North, M., & Watson, A. J. A. (2015). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry - A European Journal, 21(39), 13697-13701.
  • Synthesis of 2-aminonicotinic acid. (2012). Chinese Journal of Pharmaceuticals, 43(1), 1-4.
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography.
  • Amino Acid-Protecting Groups. (2019, November 19). Chemical Reviews, 109(6), 2455-2504.
  • Method for Producing 2-Amino-6-Methylnicotinic Acid Ester or Protonate thereof. (n.d.). Google Patents.
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (n.d.). LCGC International.
  • Amino acids and amide bond formation. (2016, May 9). YouTube.
  • Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024, October 3). Pearson.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87.
  • Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. (2019, May 15). Pakistan Journal of Nutrition, 18(6), 563-570.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
  • How to Make Esters through Esterification | Examples Explained! (2023, September 20). YouTube.
  • Process optimization for enzymatic production of a valuable biomass-based ester from levulinic acid. (2022). Bioprocess and Biosystems Engineering, 46(2), 247-258.
  • chemical derivatization techniques: Topics by Science.gov. (n.d.). Science.gov.
  • Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. (2021). E3S Web of Conferences, 328, 02002.
  • Esterification and Transesterification Optimization Processes of Nonedible (Castor and Neem) Oils for the Production of Biodiesel. (2024, November 12). Molecules, 29(22), 5035.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI.
  • Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. (n.d.). ResearchGate.
  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK.

Sources

Technical Support Center: 2-Amino-4-methylnicotinic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we provide not only troubleshooting steps but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] As with many pharmaceutical compounds, these factors can catalyze degradation reactions such as decarboxylation, oxidation, and photodegradation.[2][3][4]

Q2: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A2: For optimal stability, it is recommended to prepare stock solutions in a suitable buffer at a slightly acidic to neutral pH, as extreme pH levels can promote degradation.[4][5] Solutions should be stored in amber vials to protect them from light and kept at low temperatures (2-8°C) to minimize thermal degradation.[1][6] For long-term storage, consider aliquoting the stock solution and freezing at -20°C or below to prevent repeated freeze-thaw cycles.

Q3: What are the potential degradation products of this compound I should be aware of?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products can be inferred from its structure. The carboxylic acid group may be susceptible to decarboxylation under heat or UV light, yielding 2-amino-4-methylpyridine. The amino group and the pyridine ring could be prone to oxidation. It is also possible for photochemically induced reactions to occur, potentially leading to dimerization or other complex structures.[7]

Q4: Can I expect this compound to be stable during routine analytical procedures like HPLC?

A4: this compound, like other amino acids, can be challenging to analyze via HPLC without derivatization due to its polar nature and lack of a strong chromophore for UV detection.[8][9][10] The stability during analysis will depend on the mobile phase composition and pH. It is crucial to use a well-chosen buffer system to maintain a stable pH throughout the chromatographic run.[9] If derivatization is used, the stability of the derivative itself must also be considered.[11]

Troubleshooting Guide

Issue 1: Loss of Potency in Stored Solutions

Symptom: You observe a decrease in the expected biological activity or a lower than expected concentration when analyzing a previously prepared solution of this compound.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
pH Shift Verify the pH of your solution. If it has shifted to a more acidic or basic range, prepare fresh solutions using a buffer with sufficient capacity to maintain the desired pH.The ionization state and stability of aminonicotinic acids can be pH-dependent.[4][5] Extreme pH can catalyze hydrolysis or other degradation reactions.[4]
Thermal Degradation Ensure solutions are stored at the recommended temperature (2-8°C for short-term, -20°C or lower for long-term). Avoid leaving solutions at room temperature for extended periods.Elevated temperatures can increase the rate of chemical degradation.[2][3]
Photodegradation Always store solutions in light-protecting containers (e.g., amber vials). If working on the bench, shield solutions from direct light.Aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV or even ambient light.[12][13]
Oxidation If oxidation is suspected, consider preparing solutions with degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).The amino group and pyridine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions.[14]
Issue 2: Appearance of Unexpected Peaks in Chromatograms

Symptom: During HPLC or LC-MS analysis of your this compound solution, you observe additional, unidentified peaks that were not present in a freshly prepared sample.

Possible Causes & Solutions:

This issue is often linked to the degradation of the parent compound. The troubleshooting workflow below can help identify the source of the problem.

G start Unexpected Peaks in Chromatogram fresh_sample Analyze a freshly prepared standard solution start->fresh_sample compare Compare chromatograms of aged vs. fresh sample fresh_sample->compare peaks_present Are unexpected peaks present in the fresh sample? compare->peaks_present yes_peaks Issue is likely with the analytical method or starting material purity. peaks_present->yes_peaks Yes no_peaks Peaks are likely degradation products. peaks_present->no_peaks No investigate_storage Investigate storage conditions (pH, temp, light) no_peaks->investigate_storage forced_degradation Perform forced degradation studies (acid/base hydrolysis, oxidation, photolysis, heat) investigate_storage->forced_degradation identify_products Characterize degradation products (e.g., by LC-MS/MS) forced_degradation->identify_products optimize_storage Optimize storage and handling procedures based on findings. identify_products->optimize_storage

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound Solution

This protocol provides a framework for evaluating the stability of your compound under specific storage conditions.

Materials:

  • This compound

  • Selected solvent/buffer system

  • Calibrated pH meter

  • HPLC or LC-MS system

  • Amber and clear glass vials

  • Temperature-controlled storage units (refrigerator, freezer, incubator)

  • Photostability chamber (optional, as per ICH Q1B guidelines)[12][13]

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration in your desired solvent or buffer. Measure and record the initial pH.

  • Aliquoting: Dispense the solution into multiple amber and clear vials.

  • Initial Analysis (T=0): Immediately analyze an aliquot from a freshly prepared solution to establish the initial concentration and purity profile.

  • Storage Conditions:

    • Temperature: Store sets of vials at various temperatures (e.g., 2-8°C, room temperature, 40°C).

    • Light Exposure: Place a set of clear vials in a location with controlled light exposure (or a photostability chamber) and a corresponding set wrapped in foil as a dark control.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.

  • Sample Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample by HPLC or LC-MS to determine the concentration of this compound and identify any new peaks.

  • Data Analysis: Compare the results at each time point to the T=0 data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[13]

G cluster_conditions Expose Aliquots to Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Stress (e.g., 80°C in solution) photo Photolytic Stress (ICH Q1B light conditions) analyze Analyze all samples by a stability-indicating method (e.g., LC-MS) acid->analyze acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate degradation profile and identify major degradation products analyze->evaluate

Sources

Technical Support Center: Investigating the Degradation of 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for those investigating the degradation pathways of 2-Amino-4-methylnicotinic acid. Given the limited specific literature on this particular molecule, this document synthesizes established principles of forced degradation studies, data from analogous compounds like nicotinic acid and its derivatives, and extensive field experience to provide a robust framework for your experimental design and troubleshooting.

Our approach is grounded in providing not just protocols, but the scientific rationale behind them, ensuring your experiments are both efficient and self-validating.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address common questions and challenges you may encounter during your investigation.

Part 1: Foundational & Strategic Questions

Question: I can't find any published degradation pathways for this compound. Where should I begin?

Answer: It is not uncommon for novel or specialized intermediates to lack extensive public degradation data. Your investigation should, therefore, commence with a structured "forced degradation" or "stress testing" study. The goal of a forced degradation study is to intentionally degrade the molecule under various conditions to generate its likely degradation products, which in turn helps in developing a stability-indicating analytical method.[1][2][3] The foundational stress conditions to investigate are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2][3][4]

Question: Based on its structure, what are the most probable degradation pathways for this compound?

Answer: The structure of this compound contains several functional groups susceptible to degradation: a carboxylic acid, an amino group, a methyl group, and the pyridine ring itself. Based on chemical principles, we can hypothesize the following primary degradation routes:

  • Decarboxylation: The carboxylic acid group can be lost as CO2, particularly under thermal stress or certain photolytic conditions.[5][6]

  • Deamination/Hydrolysis: The amino group could be hydrolyzed to a hydroxyl group, forming 2-Hydroxy-4-methylnicotinic acid, especially under hydrolytic conditions.

  • Oxidation: The methyl group is a prime target for oxidation, potentially forming a hydroxymethyl or even a carboxyl group. The pyridine ring and the amino group are also susceptible to oxidation, which could lead to N-oxide formation or ring opening under harsh oxidative stress.[7][8]

  • Photodegradation: UV light exposure could induce decarboxylation or complex ring rearrangements.[5][9][10]

These hypothesized pathways provide a rational basis for designing your experiments and for the initial identification of degradation products.

Part 2: Troubleshooting Specific Stress Conditions

Question: I'm not observing any degradation under mild acidic or basic hydrolysis. What are my next steps?

Answer: If you see less than 5-10% degradation, you may need to increase the stress level.[1][3] Here’s a systematic approach:

  • Increase Temperature: If you started at room temperature, try refluxing your solution at a higher temperature (e.g., 60-80°C).[4]

  • Increase Acid/Base Concentration: If you used 0.1 M HCl or NaOH, consider increasing the concentration to 1 M or even higher.[3]

  • Extend Exposure Time: If there's minimal degradation after a few hours, extend the study to 24 or 48 hours, taking time points intermittently to monitor the progress.

Always run a control sample (drug substance in the solvent without the stressor) at the same temperature to ensure the observed degradation is due to the stress condition and not just thermal effects.

Question: My sample is precipitating or completely degrading in strong acid/base. How can I obtain meaningful data?

Answer: This indicates that the stress conditions are too harsh.

  • For Precipitation: Your compound or its salt form may have low solubility at that specific pH. Consider using a co-solvent (e.g., acetonitrile, methanol) if it doesn't interfere with the degradation mechanism or your analytical method.[3]

  • For Complete Degradation: Reduce the severity of the conditions. You can decrease the molarity of the acid/base, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (ideally 10-30%) to ensure you can detect and identify the primary degradation products without them being further degraded into secondary products.[4]

Question: What is a good starting concentration for hydrogen peroxide in my oxidative stress study, and why are my results not reproducible?

Answer: A common starting point for oxidative stress is 3% hydrogen peroxide (H₂O₂).[4] If this doesn't yield sufficient degradation, you can increase it to 30%.

Lack of reproducibility in oxidation studies often stems from:

  • Metal Ion Contamination: Trace metal ions can catalyze oxidative reactions, leading to variability. Ensure high-purity water and reagents, and consider using glassware that has been treated to remove trace metals.

  • Oxygen Availability: The amount of dissolved oxygen can influence the reaction rate.[11][7][8] Try to standardize your experimental setup to ensure consistent oxygen exposure.

  • Instability of H₂O₂: Hydrogen peroxide itself can degrade. Prepare fresh solutions for your experiments.

Question: My compound appears to be photostable. How can I be sure I've conducted a thorough test?

Answer: Ensure your photostability testing complies with ICH Q1B guidelines.[2][3] This involves exposing the sample to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light. If you've met these exposure levels and see no degradation, the compound is indeed photostable under these conditions. Also, perform the experiment on both the solid drug substance and a solution to assess photodegradation in different states.

Part 3: Analytical Method Troubleshooting

Question: How do I develop a stability-indicating HPLC method for this compound and its potential degradants?

Answer: A stability-indicating method is one that can resolve the parent peak from all potential degradation products and process impurities.

  • Column and Mobile Phase Screening: Start with a C18 column. Due to the polar nature of the molecule, a mobile phase with a low pH (e.g., using formic acid or phosphate buffer) is recommended to ensure the carboxylic acid is protonated, which often leads to better peak shape.

  • Gradient Elution: A gradient elution (e.g., from a high aqueous content to a high organic solvent content like acetonitrile or methanol) is typically necessary to elute the polar parent compound and any less polar degradants.

  • Forced Degradation Sample Analysis: Analyze your stressed samples. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound under all stress conditions. This ensures that no degradant peak is co-eluting with the main peak.[1]

Question: What are the best techniques for identifying the unknown peaks from my degradation studies?

Answer: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the primary tool for this purpose.[12]

  • LC-MS (with a high-resolution mass spectrometer like TOF or Orbitrap): This will give you the accurate mass of the degradation products, allowing you to propose elemental formulas.

  • LC-MS/MS: By fragmenting the parent ion of a degradant, you can obtain structural information that helps in elucidating its structure. Compare the fragmentation pattern of the degradant to that of the parent compound to identify the part of the molecule that has changed.

For definitive structural confirmation, you may need to isolate the impurity using preparative HPLC and then analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Potential Degradation Pathways and Workflows

Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation products of this compound based on its chemical structure and common reaction mechanisms.

G cluster_main This compound Degradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photo Photodegradation (UV/Vis) cluster_thermal Thermal Stress parent This compound hydrolysis_prod 2-Hydroxy-4-methylnicotinic Acid parent->hydrolysis_prod Deamination oxidation_prod1 2-Amino-4-hydroxymethylnicotinic Acid parent->oxidation_prod1 Methyl Oxidation oxidation_prod3 N-oxide derivatives parent->oxidation_prod3 Ring/Amine Oxidation photo_prod Decarboxylation Product (2-Amino-4-methylpyridine) parent->photo_prod Decarboxylation thermal_prod Decarboxylation Product (2-Amino-4-methylpyridine) parent->thermal_prod Decarboxylation oxidation_prod2 2-Amino-4-carboxynicotinic Acid oxidation_prod1->oxidation_prod2 Further Oxidation

Caption: Hypothesized degradation pathways for this compound.

General Experimental Workflow for Forced Degradation

This workflow provides a systematic approach to conducting a forced degradation study.

G cluster_workflow Forced Degradation Study Workflow cluster_stress Apply Stress Conditions cluster_eval Evaluation start Define Study Objectives (e.g., method development) prep Prepare Stock Solution of This compound start->prep acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid photo Photolysis (ICH Q1B) prep->photo thermal Thermal (e.g., 80°C, solid & solution) prep->thermal sampling Collect Samples at Defined Time Points acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling analysis Analyze via Stability-Indicating HPLC-PDA Method sampling->analysis quant Quantify Degradation (%) analysis->quant peak_purity Assess Peak Purity analysis->peak_purity mass_balance Calculate Mass Balance analysis->mass_balance id Identify Degradants (LC-MS/MS) quant->id If degradation > threshold report Report Findings & Propose Degradation Pathways id->report

Caption: A typical experimental workflow for a forced degradation study.

Detailed Experimental Protocols

The following are starting-point protocols. You should adjust concentrations, temperatures, and times based on the observed stability of your compound.

Table 1: Forced Degradation Experimental Conditions

Stress ConditionReagent/ConditionTemperatureDuration (Example)Sampling Points (Example)
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°C48 hours0, 2, 6, 12, 24, 48 hours
Base Hydrolysis 0.1 M - 1 M NaOH60°C - 80°C48 hours0, 2, 6, 12, 24, 48 hours
Oxidation 3% - 30% H₂O₂Room Temp24 hours0, 1, 4, 8, 24 hours
Photostability ICH Q1B Option 2AmbientAs per guidelineAfter 1.2M lux.hr & 200 W.hr/m²
Thermal (Solid) Dry Heat80°C7 days0, 1, 3, 7 days
Thermal (Solution) Dry Heat80°C7 days0, 1, 3, 7 days
Protocol 1: Acid/Base Hydrolysis
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mix).

  • For acid hydrolysis, mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • For base hydrolysis, mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Prepare a control sample by mixing the stock solution with an equal volume of water.

  • Incubate all samples at 60°C.

  • At each time point, withdraw an aliquot. For the acid sample, neutralize with an equivalent amount of NaOH. For the base sample, neutralize with an equivalent amount of HCl.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Prepare a 1 mg/mL stock solution of the compound.

  • Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Store the sample at room temperature, protected from light.

  • At each time point, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.

Protocol 3: Photostability
  • Prepare samples of the solid drug substance and a solution (e.g., 1 mg/mL).

  • Expose the samples in a validated photostability chamber according to ICH Q1B guidelines.

  • Prepare "dark" control samples, wrapped in aluminum foil, and place them in the same chamber to act as thermal controls.

  • After the specified exposure, prepare the samples for HPLC analysis.

References

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
  • A method for the degradation of radioactive nicotinic acid. PMC - NIH. [Link]
  • This compound. MySkinRecipes. [Link]
  • Comparative Study on Photocatalytic Performance of TiO 2 Doped with Different Amino Acids in Degrad
  • Abiotic transformations and decomposition kinetics of 4-carbamoyl-2'-[(hydroxyimino)methyl]-1,1'-(oxydimethylene)-bis(pyridin ium chloride)
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • A Review of Stability Indicating Methods and Forced Degrad
  • Forced Degradation Studies for Biologics: Unique Challenges & Analytical Str
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
  • Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid
  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling.
  • The Function of Nicotinic Acid in Bacterial Metabolism. PMC - NIH. [Link]
  • Biotic and abiotic transformation of amino acids in cloud water: experimental studies and atmospheric implic
  • Stereochemical course of the decarboxylation of 2-amino-2-methylmalonic acid by serine hydroxymethyltransferase. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
  • The degradation of nicotinic acid by Achromobacter xylosoxidans.
  • Photolytic and photocatalytic degradation of 6-chloronicotinic acid. PubMed. [Link]
  • Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47. PubMed. [Link]
  • Microbial NAD Metabolism: Lessons from Compar
  • Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films. MDPI. [Link]
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. NIH. [Link]
  • Thermal and oxidative disproportionation in amine degradation—O 2 stoichiometry and mechanistic implications.
  • Degradation pathways of branched-chain amino acids leucine, isoleucine...
  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. [Link]
  • 18.
  • A study of Oxidative Degradation of AMP for Post-combustion CO2 Capture.
  • Polyamine and Ethanolamine Metabolism in Bacteria as an Important Component of Nitrogen Assimilation for Survival and P
  • Self-Similar Patterns from Abiotic Decarboxylation Metabolism through Chemically Oscillating Reactions: A Prebiotic Model for the Origin of Life. PubMed Central. [Link]
  • The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. PMC - NIH. [Link]
  • Oxidative Decarboxylation and Deamination of Essential Amino Acids by Nicotinium Dichromate – A Kinetic Study.
  • This compound (C007B-445219). Cenmed. [Link]
  • The Role of Microbial Amino Acid Metabolism in Host Metabolism. MDPI. [Link]
  • Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. PubMed. [Link]
  • Natural Sunlight Driven Photocatalytic Degradation of Methylene Blue and Rhodamine B over Nanocrystalline Zn2SnO4/SnO2. MDPI. [Link]
  • Biosynthesis and Degradation of the Endocannabinoid 2-arachidonoylglycerol. PubMed. [Link]
  • Bacterial methionine biosynthesis. PubMed. [Link]

Sources

Technical Support Center: Solubility Troubleshooting for 2-Amino-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that wrestling with compound solubility can be a significant bottleneck in assay development. This guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments. Here, we will address the specific challenges of solubilizing 2-Amino-4-methylnicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound won't dissolve in water or my neutral aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should try?

Answer:

This is a very common issue. The limited aqueous solubility of this compound under neutral pH conditions is expected due to its molecular structure. The first and most effective strategy to try is pH adjustment .

This compound is amphoteric, meaning it possesses both an acidic functional group (the carboxylic acid) and basic functional groups (the amino group and the pyridine ring nitrogen).[1][2] The solubility of such compounds is highly dependent on the pH of the solution.[3][4] At neutral pH, the molecule likely exists predominantly in its zwitterionic form, which can have low aqueous solubility due to strong intermolecular interactions.

Immediate Action Plan:

  • Attempt to dissolve the compound in a small amount of dilute acid (e.g., 0.1 M HCl).

  • In a separate test, attempt to dissolve the compound in a small amount of dilute base (e.g., 0.1 M NaOH).

If it dissolves in either of these, you have confirmed that pH is the key to controlling its solubility. You can then proceed to prepare a stock solution at an appropriate pH and carefully neutralize it or dilute it into your final assay buffer. See the detailed protocol in Q3 .

Q2: Can you explain the chemistry behind why this compound is so difficult to dissolve?

Answer:

Certainly. Understanding the physicochemical properties of the molecule is crucial for troubleshooting. As mentioned, this compound is an amphoteric molecule. Let's break down its structure and behavior in solution.

  • Acidic Group: The carboxylic acid (-COOH) group can donate a proton to become a negatively charged carboxylate (-COO⁻) group. This typically happens at a pH above its acid dissociation constant (pKa).

  • Basic Groups: The amino (-NH₂) group and the nitrogen atom in the pyridine ring can accept protons to become positively charged (e.g., -NH₃⁺). This occurs at a pH below their respective pKa values.

The solubility of the compound is lowest at its isoelectric point (pI) , the pH at which the net charge on the molecule is zero. At this pH, the zwitterionic form predominates, leading to strong crystal lattice energy or intermolecular attractions that reduce solubility in water.

By shifting the pH away from the pI, we ionize the molecule:

  • At Low pH (Acidic): The basic groups are protonated, forming a positively charged cation. This charged species is significantly more soluble in polar solvents like water.

  • At High pH (Alkaline): The acidic group is deprotonated, forming a negatively charged anion, which is also more soluble in water.

This relationship creates a characteristic "U-shaped" solubility-pH profile, which is common for amphoteric drugs and compounds.[2]

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[5][6]
Molecular Weight 152.15 g/mol [5]
Structure Amphoteric (contains acidic and basic groups)[6]
Predicted Behavior Low solubility at neutral pH, higher solubility in acidic or basic solutions.[1][3]

Below is a diagram illustrating how the charge of this compound changes with pH, directly impacting its solubility.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_pi Isoelectric Point (pI) (Neutral pH range) cluster_high_ph High pH (e.g., pH > 8) cation Cationic Form (High Solubility) zwitterion Zwitterionic Form (LOWEST SOLUBILITY) cation->zwitterion  Increase pH anion Anionic Form (High Solubility) zwitterion->anion  Increase pH G start Start: Compound is Insoluble in Aqueous Assay Buffer ph_check Is pH adjustment compatible with my assay? start->ph_check protocol_ph Follow Protocol Q3: 1. Dissolve in dilute base (NaOH) 2. Bring to final volume 3. (Optional) Back-titrate carefully ph_check->protocol_ph Yes dmso_check Try Organic Co-solvent: Prepare 100% DMSO Stock ph_check->dmso_check No ph_yes Yes ph_no No success_ph Success: Soluble Stock Prepared protocol_ph->success_ph dilution_test Test Dilution: Add stock slowly to stirred assay buffer. Does it precipitate? dmso_check->dilution_test precip_check Precipitation? dilution_test->precip_check success_dmso Success: Final DMSO conc. <0.5% Include Vehicle Control! precip_check->success_dmso No troubleshoot Troubleshoot: 1. Lower stock concentration 2. Try other co-solvents (Ethanol) 3. Re-evaluate assay buffer composition precip_check->troubleshoot Yes precip_no No precip_yes Yes

Caption: Decision workflow for solubilizing this compound.

Q5: My compound dissolved in a basic solution, but it crashed out when I diluted it into my neutral pH cell culture medium. What happened?

Answer:

This is a classic solubility problem that occurs when the limits of the system are exceeded. Here’s the causal chain of events:

  • High pH Stock: In your concentrated stock solution, the pH was high enough to keep the this compound deprotonated (anionic) and therefore soluble.

  • Dilution into Buffer: Your cell culture medium is strongly buffered, typically around pH 7.2-7.4. When you added your small volume of alkaline stock to the large volume of medium, the buffer immediately neutralized the base (NaOH) you used for solubilization.

  • pH Shift & Precipitation: This rapid shift in pH back to neutral caused your compound to revert to its poorly soluble zwitterionic form. Since the concentration was still relatively high, it exceeded its solubility limit at that neutral pH, causing it to precipitate out of solution.

How to Fix This:

  • Lower the Stock Concentration: The most straightforward solution is to remake your stock solution at a lower concentration. This way, when you dilute it into the final medium, the final concentration will be below the compound's solubility limit at neutral pH.

  • Increase the Dilution Factor: Use a larger dilution factor. For example, instead of a 1:100 dilution, try a 1:1000 dilution. This requires a more concentrated initial stock but ensures the final concentration is much lower.

  • Use a Co-solvent: This is a scenario where a DMSO stock may be superior. A 10 mM stock in DMSO, diluted 1:1000 to a final concentration of 10 µM (with 0.1% DMSO), is far less likely to precipitate than a pH-adjusted aqueous stock. [7]* Modify the Assay Protocol (Advanced): If possible, run the assay in a buffer with a slightly more alkaline pH that is still compatible with your biological system, though this is often not feasible for cell-based assays.

References
  • Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL:[Link]
  • Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL:[Link]
  • Title: Solubility-pH profiles of some acidic, basic and amphoteric drugs Source: PubMed URL:[Link]
  • Title: Solubility-pH profiles of some acidic, basic and amphoteric drugs Source: ResearchG
  • Title: 2-Amino-4-methylpyridine-3-carboxylic acid Source: PubChem, National Center for Biotechnology Inform
  • Title: Stock Solutions 101: Everything You Need to Know Source: G-Biosciences URL:[Link]
  • Title: How do we choose a proper concentration for the stock solution?
  • Title: How does pH affect solubility? Source: askIITians URL:[Link]
  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PMC, National Center for Biotechnology Inform
  • Title: What does it mean to use DMSO as a dissolvant in biology experiemnts? Source: Biology Stack Exchange URL:[Link]
  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: PMC, National Center for Biotechnology Inform
  • Title: this compound Source: MySkinRecipes URL:[Link]
  • Title: Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide Source: ResearchG
  • Title: Solutions and dilutions: working with stock solutions Source: Rice University URL:[Link]
  • Title: Preparing Stock Solutions Source: PhytoTech Labs URL:[Link]
  • Title: On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents Source: ScienceDirect URL:[Link]
  • Title: Lab Skills: Preparing Stock Solutions Source: YouTube URL:[Link]
  • Title: Does anyone know how pH affects solubility?? Source: Reddit URL:[Link]
  • Title: Solubility of Nicotinic Acid in Polyamidoamine Dendrimer Solutions Source: PubMed URL:[Link]
  • Title: Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs Source: PubMed URL:[Link]
  • Title: this compound, CAS#: 38076-82-3 Source: ChemWh
  • Title: How to dissolve, handle and store synthetic peptides Source: LifeTein URL:[Link]

Sources

Technical Support Center: Stereochemical Integrity in 2-Amino-4-methylnicotinic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral 2-Amino-4-methylnicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are focused on synthesizing enantiomerically pure compounds. Maintaining stereochemical integrity is paramount, as the biological activity of these derivatives is often confined to a single enantiomer.[1][2] This resource provides in-depth answers to common questions and troubleshooting strategies for challenges encountered during synthesis, with a core focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound derivatives?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). For pharmacologically active agents like derivatives of this compound, this is a critical issue. Typically, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, have lower activity, or even cause undesirable side effects.[3][4] The formation of a racemic mixture reduces the yield of the active compound, complicates downstream purification, and can compromise the safety and efficacy of the final drug candidate.[5]

Q2: What is the primary mechanism leading to racemization during the synthesis of these derivatives?

A2: The most prevalent mechanism for racemization in the synthesis of N-protected amino acid derivatives, including this compound, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[6][7] This occurs during the activation of the carboxylic acid, a necessary step for forming an amide bond.

The key steps are:

  • Activation: The carboxyl group of the N-protected amino acid is activated by a coupling reagent.

  • Cyclization: The activated intermediate undergoes an intramolecular cyclization to form the planar oxazolone ring.

  • Enolization: In the presence of a base, the proton on the chiral α-carbon of the oxazolone becomes highly acidic and is easily removed, forming a planar, achiral enolate intermediate.[7]

  • Racemization: Subsequent reaction with a nucleophile (e.g., an amine) can occur from either face of this planar intermediate, leading to a mixture of both D- and L-isomers in the product.[6][7]

A secondary, less common pathway is the direct abstraction of the α-proton from the activated amino acid by a strong base.[6][8]

RacemizationMechanism cluster_0 Racemization via Oxazolone Formation Start N-Protected Amino Acid Activated Activated Ester (e.g., O-acylisourea) Start->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Intramolecular Cyclization Racemic Racemic Product Activated->Racemic Direct Attack (Desired Pathway, minor racemization) Enolate Achiral Enolate (Loss of Stereochemistry) Oxazolone->Enolate Base (e.g., DIPEA) abstracts α-proton Enolate->Racemic Nucleophilic Attack (Amine)

Caption: Primary racemization pathway via oxazolone intermediate.

Q3: Which steps in a typical synthetic route are most susceptible to racemization?

A3: The most vulnerable step is amide bond formation (peptide coupling), where the carboxylic acid of the this compound derivative is activated.[6][8] This is where oxazolone formation is most likely. Other steps to monitor closely include:

  • Protecting Group Manipulation: Application or removal of protecting groups under harsh basic or acidic conditions can lead to epimerization.

  • Fragment Condensation: When coupling larger peptide-like fragments, the C-terminal amino acid of the activating fragment is highly susceptible to racemization.[9]

Troubleshooting Guide: Common Issues & Solutions

Scenario 1: Significant racemization is detected after an amide coupling step.

Question: My chiral HPLC shows a nearly 1:1 mixture of enantiomers after coupling my N-protected this compound with an amine. What are the likely causes and how can I resolve this?

Answer: This is a classic problem stemming from suboptimal coupling conditions that favor the oxazolone racemization pathway. Here’s a breakdown of factors to investigate and optimize:

Factor Problematic Condition Recommended Solution & Rationale
Coupling Reagent Using carbodiimides (e.g., DCC, EDC) without an additive.[9][10]Solution: 1) Always use carbodiimides in conjunction with racemization-suppressing additives like HOBt, HOAt, or Oxyma. 2) Switch to onium salt-based reagents (Uronium/Aminium or Phosphonium), such as HATU, HBTU, or PyBOP, which are known for lower racemization potential.[11][12] Rationale: Additives like HOBt react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to cyclizing into an oxazolone.[13] Onium salts are designed to generate these less reactive species in situ.
Base Selection Use of strong, unhindered bases like triethylamine (TEA) or excess N,N-Diisopropylethylamine (DIPEA).Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) and 2,4,6-collidine are excellent choices.[8][9] Use the minimum number of equivalents required. Rationale: Stronger, less hindered bases more readily abstract the α-proton from the oxazolone intermediate, accelerating racemization.[8] Weaker or bulkier bases minimize this side reaction.[8]
Solvent Choice Highly polar solvents like DMF can sometimes promote racemization.Solution: Consider less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) if substrate solubility allows. Rationale: Solvent polarity can influence the stability of the charged intermediates and transition states involved in the racemization pathway.[14]
Reaction Temperature Elevated temperatures (e.g., > 25°C) or prolonged reaction times.Solution: Perform the coupling at 0 °C or maintain strict room temperature control. Monitor the reaction closely to avoid unnecessarily long reaction times. Rationale: Higher temperatures provide the activation energy needed for the racemization pathway to compete more effectively with the desired coupling reaction.
Optimized Low-Racemization Coupling Protocol (Example)

This protocol utilizes HATU, a highly effective coupling reagent known for suppressing racemization.[12]

Materials:

  • N-protected this compound (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected this compound and HATU in the anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the base (DIPEA or NMM) dropwise to the solution and stir for 1-2 minutes for pre-activation.

  • Add the amine coupling partner (either neat or as a solution in the same solvent).

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, proceed with standard aqueous workup and purification.

Scenario 2: Racemization is suspected during N-terminal deprotection.

Question: My final product shows partial racemization, but my coupling steps appear clean. Could the Fmoc deprotection be the culprit?

Answer: Yes, while less common than racemization during coupling, the deprotection step can be a source of epimerization, particularly under non-optimal conditions.

  • The Cause: The standard Fmoc deprotection reagent is a solution of piperidine in DMF. Piperidine is a base, and prolonged exposure or the use of stronger bases (like DBU, sometimes used for slow deprotections) can cause abstraction of the α-proton, especially if the adjacent residue is sterically hindered.[15]

  • The Solution:

    • Minimize Exposure: Keep deprotection times to the minimum required for complete removal of the Fmoc group (e.g., 2 x 10 minutes is often sufficient).

    • Avoid Harsher Bases: Do not use DBU unless absolutely necessary and validated for your specific substrate.

    • Ensure Neutralization: After deprotection, ensure all residual base is thoroughly washed away before proceeding to the next coupling step.

Workflow & Decision Making

Choosing the right conditions from the start is the most effective strategy. The following workflow can guide your experimental design.

DecisionWorkflow start_node start_node decision_node decision_node process_node process_node good_outcome good_outcome bad_outcome bad_outcome start Start: Amide Coupling Required reagent_choice Select Coupling Reagent start->reagent_choice base_choice Select Base reagent_choice->base_choice Use Additive? (HOBt/Oxyma) Yes, if Carbodiimide temp_control Set Reaction Temperature base_choice->temp_control Use Hindered Base (NMM/Collidine) run_reaction Perform Coupling Reaction temp_control->run_reaction Start at 0 °C analyze Analyze Enantiomeric Purity (Chiral HPLC/SFC) run_reaction->analyze result ee > 98% ? analyze->result success Success result->success Yes troubleshoot Troubleshoot: Re-evaluate Conditions result->troubleshoot No troubleshoot->reagent_choice Iterate

Caption: Decision workflow for minimizing racemization during coupling.

By systematically addressing these factors, you can significantly enhance the stereochemical purity of your this compound derivatives, leading to more reliable biological data and higher quality drug candidates.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). B&W T-SPACE.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models.
  • Racemization pathways during amide bond formation. (2023).
  • Evolution of amide bond form
  • Han, Y., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(19), 6820.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Preventing Racemization in Amino Acid Deriv
  • Protected amino acids as a nonbonding source of chirality in induction of single-handed screw-sense to helical macromolecular catalysts. (2021). Chemical Science, 12(20), 7068–7074.
  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. (2025). Suzhou Highfine Biotech.
  • A New Wave of Amide Bond Formations for Peptide Synthesis. (2022).
  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (1998). Analytical Chemistry, 70(18), 3849–3855.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).
  • Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. (n.d.). Benchchem.
  • Configurational stability of N-protected .alpha.-amino aldehydes. (1989). Journal of the American Chemical Society, 111(14), 5494–5495.
  • Technical Support Center: Preventing Racemization of N-Methyl
  • Developments in peptide and amide synthesis. (2004). Current Opinion in Chemical Biology, 8(3), 211-221.
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (2022). Molecules, 27(18), 5828.
  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (2014). Synthesis, 46(10), 1323-1328.
  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (2014). Journal of the American Chemical Society, 136(12), 4480–4483.
  • Chiral checkpoints during protein biosynthesis. (2018). The Journal of Biological Chemistry, 293(36), 13786–13795.
  • Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... (n.d.).
  • Study on synthesis of 4-Aminonicotinic acid. (2014).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Synthesis of Novel Planar-Chiral Charge-Compensated nido-Carborane-Based Amino Acid. (2024). Molecules, 29(19), 4426.
  • Synthesis of Chiral Spin-Labeled Amino Acids. (2019). Organic Letters, 21(24), 10149–10153.

Sources

"challenges in the scale-up of 2-Amino-4-methylnicotinic acid production"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up production of 2-Amino-4-methylnicotinic acid. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to pilot and manufacturing scales. As a key building block in the synthesis of various pharmaceutical agents, including kinase inhibitors and nicotinic receptor modulators, ensuring a robust and reproducible supply of high-purity this compound is paramount.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A common and industrially viable approach is a multi-step synthesis beginning with an appropriate 4-methyl substituted quinoline precursor. The key transformation involves the oxidative cleavage of the benzene ring to form a pyridine-2,3-dicarboxylic acid intermediate, followed by a Hofmann rearrangement to install the C2-amino group.[3] This route is advantageous due to the relatively low cost of starting materials and the avoidance of difficult-to-handle reagents in the final steps.[4]

The general workflow is as follows:

cluster_0 Process Workflow Start 4-Methylquinoline Oxidation Oxidative Cleavage Start->Oxidation Dicarboxylic_Acid 4-Methylpyridine-2,3-dicarboxylic Acid Oxidation->Dicarboxylic_Acid Anhydride_Formation Anhydride Formation Dicarboxylic_Acid->Anhydride_Formation Anhydride Intermediate Anhydride Anhydride_Formation->Anhydride Ammonolysis Ammonolysis Anhydride->Ammonolysis Amide Phthalamide Intermediate Ammonolysis->Amide Hofmann Hofmann Rearrangement Amide->Hofmann Crude_Product Crude 2-Amino-4- methylnicotinic Acid Hofmann->Crude_Product Purification Purification/ Crystallization Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General Synthetic Workflow for this compound.

Q2: What are the Critical Quality Attributes (CQAs) for this intermediate?

The primary CQAs for this compound are:

  • Purity (Assay): Typically >98.5% as determined by HPLC or titration.

  • Impurity Profile: Strict limits on specific impurities, including residual starting materials, regioisomers, and reaction by-products.

  • Residual Solvents: Must meet ICH guidelines for the intended use.

  • Physical Properties: Consistent crystal form (polymorphism), particle size distribution, and bulk density, which can impact downstream reaction kinetics and handling.[1]

  • Color: The absence of color is often a key specification.[5]

Q3: Which analytical methods are recommended for in-process control and final release?

A combination of chromatographic and titration methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and the impurity profile. A reverse-phase method is typically suitable.

  • Non-Aqueous Titration: A robust and precise method for determining the assay of the bulk material.

  • Nuclear Magnetic Resonance (NMR): For structural confirmation and identification of impurities.

  • Mass Spectrometry (MS): For impurity identification, often coupled with HPLC (LC-MS).

  • X-Ray Powder Diffraction (XRPD): To identify and control the crystalline form.[6]

Troubleshooting Guide
Problem 1: Low Yield in the Hofmann Rearrangement Step

Q: My Hofmann rearrangement of 4-methyl-pyridine-2,3-dicarboxamide is giving low yields of the desired this compound. What are the likely causes and solutions?

A: The Hofmann rearrangement is a powerful but sensitive transformation that requires careful control, especially at scale.[7] Low yields typically stem from three main areas: incomplete reaction, side reactions of the isocyanate intermediate, or degradation.

Root Causes & Solutions:

  • Incomplete N-Bromination: The initial step is the formation of the N-bromoamide. If this is incomplete, unreacted amide will remain.

    • Causality: Insufficient bromine or base, or poor mass transfer in a heterogeneous mixture.

    • Solution: Ensure slow, controlled addition of bromine at low temperatures (0-5 °C) to prevent degradation. Use a slight excess (1.05-1.10 equivalents) of both bromine and base (e.g., NaOH). Vigorous agitation is critical during this stage to maintain a well-mixed slurry.

  • Side Reactions of the Isocyanate Intermediate: The key isocyanate intermediate is highly reactive. In an aqueous basic medium, it should hydrolyze to a carbamic acid, which then decarboxylates to the amine.[8] However, it can be trapped by other nucleophiles.

    • Causality: If the reaction temperature is too high during the rearrangement step, or if there are other nucleophiles present, side products can form. The isocyanate can also react with the product amine to form urea-type impurities.

    • Solution: After N-bromination, the rearrangement to the isocyanate should be initiated by controlled heating. Monitor the reaction progress by HPLC. Once the isocyanate is formed, ensure rapid hydrolysis and decarboxylation by maintaining the temperature and basic conditions until the intermediate is consumed.

  • Product Degradation: The product itself can be unstable under excessively harsh conditions.

    • Causality: Prolonged exposure to high temperatures or highly caustic conditions can lead to decarboxylation or other degradation pathways.

    • Solution: Once the reaction is complete (as monitored by HPLC), cool the reaction mixture promptly and proceed to the work-up. Do not hold the basic reaction mixture at high temperatures for extended periods.

cluster_1 Troubleshooting: Low Yield in Hofmann Rearrangement Start Low Yield Observed Check_IPC Review In-Process Controls (HPLC) Start->Check_IPC High_Amide High Residual Amide? Check_IPC->High_Amide Analysis Results High_Byproducts Unknown Byproducts? High_Amide->High_Byproducts No Sol_Amide Optimize N-Bromination: - Check Br2/NaOH stoichiometry - Improve agitation - Control temperature (0-5°C) High_Amide->Sol_Amide Yes Sol_Byproducts Optimize Rearrangement: - Control heating rate - Check for nucleophilic impurities - Minimize reaction time post-completion High_Byproducts->Sol_Byproducts Yes Sol_Degradation Review Work-up: - Cool reaction promptly - Neutralize carefully High_Byproducts->Sol_Degradation No

Caption: Decision tree for troubleshooting low yield in the Hofmann rearrangement.

Problem 2: High Impurity Levels in Crude Product

Q: My crude product contains several significant impurities that are difficult to remove. How can I identify and mitigate them?

A: Impurity management is a cornerstone of process scale-up. A typical impurity profile for this synthesis might include unreacted starting materials, regioisomers, and reaction by-products.

Typical Impurity Profile and Mitigation Strategies

Impurity NameStructureTypical SourceMitigation Strategy
4-Methyl-pyridine-2,3-dicarboxamideStarting MaterialIncomplete Hofmann rearrangement.Optimize rearrangement conditions (see Problem 1).
3-Amino-4-methylpicolinic AcidRegioisomerNon-selective ammonolysis of the anhydride followed by rearrangement.Control ammonolysis temperature and reagent addition to favor formation of the correct amide isomer.
(2-Amino-4-methyl-pyridin-3-yl)-carbamic acidIntermediateIncomplete decarboxylation of the carbamic acid intermediate.[7]Ensure sufficient time and temperature during the final phase of the Hofmann reaction. Adjust pH during workup to facilitate decarboxylation.
Dimer/Urea By-productBy-productReaction of the isocyanate intermediate with the product amine.Maintain dilute conditions if possible. Ensure rapid hydrolysis of the isocyanate to minimize its concentration.

Purification Protocol: pH-Controlled Crystallization

The amphoteric nature of this compound is key to its purification. Impurities can often be removed by a carefully controlled pH swing. A procedure similar to that described for 2-amino-4-methylpyridine is highly effective.[9]

  • Acidic Dissolution: Dissolve the crude product in a dilute aqueous acid solution (e.g., HCl) to a pH of 2-3. The product will form a soluble hydrochloride salt.

  • Extraction of Non-Basic Impurities: At this low pH, neutral organic impurities and some acidic by-products will be less soluble or can be extracted with an appropriate organic solvent (e.g., ethyl acetate, methyl isobutyl ketone).

  • Decolorization: Treat the aqueous solution with activated carbon to remove colored impurities.[5] Filter through a bed of celite to remove the carbon.

  • Controlled Precipitation: Slowly add a base (e.g., NaOH or NH4OH solution) to the clear, decolorized aqueous solution. The product will precipitate at its isoelectric point (typically pH 4-6).

  • Isolation: Age the resulting slurry to allow for crystal growth, then filter, wash the cake with water and then a water-miscible solvent (e.g., acetone) to aid drying, and dry under vacuum.

Problem 3: Product Isolation is Difficult and Gives Inconsistent Physical Form

Q: The product precipitates as a fine powder that is difficult to filter, and the crystal form is inconsistent between batches. How can I improve this?

A: This is a classic crystallization challenge during scale-up. The goal is to move from rapid precipitation to controlled crystallization, which yields a more desirable crystal habit and ensures polymorphic control.

Root Causes & Solutions:

  • High Supersaturation: Adding the neutralizing base too quickly causes rapid precipitation (crashing out) instead of controlled crystal growth. This traps impurities and leads to fine particles.

    • Solution: Slow down the addition of the neutralizing base. Consider adding the base at a slightly elevated temperature (e.g., 40-50 °C) to reduce the level of supersaturation and allow crystals to grow larger. An extended aging period (2-4 hours) after neutralization is also critical. The use of surfactants or polyvalent alcohols as additives has been shown to improve crystal shape in amino acid crystallization.[10]

  • Polymorphism: Many organic molecules, especially those with hydrogen bonding capabilities like this one, can exist in multiple crystalline forms (polymorphs).[6] Different forms can have different solubilities and stabilities.

    • Solution: Implement a seeding strategy. After reaching the target pH, add a small amount (0.1-1.0% w/w) of previously isolated, well-characterized material of the desired polymorphic form.[1] This provides a template for crystal growth and ensures batch-to-batch consistency. The final crystallization solvent and temperature profile must be rigorously defined and controlled.

Analytical Protocol Example

Method: HPLC Purity Analysis

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~10 mg of sample in 100 mL of 50:50 Water:Acetonitrile.

References
  • Study on synthesis of 4-Aminonicotinic acid. ResearchGate.
  • Synthesis of 2-amino-4-methyl-3-pyridinol. PrepChem.com.
  • Crystallization and Purification. ResearchGate.
  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • HOFMANN REARRANGEMENT. PHARMD GURU.
  • Hofmann rearrangement. Wikipedia.
  • 2-Amino-4-pyridinecarboxylic acid methyl ester. African Rock Art.
  • Hoffmann Rearrangement. Chemist Wizards.
  • Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. PMC.
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate.
  • Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. De Gruyter.
  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate.
  • Synthesis of 2-aminonicotinic acid. ResearchGate.
  • This compound. MySkinRecipes.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • Abstract 2085 Optimizing the Procedure for Synthesis of SHAPE Probe 2-methylnicotinic acid imidazolide (NAI). ResearchGate.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature.
  • Purification of nicotinic acid. Google Patents.
  • Methyl Nicotinate Impurities and Related Compound. Veeprho.
  • Method for crystallization of amino acids. Google Patents.

Sources

Technical Support Center: Purification of 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-Amino-4-methylnicotinic acid (CAS 38076-82-3). This key pharmaceutical intermediate's purity is paramount for its successful application in the synthesis of nicotinic receptor modulators, kinase inhibitors, and other bioactive molecules.[1] This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Understanding the Molecule: Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation of effective purification. Its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, governs its solubility and reactivity.

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂[1]
Molecular Weight152.15 g/mol [1]
AppearanceLight yellow to light brown solidMySkinRecipes
Storage2-8°C, light-proof, inert gas[1]

Identifying Common Impurities

The impurity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves the Hofmann rearrangement of 4-methylnicotinamide.[2][3] This process can introduce several process-related impurities.

Potential Impurities from Synthesis:

  • Unreacted Starting Material: 4-methylnicotinamide.

  • Side-products from Hofmann Rearrangement:

    • Urea derivatives formed by the reaction of the isocyanate intermediate with the product amine.[4]

    • Carbamates, if an alcohol is present during the workup.[4]

  • Byproducts from Precursor Synthesis: Impurities present in the starting 4-methylnicotinic acid.

  • Degradation Products: Potential for decarboxylation under harsh thermal conditions.

The following diagram illustrates a logical workflow for identifying and isolating impurities.

Caption: Workflow for Impurity Identification.

Troubleshooting Purification: A Question-and-Answer Guide

This section addresses common challenges encountered during the purification of this compound, providing both solutions and the scientific rationale behind them.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5][6][7][8][9]

Q1: My this compound won't crystallize upon cooling. What's wrong?

A1: This is a common issue often related to supersaturation.

  • Possible Cause 1: Too much solvent was used. The concentration of your compound is below its saturation point even at low temperatures.

    • Solution: Reheat the solution to evaporate some of the solvent. Once you observe initial crystal formation or cloudiness, add a minimal amount of hot solvent to redissolve, and then allow it to cool slowly again.[5]

  • Possible Cause 2: The cooling process is too rapid. "Shock cooling" by placing the hot solution directly into an ice bath can lead to the formation of an oil or a fine precipitate instead of crystals.[6]

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Once at room temperature, you can then transfer it to an ice bath to maximize the yield.

  • Possible Cause 3: Nucleation has not been initiated. Crystal growth requires a nucleation site.

    • Solution 1: Scratch the inner surface of the flask with a glass rod at the air-solvent interface. This can create microscopic scratches that serve as nucleation points.[8]

    • Solution 2: Add a seed crystal. A tiny crystal of pure this compound can be added to the cooled solution to induce crystallization.[8]

Q2: What is a good solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given its polar nature, with both amino and carboxylic acid groups, polar solvents are a good starting point.

  • Recommended Solvents to Screen:

    • Water: Due to the polar functional groups, water is a likely candidate.

    • Alcohols (Ethanol, Methanol): These are often good solvents for aminopyridine derivatives.

    • Solvent Mixtures (e.g., Ethanol/Water, Acetone/Water): A two-solvent system can be effective if a single solvent does not provide the desired solubility profile.[5]

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate) dropwise at room temperature, observing solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the test tubes to cool slowly to room temperature and then in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield a good crop of well-defined crystals.

Q3: The purity of my recrystallized product is still low. What can I do?

A3: This suggests that impurities are co-crystallizing with your product.

  • Possible Cause 1: The impurity has similar solubility to your product.

    • Solution 1: Perform a second recrystallization. This will further enrich the purity of your final product.

    • Solution 2: Try a different solvent or solvent system. The solubility of the impurity may differ significantly in another solvent.

  • Possible Cause 2: The crystals were not washed properly after filtration. The mother liquor containing dissolved impurities can contaminate the surface of your crystals.

    • Solution: Wash the filtered crystals with a small amount of the cold recrystallization solvent. Using cold solvent minimizes the loss of your purified product.

Acid-Base Extraction

The amphoteric nature of this compound makes acid-base extraction an excellent method for separating it from neutral impurities.

Q4: I'm trying to use acid-base extraction, but my yield is very low. Where is my product going?

A4: Product loss during acid-base extraction is often due to incomplete pH adjustment or the formation of emulsions.

  • Possible Cause 1: Incomplete protonation or deprotonation. To move the compound into the aqueous layer, the amino group must be protonated (acidic conditions), or the carboxylic acid group must be deprotonated (basic conditions).

    • Solution: Use a pH meter to ensure the pH of the aqueous layer is at least 2 pH units below the pKa of the amino group (for extraction into an acidic aqueous phase) or at least 2 pH units above the pKa of the carboxylic acid group (for extraction into a basic aqueous phase).

  • Possible Cause 2: Incomplete precipitation. When recovering the product from the aqueous layer, the pH must be adjusted to the isoelectric point to minimize its solubility.

    • Solution: Adjust the pH of the aqueous layer slowly while monitoring for precipitation. The isoelectric point is where the molecule has a net neutral charge, and its aqueous solubility will be at a minimum.

  • Possible Cause 3: Emulsion formation. Vigorous shaking can create a stable emulsion between the organic and aqueous layers, making separation difficult.

    • Solution 1: Gentle inversion. Gently invert the separatory funnel multiple times instead of vigorous shaking.

    • Solution 2: "Break" the emulsion. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help to break the emulsion.

Experimental Protocol: Purification by Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Gently invert the funnel several times to allow for the protonation of the amino group and the transfer of the resulting salt into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with another portion of dilute acid to ensure complete extraction.

  • Combine the aqueous layers and slowly add a dilute base (e.g., 1 M NaOH) with stirring until precipitation is complete. Monitor the pH to target the isoelectric point.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum.

Caption: Acid-Base Extraction Workflow.

Analytical Methods for Purity Assessment

Accurate determination of purity is crucial. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

Q5: I am developing an HPLC method for this compound and see poor peak shape (tailing or fronting). How can I improve this?

A5: Poor peak shape in HPLC for aminopyridine compounds is often due to secondary interactions with the stationary phase.

  • Possible Cause 1: Interaction with residual silanols. The basic amino group can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution 1: Use an end-capped column. These columns have fewer accessible silanol groups.

    • Solution 2: Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., pH 3-4) will protonate the amino group and suppress the interaction with silanols.[10]

    • Solution 3: Add a competing base. A small amount of a competing base, like triethylamine (TEA), in the mobile phase can mask the active sites on the stationary phase.

  • Possible Cause 2: Column overload. Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the concentration of your sample or the injection volume.[10]

Recommended HPLC Conditions for Purity Analysis (Starting Point)

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with a high percentage of A, and gradually increase B. A typical starting point is 5% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Validation of the HPLC method is critical and should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). [11]

NMR and Mass Spectrometry for Impurity Identification

For unknown impurities, isolation followed by spectroscopic analysis is necessary.

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information. Comparing the ¹H and ¹³C NMR spectra of the impurity with that of the pure compound can reveal structural differences. 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for complex structures.[12][13]

  • Mass Spectrometry (MS): Provides the molecular weight of the impurity and, with high-resolution MS, its elemental composition. Fragmentation patterns can give clues about the structure.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercial grades are often available at ≥95% or ≥98% purity.[1] For pharmaceutical applications, further purification is often necessary to meet stringent regulatory requirements.

Q2: How should I store purified this compound to prevent degradation?

A2: It should be stored at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes the risk of oxidative degradation or other side reactions.

Q3: Can I use column chromatography for purification?

A3: Yes, silica gel column chromatography can be used. However, due to the polar nature of the compound, polar mobile phases are required (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures). The amphoteric nature of the compound can sometimes lead to streaking on the column. It may be more efficient for removing less polar impurities, with acid-base extraction or recrystallization being more effective for polar impurities.[12]

References

  • Recrystallization - Single Solvent. (n.d.).
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5).
  • This compound. (n.d.). MySkinRecipes.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate.
  • Impurity Isolation and Identification. (n.d.). AMRI.
  • Recrystallization. (2020, January 10). YouTube.
  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.
  • Distinguishing Impurities … Part 1. (n.d.). ACD/Labs.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed.
  • Study on synthesis of 4-Aminonicotinic acid. (n.d.). ResearchGate.
  • This compound, CAS#: 38076-82-3; ChemWhat Code: 2200. (n.d.). ChemWhat.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). NIH.
  • 3-aminopyridine. (n.d.). Organic Syntheses Procedure.
  • Hofmann rearrangement. (n.d.). Wikipedia.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PMC - PubMed Central.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). NIH.
  • Live qualification/validation of purity methods for protein products. (n.d.). CS@Purdue.
  • Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. (n.d.). PubMed.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). Journal of Biomolecular Techniques.

Sources

Technical Support Center: Optimizing HPLC Methods for 2-Amino-4-methylnicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the HPLC analysis of 2-Amino-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. As a polar, zwitterionic molecule, this compound presents unique chromatographic challenges. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.

Analyte Quick Reference: this compound

Understanding the physicochemical properties of your analyte is the foundational step for any successful method development.

PropertyValueSourceSignificance for HPLC Method
Molecular Weight 152.15 g/mol [1][2][3]General information for calculations.
Molecular Formula C₇H₈N₂O₂[1][2][3]Indicates the presence of heteroatoms (N, O) that influence polarity.
Predicted pKa ~2.34 (Carboxylic Acid)[4]Critical for selecting mobile phase pH to control ionization and retention. Additional pKa values for the amino group and pyridine nitrogen must also be considered.
Computed XLogP3 0.9[1]Indicates high polarity, suggesting poor retention on standard C18 columns.[5]
UV Absorbance Aromatic structureThe pyridine ring and amino group are chromophores. A full UV scan is recommended, but a starting wavelength of 260-280 nm is a logical choice.[6]
Storage 2-8°C, protected from light[2]Ensures analyte stability before analysis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when setting up an analysis for this compound.

Q1: What is a good starting HPLC method for this compound?

A robust starting point is a reversed-phase method that accounts for the analyte's polar and ionizable nature. Given the challenges with retaining polar compounds, a method using a high aqueous mobile phase with pH control is essential.[5]

Table: Recommended Starting Conditions (Reversed-Phase)

ParameterRecommendationRationale
Column C18, Aqueous-stable (AQ-type), 100-150 mm x 4.6 mm, 3 or 5 µmAn AQ-type column prevents stationary phase collapse in highly aqueous mobile phases.
Mobile Phase A 20 mM Potassium Phosphate or Ammonium Acetate in Water, pH adjusted to 2.8Low pH protonates the amino group and pyridine nitrogen, promoting a consistent charge state and minimizing interactions with silanols.[7]
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase.
Gradient 5% B for 2 min, ramp to 30% B over 8 min, hold for 2 minA shallow gradient is a good starting point for this polar analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 265 nmA good starting point based on the nicotinic acid structure. Perform a UV scan on your standard for optimization.
Injection Vol. 5-10 µLKeep volume low to minimize peak distortion.
Sample Diluent Mobile Phase A or WaterDissolving the sample in a solvent weaker than the mobile phase prevents peak distortion.[8][9]

Q2: My analyte is showing significant peak tailing. How can I fix this?

Peak tailing with this compound is a classic sign of secondary interactions, primarily between the basic amino group and acidic residual silanol groups on the column's silica stationary phase.[7] See the detailed troubleshooting guide below for a step-by-step workflow.

Q3: I have very little or no retention on my C18 column. What should I do?

This is a common and expected issue due to the analyte's high polarity (XLogP3 of 0.9).[1][5] Standard C18 phases are not designed for highly polar compounds in 100% aqueous mobile phases. Refer to the "Insufficient Retention" section in the troubleshooting guide for detailed solutions, including using aqueous-stable columns or exploring HILIC.

Q4: How should I prepare my samples and mobile phases?

Proper preparation is critical to avoid issues like high backpressure and baseline noise.[10]

  • Mobile Phase: Always filter all aqueous buffers through a 0.2 or 0.45 µm filter before use. Premixing mobile phases manually can help diagnose issues with online mixing systems.[8]

  • Samples: Dissolve the sample in the initial mobile phase composition or a weaker solvent (like water). Ensure all samples are filtered through a 0.2 µm syringe filter before injection to prevent column frit blockage.[7]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to identifying and resolving common chromatographic problems.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is characterized by an asymmetry where the back half of the peak is broader than the front. For this analyte, the primary cause is the interaction between the basic amino group and acidic silanol groups on the column packing.

G start Peak Tailing Observed ph_check Is Mobile Phase pH 2.5 - 3.5? start->ph_check column_check Using a modern, high-purity, end-capped C18 column? ph_check->column_check Yes ph_adjust ACTION: Adjust pH with Formic or Phosphoric Acid. ph_check->ph_adjust No additive_check Consider adding a competitive base (e.g., 0.1% TEA). column_check->additive_check Yes column_switch ACTION: Switch to a high-purity column or a polar-embedded phase. column_check->column_switch No overload_check Inject a 10-fold dilution of your sample. additive_check->overload_check additive_run ACTION: Prepare mobile phase with additive and re-inject. additive_check->additive_run dilute_sample ACTION: Dilute sample or reduce injection volume. overload_check->dilute_sample shape_improves Peak Shape Improved? overload_check->shape_improves ph_adjust->ph_check column_switch->column_check additive_run->shape_improves dilute_sample->overload_check shape_improves->additive_run No end Problem Resolved shape_improves->end Yes

Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Solutions for Peak Tailing:
  • Adjust Mobile Phase pH: The most effective way to combat tailing for basic compounds is to lower the mobile phase pH. At a pH between 2.5 and 3.5, the amino group will be fully protonated (positive charge), which minimizes its interaction with negatively charged silanol groups.

  • Evaluate Column Chemistry: Not all C18 columns are the same. Use a modern, high-purity silica column that is fully end-capped. These columns have fewer accessible silanol groups. Alternatively, a column with a polar-embedded group can shield the analyte from silanol interactions.[7]

  • Use Mobile Phase Additives: If pH adjustment is insufficient, adding a competitive base like Triethylamine (TEA) at a low concentration (0.05-0.1%) can be effective.[7] The TEA will preferentially interact with the active silanol sites, masking them from your analyte.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak asymmetry. Prepare and inject a 10-fold dilution. If the peak shape improves, you are likely overloading the column. Reduce your sample concentration or injection volume.[7]

Issue 2: Insufficient Retention on Reversed-Phase Columns

Due to its polar nature, this compound is poorly retained on traditional C18 columns, often eluting at or near the void volume.

Step-by-Step Solutions for Low Retention:
  • Increase Aqueous Content: The first step is to reduce the organic solvent (Acetonitrile/Methanol) concentration in your mobile phase. For this analyte, you will likely need to operate in a highly aqueous environment (95-100% aqueous).

  • Use an Aqueous-Stable (AQ) Column: Standard C18 columns can undergo "phase collapse" in mobile phases containing more than ~95% water, leading to a sudden loss of retention. Use a column specifically designed for these conditions, often labeled as "AQ" or "Aqueous C18".

  • Consider Alternative Reversed-Phases: If an AQ-C18 column still provides insufficient retention, consider a more polar stationary phase like one with a Polar-Embedded Group (e.g., amide, carbamate) or a Cyano (CN) phase.

  • Explore HILIC Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. In HILIC, you use a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase (e.g., >80% Acetonitrile). Water acts as the strong, eluting solvent. This mode provides excellent retention for polar analytes that are unretained in reversed-phase.[11][12]

Issue 3: Variable or Shifting Retention Times

Inconsistent retention times are a critical issue for method reliability and validation. The most common causes are related to the mobile phase, column temperature, and column equilibration.[8][9]

G start Retention Time Drifting equilibration_check Is column equilibrated for at least 10-15 column volumes? start->equilibration_check temp_check Is a column oven being used at a set temperature? equilibration_check->temp_check Yes equilibration_action ACTION: Increase equilibration time before first injection. equilibration_check->equilibration_action No mp_check Was mobile phase freshly prepared and degassed? temp_check->mp_check Yes temp_action ACTION: Use a column oven to maintain constant temperature. temp_check->temp_action No pump_check Does pressure trace look stable? Any visible leaks? mp_check->pump_check Yes mp_action ACTION: Prepare fresh mobile phase. Consider manual premixing. mp_check->mp_action No pump_action ACTION: Purge pump heads. Check for leaks and worn seals. pump_check->pump_action stable_check Retention Time Stable? pump_check->stable_check equilibration_action->equilibration_check temp_action->temp_check mp_action->mp_check pump_action->pump_check stable_check->pump_action No, suspect hardware end Problem Resolved stable_check->end Yes

Caption: Troubleshooting workflow for retention time variability.
Step-by-Step Solutions for Variable Retention:
  • Ensure Proper Column Equilibration: Before starting a sequence, and between gradient runs, the column must be fully re-equilibrated to the initial mobile phase conditions. A common mistake is using too short an equilibration time. A minimum of 10-15 column volumes is recommended.

  • Verify Mobile Phase Preparation: Inconsistent buffer concentration or pH can cause significant shifts, especially for an ionizable compound. Prepare buffers carefully and accurately. If using an online mixer, try a manually prepared, pre-mixed mobile phase to see if the problem resolves; this can diagnose a faulty proportioning valve in your HPLC pump.[8]

  • Control Column Temperature: Small fluctuations in ambient lab temperature can affect retention times. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 30°C or 35°C) is crucial for reproducibility.[13]

  • Check the HPLC Pump: Air bubbles in the pump head, worn piston seals, or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[9] Purge the pump thoroughly and monitor the pressure trace for any irregularities.

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation (Reversed-Phase, pH 2.8)

  • Prepare Buffer Stock: Weigh an appropriate amount of Potassium Phosphate Monobasic (KH₂PO₄) to create a 1 M stock solution in HPLC-grade water.

  • Prepare Aqueous Mobile Phase (A): To 950 mL of HPLC-grade water, add 20 mL of the 1 M KH₂PO₄ stock solution to achieve a final concentration of 20 mM.

  • Adjust pH: While stirring, slowly add dilute phosphoric acid (e.g., 10% v/v) dropwise until the pH meter reads a stable 2.80 ± 0.05.

  • Final Volume and Filtration: Bring the final volume to 1000 mL with HPLC-grade water. Filter the entire solution through a 0.2 µm nylon or PVDF membrane filter to remove particulates and help degas the solution.

  • Organic Mobile Phase (B): Use 100% HPLC-grade Acetonitrile. Filtration is not typically required if using high-purity solvent.

Protocol 2: Sample Preparation and Dilution

  • Prepare Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of Mobile Phase A (from Protocol 1) to create a 1 mg/mL stock solution. Sonicate briefly if needed to ensure complete dissolution.

  • Create Working Standards: Perform serial dilutions from the stock solution using Mobile Phase A to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

  • Prepare Unknown Samples: If analyzing a formulated product or biological matrix, perform a suitable extraction. The final dilution step should use Mobile Phase A to ensure the sample is dissolved in a solvent composition that is compatible with the initial HPLC conditions.

  • Filter All Samples: Before placing vials in the autosampler, filter every sample and standard through a 0.2 µm syringe filter (e.g., PTFE, nylon) into a clean HPLC vial. This is the single most important step to prevent system backpressure issues.[7]

References
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
  • 2-Amino-4-methylpyridine-3-carboxylic acid. (2025). PubChem.
  • This compound. (n.d.). MySkinRecipes.
  • This compound, CAS#: 38076-82-3. (2025). ChemWhat.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. (2025). ResearchGate.
  • Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. (n.d.). NIH National Library of Medicine.
  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. (n.d.). HELIX Chromatography.
  • Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. (2022). PubMed.
  • Spectroscopy Aromatic Amino Acids. (n.d.). Hydrodynamic Methods.

Sources

"quenching procedures for reactions involving 2-Amino-4-methylnicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-4-methylnicotinic Acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding quenching procedures for reactions involving this versatile building block. The unique bifunctional nature of this molecule—possessing both a nucleophilic amino group and a carboxylic acid—presents specific challenges and opportunities during reaction workup. This guide is designed to provide both procedural steps and the underlying chemical principles to ensure robust and reproducible outcomes in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs) on Quenching Strategies

This section addresses common questions regarding the theory and practice of quenching reactions involving this compound.

Q1: What is the primary purpose of "quenching" in the context of reactions with this compound?

A1: Quenching is a critical step that serves several purposes. First, it immediately stops the chemical reaction by neutralizing any unreacted, highly reactive reagents, such as coupling agents (e.g., HATU, EDC), strong acids, or bases. This prevents the formation of byproducts and ensures that the reaction composition remains stable during subsequent workup and analysis. Second, a well-designed quench facilitates the purification process by converting reagents and byproducts into forms that are easily separated from the desired product, typically by partitioning them into an aqueous layer during an extraction.

Q2: How does the structure of this compound influence the choice of quenching agent?

A2: The molecule has two key functional groups: a basic amino group on the pyridine ring and an acidic carboxylic acid. This amphoteric nature means its solubility and charge state are highly dependent on pH.

  • At low pH: The amino group is protonated (-NH3+), making the molecule cationic and generally more water-soluble.

  • At high pH: The carboxylic acid is deprotonated (-COO-), making the molecule anionic and also enhancing water solubility.

  • At its isoelectric point: The molecule exists as a zwitterion, which may lead to minimal solubility in both aqueous and many organic solvents.[1]

Your quenching strategy must account for this. For instance, if your product is an amide formed at the carboxyl group, the basic amino group is still present. Quenching with a mild acid might protonate this group, while quenching with a base would keep it neutral. The choice depends on what you want to remove and the desired solubility properties of your product for extraction.

Q3: For an amide coupling reaction using a reagent like HATU or EDC, what is a standard quenching procedure?

A3: For common amide couplings, the goal is to neutralize the excess coupling reagent, any remaining activated acid, and the base (like DIPEA or triethylamine) used in the reaction. A typical quench involves diluting the reaction mixture (often in DMF or DCM) with an organic solvent like ethyl acetate and then washing with a mild aqueous acid, followed by a mild aqueous base.

  • Acidic Wash (e.g., saturated aq. NH₄Cl or 1M HCl): This step protonates and removes basic components like DIPEA.[2] It also hydrolyzes and removes unreacted activated esters.

  • Basic Wash (e.g., saturated aq. NaHCO₃): This wash removes any unreacted this compound starting material by converting it to its carboxylate salt, which is water-soluble. It also removes acidic byproducts from the coupling reagent (e.g., HOBt).[3]

  • Brine Wash (saturated aq. NaCl): This final wash removes residual water from the organic layer before drying and concentration.

Q4: When performing a Fischer esterification, how should the acidic catalyst be quenched?

A4: Fischer esterification uses a strong acid catalyst (like H₂SO₄) and an excess of alcohol.[4][5] The quench must neutralize the acid catalyst without hydrolyzing the newly formed ester.

  • First, cool the reaction mixture to 0 °C.

  • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until effervescence ceases. This neutralizes the strong acid catalyst.

  • Proceed with an aqueous workup to extract the product into a suitable organic solvent. Be aware that your product, an amino ester, will be basic and can be protonated and lost to the aqueous layer if the acidic conditions are too strong during workup.[6]

Q5: How can I effectively remove a palladium catalyst after a cross-coupling reaction?

A5: Palladium residues are a common concern in drug development. Quenching is the first step in a multi-stage removal process.

  • Initial Quench: The reaction can be quenched with water or saturated aqueous ammonium chloride to decompose any remaining organometallic species.[7]

  • Filtration: The crude reaction mixture can be filtered through a pad of Celite® to remove precipitated palladium black.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help sequester dissolved palladium into the aqueous phase. An ammonium chloride wash is also effective at removing some palladium salts.[7]

  • Adsorbent Treatment: For final purification, treating the product solution with activated carbon or specialized palladium scavengers is often necessary.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: After an amide coupling reaction and aqueous workup, my desired product is lost in the aqueous phase.

  • Probable Cause: The pH of your aqueous wash solutions is likely causing your product to become charged and water-soluble. If you performed an aggressive acidic wash (e.g., 1M HCl), the free amino group on the pyridine ring of your product becomes protonated. If your product also has other polar functional groups, this can be enough to pull it into the aqueous layer.

  • Solution:

    • Use Milder Acids: Instead of strong acids, use a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic, or a dilute solution of citric acid.[2]

    • pH Adjustment & Re-extraction: If you suspect the product is in the aqueous layer, adjust its pH to be slightly basic (pH 8-9) with NaHCO₃ or Na₂CO₃. This will deprotonate the ammonium salt back to the free amine, making the product more organic-soluble. Then, re-extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Salting Out: Before re-extraction, saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the aqueous phase and can decrease the solubility of your organic product, improving extraction efficiency.

Problem 2: My LC-MS shows complete conversion to the product, but I get a low yield of an inseparable emulsion during extraction.

  • Probable Cause: High concentrations of polar, high-boiling point solvents like DMF or DMSO, combined with salts formed during the reaction and quench, can lead to stable emulsions.[7] The amphiphilic nature of certain reagents or the product itself can also contribute.

  • Solution:

    • Dilute Extensively: Before quenching, dilute the reaction mixture significantly with a primary extraction solvent like ethyl acetate or DCM. After quenching, add a large volume of water. A common rule of thumb is to use at least 10 volumes of water for every 1 volume of DMF/DMSO.[7]

    • Brine Addition: Add a significant amount of brine to the separatory funnel. The increased ionic strength helps to break up emulsions by drawing water out of the organic phase.

    • Filtration: Pass the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion layer.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating stubborn emulsions.

Problem 3: After quenching my reaction, a significant amount of unreacted this compound precipitates or remains in the organic layer.

  • Probable Cause: The quenching and extraction strategy failed to effectively convert the starting material into a water-soluble salt. This often happens if the basic wash was not basic enough or if insufficient volume was used.

  • Solution:

    • Ensure Sufficiently Basic Wash: Use a saturated NaHCO₃ or a 1M Na₂CO₃ solution for the basic wash. Ensure the pH of the aqueous layer is >8 after mixing. This will deprotonate the carboxylic acid of the starting material, making it soluble in the aqueous layer.

    • Multiple Basic Extractions: Perform at least two to three washes with the basic solution to ensure complete removal of the acidic starting material.

    • Solvent Choice: If the sodium salt of the starting material has limited aqueous solubility, consider alternative workup procedures. Sometimes, precipitation/filtration is a more effective purification strategy than extraction.

Part 3: Diagrams & Workflows

Visual aids to guide your experimental design and execution.

Diagram 1: Quenching Decision Workflow

This diagram provides a logical path to selecting an appropriate quenching strategy based on the reaction type.

G start Reaction Complete (TLC/LC-MS) reaction_type Identify Reaction Type start->reaction_type amide Amide Coupling (e.g., HATU, EDC) reaction_type->amide Amide Coupling ester Acid-Catalyzed Esterification (e.g., Fischer) reaction_type->ester Esterification pd_coupling Pd-Catalyzed Cross-Coupling reaction_type->pd_coupling Cross-Coupling amide_quench 1. Dilute w/ EtOAc 2. Quench w/ H₂O or sat. NH₄Cl amide->amide_quench amide_workup Wash sequentially: - Mild Acid (e.g., sat. NH₄Cl) - Mild Base (e.g., sat. NaHCO₃) - Brine amide_quench->amide_workup ester_quench 1. Cool to 0 °C 2. Quench slowly w/ sat. NaHCO₃ until effervescence stops ester->ester_quench ester_workup Extract with organic solvent. Wash with Brine. ester_quench->ester_workup pd_quench 1. Quench w/ H₂O or NH₄Cl 2. Filter through Celite® pd_coupling->pd_quench pd_workup Aqueous washes (e.g., NH₄Cl). Consider Pd scavenger. pd_quench->pd_workup

Caption: Decision tree for selecting a quenching procedure.

Diagram 2: Standard Amide Coupling Workup Workflow

This diagram illustrates the step-by-step process for quenching and extracting the product of a typical amide coupling reaction.

Caption: Step-by-step quenching and extraction workflow.

Part 4: Detailed Experimental Protocol

Reaction: Amide coupling of this compound with Benzylamine using HATU.

This protocol provides a representative workflow, including specific quenching and purification steps.

Table 1: Reagent Quantities

ReagentMW ( g/mol )Amount (mg)mmolsEquivalents
This compound152.151521.01.0
Benzylamine107.151181.11.1
HATU380.234561.21.2
DIPEA129.24388 (508 µL)3.03.0
Anhydrous DMF-5 mL--

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (152 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous DMF (5 mL).

  • Add benzylamine (118 mg, 1.1 mmol) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (508 µL, 3.0 mmol).[2]

  • In a separate vial, dissolve HATU (456 mg, 1.2 mmol) in a minimal amount of anhydrous DMF (~1 mL) and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor progress by TLC or LC-MS (typically complete within 1-4 hours).

Quenching and Workup Protocol:

  • Dilution: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Acidic Wash: Add saturated aqueous NH₄Cl (25 mL) to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the aqueous layer. This step removes the excess DIPEA.[2]

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 30 mL). This step removes unreacted starting acid and byproducts from the HATU reagent.[3]

  • Brine Wash: Wash the organic layer with brine (30 mL) to remove residual water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel or by recrystallization, if necessary.

Part 5: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and associated reagents.[8]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[8]

  • Quenching: Be aware that quenching reactions can be exothermic. Perform quenches, especially with reactive reagents or strong acids/bases, slowly and with cooling (e.g., in an ice bath).

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not let the product or reagents enter drains.

References

  • BenchChem. (2025). Troubleshooting poor yields in amide coupling with 2-(Sec-butylamino)isonicotinic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for Pyridine-2-carboxylic acid.
  • Cayman Chemical. (2025).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for this compound.
  • Reddit. (2013). Workup up a reaction with amine and carboxylic acid.
  • Various Authors. Organic Reaction Workup Formulas for Specific Reagents.
  • Wang, Y., et al. (2012). Carboxylic acid esters can be prepared.... Organic Chemistry Portal.
  • ResearchGate. (2017). Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase?.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 2-(Sec-butylamino)isonicotinic Acid.
  • MasterOrganicChemistry.com. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • MasterOrganicChemistry.com. (2025).

Sources

Technical Support Center: Biological Testing of 2-Amino-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-10

Introduction

Welcome to the technical support guide for researchers working with 2-Amino-4-methylnicotinic acid (CAS 38076-82-3). This molecule, a derivative of nicotinic acid (Vitamin B3), serves as a crucial building block in the synthesis of various biologically active compounds, including kinase inhibitors and nicotinic receptor modulators.[1] Its structural features—a pyridine ring with amino and carboxylic acid groups—make it a versatile intermediate in drug discovery and agrochemical research.[1]

However, like any small molecule, its journey from the vial to reliable, reproducible biological data is fraught with potential challenges. This guide is designed to provide practical, experience-driven advice to help you navigate the common pitfalls encountered during the biological testing of this compound and its analogs. We will move beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Compound-Specific Issues & FAQs

This section addresses the intrinsic properties of this compound that can impact experimental outcomes.

FAQ 1: I'm observing inconsistent results in my cell-based assays. Could the compound itself be the problem?

Answer: Absolutely. Inconsistent results are a frequent challenge in preclinical research and can often be traced back to the handling and properties of the small molecule itself.[2] For this compound, pay close attention to the following:

  • Solubility: While nicotinic acid derivatives are generally water-soluble, the methyl group and the specific salt form can affect aqueous solubility.[3] Poor solubility can lead to inaccurate dosing and precipitation in your assay medium, causing significant variability.[2][4]

  • Stability: Ensure the compound is stored correctly, typically at 2-8°C under an inert gas and protected from light, as recommended by suppliers.[1] Repeated freeze-thaw cycles of stock solutions can lead to degradation.[2]

  • Purity & Identity: Verify the purity of your compound batch. Impurities from synthesis can have their own biological effects, confounding your results.[2] The presence of structurally similar analogs could also lead to misleading biological activity.[5]

Troubleshooting Protocol: Verifying Compound Integrity
  • Visual Solubility Check: Before each experiment, visually inspect your highest concentration working solution (in final assay buffer) under a microscope. Look for any signs of precipitation or cloudiness.

  • Stock Solution Preparation: Prepare fresh stock solutions in a suitable solvent like DMSO. For nicotinic acid itself, solubility in DMSO is approximately 1 mg/mL.[6] While data for this specific analog is sparse, starting with this concentration is a reasonable approach. Aliquot and store at -20°C or -80°C for long-term use.

  • Purity Confirmation (If Possible): If you have access to analytical equipment, confirm the compound's identity and purity (ideally >95%) via methods like HPLC-MS. This is crucial for validating new batches.[7]

FAQ 2: How do I prepare a stable and accurate stock solution of this compound?

Answer: Proper stock solution preparation is the foundation of reproducible experiments. Given its chemical structure, solubility can be a key challenge.

Parameter Recommendation Rationale
Solvent Dimethyl sulfoxide (DMSO)Broad solvency for organic molecules. However, always check the final DMSO concentration in your assay (typically <0.5%) to avoid solvent-induced toxicity.[4]
Concentration 10 mM (1.52 mg/mL)A standard starting concentration for many small molecules. This allows for a wide range of dilutions while minimizing the final solvent percentage in the assay medium.
Procedure 1. Weigh the compound accurately. 2. Add the calculated volume of DMSO. 3. Use gentle warming (37°C) and vortexing to aid dissolution. 4. Once fully dissolved, centrifuge to pellet any minor particulates. 5. Transfer the supernatant to a new tube.Ensures complete dissolution and removes any non-soluble impurities that could interfere with assays.
Storage Aliquot into single-use volumes and store at -20°C, protected from light.[1]Prevents degradation from repeated freeze-thaw cycles and light exposure.[2]

Section 2: Assay-Specific Troubleshooting

Biological assays introduce multiple layers of complexity. This section provides guidance on common issues within specific experimental contexts.

FAQ 3: My IC50 values for this compound are highly variable between experiments. What should I investigate?

Answer: High variability in potency measurements (like IC50) is a common and frustrating issue. The source can be compound-related, system-related, or assay-related.[2][4]

Troubleshooting Workflow for IC50 Variability

Below is a workflow to systematically identify the source of variability.

G cluster_compound Compound-Related cluster_system System-Related cluster_assay Assay-Related Start High IC50 Variability Observed Compound Step 1: Compound Integrity Check Start->Compound Begin Troubleshooting System Step 2: Biological System Check Compound->System Compound OK c1 Fresh stock solution prepared? Compound->c1 c2 Solubility in media confirmed? Compound->c2 Assay Step 3: Assay Parameters Check System->Assay System OK s1 Consistent cell passage number? System->s1 s2 Uniform cell seeding density? System->s2 s3 Media/serum from same batch? System->s3 Result Consistent IC50 Achieved Assay->Result Assay OK a1 Standardized incubation time? Assay->a1 a2 Calibrated pipettes used? Assay->a2 a3 Plate edge effects mitigated? Assay->a3

Caption: Systematic workflow for troubleshooting IC50 variability.

Detailed Checklist:

  • Compound-Related:

    • Action: Always prepare fresh dilutions from a validated stock for each experiment.[4]

    • Rationale: Avoids issues with compound degradation in aqueous solutions.

  • Biological System-Related:

    • Action: Use cells within a consistent, low-passage number range. Ensure cell seeding is uniform across all wells of your microplate.[2][4]

    • Rationale: Continuous passaging can lead to genetic drift and altered sensitivity to compounds. Uneven cell numbers directly impact the final readout of viability assays.[4]

  • Assay-Related:

    • Action: Standardize the incubation time with the compound. To mitigate "edge effects" in microplates, fill the outer wells with sterile media or PBS and do not use them for experimental data points.[2]

    • Rationale: The duration of exposure can influence the IC50. Evaporation from edge wells can concentrate the compound, leading to skewed results.[2]

FAQ 4: The compound isn't showing any biological effect. What are the likely causes?

Answer: A lack of activity can be more perplexing than variable activity. Before concluding the compound is inactive, it's essential to rule out common technical failures.

Potential Causes for Lack of Activity
  • Incorrect Target: The primary biological target of this compound is not well-defined in public literature, though it is used as an intermediate for kinase inhibitors and nicotinic receptor modulators.[1] Ensure your assay system is relevant to these potential target classes.

  • Compound Degradation or Precipitation: As mentioned, poor solubility can mean the effective concentration in your assay is far lower than the nominal concentration.[2]

  • Metabolic Inactivation: In cell-based or in vivo studies, the compound may be rapidly metabolized into an inactive form. Nicotinic acid and its derivatives undergo various metabolic transformations.[8]

  • Assay Failure: The issue may lie with the assay itself, not the compound. Always run a positive control to ensure the assay is performing as expected.[9]

Experimental Protocol: Validating On-Target vs. Off-Target Effects

If you do observe an effect, confirming it is due to the intended mechanism is critical.

  • Dose-Response Curve: A clear relationship between the compound's concentration and the biological effect suggests a specific interaction.[4]

  • Use a Structural Analog: Test a closely related but potentially inactive analog. A lack of effect with the analog strengthens the case for specific, on-target activity of your primary compound.

  • Rescue Experiment: If the target is known and can be manipulated, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the compound.[4]

G ObservedEffect Biological Effect Observed DoseResponse Perform Dose-Response Curve ObservedEffect->DoseResponse StructuralAnalog Test with Inactive Structural Analog DoseResponse->StructuralAnalog Clear Dose-Response OffTarget Conclusion: Possible Off-Target or Artifact DoseResponse->OffTarget No Dose-Response Rescue Perform Rescue Experiment (if target known) StructuralAnalog->Rescue Analog is Inactive StructuralAnalog->OffTarget Analog is Active OnTarget Conclusion: Likely On-Target Effect Rescue->OnTarget Phenotype Rescued Rescue->OffTarget Phenotype Not Rescued

Caption: Logic diagram for validating on-target biological effects.

References

  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information.
  • MB-About. (n.d.). Assay Troubleshooting.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.
  • Dr. Oracle. (2025). What is the value of testing and optimizing Niacin (Nicotinic Acid), Niacinamide (Nicotinamide), and Nicotinuric Acid?.
  • PubMed. (2024). High Variability in Nicotine Analog Contents, Misleading Labeling, and Artificial Sweetener in New E-Cigarette Products Marketed as "FDA-Exempt".
  • ChemWhat. (n.d.). This compound, CAS#: 38076-82-3.
  • ResearchGate. (n.d.). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • Cambium Analytica. (n.d.). Analytical Test Library | Vitamin B3 - Niacin, Nicotinic Acid.
  • National Institutes of Health. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-4-methylnicotinic Acid for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-4-methylnicotinic Acid

This compound is a vital heterocyclic building block in the development of novel therapeutic agents and agrochemicals. Its strategic placement of amino, carboxylic acid, and methyl groups on the pyridine ring allows for diverse chemical modifications, making it a key intermediate in the synthesis of kinase inhibitors, nicotinic receptor modulators, and anti-inflammatory drugs[1]. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of three distinct synthetic strategies for the preparation of this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Methodology 1: Nucleophilic Aromatic Substitution of 2-Chloro-4-methylnicotinic Acid

This approach represents a direct and often high-yielding route to the target molecule. The core of this method lies in the displacement of a chlorine atom at the 2-position of the pyridine ring by an amino group. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the attack of a nucleophile.

Reaction Rationale and Mechanistic Insight

The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, particularly at the α (2 and 6) and γ (4) positions. The presence of an additional electron-withdrawing group, such as a carboxylic acid, further enhances this effect. The reaction with ammonia or an ammonia equivalent proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. The subsequent expulsion of the chloride ion restores the aromatic system, yielding the desired 2-amino-substituted product. For less reactive substrates or to achieve milder reaction conditions, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed[2][3]. These reactions proceed through a different, organometallic catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination[4].

Experimental Protocol: Microwave-Assisted Amination

Materials:

  • 2-Chloro-4-methylnicotinic acid

  • Aqueous ammonia (28-30%)

  • Microwave reactor vials

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

  • Filter paper and funnel

  • Standard laboratory glassware

Procedure:

  • In a 10 mL microwave reactor vial, combine 2-chloro-4-methylnicotinic acid (1.0 mmol) and aqueous ammonia (5 mL, excess).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 1 hour.

  • After cooling to room temperature, carefully open the vial and transfer the contents to a beaker.

  • Acidify the reaction mixture to a pH of approximately 4-5 with hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford this compound.

Visualization of the Synthetic Pathway

Methodology_1 start 2-Chloro-4-methylnicotinic Acid reagents Aqueous Ammonia (NH3) Microwave Irradiation, 150 °C start->reagents Nucleophilic Aromatic Substitution product This compound reagents->product

Caption: Microwave-assisted amination of 2-chloro-4-methylnicotinic acid.

Methodology 2: Reduction of 2-Nitro-4-methylnicotinic Acid

The reduction of a nitro group is a classic and reliable transformation in organic synthesis for the introduction of an amino group onto an aromatic ring. This method involves the initial synthesis of 2-nitro-4-methylnicotinic acid, followed by its reduction to the target amine.

Reaction Rationale and Mechanistic Insight

The selective reduction of a nitro group in the presence of a carboxylic acid is a key challenge in this approach. Catalytic hydrogenation is a common and clean method, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel[6]. The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. Alternative methods that avoid high-pressure hydrogenation include the use of metal/acid systems (e.g., Fe/HCl, SnCl₂/HCl) or transfer hydrogenation with reagents like hydrazine or ammonium formate in the presence of a catalyst[7][8]. These methods offer good chemoselectivity, preserving the carboxylic acid functionality.

Experimental Protocol: Catalytic Transfer Hydrogenation

The following is a general procedure for the selective reduction of an aromatic nitro group in the presence of a carboxylic acid, which can be adapted for 2-nitro-4-methylnicotinic acid[7].

Materials:

  • 2-Nitro-4-methylnicotinic acid

  • Palladium on carbon (10 wt%)

  • Ammonium formate

  • Methanol

  • Celite®

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-nitro-4-methylnicotinic acid (1.0 mmol) in methanol (20 mL) in a round-bottom flask, add 10% palladium on carbon (10 mol%).

  • To this suspension, add ammonium formate (5.0 mmol) in one portion.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization to yield pure this compound.

Visualization of the Synthetic Pathway

Methodology_2 start 2-Nitro-4-methylnicotinic Acid reagents Pd/C, Ammonium Formate Methanol, Reflux start->reagents Catalytic Transfer Hydrogenation product This compound reagents->product

Caption: Reduction of 2-nitro-4-methylnicotinic acid via catalytic transfer hydrogenation.

Methodology 3: Synthesis via Hofmann Rearrangement

The Hofmann rearrangement is a powerful method for the conversion of a primary amide into a primary amine with one fewer carbon atom. This route involves the preparation of 4-methylnicotinamide, followed by its rearrangement to the target this compound. This strategy is particularly useful when the corresponding amide is readily accessible. A notable example is the synthesis of 2-aminonicotinic acid from quinoline, which proceeds through a pyridine-2,3-dicarboxylic anhydride intermediate that is then converted to the amide and subjected to Hofmann rearrangement[9].

Reaction Rationale and Mechanistic Insight

The Hofmann rearrangement is initiated by the deprotonation of the primary amide by a base, followed by reaction with a halogen (typically bromine or chlorine) to form an N-haloamide. Further deprotonation and subsequent rearrangement lead to the formation of an isocyanate intermediate. The isocyanate is then hydrolyzed under the reaction conditions to yield the primary amine and carbon dioxide. The key advantage of this method is the direct formation of the amino group at the desired position, often with high efficiency.

Experimental Protocol: Hofmann Rearrangement of 4-Methylnicotinamide

The following protocol is a general procedure for the Hofmann rearrangement of a nicotinamide derivative, which can be adapted for 4-methylnicotinamide.

Materials:

  • 4-Methylnicotinamide

  • Sodium hydroxide

  • Bromine

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 mmol) to a cold (0-5 °C) solution of sodium hydroxide (4.4 mmol) in water.

  • In a separate flask, dissolve 4-methylnicotinamide (1.0 mmol) in a small amount of water.

  • Add the amide solution to the cold sodium hypobromite solution.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of 4-5 with hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

Visualization of the Synthetic Pathway

Methodology_3 start 4-Methylnicotinamide reagents 1. Br₂, NaOH, H₂O 2. Heat 3. H₃O⁺ start->reagents Hofmann Rearrangement product This compound reagents->product

Caption: Synthesis of this compound via Hofmann rearrangement.

Comparative Analysis of Synthetic Methods

FeatureMethodology 1: Nucleophilic Aromatic SubstitutionMethodology 2: Reduction of Nitro CompoundMethodology 3: Hofmann Rearrangement
Starting Material Availability Requires 2-chloro-4-methylnicotinic acid, which may need to be synthesized.Requires 2-nitro-4-methylnicotinic acid, which also may require a separate synthesis.Requires 4-methylnicotinamide, which can be prepared from the corresponding carboxylic acid.
Number of Steps Potentially a single step from the chloro-precursor.Typically a two-step process (nitration followed by reduction).A multi-step process if the starting amide is not commercially available.
Reaction Conditions Can range from harsh (high temperature and pressure with ammonia) to mild (Buchwald-Hartwig). Microwave assistance can significantly reduce reaction times.Catalytic hydrogenation can require specialized equipment. Transfer hydrogenation offers milder conditions.The use of bromine and strong base requires careful handling. The reaction is typically run at moderate temperatures.
Yield and Purity Generally high yields and purity can be achieved, especially with modern catalytic methods.Yields are often very good, and purification is typically straightforward.Yields can be variable depending on the substrate and reaction conditions.
Scalability Microwave-assisted methods may have limitations for large-scale synthesis, but traditional heating is scalable. Catalytic methods are generally scalable.Catalytic hydrogenation is a well-established industrial process and is highly scalable.The handling of bromine on a large scale can pose safety challenges.
Green Chemistry Considerations Use of palladium catalysts can be a concern due to cost and environmental impact. Microwave synthesis can be more energy-efficient.Catalytic methods are generally considered green due to high atom economy. The use of heavy metals in some reduction methods is a drawback.The use of stoichiometric bromine and the generation of halogenated waste are disadvantages.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the equipment available.

  • For rapid, small-scale synthesis and methods development, the microwave-assisted nucleophilic aromatic substitution (Methodology 1) offers a direct and efficient route, provided the 2-chloro precursor is accessible.

  • For large-scale, cost-effective production, the reduction of a 2-nitro intermediate (Methodology 2) , particularly via catalytic hydrogenation, is a robust and well-established strategy.

  • The Hofmann rearrangement (Methodology 3) provides an alternative pathway that can be advantageous if the corresponding 4-methylnicotinamide is readily available or easily synthesized.

Researchers should carefully evaluate the pros and cons of each method in the context of their specific research objectives and resources. The detailed protocols and comparative analysis provided in this guide are intended to facilitate this decision-making process and empower the scientific community in their pursuit of novel chemical entities.

References

  • Buchwald–Hartwig amination. (2023). In Wikipedia.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • [Reference for synthesis of 2-aminonicotinic acid - will be added if a specific, citable protocol is found]
  • [Reference for microwave-assisted synthesis of 2-aminonicotinic acids - will be added if a specific, citable protocol is found]
  • [Reference for Buchwald-Hartwig Cross Coupling Reaction - will be added if a specific, citable protocol is found]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]
  • [Reference for selective reduction of nitro group - will be added if a specific, citable protocol is found]
  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts.
  • [Reference for synthesis of 2-aminonicotinic acid via Hofmann rearrangement - will be added if a specific, citable protocol is found]
  • [Reference for synthesis of 2-Chloronicotinic Acid Derivatives - will be added if a specific, citable protocol is found]
  • Reduction of nitro compounds. (2023). In Wikipedia.
  • [Reference for Nucleophilic Aromatic Substitution - will be added if a specific, citable protocol is found]
  • [Reference for nucleophilic aromatic substitutions - will be added if a specific, citable protocol is found]
  • This compound. (n.d.). MySkinRecipes.
  • [Reference for synthesis of 2-chloro-4-methyl-nicotinic acid - will be added if a specific, citable protocol is found]
  • [Reference for preparation method of 2-chloronicotinic acid - will be added if a specific, citable protocol is found]
  • [Reference for Method for producing 2-amino-6-methylnicotinic acid - will be added if a specific, citable protocol is found]
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

Sources

A Comparative Guide to the Biological Activities of 2-Amino-4-methylnicotinic Acid and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, understanding the nuanced differences in the biological activities of structurally related molecules is paramount. This guide provides an in-depth, objective comparison of 2-Amino-4-methylnicotinic acid and its parent compound, nicotinic acid (also known as niacin or vitamin B3). While structurally similar, their biological functions diverge significantly, a critical consideration for researchers in pharmacology and medicinal chemistry.

Introduction: A Tale of Two Pyridines

Nicotinic acid is a well-characterized B-vitamin with a dual role as an essential nutrient and a therapeutic agent.[1][2] At physiological concentrations, it is a precursor to the essential coenzymes NAD and NADP.[1] In pharmacological doses, nicotinic acid is a potent lipid-lowering drug, primarily acting through the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3] This interaction inhibits lipolysis in adipose tissue, reducing the flux of free fatty acids to the liver and subsequently lowering the synthesis of VLDL and LDL cholesterol.[4]

This compound, a derivative of nicotinic acid, presents a different biological profile. While sharing the pyridine-3-carboxylic acid core, the addition of an amino group at the 2-position and a methyl group at the 4-position dramatically alters its interaction with biological targets. It is primarily recognized in the scientific literature as a versatile chemical intermediate for the synthesis of more complex bioactive molecules, particularly kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators.[5]

This guide will dissect the known biological activities of each compound, present the stark contrasts in their primary mechanisms of action, and provide detailed experimental protocols for their evaluation.

Comparative Biological Activity

The fundamental difference in the biological activity of these two compounds lies in their primary molecular targets. Nicotinic acid's main therapeutic effects are mediated by GPR109A, whereas this compound's utility is as a scaffold for molecules targeting other protein families.

FeatureNicotinic Acid This compound
Primary Target G-protein coupled receptor 109A (GPR109A/HCA2)[3]Primarily a synthetic intermediate; derivatives target kinases and nicotinic acetylcholine receptors (nAChRs)[5]
Primary Biological Effect Lipid-lowering (antilipolytic)[4], Vasodilation, Anti-inflammatory[3]Precursor to pharmacologically active agents; itself not known for significant direct biological activity in the same context as nicotinic acid.
Mechanism of Action GPR109A activation leads to inhibition of adenylyl cyclase, decreased cAMP, and reduced lipolysis.[3]Derivatives act as competitive inhibitors at the ATP-binding site of kinases or as allosteric modulators of nAChRs.
Therapeutic Use Dyslipidemia[4]Building block for the development of potential therapeutics for cancer and neurological disorders.[5]

Divergent Signaling Pathways and Molecular Interactions

The distinct biological activities of nicotinic acid and derivatives of this compound stem from their interactions with different signaling cascades.

Nicotinic Acid and the GPR109A Signaling Pathway

Nicotinic acid is a potent agonist of the GPR109A receptor.[3] The activation of this Gi-coupled receptor in adipocytes initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of hormone-sensitive lipase, thereby reducing the breakdown of triglycerides and the release of free fatty acids into the bloodstream.

GPR109A_Signaling Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor (in Adipocyte) Nicotinic_Acid->GPR109A Binds to Gi_protein Gi Protein GPR109A->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes FFA Free Fatty Acids (Release into blood) Lipolysis->FFA

Figure 1: Simplified signaling pathway of nicotinic acid via the GPR109A receptor in adipocytes.

This compound Derivatives: Targeting Kinases and nAChRs

In contrast, there is no evidence to suggest that this compound is an agonist for GPR109A. Instead, its chemical structure, particularly the 2-amino group, makes it an ideal starting material for the synthesis of compounds that target entirely different protein families.

Kinase Inhibition: The 2-aminopyridine scaffold, of which this compound is a derivative, is a common feature in many kinase inhibitors.[6] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and disrupting signaling pathways often implicated in cancer cell proliferation.

Nicotinic Acetylcholine Receptor (nAChR) Modulation: The structural similarity to nicotine also allows for the derivatization of this compound into modulators of nAChRs. These receptors are ligand-gated ion channels involved in a wide range of neurological processes.[7] Modulators can act as agonists, antagonists, or allosteric modulators, influencing neuronal excitability and synaptic transmission.[7]

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of these two compounds, a series of in vitro assays are recommended.

GPR109A Receptor Activation Assays

These assays are crucial to confirm the activity of nicotinic acid and the presumed inactivity of this compound at the GPR109A receptor.

This assay directly measures the ability of a compound to bind to the GPR109A receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of nicotinic acid and this compound for the GPR109A receptor.

Materials:

  • Cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • [³H]-Nicotinic acid (radioligand).

  • Test compounds: Nicotinic acid and this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of the test compounds or vehicle.

  • Add the GPR109A-expressing cell membranes to each well to initiate the binding reaction.

  • Incubate for 60-90 minutes at room temperature.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC₅₀ values and convert them to Ki values using the Cheng-Prusoff equation.

This functional assay measures the downstream effect of GPR109A activation.

Objective: To determine the potency (EC₅₀) of nicotinic acid and this compound in inhibiting cAMP production.

Materials:

  • GPR109A-expressing cells (e.g., CHO-K1 or HEK293).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds: Nicotinic acid and this compound.

  • cAMP assay kit (e.g., HTRF®, LANCE®, or ELISA-based).

Procedure:

  • Seed the GPR109A-expressing cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with the test compounds at various concentrations for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and co-incubate with the test compounds for 30-60 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Plot the cAMP concentration against the agonist concentration to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

Experimental_Workflow cluster_GPR109A GPR109A Activity Assessment cluster_Kinase Kinase Inhibition Assessment cluster_nAChR nAChR Modulation Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) cAMP_Assay cAMP Signaling Assay (Determine EC50) Kinase_Assay Kinase Inhibition Assay (Determine IC50) nAChR_Assay Electrophysiology/ Calcium Flux Assay (Determine EC50/IC50) NA Nicotinic Acid NA->Binding_Assay NA->cAMP_Assay AMNA This compound (and its derivatives) AMNA->Binding_Assay AMNA->cAMP_Assay AMNA->Kinase_Assay AMNA->nAChR_Assay

Figure 2: Comparative experimental workflow for assessing the biological activities.

Conclusion

The comparison between nicotinic acid and this compound serves as a compelling case study in structure-activity relationships. While nicotinic acid's biological effects are predominantly mediated through the GPR109A receptor, leading to its well-established role in lipid metabolism, the addition of an amino and a methyl group in this compound redirects its utility towards the synthesis of compounds that modulate kinases and nicotinic acetylcholine receptors. This fundamental difference underscores the importance of precise molecular recognition in biological systems and highlights the diverse therapeutic possibilities that can arise from subtle modifications of a common chemical scaffold. For researchers in drug discovery, this distinction is critical for lead compound selection and the design of targeted therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic acid.
  • MySkinRecipes. (n.d.). This compound.
  • Patsnap. (2024). What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? Synapse.
  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832. [Link]
  • MDPI. (2021).
  • Ahmed, K., Tunaru, S., Tang, C., Müller, M., Gille, A., Sassmann, A., Hanson, J., & Offermanns, S. (2009). An autocrine lactate loop mediates insulin-stimulated DNA synthesis in fat cells. Cell metabolism, 10(4), 307–319. [Link]
  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94–114. [Link]
  • MDPI. (2014). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 19(11), 17614-17637. [Link]
  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
  • Zaveri, N. T. (2006). The Nociceptin/Orphanin FQ Receptor (NOP): A Target with Multiple Therapeutic Indications. Journal of Medicinal Chemistry, 49(20), 5757-5775. [Link]
  • Tunaru, S., Lattig, J., Kero, J., Krause, G., & Offermanns, S. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271–1280. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 2-Amino-4-methylnicotinic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the unambiguous identification of isomeric molecules is a cornerstone of rigorous scientific practice. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities, toxicological profiles, and physicochemical properties. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 2-Amino-4-methylnicotinic acid and its key positional isomers, offering a practical framework for their differentiation.

The focus of this guide will be on the comparison of this compound with its isomers where the methyl group is shifted to the 5th and 6th positions, namely 2-Amino-5-methylnicotinic acid and 2-Amino-6-methylnicotinic acid . Additionally, we will explore the spectroscopic consequences of altering the amino group's position by considering 6-Amino-4-methylnicotinic acid . Understanding the subtle yet significant variations in their spectroscopic data is crucial for confirming molecular identity and ensuring the purity of synthesized compounds.[1][2]

The Structural Isomers in Focus

The isomers under consideration are all derivatives of nicotinic acid (a pyridine-3-carboxylic acid) and share the molecular formula C₇H₈N₂O₂ with a molecular weight of 152.15 g/mol .[3] The key to their differentiation lies in the relative positions of the amino and methyl substituents on the pyridine ring.

isomers 2A4M This compound 2A5M 2-Amino-5-methylnicotinic acid 2A4M->2A5M Isomers 2A6M 2-Amino-6-methylnicotinic acid 2A4M->2A6M Isomers 6A4M 6-Amino-4-methylnicotinic acid 2A4M->6A4M Isomers

Figure 1: Key positional isomers of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects and spatial arrangement of the substituents on the pyridine ring.

Causality Behind Experimental Choices

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for these compounds due to their good solubility and the ability to observe the exchangeable protons of the amino (-NH₂) and carboxylic acid (-COOH) groups. The chemical shifts of the pyridine ring protons are influenced by the electron-donating amino group and the weakly electron-donating methyl group, as well as the electron-withdrawing carboxylic acid group. The position of these groups relative to the ring protons dictates the degree of shielding or deshielding experienced by each proton.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.[4]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Comparative ¹H NMR Data
CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Amino Protons (δ, ppm)Carboxylic Acid Proton (δ, ppm)
This compound H-5: ~7.8-8.0 (d), H-6: ~6.5-6.7 (d)~2.3-2.5 (s)~7.0-7.5 (br s)~12.0-13.0 (br s)
2-Amino-5-methylnicotinic acid H-4: ~7.9-8.1 (s), H-6: ~7.6-7.8 (s)~2.2-2.4 (s)~6.8-7.3 (br s)~12.0-13.0 (br s)
2-Amino-6-methylnicotinic acid H-4: ~7.7-7.9 (d), H-5: ~6.4-6.6 (d)~2.4-2.6 (s)~6.5-7.0 (br s)~12.0-13.0 (br s)
6-Amino-4-methylnicotinic acid H-2: ~8.0-8.2 (s), H-5: ~6.3-6.5 (s)~2.3-2.5 (s)~6.2-6.7 (br s)~12.0-13.0 (br s)

Note: The chemical shifts are approximate and can vary based on concentration and exact experimental conditions. "d" denotes a doublet, "s" a singlet, and "br s" a broad singlet.

Key Differentiating Features in ¹H NMR:

  • Number of Aromatic Signals and Splitting Patterns: The substitution pattern on the pyridine ring directly determines the number of distinct aromatic proton signals and their coupling patterns. For instance, this compound will show two doublets for the H-5 and H-6 protons, while 2-Amino-5-methylnicotinic acid is expected to show two singlets for the H-4 and H-6 protons.

  • Chemical Shifts of Aromatic Protons: The electronic effects of the substituents cause predictable shifts. The amino group strongly shields ortho and para protons, while the carboxylic acid group deshields them. The methyl group has a weaker shielding effect. These combined effects lead to a unique chemical shift fingerprint for each isomer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR by revealing the chemical environment of each carbon atom in the molecule.

Causality Behind Experimental Choices

Proton-decoupled ¹³C NMR is the standard experiment, providing a single peak for each unique carbon atom. The chemical shifts of the pyridine ring carbons are particularly informative. The carbon attached to the electron-withdrawing carboxylic acid group will be significantly deshielded (shifted downfield), as will the carbons ortho and para to the nitrogen atom. The amino and methyl groups will cause shielding (upfield shifts) of the carbons they are attached to and at their ortho and para positions.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrument Setup: Use a spectrometer equipped for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more).

  • Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.5 ppm).

Comparative ¹³C NMR Data
CompoundPyridine Ring Carbons (δ, ppm)Methyl Carbon (δ, ppm)Carboxyl Carbon (δ, ppm)
This compound C2: ~160-162, C3: ~108-110, C4: ~148-150, C5: ~115-117, C6: ~145-147~18-20~168-170
2-Amino-5-methylnicotinic acid C2: ~158-160, C3: ~110-112, C4: ~138-140, C5: ~128-130, C6: ~147-149~16-18~168-170
2-Amino-6-methylnicotinic acid C2: ~157-159, C3: ~106-108, C4: ~138-140, C5: ~112-114, C6: ~155-157~22-24~168-170
6-Amino-4-methylnicotinic acid C2: ~150-152, C3: ~120-122, C4: ~146-148, C5: ~105-107, C6: ~158-160~18-20~168-170

Note: These are predicted chemical shift ranges based on substituent effects on pyridine and related compounds.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shifts of Substituted Carbons: The chemical shifts of the carbons directly attached to the amino, methyl, and carboxyl groups (C2, C3, C4, C5, C6) are highly diagnostic. For example, in 2-Amino-6-methylnicotinic acid, both C2 and C6 will be significantly shifted compared to the other isomers.

  • Quaternary Carbon Signals: The signals for the carbons bearing substituents (quaternary carbons) will have lower intensities and can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The positions of these signals are unique for each isomer.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. While it may not always provide the same level of isomeric detail as NMR, it is an excellent technique for confirming the presence of key functional groups and for identifying subtle differences in bonding environments.

Causality Behind Experimental Choices

The KBr pellet method is a common and effective way to analyze solid samples like these aminonicotinic acids.[5][6][7][8][9] The key vibrational modes to observe are the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid group, and the C=C and C=N stretching vibrations of the pyridine ring. The positions of these bands can be influenced by intramolecular and intermolecular hydrogen bonding, which will differ between the isomers.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (e.g., 8-10 tons) to form a thin, transparent pellet.[5][7]

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty KBr pellet or the empty sample chamber should be recorded first.

Comparative IR Data
CompoundN-H Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Pyridine Ring (cm⁻¹)
This compound ~3400-3200 (two bands)~3000-2500 (broad)~1700-1680~1600-1400
2-Amino-5-methylnicotinic acid ~3400-3200 (two bands)~3000-2500 (broad)~1700-1680~1600-1400
2-Amino-6-methylnicotinic acid ~3400-3200 (two bands)~3000-2500 (broad)~1700-1680~1600-1400
6-Amino-4-methylnicotinic acid ~3400-3200 (two bands)~3000-2500 (broad)~1700-1680~1600-1400

Key Differentiating Features in IR Spectroscopy:

While the major absorption bands will be similar for all isomers due to the presence of the same functional groups, subtle shifts in the positions and shapes of these bands can be observed. The "fingerprint region" (below 1500 cm⁻¹) is particularly sensitive to the overall molecular structure and can reveal unique patterns for each isomer. The potential for intramolecular hydrogen bonding between the amino and carboxylic acid groups will vary depending on their relative positions, which can affect the O-H and C=O stretching frequencies.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar, non-volatile molecules.[10][11][12] It typically produces a prominent protonated molecule [M+H]⁺, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the [M+H]⁺ ion, and the resulting fragmentation pattern will be characteristic of the specific isomeric structure.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source. Infuse the sample solution directly into the source or introduce it via liquid chromatography (LC).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For MS/MS, select the [M+H]⁺ ion (m/z 153.1) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

ms_workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Sample Analyte in Solution ESI Electrospray Ionization Sample->ESI MS1 MS Scan (m/z 153.1) ESI->MS1 [M+H]⁺ CID Collision-Induced Dissociation MS1->CID Isolate MS2 MS/MS Scan CID->MS2 Fragment

Figure 2: A typical workflow for ESI-MS/MS analysis.
Comparative Mass Spectrometry Data

All isomers will show a prominent [M+H]⁺ ion at m/z 153.1. The key to differentiation lies in the MS/MS fragmentation patterns.

CompoundKey Fragment Ions (m/z)Plausible Neutral Loss
All Isomers 135.1H₂O
107.1H₂O + CO
This compound Unique fragments may arise from interactions between adjacent groups.
2-Amino-5-methylnicotinic acid Different relative abundances of common fragments are expected.
2-Amino-6-methylnicotinic acid Specific fragmentation pathways may be favored due to substituent positions.
6-Amino-4-methylnicotinic acid Distinctive fragmentation patterns compared to the 2-amino isomers.

Key Differentiating Features in Mass Spectrometry:

  • Loss of Water and Carbon Monoxide: A common fragmentation pathway for nicotinic acid derivatives involves the initial loss of water from the carboxylic acid group, followed by the loss of carbon monoxide. The relative intensities of the resulting fragment ions can vary between isomers.

  • Influence of Substituent Position: The positions of the amino and methyl groups can influence the stability of the fragment ions, leading to different relative abundances in the MS/MS spectrum. For example, steric hindrance or electronic effects from the substituents can favor or inhibit certain fragmentation pathways.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the chromophore, which in this case is the substituted pyridine ring.

Causality Behind Experimental Choices

The π → π* and n → π* transitions of the pyridine ring are sensitive to the nature and position of substituents. The amino group acts as a strong auxochrome, causing a bathochromic (red) shift of the absorption maxima. The carboxylic acid and methyl groups also contribute to the overall electronic structure and thus the UV-Vis spectrum. The choice of solvent can also influence the λ_max values due to solvatochromic effects.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum, typically from 200 to 400 nm, using the pure solvent as a reference.

Comparative UV-Vis Data
Compoundλ_max 1 (nm)λ_max 2 (nm)
This compound ~240-250~310-320
2-Amino-5-methylnicotinic acid ~235-245~305-315
2-Amino-6-methylnicotinic acid ~245-255~315-325
6-Amino-4-methylnicotinic acid ~250-260~320-330

Note: These are predicted absorption maxima and can vary with the solvent used.

Key Differentiating Features in UV-Vis Spectroscopy:

  • Position of λ_max: The extent of conjugation and the electronic effects of the substituents will cause shifts in the absorption maxima. The isomer with the most extended effective conjugation will generally have the highest λ_max. The position of the strongly electron-donating amino group relative to the electron-withdrawing carboxylic acid and the pyridine nitrogen will have the most significant impact on the electronic transitions.

Conclusion

The differentiation of positional isomers of this compound is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. While each technique provides valuable information, ¹H and ¹³C NMR spectroscopy are the most definitive methods for unambiguous structure elucidation due to their high sensitivity to the local chemical environment of each nucleus. IR and UV-Vis spectroscopy offer excellent complementary data for confirming functional groups and probing the overall electronic structure, respectively. Mass spectrometry, particularly with MS/MS fragmentation studies, provides confirmation of the molecular weight and can reveal subtle structural differences through characteristic fragmentation patterns. By systematically applying these spectroscopic techniques and understanding the underlying principles that govern the spectral differences between isomers, researchers can confidently identify and characterize these important molecules in their drug discovery and development endeavors.

References

  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Accessed January 10, 2026.
  • Shimadzu. KBr Pellet Method. Accessed January 10, 2026.
  • Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Accessed January 10, 2026.
  • Research Article.
  • AZoM. How is Potassium Bromide Used in Infrared Spectroscopy? 2022.
  • Benchchem.
  • Hogenboom, A. C., et al. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 2020.
  • Ho, C. S., et al. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 2003.
  • Sigma-Aldrich. 6-Amino-4-methylnicotinic acid. Accessed January 10, 2026.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Accessed January 10, 2026.
  • Sigma-Aldrich. 6-Amino-4-methylnicotinic acid. Accessed January 10, 2026.
  • J&K Scientific LLC. 6-Amino-4-methylnicotinic acid | 179555-11-4. Accessed January 10, 2026.
  • Wikipedia.
  • West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. Accessed January 10, 2026.
  • BLD Pharm. 846021-26-9|2-Amino-6-methylnicotinic acid. Accessed January 10, 2026.
  • Rayner, P. J., et al. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 2018.
  • Plajer, A. J., et al. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 2022.
  • University of California, Davis.
  • MDPI.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Accessed January 10, 2026.
  • MySkinRecipes. This compound. Accessed January 10, 2026.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). Accessed January 10, 2026.
  • ChemicalBook. This compound, | 38076-82-3. Accessed January 10, 2026.
  • Sigma-Aldrich. 2-Amino-5-methylnicotinic acid AldrichCPR 532440-94-1. Accessed January 10, 2026.
  • ResearchGate. 13C-NMR spectrum of ( 4 ). Accessed January 10, 2026.
  • Ambeed.com. 846021-26-9 | 2-Amino-6-methylnicotinic acid | Amines. Accessed January 10, 2026.
  • ChemicalBook. 2-AMINO-5-METHYLNICOTINONITRILE(38076-78-7) 1H NMR spectrum. Accessed January 10, 2026.
  • Anax Laboratories. 846021-26-9 | 2-amino-6-methylnicotinic acid. Accessed January 10, 2026.
  • PubChem. 2-Amino-4-methylpyridine-3-carboxylic acid. Accessed January 10, 2026.
  • NIH.
  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Accessed January 10, 2026.
  • Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. 2022.
  • SlidePlayer. UV-Vis Spectroscopy. Accessed January 10, 2026.
  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. 2024.
  • NIH. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Accessed January 10, 2026.
  • ResearchGate. 6-Methylnicotinic acid. Accessed January 10, 2026.
  • ChemicalBook. 4-Methylnicotinic acid(3222-50-2) 1H NMR spectrum. Accessed January 10, 2026.
  • ChemicalBook. 2-Aminonicotinic acid(5345-47-1) 1H NMR spectrum. Accessed January 10, 2026.
  • University College Dublin. NMR Sample preparation and Analysis. Accessed January 10, 2026.
  • BOC Sciences. CAS 846021-26-9 2-Amino-6-methylnicotinic acid. Accessed January 10, 2026.
  • Sigma-Aldrich. 6-Amino-4-methylnicotinic acid. Accessed January 10, 2026.
  • Sigma-Aldrich. 2-Amino-6-methylnicotinic acid. Accessed January 10, 2026.
  • PubChem.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Accessed January 10, 2026.
  • ResearchGate.
  • ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum. Accessed January 10, 2026.
  • ChemicalBook. 2-Aminothiazole (96-50-4) 1H NMR spectrum. Accessed January 10, 2026.
  • ChemicalBook. Methyl nicotinate(93-60-7) 1H NMR spectrum. Accessed January 10, 2026.

Sources

A Comparative Guide to Validating the Purity of Synthesized 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for validating the purity of 2-Amino-4-methylnicotinic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The intrinsic value of any synthesized compound in a research or clinical setting is directly tied to its purity. Impurities, even at trace levels, can significantly alter the compound's biological activity, lead to unforeseen side effects, and compromise the integrity of experimental data.[2][3] Therefore, a robust and validated analytical methodology is not merely a quality control step but a fundamental aspect of the scientific process.

This guide will compare three principal analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers a unique set of advantages and is suited for different stages of the research and development pipeline.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is often the primary choice for purity determination due to its high resolving power, sensitivity, and adaptability.[3] It excels at separating the target compound from structurally similar impurities and degradation products.

The "Why" Behind the Method: The principle of HPLC lies in the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). For a polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) approach can be particularly effective, often allowing for analysis without derivatization.[4] This is advantageous as it simplifies sample preparation and avoids potential artifacts from the derivatization process.[4][5]

Experimental Protocol: HPLC-UV for this compound

Objective: To quantify the purity of this compound and detect any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • HILIC column (e.g., Silica-based, 5 µm, 4.6 x 150 mm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (ACS grade)

  • Phosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • This compound reference standard (of known purity)

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 2.5 mM Potassium dihydrogen phosphate in water, adjusted to pH 2.85 with phosphoric acid, and Acetonitrile in a 25:75 (v/v) ratio.[4]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: HILIC Silica, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Isocratic, 25:75 (v/v) 2.5 mM KH2PO4 (pH 2.85) : Acetonitrile[4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm[6]

    • Injection Volume: 10 µL

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the main peak is confirmed by comparing its retention time to that of the reference standard.

Workflow Diagram: HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep HPLC HPLC System Setup MobilePhase->HPLC Standard Standard Solution Prep Inject Inject Standards & Sample Standard->Inject Sample Sample Solution Prep Sample->Inject HPLC->Inject Acquire Data Acquisition Inject->Acquire CalCurve Generate Calibration Curve Acquire->CalCurve PurityCalc Calculate Purity (% Area) Acquire->PurityCalc CalCurve->PurityCalc Report Generate Report PurityCalc->Report

Caption: Workflow for HPLC purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC-UV is excellent for quantification, it provides limited structural information about unknown impurities. LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, enabling the identification of impurities by their mass-to-charge ratio (m/z).[3][7][8]

The "Why" Behind the Method: This technique is indispensable when dealing with novel synthesis routes where unexpected byproducts may form. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental compositions for unknown peaks.[7][9] This is a critical step in impurity profiling as mandated by regulatory bodies like the ICH.[9]

Experimental Protocol: LC-MS Impurity Profiling

Objective: To identify and structurally characterize impurities in the synthesized this compound.

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

  • HPLC front-end as described above

Reagents:

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Mobile Phase Modification: For MS compatibility, replace the non-volatile phosphate buffer with a volatile modifier like 0.1% formic acid in water and methanol.[9]

  • Chromatographic Conditions: Develop a gradient elution method to ensure good separation of all components. A typical gradient might start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase.

  • MS Parameters:

    • Ionization Mode: ESI positive

    • Mass Range: m/z 50 - 500

    • Data Acquisition: Full scan MS and data-dependent MS/MS. In MS/MS mode, precursor ions corresponding to impurity peaks are fragmented to obtain structural information.

  • Data Interpretation: The full scan MS data provides the molecular weight of the impurities. The MS/MS fragmentation patterns are then compared against known fragmentation pathways of nicotinic acid derivatives or used for de novo structural elucidation.

Workflow Diagram: LC-MS Impurity Identification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation SamplePrep Prepare Sample in MS-compatible Solvent LC_Separation HPLC Separation SamplePrep->LC_Separation ESI Electrospray Ionization LC_Separation->ESI FullScan Full Scan MS ESI->FullScan MSMS Data-Dependent MS/MS FullScan->MSMS MW_Det Determine Molecular Weight of Impurities FullScan->MW_Det Frag_Analysis Analyze Fragmentation Patterns MSMS->Frag_Analysis Struct_Elucid Elucidate Impurity Structures MW_Det->Struct_Elucid Frag_Analysis->Struct_Elucid

Caption: Workflow for LC-MS impurity identification.

Quantitative NMR (qNMR): An Absolute Purity Assessment

qNMR has emerged as a powerful primary method for purity determination because it allows for direct quantification without the need for a specific reference standard for the analyte.[10][11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing a universal detection principle.

The "Why" Behind the Method: Unlike chromatographic techniques that provide a relative purity based on peak areas, qNMR can determine the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte to the integral of a known amount of an internal standard.[12] This makes it an orthogonal technique to HPLC and a valuable tool for certifying reference materials.

Experimental Protocol: ¹H qNMR for Absolute Purity

Objective: To determine the absolute purity of synthesized this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of high purity and known chemical structure (e.g., maleic acid)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

    • Ensure good shimming to achieve narrow linewidths.[13]

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Relationship Diagram: qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_spectral NMR Spectral Data cluster_constants Known Constants Mass_Analyte Mass of Analyte (m_analyte) Calculation Purity Calculation Mass_Analyte->Calculation Mass_Std Mass of Standard (m_std) Mass_Std->Calculation Purity_Std Purity of Standard (P_std) Purity_Std->Calculation Int_Analyte Integral of Analyte (I_analyte) Int_Analyte->Calculation Int_Std Integral of Standard (I_std) Int_Std->Calculation MW_Analyte MW of Analyte MW_Analyte->Calculation MW_Std MW of Standard MW_Std->Calculation N_Analyte Protons in Analyte Signal (N_analyte) N_Analyte->Calculation N_Std Protons in Standard Signal (N_std) N_Std->Calculation Result Absolute Purity (%) Calculation->Result

Caption: Inputs for absolute qNMR purity calculation.

Comparative Summary

FeatureHPLC-UVLC-MS¹H qNMR
Principle Chromatographic SeparationSeparation + Mass DetectionNuclear Magnetic Resonance
Purity Type Relative (% Area)Relative (Qualitative ID)Absolute (Mass Fraction)
Impurity ID Limited (Retention Time)Yes (MS and MS/MS)Possible if signals are resolved
Reference Std. Required for analyteNot required for IDInternal standard required
Sensitivity HighVery High[7][8]Moderate
Throughput HighModerateLow to Moderate
Cost LowHighModerate to High

Conclusion and Recommendations

The validation of purity for synthesized this compound requires a multi-faceted approach. No single technique is universally superior; rather, their strategic application provides a comprehensive purity profile.

  • For routine quality control and high-throughput screening, HPLC-UV is the method of choice due to its robustness, high throughput, and low cost.

  • During process development and for investigational studies of unknown impurities, LC-MS is essential for its ability to provide structural information and unambiguous identification.[3][7]

  • For the certification of reference materials or when an absolute measure of purity is required, ¹H qNMR stands as a powerful, orthogonal technique.[10][12]

A self-validating system for purity assessment should ideally incorporate at least two of these methods. For instance, using HPLC for initial purity assessment and then confirming the identity of the main peak and any major impurities with LC-MS provides a high degree of confidence. For critical applications, such as the synthesis of a final API, employing all three techniques provides the most rigorous and defensible purity data, aligning with the principles of scientific integrity and regulatory expectations as outlined in guidelines like ICH Q2(R1).[14][15]

References

  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL
  • Title: Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry Source: Thermo Fisher Scientific URL
  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL
  • Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC Limited URL
  • Title: Mass spectrometry in impurity profiling Source: ResearchGate URL
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: ICH Q2(R1)
  • Title: Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines Source: Benchchem URL
  • Title: Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3)
  • Title: this compound Source: MySkinRecipes URL
  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination Source: MDPI URL
  • Source: National Institutes of Health (NIH)
  • Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
  • Title: Amino Acid Pre-column Derivatization HPLC Analysis Methods Source: Creative Proteomics URL

Sources

A Comparative Guide to 2-Amino-4-methylnicotinic Acid Derivatives: Probing Kinase Inhibition and Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of rationally designed derivatives of 2-Amino-4-methylnicotinic acid, a versatile heterocyclic scaffold.[1][2] Recognizing its role as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents, this document outlines a systematic evaluation of a hypothetical series of its amide and ester derivatives.[3] We will delve into the synthetic methodologies, comparative biological data, and the underlying mechanistic principles guiding their design and potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel nicotinic acid derivatives.

Introduction: The Therapeutic Promise of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant drugs. Its ability to engage in key hydrogen bonding interactions, particularly with the hinge region of protein kinases, has made it a cornerstone in the design of targeted cancer therapies.[3][4][5][6][7] Furthermore, derivatives of nicotinic acid (a pyridine carboxylic acid) are well-established modulators of inflammatory pathways, primarily through the activation of the G-protein coupled receptor GPR109A.[8][9][10][11][12]

This compound presents an attractive starting point for the development of novel therapeutics by combining the key features of both 2-aminopyridines and nicotinic acid. The strategic placement of the amino, carboxylic acid, and methyl groups offers distinct points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide proposes a comparative study of a focused library of amide and ester derivatives of this compound to explore their potential as both kinase inhibitors and anti-inflammatory agents.

Synthetic Strategy: A Flexible Approach to Derivative Synthesis

The synthesis of the proposed amide and ester derivatives of this compound can be achieved through a straightforward and adaptable synthetic workflow. The key intermediate is the corresponding acyl chloride, which can be readily prepared and subsequently reacted with a variety of amines and alcohols to generate the target compounds.

General Synthetic Workflow

G A This compound B Thionyl Chloride (SOCl₂) A->B Activation C 2-Amino-4-methylnicotinoyl chloride B->C Acyl chloride formation D Amine (R¹R²NH) C->D Amidation E Alcohol (R³OH) C->E Esterification F Amide Derivatives D->F G Ester Derivatives E->G

Caption: General synthetic workflow for the preparation of amide and ester derivatives of this compound.

Experimental Protocol: Synthesis of 2-Amino-4-methylnicotinoyl Chloride and Subsequent Amidation

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation of the Carboxylic Acid: To a solution of this compound in anhydrous DCM, add thionyl chloride dropwise at 0 °C. The reaction mixture is then refluxed until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-Amino-4-methylnicotinoyl chloride.[13][14]

  • Amidation: The crude acyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of the desired amine and triethylamine in DCM is added dropwise. The reaction is stirred at room temperature until completion.[15][16]

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford the desired amide derivative.

A similar procedure can be followed for the synthesis of ester derivatives by substituting the amine with the corresponding alcohol.[17]

Comparative Biological Evaluation

To comprehensively assess the therapeutic potential of the synthesized derivatives, a two-pronged biological evaluation strategy is proposed, focusing on their kinase inhibitory and anti-inflammatory activities.

In Vitro Kinase Inhibition Assay

A panel of kinases relevant to cancer and inflammatory diseases should be selected for screening. A generic fluorescence-based kinase assay can be employed for high-throughput screening.[18][19]

Experimental Protocol: Fluorescence-Based Kinase Inhibition Assay

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, and ATP in kinase assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Procedure: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.

  • Detection: After incubation, add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. The fluorescent signal is read using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[18]

Hypothetical Comparative Data: Kinase Inhibition Profile

Compound IDDerivative TypeR GroupTarget KinaseIC50 (nM)
AMD-01 AmideBenzylKinase A50
AMD-02 Amide4-FluorobenzylKinase A25
AMD-03 AmideCyclohexylKinase A250
EST-01 EsterEthylKinase A>1000
EST-02 EsterBenzylKinase A500
ReferenceStaurosporine-Kinase A5

This table presents hypothetical data illustrating the expected trend of amides being more potent kinase inhibitors than esters, with aromatic side chains generally showing better activity.

In Vitro Anti-Inflammatory Assay

The anti-inflammatory potential of the derivatives can be assessed by measuring their ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measurement of TNF-α Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

  • Cytokine Measurement: After 24 hours, collect the cell supernatant and measure the concentration of TNF-α using an ELISA kit.

  • Data Analysis: Determine the IC50 value for the inhibition of TNF-α production for each compound.

Hypothetical Comparative Data: Anti-Inflammatory Activity

Compound IDDerivative TypeR GroupTNF-α Inhibition IC50 (µM)
AMD-01 AmideBenzyl15
AMD-02 Amide4-Fluorobenzyl10
EST-01 EsterEthyl5
EST-02 EsterBenzyl8
ReferenceDexamethasone-0.1

This table illustrates the hypothetical trend where ester derivatives might exhibit better anti-inflammatory activity, potentially due to improved cell permeability and subsequent hydrolysis to the active nicotinic acid form.

Mechanistic Insights and Structure-Activity Relationships

Mechanism of Kinase Inhibition

Pyridine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The 2-amino group is crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[7]

G cluster_0 Kinase ATP-Binding Pocket ATP ATP Hinge Hinge Region ATP->Hinge Competitive Binding Inhibitor 2-Amino-4-methylnicotinic Acid Derivative Inhibitor->Hinge H-Bonding

Caption: Competitive binding mechanism of a 2-aminopyridine-based kinase inhibitor.

Structure-Activity Relationship (SAR) for Kinase Inhibition:

  • Amide vs. Ester: Amide derivatives are expected to be more potent kinase inhibitors than their ester counterparts. The amide N-H can act as an additional hydrogen bond donor, enhancing binding affinity.

  • Aromatic vs. Aliphatic Side Chains: Aromatic side chains on the amide or ester can engage in π-stacking interactions within the ATP-binding pocket, leading to increased potency.

  • Substituents on Aromatic Rings: Electron-withdrawing groups on a phenyl ring of the side chain can further enhance activity.

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of nicotinic acid and its derivatives are primarily mediated through the GPR109A receptor.[8][9][10][11][12] Activation of GPR109A leads to the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[9][10]

G Derivative 2-Amino-4-methylnicotinic Acid Derivative GPR109A GPR109A Derivative->GPR109A Activation IKK IKK Complex GPR109A->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NFκB NF-κB IκBα->NFκB Sequestration Nucleus Nucleus NFκB->Nucleus Translocation (Blocked) Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription (Reduced)

Sources

A Researcher's Guide to Characterizing Antibody Cross-Reactivity Against 2-Amino-4-methylnicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the specificity of molecular interactions is paramount. 2-Amino-4-methylnicotinic acid serves as a crucial intermediate in the synthesis of a variety of bioactive compounds, including kinase inhibitors and nicotinic receptor modulators.[1] The development of immunoassays for the detection and quantification of this molecule and its structurally similar analogs is a critical step in research, development, and quality control. However, the utility of any antibody is defined by its specificity. This guide provides a comprehensive framework for researchers to evaluate and compare the cross-reactivity of antibodies against this compound and a panel of its rationally selected analogs.

The Imperative of Specificity: Understanding Antibody Cross-Reactivity

An antibody's ability to bind to molecules other than its intended target is known as cross-reactivity. For small molecules like this compound, which act as haptens, even minor structural modifications can significantly alter antibody recognition.[2] This can lead to false-positive results or inaccurate quantification in an immunoassay. Therefore, a thorough characterization of an antibody's binding profile against a panel of structurally related analogs is not just recommended; it is a prerequisite for developing a robust and reliable assay.

Cross-reactivity is not an inherent, fixed characteristic of an antibody but is highly dependent on the immunoassay format and the specific experimental conditions.[3] For small molecules, the competitive immunoassay format is the most common and effective method for assessing cross-reactivity.[4][5] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity of an analog is determined by its ability to displace the labeled analyte from the antibody, which is typically quantified as the concentration of the analog required to cause a 50% inhibition of the signal (IC50).

Designing a Cross-Reactivity Study: A Hypothetical Panel of Analogs

A systematic evaluation of cross-reactivity begins with the selection of appropriate analogs. These should be chosen to probe the antibody's tolerance to modifications at different positions on the parent molecule. Based on the structure of this compound, a logical panel of analogs for initial screening would include modifications to the amino group, the carboxylic acid group, and the methyl group on the pyridine ring.

Table 1: Proposed Panel of Analogs for Cross-Reactivity Screening

Analog Name Modification from Parent Molecule Rationale for Inclusion
2-Amino-nicotinic acidLack of methyl group at position 4Assess the importance of the methyl group for antibody recognition.
2-Amino-4,6-dimethylnicotinic acidAddition of a methyl group at position 6Determine tolerance to additional steric bulk on the pyridine ring.
2-Amino-5-bromo-4-methylnicotinic acidAddition of a bromine atom at position 5Evaluate the effect of a bulky, electron-withdrawing group.
Methyl 2-amino-4-methylnicotinateEsterification of the carboxylic acidProbe the importance of the negatively charged carboxylate for binding.
2-(Acetylamino)-4-methylnicotinic acidAcetylation of the amino groupDetermine if the free amino group is a key binding determinant.
4-methylnicotinic acidLack of the amino group at position 2Assess the contribution of the amino group to the binding epitope.
6-Amino-4-methylnicotinic acidIsomeric variation in amino group positionEvaluate the specificity for the position of the amino group.[6]

Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment

The following protocol provides a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of a polyclonal or monoclonal antibody against the proposed panel of analogs. This protocol assumes the availability of an antibody raised against a this compound-protein conjugate and a this compound-enzyme conjugate (e.g., HRP).

Diagram of the Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_prep Preparation cluster_competition Competitive Reaction cluster_detection Detection & Analysis plate_prep 1. Coat microtiter plate with capture antibody blocking 2. Block non-specific binding sites plate_prep->blocking wash1 3. Wash plate blocking->wash1 add_sample 4. Add standard (this compound) or analog solutions wash1->add_sample add_conjugate 5. Add enzyme-conjugated hapten add_sample->add_conjugate incubation 6. Incubate to allow competition add_conjugate->incubation wash2 7. Wash plate incubation->wash2 add_substrate 8. Add enzyme substrate wash2->add_substrate color_dev 9. Incubate for color development add_substrate->color_dev stop_reaction 10. Stop reaction color_dev->stop_reaction read_plate 11. Read absorbance stop_reaction->read_plate data_analysis 12. Plot dose-response curves and calculate IC50 values read_plate->data_analysis

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

Step-by-Step Protocol
  • Antibody Coating:

    • Dilute the capture antibody (e.g., rabbit anti-2-Amino-4-methylnicotinic acid) to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the this compound standard and each of the test analogs in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20).

    • Add 50 µL of each standard or analog dilution to the appropriate wells.

    • Add 50 µL of the this compound-enzyme conjugate, diluted to its optimal concentration in assay buffer, to all wells.

    • Incubate for 1-2 hours at room temperature. The key to this step is that the free analyte (standard or analog) and the enzyme-conjugated analyte will compete for binding to the limited number of antibody sites on the plate.

  • Detection:

    • Wash the plate five times with wash buffer to remove unbound reagents.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance against the logarithm of the concentration for the standard and each analog to generate dose-response curves.

    • Determine the IC50 value for the standard (this compound) and for each analog. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity for each analog using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Interpreting the Results: A Comparative Analysis

The calculated percent cross-reactivity values provide a quantitative comparison of the antibody's affinity for each analog relative to the target analyte.

Table 2: Hypothetical Cross-Reactivity Data

Compound IC50 (nM) % Cross-Reactivity Interpretation
This compound 10 100% Reference Compound
2-Amino-nicotinic acid5020%The methyl group at position 4 is important for high-affinity binding.
2-Amino-4,6-dimethylnicotinic acid10010%Additional steric bulk at position 6 reduces binding.
2-Amino-5-bromo-4-methylnicotinic acid5002%The antibody has low tolerance for substitution at position 5.
Methyl 2-amino-4-methylnicotinate10001%The free carboxylic acid is critical for antibody recognition.
2-(Acetylamino)-4-methylnicotinic acid8001.25%The free amino group is a key part of the epitope.
4-methylnicotinic acid>10,000<0.1%The amino group at position 2 is essential for binding.
6-Amino-4-methylnicotinic acid>10,000<0.1%The antibody is highly specific for the 2-amino isomer.

A high percent cross-reactivity indicates that the antibody binds the analog with an affinity similar to that of the target molecule. Conversely, a low percent cross-reactivity suggests that the structural modification on the analog significantly hinders antibody binding, indicating high specificity of the antibody for the unmodified target.

Conclusion

The rigorous evaluation of antibody cross-reactivity is a cornerstone of reliable immunoassay development. By systematically testing an antibody against a panel of rationally chosen analogs, researchers can gain a detailed understanding of its binding specificity. This knowledge is indispensable for the accurate interpretation of assay results and for making informed decisions in drug discovery, metabolic research, and quality control applications involving this compound and its derivatives. The methodologies outlined in this guide provide a robust framework for generating the critical comparative data needed to validate an antibody for its intended use.

References

  • MySkinRecipes. This compound. [Link]
  • Creative Diagnostics. (2021). Competitive ELISA. [Link]
  • Spier, C., et al. (2021). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]
  • Dzantiev, B. B., et al. (2021).
  • Van der Logt, P., et al. (2015). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease.
  • J&K Scientific LLC. 6-Amino-4-methylnicotinic acid. [Link]

Sources

"benchmarking the efficacy of 2-Amino-4-methylnicotinic acid against known inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Benchmarking Novel Kynurenine 3-Monooxygenase Inhibitors

This guide provides a comprehensive framework for benchmarking the efficacy of novel chemical entities against established inhibitors of Kynurenine 3-Monooxygenase (KMO). While this document will use 2-Amino-4-methylnicotinic acid as a representative scaffold for a hypothetical novel inhibitor, the principles and protocols described herein are broadly applicable for the rigorous evaluation of any new potential KMO inhibitor. We will compare our hypothetical compound against the well-characterized inhibitors, Ro 61-8048 and UPF 648, providing the necessary experimental context and data to inform drug discovery and development professionals.

Introduction: The Therapeutic Promise of KMO Inhibition

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, and it plays a crucial role in regulating immune responses and neuronal function.[1][2] A key enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][3] The significance of KMO as a therapeutic target stems from its position at a critical juncture in the pathway, influencing the balance between neuroprotective and neurotoxic metabolites.[4]

Inhibition of KMO is a promising strategy for treating a range of neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[1][5] The rationale is twofold: blocking KMO not only reduces the production of the neurotoxic downstream metabolites 3-HK and quinolinic acid, but it also shunts the pathway towards the formation of the neuroprotective kynurenic acid.[4][5] This guide will walk you through the essential steps to benchmark the efficacy of a novel inhibitor, providing a clear path to evaluating its therapeutic potential.

The Inhibitors: A Comparative Overview

This compound: A Scaffold for Novel Inhibitors

This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of more complex, biologically active molecules, including kinase inhibitors and nicotinic receptor modulators.[6] Its structure presents a versatile scaffold for derivatization in drug discovery programs. For the purpose of this guide, we will consider a hypothetical derivative of this compound as our test compound to illustrate the benchmarking process.

Known Inhibitors for Benchmarking

To ascertain the relative potency of a novel inhibitor, it is essential to compare it against well-characterized compounds. We have selected two potent and widely studied KMO inhibitors for this purpose:

  • Ro 61-8048: A potent, competitive, and reversible inhibitor of KMO. It is known to be brain penetrant and has demonstrated neuroprotective effects in various in vivo models.

  • UPF 648: Another potent KMO inhibitor that has been shown to increase levels of neuroprotective kynurenic acid while decreasing neurotoxic metabolites.[7] It has been instrumental in structural studies of KMO, providing insights into inhibitor binding.[8]

The Kynurenine Pathway and the Role of KMO

The following diagram illustrates the kynurenine pathway and the central role of KMO, highlighting the impact of its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT KMO KMO Kynurenine->KMO Three_HK 3-Hydroxykynurenine Quinolinic_Acid Quinolinic Acid Three_HK->Quinolinic_Acid KMO->Three_HK KAT KAT Inhibitor Inhibitor (e.g., Ro 61-8048) Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway, highlighting KMO as a key therapeutic target.

Comparative Efficacy Analysis

The primary metric for comparing the efficacy of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) is also a crucial parameter, representing the dissociation constant of the enzyme-inhibitor complex. A lower IC50 or Ki value indicates a more potent inhibitor.

The table below summarizes the in vitro efficacy of the selected known KMO inhibitors.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)
This compound Derivative Human KMO Data to be determined Data to be determined
Ro 61-8048Human KMO37[9]4.8[9]
UPF 648Human KMO20[7][10]Not reported

Detailed Experimental Protocols

To ensure the generation of robust and reproducible data, a standardized experimental protocol is paramount. The following is a representative protocol for an in vitro KMO inhibition assay.

KMO Inhibition Assay (Spectrophotometric Method)

This assay quantifies KMO activity by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[11]

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test inhibitor (e.g., this compound derivative)

  • Reference inhibitors (Ro 61-8048, UPF 648)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

KMO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare serial dilutions of inhibitors Add_Inhibitor Add inhibitor dilutions to microplate wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare KMO enzyme solution Add_Enzyme Add KMO enzyme to wells Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare L-Kynurenine and NADPH solution Start_Reaction Initiate reaction by adding L-Kynurenine and NADPH Prep_Substrate->Start_Reaction Incubate_1 Pre-incubate enzyme and inhibitor Add_Enzyme->Incubate_1 Incubate_1->Start_Reaction Measure_Absorbance Measure absorbance at 340 nm kinetically Start_Reaction->Measure_Absorbance Calculate_Rate Calculate the rate of NADPH consumption Measure_Absorbance->Calculate_Rate Plot_Data Plot % inhibition vs. inhibitor concentration Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 values using non-linear regression Plot_Data->Determine_IC50

Caption: Experimental workflow for the KMO inhibition assay.

Step-by-Step Procedure:

  • Prepare Inhibitor Solutions: Create a serial dilution of the test and reference inhibitors in the assay buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: To the wells of a 96-well microplate, add 5 µL of each inhibitor dilution. Include control wells with buffer only (for 100% activity) and a known potent inhibitor (for 0% activity).

  • Enzyme Addition: Add 85 µL of the KMO enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of a solution containing L-kynurenine and NADPH to each well. The final concentrations should be optimized, but typical values are around 100 µM for L-kynurenine and 50 µM for NADPH.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by setting the buffer-only control as 100% activity and a control with a saturating concentration of a known inhibitor as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This guide has outlined a robust methodology for benchmarking the efficacy of novel KMO inhibitors. By comparing a new chemical entity, such as a derivative of this compound, against established inhibitors like Ro 61-8048 and UPF 648, researchers can gain a clear understanding of its relative potency.

The next logical steps in the drug discovery cascade would involve assessing the selectivity of the inhibitor against other enzymes, determining its mechanism of action (e.g., competitive, non-competitive), and evaluating its efficacy in cell-based assays and in vivo models of neurodegenerative disease. The ultimate goal is to identify potent, selective, and brain-penetrant KMO inhibitors with the potential to become transformative therapies for patients suffering from these devastating conditions.

References

  • Gladstone Institutes. (2010, January 25). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase.
  • Chen, Y., & Guillemin, G. J. (2009).
  • Sigma-Aldrich. KMO Inhibitor I, Ro 61-8048.
  • MedchemExpress. UPF-648 | KMO Inhibitor.
  • Tocris Bioscience. Ro 61-8048 | Kynurenine 3-monooxygenase.
  • Tocris Bioscience. UPF 648 | Kynurenine 3-monooxygenase.
  • Selleck Chemicals. Ro 61-8048 Hydroxylase inhibitor.
  • Abcam. Ro 61-8048, kynurenine 3-monooxygenase (KMO) inhibitor (CAS 199666-03-0).
  • Santa Cruz Biotechnology. Ro 61-8048 | CAS 199666-03-0.
  • Hughes, T. D., et al. (2020). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI.
  • MedchemExpress. UPF-648 sodium salt | KMO Inhibitor.
  • Axon Medchem. UPF 648 | KMO inhibitor | Axon 2118.
  • BenchChem. (2025). Comparative Efficacy Analysis of Kynurenine-3-Monooxygenase Inhibitors: A Guide for Researchers.
  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition.
  • Patsnap Synapse. (2024, June 21). What are KMO inhibitors and how do they work?
  • Santa Cruz Biotechnology. KMO Inhibitors.
  • BPS Bioscience. KMO Inhibitor Screening Assay Kit.
  • ResearchGate. (2024, April 26). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches.
  • ResearchGate. (2025, August 7). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase.
  • MySkinRecipes. This compound.

Sources

A Comparative Guide to the Synthesis of 2-Amino-4-methylnicotinic Acid: An Evaluation of Reproducibility for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 2-Amino-4-methylnicotinic acid, a substituted pyridine derivative, serves as a valuable building block in the creation of a variety of bioactive molecules.[1] This guide provides a comparative analysis of published synthesis routes for this compound, with a focus on experimental reproducibility, practicality, and the underlying chemical principles. We will delve into two primary synthetic pathways, offering detailed protocols and a critical evaluation to aid chemists in selecting the most suitable method for their research needs.

Introduction to this compound

This compound (CAS No. 38076-82-3) is a heterocyclic compound with the molecular formula C₇H₈N₂O₂.[1][2] Its structure, featuring amino, carboxylic acid, and methyl-substituted pyridine moieties, makes it a versatile intermediate in medicinal chemistry and agrochemical research. The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications, enabling the construction of more complex molecular architectures.

Method 1: Multi-step Synthesis from 2-Chloro-4-methylnicotinonitrile

This approach begins with the commercially available or readily synthesized 2-chloro-4-methylnicotinonitrile and proceeds through amination and subsequent hydrolysis to yield the target compound. This route is advantageous as it builds upon a well-established pyridine core.

Workflow for Method 1

A 2-Chloro-4-methylnicotinonitrile B 2-Amino-4-methylnicotinonitrile A->B Amination (e.g., NH3, heat, pressure) C This compound B->C Hydrolysis (e.g., H2SO4, heat)

Caption: Synthetic pathway for Method 1.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-methylnicotinonitrile

A common precursor, 2-chloro-4-methylnicotinonitrile, can be prepared via several reported methods. One such approach involves the reaction of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination with a mixture of phosphorus oxychloride and phosphorus pentachloride. This method reports a total yield of approximately 55.7%.

Step 2: Amination of 2-Chloro-4-methylnicotinonitrile

  • Reaction Principle: The electron-withdrawing nitrile group and the pyridine nitrogen activate the chloro-substituent at the 2-position towards nucleophilic attack by ammonia.

  • Detailed Protocol:

    • A solution of 2-chloro-4-methylnicotinonitrile in a suitable solvent (e.g., ethanol or a high-boiling point ether) is placed in a pressure vessel.

    • The solution is saturated with ammonia gas at a low temperature.

    • The vessel is sealed and heated to a temperature typically ranging from 150-180°C for several hours. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The resulting crude 2-amino-4-methylnicotinonitrile can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis of 2-Amino-4-methylnicotinonitrile

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. The hydrolysis of α-aminonitriles can sometimes be challenging; however, acidic conditions are generally effective.

  • Reaction Principle: Concentrated acid protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and hydrolysis of the resulting amide yield the carboxylic acid.

  • Detailed Protocol:

    • 2-amino-4-methylnicotinonitrile is carefully added to concentrated sulfuric acid at a controlled temperature (e.g., 0-10°C).

    • The mixture is then heated, for instance, to 100°C, for a duration determined by reaction monitoring (e.g., by TLC, monitoring the disappearance of the starting material).

    • After cooling, the reaction mixture is cautiously poured onto crushed ice.

    • The pH of the solution is carefully adjusted to the isoelectric point of the amino acid (typically around pH 3-4) using a suitable base (e.g., concentrated sodium hydroxide solution), which will cause the product to precipitate.

    • The precipitated this compound is collected by filtration, washed with cold water, and dried.

Method 2: Synthesis from 2-Amino-4-picoline via Nitration and Reduction (A Hypothetical Approach)

A second potential, though less directly documented, route could commence with the commercially available 2-amino-4-picoline. This pathway would involve nitration, oxidation of the methyl group, and subsequent reduction of the nitro group. It is important to note that this is a conceptual pathway, as a complete, published procedure for the synthesis of the target molecule via this exact sequence has not been identified in the current literature.

Workflow for Method 2 (Hypothetical)

A 2-Amino-4-picoline B 2-Amino-4-methyl-3-nitropyridine A->B Nitration (HNO3/H2SO4) C 2-Amino-3-nitro-isonicotinic acid B->C Oxidation (e.g., KMnO4) D 2,3-Diamino-isonicotinic acid C->D Reduction (e.g., H2, Pd/C) E This compound D->E Diazotization & Reduction (NaNO2, H3PO2)

Caption: A hypothetical synthetic pathway for Method 2.

  • Causality Behind Experimental Choices:

    • Nitration: The directing effects of the amino and methyl groups would likely favor nitration at the 3- and 5-positions. Separation of the desired 3-nitro isomer would be a critical and potentially challenging step.

    • Oxidation: The methyl group would need to be oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) would be required.

    • Reduction: The nitro group can then be reduced to an amino group, for example, through catalytic hydrogenation.

    • Diazotization and Reduction: The newly introduced amino group at the 3-position would then need to be removed. This could potentially be achieved via diazotization followed by reduction (deamination).

Comparative Analysis

ParameterMethod 1: From 2-Chloro-4-methylnicotinonitrileMethod 2: From 2-Amino-4-picoline (Hypothetical)
Starting Material Availability 2-chloro-4-methylnicotinonitrile may need to be synthesized, though it is commercially available from some suppliers.2-amino-4-picoline is a common and readily available starting material.
Number of Steps 2-3 steps from the chloronitrile.At least 4 steps.
Reproducibility While direct literature for each step on the exact substrate is sparse, the individual transformations are standard and well-precedented, suggesting a higher likelihood of reproducibility with careful optimization.Highly uncertain due to the lack of a published procedure and potential issues with regioselectivity in the nitration step and the multi-step sequence.
Potential Challenges The amination step may require high pressure and temperature. The hydrolysis of the aminonitrile needs to be carefully controlled to avoid side reactions.Poor regioselectivity during nitration leading to difficult purification. The multi-step nature increases the potential for yield loss at each stage.
Scalability Potentially scalable, as the reaction types are common in industrial synthesis.Likely to be challenging to scale due to potential separation issues and the number of steps.

Characterization and Validation

Independent of the synthetic route chosen, the identity and purity of the final product must be rigorously confirmed. Standard analytical techniques for the characterization of this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing the characteristic shifts for the aromatic protons, the methyl group, and the carbon skeleton.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound and can provide information about its fragmentation pattern. The expected molecular weight is 152.15 g/mol .[1]

  • Melting Point: A sharp melting point is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.

Conclusion and Recommendations

Method 2, while conceptually plausible, carries a significantly higher degree of uncertainty and potential for complications, most notably the regioselectivity of the initial nitration step. Without a guiding literature precedent, this route would require substantial exploratory work.

For any synthesis of this compound, thorough analytical characterization of the final product is essential to ensure its identity and purity, thereby guaranteeing the reliability of any subsequent research in which it is employed.

References

(Note: As specific, detailed, and peer-reviewed synthesis protocols for the target molecule were not found, the references below are to related compounds, starting materials, or general procedures that inform the proposed synthetic routes.)

Sources

A Comparative Guide to the Definitive Structural Confirmation of 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For compounds like 2-Amino-4-methylnicotinic acid, a crucial intermediate in the synthesis of nicotinic receptor modulators and other bioactive molecules, an imprecise structural understanding can lead to failed downstream applications and significant resource expenditure[1]. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound, focusing on the gold-standard method of Single-Crystal X-ray Diffraction (SC-XRD) and its vital interplay with complementary spectroscopic methods.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid[2]. It provides unequivocal data on bond lengths, bond angles, and stereochemistry, which are critical for understanding a molecule's physical properties and biological activity[3]. The technique operates on the principle of Bragg's Law, where X-rays diffracted by the ordered array of atoms in a crystal produce a unique pattern that can be mathematically reconstructed into an electron density map, and subsequently, a complete atomic model[4][5].

The Causality Behind the SC-XRD Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is designed to ensure the final model's accuracy and validity. The choice to pursue SC-XRD is a choice for unparalleled atomic resolution.

sc_xrd_workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination synthesis Synthesis & Purification of this compound crystal_growth Crystal Growth (Slow Evaporation / Vapor Diffusion) synthesis->crystal_growth High Purity is Crucial crystal_selection Crystal Selection (Microscopy & Polarization) crystal_growth->crystal_selection Slow Growth Yields Quality mounting Mount Crystal on Goniometer crystal_selection->mounting diffractometer X-ray Diffractometer (Data Collection) mounting->diffractometer Precise Centering in Beam indexing Indexing & Unit Cell Determination diffractometer->indexing integration Data Integration (Reflection Intensities) indexing->integration solution Structure Solution (Phase Problem) integration->solution refinement Model Refinement solution->refinement validation Final Structure Validation (CIF) refinement->validation Check R-factor, Goodness-of-fit

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Experimental Protocol: SC-XRD Analysis

1. Crystal Growth (The Art of Patience):

  • Rationale: The formation of a high-quality single crystal, typically 0.1-0.3 mm in size, is the most critical and often rate-limiting step[4]. A well-ordered crystal lattice is essential for sharp diffraction. Slow crystallization prevents the incorporation of impurities and the formation of defects[6].

  • Method (Slow Evaporation):

    • Dissolve a high-purity sample of this compound in a suitable solvent (e.g., ethanol/water mixture) to near-saturation in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

    • Harvest transparent, well-formed crystals that are free of cracks or inclusions when viewed under a microscope[6].

2. Data Collection (The Measurement):

  • Rationale: The crystal must be precisely oriented and rotated in the X-ray beam to collect diffraction data from all possible angles, ensuring a complete dataset[2].

  • Method:

    • Carefully mount a selected crystal on a thin glass fiber or loop attached to a goniometer head[3].

    • Center the crystal within the X-ray beam of the diffractometer.

    • A data collection strategy is devised. A full sphere or hemisphere of data is typically collected by rotating the crystal incrementally, capturing diffraction patterns at each step[3]. This process can take 6-24 hours.

3. Structure Solution and Refinement (The Puzzle):

  • Rationale: The collected diffraction intensities must be mathematically converted into a 3D electron density map. This initial model is then refined to best fit the experimental data.

  • Method:

    • Indexing & Integration: The diffraction spots are indexed to determine the unit cell parameters and space group symmetry[5]. The intensity of each spot is measured.

    • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

    • Model Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (agreement factor)[7].

Data Presentation: Expected Crystallographic Data

While a public crystal structure for this compound is not available, a successful analysis would yield data summarized as follows. This hypothetical data is based on typical values for similar small organic molecules[8][9].

ParameterExpected Value/DescriptionSignificance
Chemical FormulaC₇H₈N₂O₂Confirms the elemental composition of the crystallized molecule[1].
Molecular Weight152.15 g/mol Consistent with the chemical formula[1].
Crystal Systeme.g., MonoclinicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/nDefines the symmetry operations within the unit cell[5].
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating lattice unit[4].
Resolution (Å)< 1.0 Å (typically 0.7-0.8 Å)A measure of the level of detail; lower numbers are better. <1.0 Å is excellent for small molecules.
R-factor (R1)< 0.05 (i.e., < 5%)Indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.
Bond Lengths & Anglese.g., C-C, C-N, C=O distances and anglesProvides the precise molecular geometry, confirming connectivity and identifying bond types.

Part 2: A Comparative Analysis with Orthogonal Techniques

No single technique, not even SC-XRD, should be used in isolation. Scientific integrity demands a self-validating system where multiple, independent methods provide corroborating evidence. The choice of which techniques to use is driven by the specific questions being asked.

comparison_logic main_question What is the definitive 3D structure? SC-XRD NMR MS FTIR xrd_node SC-XRD Provides: Precise 3D atomic coordinates Bond lengths & angles Stereochemistry Crystal packing Requires: High-quality single crystal State: Solid main_question:xrd->xrd_node Unambiguous 3D Structure nmr_node NMR Spectroscopy Provides: Connectivity (C-H framework) Dihedral angles (in solution) Dynamic information Requires: Soluble sample State: Solution main_question:nmr->nmr_node Structure in Solution ms_node Mass Spectrometry Provides: Molecular Weight Molecular Formula (from fragmentation) Requires: Ionizable sample State: Gas Phase main_question:ms->ms_node Formula Confirmation ftir_node FTIR Spectroscopy Provides: Presence of Functional Groups (-COOH, -NH₂, C=C) Requires: IR-active sample State: Solid/Liquid main_question:ftir->ftir_node Functional Group ID

Caption: Comparison of analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C) within a molecule in solution. 2D NMR techniques like HSQC and HMBC can map out direct and long-range C-H correlations, effectively building the molecular skeleton[10].

  • Comparison with SC-XRD:

    • Complementary Nature: NMR confirms the covalent bond connectivity that is modeled in XRD. Crucially, it reveals the molecule's structure and dynamics in solution, which may differ from the static, solid-state structure due to crystal packing forces.

    • Limitations: NMR does not provide the high-precision bond lengths and angles that SC-XRD does.

  • Protocol Synopsis:

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H, ¹³C, and 2D (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer[11].

    • Analyze chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to deduce the exact molecular formula[11].

  • Comparison with SC-XRD:

    • Prerequisite, Not Alternative: MS is a foundational technique. It confirms the molecular formula of the compound you are crystallizing, a critical piece of information needed for the XRD refinement process. It provides zero information about 3D atomic arrangement.

    • Fragmentation: Tandem MS (MS/MS) can provide structural clues by analyzing fragmentation patterns, which can help corroborate the connectivity found by other methods[12].

  • Protocol Synopsis:

    • Dissolve a small amount of sample in a suitable solvent.

    • Introduce the sample into the mass spectrometer via an ionization source (e.g., Electrospray Ionization, ESI)[13].

    • Analyze the resulting mass spectrum to identify the molecular ion peak and determine its exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. It is an excellent tool for identifying the functional groups present[14].

  • Comparison with SC-XRD:

    • Validation Tool: FTIR provides a rapid and simple way to confirm the presence of key functional groups predicted by the proposed structure. For this compound, one would expect to see characteristic stretches for N-H (amine), O-H and C=O (carboxylic acid), and C=C/C=N (aromatic ring)[15][16]. This serves as a quick quality check before proceeding with more complex analyses.

    • Limitations: Like MS, it provides no information on the 3D arrangement of these functional groups.

  • Protocol Synopsis:

    • Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.

    • Place the pellet in the FTIR spectrometer and record the absorption spectrum, typically from 4000 to 400 cm⁻¹[17].

    • Assign absorption bands to specific functional groups.

Summary Comparison of Techniques

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)FTIR Spectroscopy
Information Yield Absolute 3D structure, bond lengths/anglesAtomic connectivity, solution conformationMolecular formula, fragmentationFunctional groups present
Sample State Single Crystal (Solid)SolutionGas Phase (Ionized)Solid or Liquid
Primary Utility Definitive structure determinationConnectivity mapping & solution-state analysisMolecular formula confirmationFunctional group identification
Destructive? No[3]NoYesNo

Conclusion: An Integrated Approach for Trustworthy Results

Confirming the structure of a critical pharmaceutical intermediate like this compound requires a multi-faceted, self-validating analytical strategy. While Single-Crystal X-ray Diffraction provides the ultimate, high-resolution answer for the solid-state 3D structure, its findings must be supported by a foundation of spectroscopic data.

The rational workflow begins with Mass Spectrometry to confirm the molecular formula and FTIR Spectroscopy to verify the presence of essential functional groups. NMR Spectroscopy then provides the crucial map of atomic connectivity in solution. Only when this body of evidence is consistent and compelling should the definitive structure be assigned via SC-XRD . This integrated approach ensures scientific rigor, mitigates the risk of misidentification, and provides the trustworthy, comprehensive structural data required by researchers, scientists, and drug development professionals.

References

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]
  • Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. [Link]
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. [Link]
  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. (n.d.). Journal of Applicable Chemistry. [Link]
  • Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]
  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV
  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). PubMed. [Link]
  • Chem 117 Reference Spectra Spring 2011. (n.d.). [Link]
  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.).
  • Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. (2017). De Gruyter. [Link]
  • Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. (n.d.).
  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). (n.d.). HMDB. [Link]
  • This compound. (n.d.). MySkinRecipes. [Link]
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). PubMed. [Link]
  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
  • x Ray crystallography. (n.d.). PubMed Central. [Link]
  • X-ray crystallography. (n.d.). Wikipedia. [Link]
  • Single Crystal Structure and Characterization of 2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol. (2013). Asian Journal of Chemistry. [Link]
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. [Link]
  • Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. (2021). Aalto University. [Link]
  • NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. (n.d.). PubMed Central. [Link]
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar. [Link]
  • FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. (n.d.).
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]
  • Amino acids. (n.d.). University of Münster. [Link]
  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (2012).
  • Mass Spectrometry. (2022). Chemistry LibreTexts. [Link]
  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024).
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

Sources

A Researcher's Guide to the Pre-Clinical Evaluation of 2-Amino-4-methylnicotinic Acid: A Comparative Framework for In Vitro and In Vivo Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context of 2-Amino-4-methylnicotinic Acid

This compound is a heterocyclic compound recognized primarily as a versatile synthetic intermediate in medicinal chemistry.[1] Its structural motif, a substituted pyridine carboxylic acid, is a common feature in a variety of bioactive molecules. Notably, it is cited as a key building block in the development of nicotinic receptor modulators and kinase inhibitors, suggesting its potential utility in crafting novel therapeutics for neurological disorders and oncology.[1]

While the direct biological activity of this compound is not extensively documented in publicly available literature, its role as a precursor for nicotinic acetylcholine receptor (nAChR) ligands warrants a thorough, albeit predictive, examination of its potential in vitro and in vivo profile. Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes, including cognitive function, inflammation, and neuromuscular transmission.[2] The α7 subtype of the nAChR, in particular, is a significant target for drug discovery in areas such as Alzheimer's disease and schizophrenia.

This guide provides a comprehensive framework for the preclinical evaluation of this compound, outlining the logical progression from in vitro characterization to in vivo efficacy studies. The methodologies described herein are based on established protocols for the assessment of novel nAChR modulators, offering a scientifically rigorous approach for researchers in drug development.

In Vitro Activity Profile: From Receptor Binding to Cellular Function

The initial characterization of a novel compound invariably begins with in vitro assays to determine its interaction with the intended biological target and to assess its cellular effects. For this compound, the primary focus would be on its potential activity at various nAChR subtypes.

Receptor Binding Affinity

A fundamental first step is to ascertain whether this compound binds to nAChRs. Radioligand binding assays are a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.

Experimental Protocol: Radioligand Binding Assay for α7 and α4β2 nAChRs

  • Preparation of Receptor Membranes: Utilize cell lines stably expressing human α7 or α4β2 nAChRs (e.g., HEK293 or CHO cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane preparation to a specific protein concentration.

  • Competitive Binding Reaction: In a 96-well plate, incubate the receptor membranes with a known radioligand (e.g., [¹²⁵I]α-bungarotoxin for α7 nAChRs or [³H]epibatidine for α4β2 nAChRs) and varying concentrations of this compound.

  • Incubation and Filtration: Allow the binding reaction to reach equilibrium. Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Activity at nAChRs

Once binding is established, the functional consequence of this interaction must be determined. Does the compound act as an agonist (activating the receptor), an antagonist (blocking the receptor), or a positive allosteric modulator (enhancing the effect of the endogenous ligand, acetylcholine)? This can be assessed using functional assays that measure receptor-mediated ion flux.

Experimental Protocol: Calcium Flux Assay in a Fluorescent Imaging Plate Reader (FLIPR)

  • Cell Plating: Plate cells expressing the nAChR subtype of interest (e.g., GH4C1 cells for α7) in a 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Stimulation: Place the plate in a FLIPR instrument. Add varying concentrations of this compound to the wells. To assess agonist activity, measure the change in fluorescence. To assess antagonist activity, pre-incubate with the test compound before adding a known nAChR agonist (e.g., acetylcholine) and measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC50 (potency) and Emax (efficacy). For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Illustrative In Vitro Data Summary

Due to the absence of published data, the following table presents hypothetical results for this compound to illustrate how such data would be summarized.

Assay TypenAChR SubtypeParameterIllustrative Value
Radioligand Bindingα7Ki (nM)150
α4β2Ki (nM)>10,000
Calcium Flux (Agonist)α7EC50 (nM)250
Emax (%)85 (Partial Agonist)
Calcium Flux (Antagonist)α4β2IC50 (nM)>10,000

Causality Behind Experimental Choices: The selection of α7 and α4β2 nAChR subtypes for initial screening is based on their prevalence in the central nervous system and their involvement in cognitive processes and addiction, respectively.[3] The use of both binding and functional assays provides a comprehensive in vitro pharmacological profile, distinguishing between affinity and efficacy.

In Vivo Activity Profile: From Pharmacokinetics to Behavioral Efficacy

Promising in vitro activity must be translated into in vivo efficacy. This requires an understanding of the compound's pharmacokinetic properties and its effects in relevant animal models of disease.

Pharmacokinetic (PK) Studies

Before assessing efficacy, it is crucial to determine if the compound can reach its target in the body at sufficient concentrations and for an adequate duration. PK studies in rodents are a standard initial step.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Compound Administration: Administer this compound to a cohort of rats or mice via intravenous (IV) and oral (PO) routes at a defined dose.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing and Analysis: Process the blood to obtain plasma. Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time for both IV and PO administration. Calculate key PK parameters including clearance, volume of distribution, half-life (T₁/₂), and oral bioavailability (%F).

Illustrative Pharmacokinetic Data Summary (Rat Model)
ParameterRouteIllustrative Value
Half-life (T₁/₂)IV2.5 hours
ClearanceIV15 mL/min/kg
Volume of DistributionIV2.0 L/kg
Oral Bioavailability (%F)PO35%

Causality Behind Experimental Choices: The inclusion of both IV and PO routes is essential to determine the absolute oral bioavailability, which is a critical parameter for assessing the feasibility of oral drug development.

In Vivo Efficacy: Models of Cognition and Inflammation

Based on the potential role of α7 nAChR agonists in cognition and inflammation, relevant animal models should be employed to evaluate the in vivo efficacy of this compound.

Experimental Protocol: Novel Object Recognition (NOR) Test for Cognitive Enhancement

  • Habituation: Acclimate mice to the testing arena in the absence of any objects.

  • Training Phase: Place two identical objects in the arena and allow the mice to explore for a set period. Administer this compound or vehicle control prior to this phase.

  • Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Record the time the mice spend exploring each object.

  • Data Analysis: Calculate a discrimination index, which represents the proportion of time spent exploring the novel object. A higher index in the compound-treated group compared to the vehicle group suggests cognitive enhancement.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Model

  • Compound Administration: Administer this compound or vehicle control to a cohort of mice.

  • Induction of Inflammation: After a set pre-treatment time, inject the mice with LPS to induce a systemic inflammatory response.

  • Cytokine Measurement: At a peak inflammatory time point (e.g., 2 hours post-LPS), collect blood samples and measure the plasma levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using an ELISA.

  • Data Analysis: Compare the cytokine levels between the compound-treated and vehicle-treated groups. A significant reduction in cytokine levels in the treated group indicates anti-inflammatory activity.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental logic and potential mechanisms of action, the following diagrams illustrate the preclinical evaluation workflow and a key signaling pathway associated with α7 nAChR activation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Receptor Binding Receptor Binding Binding Affinity (Ki) Binding Affinity (Ki) Receptor Binding->Binding Affinity (Ki) Functional Assays Functional Assays Potency (EC50/IC50) Potency (EC50/IC50) Functional Assays->Potency (EC50/IC50) Efficacy (Emax) Efficacy (Emax) Functional Assays->Efficacy (Emax) Binding Affinity (Ki)->Functional Assays Pharmacokinetics Pharmacokinetics Bioavailability & Half-life Bioavailability & Half-life Pharmacokinetics->Bioavailability & Half-life Efficacy Models Efficacy Models Cognitive Enhancement Cognitive Enhancement Efficacy Models->Cognitive Enhancement Anti-inflammatory Activity Anti-inflammatory Activity Efficacy Models->Anti-inflammatory Activity Bioavailability & Half-life->Efficacy Models In Vitro Evaluation In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Start Start Start->Receptor Binding

Caption: Preclinical evaluation workflow for this compound.

G This compound This compound α7 nAChR α7 nAChR This compound->α7 nAChR Agonist Binding Ca2+ Influx Ca2+ Influx α7 nAChR->Ca2+ Influx Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling e.g., CaMKII, CREB Anti-inflammatory Effects Anti-inflammatory Effects Downstream Signaling->Anti-inflammatory Effects Inhibition of NF-κB Cognitive Enhancement Cognitive Enhancement Downstream Signaling->Cognitive Enhancement Synaptic Plasticity

Caption: Potential α7 nAChR-mediated signaling pathway.

Conclusion: A Roadmap for Discovery

While this compound is currently positioned as a synthetic intermediate, its structural alerts suggest a potential for direct biological activity, particularly as a modulator of nicotinic acetylcholine receptors. The absence of published data necessitates a structured and hypothesis-driven approach to its evaluation. The comparative framework presented in this guide, from in vitro receptor pharmacology to in vivo functional outcomes, provides a robust roadmap for researchers to unlock the potential therapeutic value of this and similar novel chemical entities. Each experimental step is designed to build upon the last, ensuring a logical and resource-efficient progression from initial screening to preclinical proof-of-concept.

References

  • MySkinRecipes. This compound. [Link]
  • Wikipedia. Nicotinic acetylcholine receptor. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Detection of 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Amino-4-methylnicotinic Acid

This compound, a substituted pyridinecarboxylic acid, is a molecule of significant interest in pharmaceutical research and drug development. As a structural analog of nicotinic acid (Vitamin B3), it and its derivatives are explored for a variety of therapeutic applications. The efficacy, safety, and quality of any drug substance are fundamentally linked to our ability to accurately and precisely quantify it, identify its impurities, and understand its metabolic fate. Therefore, the selection of an appropriate analytical technique for its detection is a critical decision in the development pipeline.

This guide provides a comprehensive comparison of the principal analytical techniques applicable to the detection and quantification of this compound. As a Senior Application Scientist, my objective is not merely to list methods but to provide a deeper, experience-driven rationale for procedural choices, enabling researchers, scientists, and drug development professionals to select and implement the most suitable strategy for their specific analytical challenges. While validated methods for this specific molecule may not be universally published, the principles outlined herein are directly extrapolated from established methods for nicotinic acid, its analogs, and other amino acids, providing a robust foundation for method development and validation.[1][2][3][4]

Core Analytical Techniques: A Comparative Overview

The choice of an analytical method is governed by the physicochemical properties of the analyte—polarity, volatility, molecular weight, and the presence of chromophoric or ionizable groups—and the requirements of the analysis, such as required sensitivity, sample matrix, and throughput. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), the workhorses of modern analytical chemistry.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely adopted technique for the analysis of non-volatile, polar compounds like this compound.[1] Its strength lies in the variety of separation modes (e.g., reversed-phase, HILIC) and detection methods available.

Principle of the Technique

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For a polar, zwitterionic molecule like this compound, which contains both a basic amino group and an acidic carboxylic acid group, Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most pertinent modes.[5][6] Detection is typically achieved using UV-Visible spectrophotometry, leveraging the UV absorbance of the pyridine ring, or more powerfully, with mass spectrometry (LC-MS/MS) for supreme sensitivity and selectivity.[1][7]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Fluid or Bulk Drug Substance Extract Extraction/ Deproteinization (e.g., with Acetonitrile) Sample->Extract Dilute Dilution & Filtration Extract->Dilute Inject Autosampler Injection Dilute->Inject Vial Transfer Separate HPLC Separation (e.g., C18 Column) Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Signal Output Integrate Peak Integration Chromatogram->Integrate Quantify Quantification (vs. Calibration Curve) Integrate->Quantify Report Report Quantify->Report Final Report

Caption: General workflow for HPLC-based analysis.

A. HPLC with UV Detection (HPLC-UV)

This is the most accessible HPLC method, ideal for routine quality control, purity assessments, and assays where analyte concentrations are relatively high.

Expertise & Causality: The pyridine ring in this compound contains a chromophore that absorbs UV light, typically around 260-265 nm.[7] This intrinsic property allows for direct detection without derivatization. The choice of mobile phase is critical; a common starting point is an aqueous buffer (e.g., phosphate or acetate) mixed with an organic modifier like acetonitrile or methanol. The pH of the aqueous phase must be controlled to ensure consistent ionization state of the analyte's amino and carboxyl groups, which dictates its retention behavior on a reversed-phase column. A pH between 3 and 6 is often optimal.

Experimental Protocol: HPLC-UV Assay

  • Instrumentation: HPLC system with a UV-Vis detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Isocratic Elution: 85% Phase A, 15% Phase B. Rationale: This starting condition provides a balance of aqueous and organic content to retain and elute a polar compound like our analyte.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 262 nm.[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability & Validation:

    • Calibration: Prepare a series of standards (e.g., 1-150 µg/mL) and inject to establish a linear calibration curve. A correlation coefficient (R²) of >0.999 is expected.[8]

    • Precision: Perform six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be less than 2.0%.[9]

    • Accuracy: Analyze samples with known spiked concentrations at three levels (e.g., 80%, 100%, 120%). Recovery should be within 98-102%.[10]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as bioanalysis (e.g., plasma samples) or trace impurity detection, LC-MS/MS is the gold standard.

Expertise & Causality: This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and its specific mass-to-charge ratio (m/z) is selected. This parent ion is fragmented, and a specific fragment ion is monitored. This process, known as Selected Reaction Monitoring (SRM), is exceptionally selective and virtually eliminates matrix interference.[11][12] For this compound (C₇H₈N₂O₂), the molecular weight is 152.15 g/mol . In positive ion mode ESI, we would expect a protonated molecular ion [M+H]⁺ at m/z 153.1. Fragmentation would likely involve the loss of water (-18) or the carboxyl group (-45).

Experimental Protocol: LC-MS/MS Bioanalysis

  • Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for fast gradients.

    • Mobile Phase: Phase A: 0.1% formic acid in water. Phase B: 0.1% formic acid in acetonitrile. Rationale: Formic acid is a volatile modifier that aids in protonation for ESI and improves peak shape.

    • Gradient Elution: A typical gradient might run from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Settings (Hypothetical):

    • Ionization Mode: ESI Positive.

    • SRM Transition:

      • Parent Ion (Q1): m/z 153.1

      • Fragment Ion (Q3): A primary fragment could be m/z 136.1 (loss of NH₃) or m/z 108.1 (loss of COOH). These would need to be optimized by direct infusion of a standard.

    • Collision Energy: To be optimized empirically (typically 10-30 eV).

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).[11]

    • Vortex to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Validation Parameters:

    • Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve with acceptable precision (RSD < 20%) and accuracy (80-120%).[13] This can reach low ng/mL or even pg/mL levels.

    • Matrix Effect: Must be assessed to ensure that components in the plasma do not suppress or enhance the analyte's ionization.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its high chromatographic efficiency, but it is best suited for volatile and thermally stable compounds.

Principle of the Technique

GC separates compounds in their gaseous state based on their boiling point and interaction with a stationary phase coated on the inside of a long, thin capillary column. The separated compounds then enter a mass spectrometer for detection. Since this compound is a non-volatile amino acid, direct analysis is challenging.[14][15] Therefore, a chemical derivatization step is mandatory to convert the polar -COOH and -NH₂ groups into volatile, thermally stable esters (e.g., by silylation with BSTFA or esterification).[16]

Expertise & Causality: Derivatization is the critical enabler for GC-MS analysis of this analyte. The choice of derivatizing agent is key. Silylation, for instance, replaces the acidic protons on the carboxyl and amino groups with trimethylsilyl (TMS) groups, drastically increasing volatility. The mass spectrum of the derivatized compound will then be used for identification and quantification. While powerful, this adds a step to sample preparation, which can introduce variability if not carefully controlled.

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation: GC system with a capillary column (e.g., HP-5ms) coupled to a mass spectrometer.[14][17]

  • Sample Derivatization:

    • Evaporate the sample extract to complete dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification, monitoring characteristic ions of the derivatized analyte.[14][17]

  • Validation: Similar to HPLC, requires calibration curves and QC samples. The derivatization efficiency and stability must also be assessed.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It requires very small sample volumes and can be highly efficient.

Principle of the Technique

In CE, a narrow-bore fused-silica capillary filled with a buffer is placed between two buffer reservoirs, and a high voltage is applied. Cations, anions, and neutral molecules separate based on their charge-to-size ratio and the electroosmotic flow (EOF) of the buffer. For amino acids, direct detection can be challenging due to low UV absorbance and the need for a chromophore.[18][19] Therefore, similar to GC-MS, a derivatization step is often employed to attach a UV-absorbing or fluorescent tag to the amino group.[18][20]

Expertise & Causality: The primary advantage of CE is its extremely high separation efficiency and minimal solvent consumption.[19][21] However, its sensitivity with standard UV detection can be lower than HPLC due to the very short path length of the capillary.[19] Derivatization with reagents like 1,2-naphthoquinone-4-sulfonate (NQS) can form colored derivatives detectable in the visible range, significantly improving sensitivity and selectivity.[19][20] Coupling CE with mass spectrometry (CE-MS) is also possible and provides high sensitivity and specificity.[18]

Experimental Protocol: CE-UV with Pre-Capillary Derivatization

  • Instrumentation: Capillary Electrophoresis system with a UV-Vis detector.

  • Sample Derivatization (with NQS):

    • Mix 100 µL of the sample solution with 100 µL of a 1,2-naphthoquinone-4-sulfonate (NQS) solution and 100 µL of a borate buffer (pH 10).[19]

    • Heat the mixture in a water bath at 65 °C for 5 minutes.[19]

    • Add a citrate buffer to stop the reaction and stabilize the derivative.

  • CE Conditions:

    • Capillary: Fused-silica, 50 µm i.d., effective length 40 cm.

    • Background Electrolyte (BGE): 40 mM sodium tetraborate solution.[19][20]

    • Applied Voltage: 25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: 480 nm (for the NQS derivative).[19]

  • Validation: The method requires validation for linearity, precision, and accuracy. The stability of the derivatized product is a critical parameter to evaluate.

Comparative Analysis of Techniques

To facilitate decision-making, the following table summarizes the key performance characteristics of the discussed analytical techniques.

FeatureHPLC-UVLC-MS/MSGC-MSCE-UV
Principle Liquid ChromatographyLiquid Chromatography + Mass SpecGas Chromatography + Mass SpecCapillary Electrophoresis
Sensitivity (LOD/LOQ) Moderate (~µg/mL)Very High (~pg/mL to ng/mL)High (~ng/mL)Low to Moderate (~µg/mL)
Selectivity GoodExcellentVery GoodGood
Sample Preparation Simple (dissolve, filter)Moderate (protein precipitation)Complex (derivatization required)Moderate (derivatization often needed)
Analysis Time 5-15 min2-10 min10-30 min5-20 min
Instrumentation Cost LowHighModerateLow to Moderate
Best Suited For Routine QC, purity, assayBioanalysis, trace analysis, metabolomicsVolatile compound screeningChiral separations, small sample volumes
Key Limitation Lower sensitivityHigh cost, matrix effectsRequires derivatizationLower sensitivity, reproducibility can be challenging

Decision Guide for Method Selection

Choosing the right tool for the job is paramount. The following decision tree provides a logical pathway for selecting the most appropriate technique based on your analytical needs.

Decision_Tree cluster_trace start What is the primary analytical goal? goal_qc Routine QC / Purity Assay (High Concentration) start->goal_qc goal_trace Trace Analysis / Bioanalysis (Low Concentration) start->goal_trace goal_confirm Structural Confirmation start->goal_confirm method_hplcuv HPLC-UV goal_qc->method_hplcuv Simple, robust, and cost-effective need_highest_sens Is highest sensitivity required? goal_trace->need_highest_sens method_lcms LC-MS/MS goal_confirm->method_lcms Provides molecular weight and fragmentation data method_gcms GC-MS (with derivatization) method_ce CE-UV (with derivatization) need_highest_sens->method_lcms Yes limited_sample Is sample volume extremely limited? need_highest_sens->limited_sample No limited_sample->method_gcms No limited_sample->method_ce Yes

Caption: Decision tree for selecting an analytical technique.

Conclusion

The analytical landscape for the detection of this compound is rich with powerful and complementary techniques.

  • HPLC-UV stands out as the ideal choice for routine, high-concentration applications like quality control and formulation assays due to its simplicity, robustness, and cost-effectiveness.

  • LC-MS/MS is the undisputed champion for any application requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices or the detection of trace-level impurities. Its ability to provide molecular weight and structural information makes it invaluable in drug discovery and development.

  • GC-MS and CE , while potent in their own right, generally require a derivatization step for this analyte, which adds complexity to the workflow. GC-MS remains a viable option if LC instrumentation is unavailable, while CE excels when sample volumes are exceptionally limited or when high-efficiency separations are paramount.

Ultimately, a thorough understanding of the analytical objective, coupled with the insights into the causality and practical execution of each technique provided in this guide, will empower researchers to develop and validate methods that are not only scientifically sound but also perfectly suited to their intended purpose.

References

  • SPARC BioCentre Molecular Analysis. (n.d.). Sample Preparation. SickKids Research Institute.
  • Almalki, A. S., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI.
  • Wonorahardjo, S., et al. (2021). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research.
  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Bevital AS.
  • Creek, D. J., et al. (2012). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the metabolome. SciSpace.
  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
  • Almalki, A. S., et al. (2021). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. ResearchGate.
  • NIST. (n.d.). Niacin, TMS derivative. NIST WebBook.
  • LGC. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
  • Unnam, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Almalki, A. S., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar.
  • BioPharm International. (2003). Method Validation Guidelines. BioPharm International.
  • Stanford University Mass Spectrometry. (n.d.). Sample Preparation.
  • Iwaki, M., et al. (2000). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites. PubMed.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
  • Bansal, S. K., et al. (2008). Validation of Analytical Methods. ResearchGate.
  • Donati, I., et al. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. PubMed.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Bordoloi, R., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Indo American Journal of Pharmaceutical Research.
  • Bio-Synthesis Inc. (2009). Sample preparation for Amino Acid Analysis.
  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate.
  • Garcia-Ruiz, C., et al. (1999). Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatization. SciSpace.
  • Ronald, R., & Tunning, J. (n.d.). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research.
  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
  • Gnoscience. (2022). Principles of Capillary Electrophoresis – A Small Synthesis. Journal of Biology and Medicine: Open Access.
  • Siddiqui, A., et al. (2017). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research.
  • Garcia-Ruiz, C., et al. (1999). Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatization Using 1,2-Naphthoquinone-4-Sulfonate. ResearchGate.
  • Cohen, S. A. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. PubMed.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-4-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Amino-4-methylnicotinic acid derivatives, a scaffold of significant interest in medicinal chemistry. We will explore how structural modifications to this core influence biological activity, with a particular focus on anticancer and kinase inhibitory effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Introduction: The Versatility of the this compound Scaffold

This compound is a versatile heterocyclic building block that has garnered attention in pharmaceutical research. Its intrinsic structural features—a pyridine ring, an amino group, a carboxylic acid, and a methyl group—offer multiple points for chemical modification, allowing for the creation of diverse chemical libraries. This structural versatility makes it a valuable starting point for the development of novel therapeutic agents.[1][2] Derivatives of this scaffold have been investigated for a range of biological activities, including as nicotinic receptor modulators, anti-inflammatory agents, and, most notably, as kinase inhibitors and anticancer agents.[1][2] The strategic modification of the amino and carboxylic acid functionalities, in particular, allows for the fine-tuning of a compound's pharmacological profile.

Core Structure-Activity Relationships: A Comparative Analysis

Modifications at the 3-Carboxylic Acid Group: Amide and Ester Derivatives

The conversion of the carboxylic acid to amides or esters is a common strategy to enhance cell permeability and introduce new interaction points with biological targets.

Key Insight: The nature of the substituent introduced via an amide or ester linkage can significantly impact biological activity. For instance, in related nicotinic acid derivatives investigated for anticancer activity, the introduction of bulky aromatic or heteroaromatic rings through an amide bond has been shown to enhance potency. This is often attributed to favorable hydrophobic and pi-stacking interactions within the target's binding site.

Comparative Data:

The following table presents a hypothetical comparison based on general principles observed in related compound series, illustrating potential SAR trends for this compound amides.

Derivative IDR Group (at 3-carboxamide)Target Cell LineIC50 (µM)
Parent Acid -OHMCF-7>100
Amide-1 -NH-phenylMCF-750
Amide-2 -NH-(4-chlorophenyl)MCF-715
Amide-3 -NH-(3,4-dichlorophenyl)MCF-78
Amide-4 -NH-benzylMCF-735
Amide-5 -NH-(4-methoxybenzyl)MCF-742

This data is illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

From this illustrative data, we can hypothesize the following SAR:

  • Aromatic Substitution: The presence of an aromatic ring at the amide nitrogen generally confers higher activity compared to the parent carboxylic acid.

  • Electronic Effects: Electron-withdrawing groups (e.g., chloro) on the phenyl ring tend to increase potency. The disubstituted chloro-analogue shows the highest activity, suggesting a specific binding pocket that accommodates this substitution pattern.

  • Steric and Conformational Effects: The benzyl amide shows moderate activity, indicating that some flexibility in the linker is tolerated.

Modifications at the 2-Amino Group

The 2-amino group is a crucial hydrogen bond donor and can be a key anchoring point to the hinge region of many kinases.

Key Insight: Acylation or alkylation of the 2-amino group can modulate selectivity and potency. In many kinase inhibitors, this amino group forms a critical hydrogen bond with the kinase hinge region. Therefore, modifications at this position must be carefully considered.

Comparative Data:

The following table illustrates a hypothetical SAR for modifications at the 2-amino position, assuming a kinase inhibitory profile.

Derivative IDR' Group (at 2-amino)Target KinaseIC50 (nM)
Parent Amine -HKinase X500
Amine-Ac-1 -C(O)-CH3Kinase X>1000
Amine-Ar-1 -phenylKinase X250
Amine-Ar-2 -(4-fluorophenyl)Kinase X120

This data is illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

From this illustrative data, we can infer:

  • Acylation: Acylation of the 2-amino group is generally detrimental to activity, likely due to the disruption of a key hydrogen bond donation to the kinase hinge.

  • Arylation: Introduction of an aryl group can be tolerated and may lead to increased potency, potentially through additional hydrophobic or pi-stacking interactions. The presence of a fluorine atom on the phenyl ring further enhances activity, a common observation in medicinal chemistry due to its ability to modulate electronic properties and participate in favorable interactions.

Experimental Protocols

To facilitate further research and validation of the SAR of this compound derivatives, we provide the following detailed experimental protocols.

General Synthesis of 2-Amino-4-methylnicotinamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from the parent carboxylic acid.

Workflow for Amide Synthesis

A This compound B Activation of Carboxylic Acid (e.g., SOCl2 or HATU/DIPEA) A->B Step 1 C Acyl Chloride or Activated Ester B->C E Amide Coupling C->E D Amine (R-NH2) D->E Step 2 F 2-Amino-4-methylnicotinamide Derivative E->F

Caption: General workflow for the synthesis of 2-Amino-4-methylnicotinamide derivatives.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or DMF) under an inert atmosphere, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Alternatively, the carboxylic acid can be converted to the acyl chloride by refluxing with thionyl chloride.

  • Amide Coupling:

    • To the activated carboxylic acid solution, add the desired amine (R-NH2) (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives against cancer cell lines using the MTT assay.[3][4][5]

Workflow for MTT Assay

A Seed cancer cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 3-4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells from a sub-confluent culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48 to 72 hours.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of compounds against a specific kinase using a fluorescence-based assay.[6][7][8]

Workflow for In Vitro Kinase Assay

A Prepare serial dilutions of test inhibitor B Add inhibitor and kinase/substrate mixture to a 384-well plate A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C for 60 minutes C->D E Stop reaction and measure fluorescence D->E F Calculate percent inhibition E->F G Determine IC50 value F->G

Caption: General workflow for an in vitro fluorescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of the test inhibitor in 100% DMSO.

    • Further dilute the compounds in the kinase assay buffer to the final desired concentrations, ensuring the final DMSO concentration is constant (e.g., ≤1%).[6]

  • Assay Reaction:

    • Add the diluted test inhibitor to the wells of a 384-well plate.

    • Add the pre-diluted kinase and fluorescently labeled peptide substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP. The ATP concentration should be near the Km for the specific kinase.[6]

  • Incubation and Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction (if required by the assay format) and measure the fluorescence intensity with a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and kinase inhibition. The available data on related structures suggests that modifications at the 3-carboxamide and 2-amino positions are key to modulating biological activity. The introduction of substituted aryl groups via an amide linkage at the 3-position appears to be a viable strategy for enhancing potency. The integrity of the 2-amino group seems crucial for interactions with kinase hinge regions, with arylation being a more favorable modification than acylation.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish a more definitive and quantitative SAR. The experimental protocols provided in this guide offer a robust framework for such investigations. A deeper understanding of the SAR for this versatile scaffold will undoubtedly accelerate the discovery of new and effective therapeutic agents.

References

  • MySkinRecipes. (n.d.). This compound. [Link]
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
  • protocols.io. (2023). In vitro kinase assay. [Link]
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]

Sources

Validating GPR109A as a Novel Biological Target for 2-Amino-4-methylnicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate a new biological target for the compound 2-Amino-4-methylnicotinic acid. While traditionally viewed as a modulator of nicotinic acetylcholine receptors (nAChRs), its structural similarity to nicotinic acid (niacin) suggests a plausible interaction with the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] This receptor has garnered significant interest for its roles in metabolic regulation and immunomodulation.[1][2]

This document outlines a scientifically rigorous, multi-faceted approach to investigate and validate this hypothesis. We will detail the causality behind our experimental choices, present self-validating protocols, and compare the activity of this compound with established GPR109A agonists.

The Hypothesis: Beyond Nicotinic Receptors

This compound is a synthetic intermediate used in the development of nicotinic receptor modulators.[3] However, its core nicotinic acid scaffold is the key pharmacophore for GPR109A activation. GPR109A is a Gi-protein coupled receptor expressed in various tissues, including adipocytes and immune cells, and is activated by nicotinic acid to mediate anti-lipolytic and anti-inflammatory effects.[2][4] We hypothesize that the structural modifications in this compound do not abolish its affinity for GPR109A, and that this receptor represents a novel, therapeutically relevant target for this compound.

Comparative Compounds

To rigorously assess the activity of this compound at GPR109A, we will use the following comparators:

  • Nicotinic Acid (Niacin): The endogenous and well-characterized agonist for GPR109A.

  • MK-1903: A potent and selective synthetic GPR109A full agonist.[5]

Experimental Validation Workflow

Our validation strategy is a multi-step process, beginning with computational modeling and progressing through in vitro functional assays. This tiered approach allows for early, cost-effective screening before committing to more resource-intensive experiments.

ValidationWorkflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation a Molecular Docking b Binding Site Analysis a->b Predict binding mode c Receptor Binding Assay a->c Prioritize for experimental testing b->c d cAMP Functional Assay c->d Confirm functional activity e β-Arrestin Recruitment Assay d->e Assess biased agonism f Downstream Cytokine Assay e->f Evaluate physiological response G_Protein_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi Protein (αβγ) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Ligand 2-Amino-4- methylnicotinic acid Ligand->GPR109A Binds ATP ATP ATP->AC Substrate

Caption: GPR109A-mediated Gαi signaling pathway.

Protocol:

  • Cell Culture: Use GPR109A-expressing cells.

  • cAMP Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate adenylyl cyclase with forskolin to elevate basal cAMP levels.

  • Compound Treatment: Concurrently treat cells with increasing concentrations of this compound, nicotinic acid, or MK-1903.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).

Expected Outcome & Data Presentation:

CompoundPotency (EC50, nM)Efficacy (% Inhibition of Forskolin-stimulated cAMP)
This compound80085%
Nicotinic Acid150090%
MK-19038095%

Note: Values are hypothetical for illustrative purposes.

Downstream Anti-Inflammatory Effect Assay

Objective: To assess the ability of this compound to elicit a physiologically relevant anti-inflammatory response mediated by GPR109A.

Rationale: GPR109A activation has been shown to suppress the production of pro-inflammatory cytokines in various cell types, including retinal pigment epithelial cells. [6] Protocol:

  • Cell Culture: Use a relevant cell line that expresses GPR109A and produces inflammatory cytokines upon stimulation (e.g., human ARPE-19 cells or primary macrophages).

  • Inflammatory Challenge: Pre-treat cells with increasing concentrations of this compound, nicotinic acid, or MK-1903 for 1 hour.

  • Stimulation: Induce an inflammatory response by adding an inflammatory stimulus like TNF-α or LPS.

  • Cytokine Measurement: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant. Measure the concentration of a key pro-inflammatory cytokine (e.g., IL-6 or Ccl2) using an ELISA kit.

  • Data Analysis: Plot the cytokine concentration against the log concentration of the compound. Determine the IC50 for cytokine inhibition.

Expected Outcome: this compound will dose-dependently inhibit the production of IL-6, demonstrating a functional anti-inflammatory effect comparable to that of nicotinic acid.

Conclusion and Future Directions

The proposed workflow provides a robust and logical progression for validating GPR109A as a novel biological target for this compound. Positive results from these comparative studies would provide strong evidence for this new mechanism of action, opening up new therapeutic avenues for this compound in metabolic and inflammatory diseases.

Future studies could explore potential biased agonism by investigating β-arrestin recruitment, further delineating the signaling profile of this compound. In vivo studies in relevant disease models would be the subsequent step to confirm the therapeutic potential of targeting GPR109A with this compound.

References

  • Title: Nicotinic acetylcholine receptors (nACh) | Introduction Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]
  • Title: Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice Source: PubMed Central URL:[Link]
  • Title: Acetylcholine receptor Source: Wikipedia URL:[Link]
  • Title: Nicotinic acetylcholine receptor Source: Wikipedia URL:[Link]
  • Title: Cholinergic Receptors: Nicotinic Source: JoVE URL:[Link]
  • Title: Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain Source: PubMed Central URL:[Link]
  • Title: GPR109A activation and aging liver Source: PubMed Central URL:[Link]
  • Title: GPR109A and Vascular Inflamm
  • Title: GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinop
  • Title: In Silico Technologies in Drug Target Identification and Validation Source: ResearchG
  • Title: In silico Methods for Identification of Potential Therapeutic Targets Source: PubMed Central URL:[Link]
  • Title: In Silico Technologies in Drug Target Identification and Validation Source: BS Public
  • Title: this compound Source: MySkinRecipes URL:[Link]

Sources

A Head-to-Head Comparison: The Therapeutic Potential of 2-Amino-4-methylnicotinic Acid-Based Kinase Inhibitors vs. Commercial Drugs in Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chronic inflammatory diseases represent a significant global health challenge, driving a continuous search for novel therapeutic agents with improved efficacy and safety profiles. The 2-aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide explores the therapeutic potential of 2-Amino-4-methylnicotinic acid as a key building block for a new generation of anti-inflammatory drugs.[1] We present a comparative analysis of a hypothetical, yet representative, kinase inhibitor derived from this scaffold, designated as AMN-K1 , against the commercially successful Janus kinase (JAK) inhibitor, Tofacitinib . This in-depth guide provides a technical examination of their mechanisms of action, supported by synthesized experimental data, detailed protocols for head-to-head evaluation, and a forward-looking perspective on the potential of this compound in drug discovery.

Introduction: The Promise of the 2-Aminopyridine Scaffold in Inflammation

The pyridine ring is a cornerstone in the development of small molecule therapeutics, and its derivatives are integral to a wide array of clinically approved drugs. Among these, the 2-aminopyridine moiety has garnered significant attention for its role as a versatile scaffold in the design of kinase inhibitors. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many inflammatory and autoimmune diseases.[2] Consequently, targeting kinases offers a powerful strategy for therapeutic intervention.

This compound, with its inherent structural features of a 2-aminopyridine core functionalized with a carboxylic acid and a methyl group, represents a valuable starting point for the synthesis of novel kinase inhibitors.[1] The presence of multiple functional groups allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the potential of this scaffold by proposing a hypothetical derivative, AMN-K1 , a selective Janus Kinase (JAK) inhibitor, and comparing it directly with the established therapeutic, Tofacitinib.

Mechanism of Action: Targeting the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses. This pathway is central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

The JAK-STAT Signaling Cascade

Cytokine binding to its receptor induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs, which then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for the STAT proteins. Upon recruitment, STATs are themselves phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate the transcription of pro-inflammatory genes.

JAK-STAT Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Modulation

Caption: The canonical JAK-STAT signaling pathway.

AMN-K1 (Hypothetical): A Selective JAK1 Inhibitor

For the purpose of this guide, we hypothesize AMN-K1 as a selective inhibitor of JAK1, synthesized from a this compound scaffold. Its selectivity for JAK1 is a key design feature aimed at providing a more targeted therapeutic effect with a potentially improved safety profile compared to broader spectrum JAK inhibitors. By selectively inhibiting JAK1, AMN-K1 would primarily block the signaling of cytokines that rely on JAK1-dependent pathways, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), both of which are major drivers of inflammation.

Tofacitinib: A Pan-JAK Inhibitor

Tofacitinib is an orally available, small molecule inhibitor of the Janus kinase family. It exhibits inhibitory activity against JAK1, JAK2, and JAK3, with a functional preference for JAK1 and JAK3 over JAK2. This broader inhibition profile allows Tofacitinib to block the signaling of a wider range of cytokines, contributing to its potent anti-inflammatory effects. However, the inhibition of multiple JAKs, particularly JAK2 which is involved in hematopoiesis, has been associated with some of the side effects observed with this class of drugs.

Head-to-Head Comparison: AMN-K1 vs. Tofacitinib

This section provides a comparative analysis of the hypothetical AMN-K1 and Tofacitinib, based on synthesized but plausible experimental data.

Kinase Inhibition Profile

A critical determinant of a kinase inhibitor's efficacy and safety is its selectivity profile across the kinome.

Kinase TargetAMN-K1 (IC50, nM)Tofacitinib (IC50, nM)
JAK1 5 1
JAK2 50020
JAK3 1005
TYK2 800110
SYK >10,000>10,000
BTK >10,000>10,000
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Interpretation: AMN-K1 is designed to be a highly selective JAK1 inhibitor, with significantly less activity against other JAK family members. In contrast, Tofacitinib demonstrates potent inhibition of JAK1, JAK3, and to a lesser extent, JAK2. This difference in selectivity is expected to translate into distinct biological effects and safety profiles.

In Vitro Cellular Activity

The efficacy of these inhibitors can be assessed in cellular assays that measure the downstream effects of JAK-STAT signaling.

AssayAMN-K1 (IC50, nM)Tofacitinib (IC50, nM)
IL-6 induced STAT3 phosphorylation in human PBMCs 108
IFN-γ induced STAT1 phosphorylation in human PBMCs 1512
LPS-induced TNF-α secretion from human monocytes 2520
PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide.

Interpretation: Both AMN-K1 and Tofacitinib demonstrate potent inhibition of cytokine-induced STAT phosphorylation and downstream inflammatory mediator release in primary human immune cells. The comparable potencies in these cellular assays suggest that selective JAK1 inhibition by AMN-K1 can be as effective as pan-JAK inhibition in blocking key inflammatory pathways.

Preclinical In Vivo Efficacy (Collagen-Induced Arthritis Model in Rats)

The therapeutic potential of anti-inflammatory compounds is often evaluated in animal models of disease. The collagen-induced arthritis (CIA) model in rats is a widely used model for rheumatoid arthritis.

ParameterVehicle ControlAMN-K1 (10 mg/kg, oral)Tofacitinib (10 mg/kg, oral)
Arthritis Score (mean ± SEM) 10.5 ± 0.83.2 ± 0.52.8 ± 0.4
Paw Swelling (mm, mean ± SEM) 2.5 ± 0.20.8 ± 0.10.7 ± 0.1
Pro-inflammatory Cytokine Levels in Serum (pg/mL, mean ± SEM)
IL-6150 ± 2045 ± 840 ± 7
TNF-α250 ± 3580 ± 1275 ± 10
*p < 0.01 vs. Vehicle Control

Interpretation: In the rat CIA model, both AMN-K1 and Tofacitinib significantly reduced the clinical signs of arthritis, including arthritis scores and paw swelling, at the same oral dose. Furthermore, both compounds effectively suppressed the systemic levels of pro-inflammatory cytokines, IL-6 and TNF-α. These findings suggest that selective JAK1 inhibition can achieve comparable in vivo efficacy to pan-JAK inhibition in a model of inflammatory arthritis.

Experimental Protocols

To facilitate the direct comparison of novel compounds like AMN-K1 with established drugs, standardized and robust experimental protocols are essential.

Kinase Inhibition Assay (Biochemical)

Kinase Inhibition Assay Recombinant_Kinase Recombinant Kinase (e.g., JAK1) Incubation Incubation (e.g., 30 min at 30°C) Recombinant_Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound (AMN-K1 or Tofacitinib) Inhibitor->Incubation Detection Detection of Phosphorylated Substrate (e.g., Luminescence) Incubation->Detection

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (AMN-K1 or Tofacitinib) in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, and ATP in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the recombinant kinase to each well.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for 30 minutes.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-STAT Assay (Flow Cytometry)

Methodology:

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Resuspend the PBMCs in culture medium.

  • Compound Treatment and Stimulation:

    • Pre-incubate the PBMCs with serial dilutions of the test compound (AMN-K1 or Tofacitinib) for 1 hour at 37°C.

    • Stimulate the cells with a specific cytokine (e.g., IL-6 for STAT3 phosphorylation, IFN-γ for STAT1 phosphorylation) for 15 minutes at 37°C.

  • Cell Staining and Analysis:

    • Fix and permeabilize the cells.

    • Stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., CD3, CD4) and intracellular phosphorylated STAT proteins (e.g., pSTAT3, pSTAT1).

    • Acquire the data on a flow cytometer and analyze the percentage of cells with phosphorylated STAT in specific cell populations.

  • Data Analysis:

    • Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Future Directions and Conclusion

The this compound scaffold holds significant promise as a starting point for the development of novel kinase inhibitors for the treatment of inflammatory diseases. The hypothetical derivative, AMN-K1, illustrates the potential for creating highly selective JAK1 inhibitors with comparable efficacy to established pan-JAK inhibitors like Tofacitinib in preclinical models. The key advantage of a more selective inhibitor lies in the potential for an improved safety profile, a critical consideration in the long-term management of chronic inflammatory conditions.

Further research should focus on the synthesis and characterization of a library of derivatives based on the this compound core. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. Head-to-head comparisons with existing therapies, using the protocols outlined in this guide, will be essential to validate the therapeutic potential of these novel compounds.

References

  • This is a placeholder for a reference that would ideally describe the synthesis of a kinase inhibitor from this compound.
  • MySkinRecipes. (n.d.). This compound.
  • This is a placeholder for a general review on kinase inhibitors in inflamm
  • This is a placeholder for a review on the JAK-STAT p
  • This is a placeholder for a reference detailing the preclinical development of Tofacitinib.
  • MDPI. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.
  • This is a placeholder for a reference describing the collagen-induced arthritis model.
  • This is a placeholder for a reference on in vitro kinase assay methodologies.
  • This is a placeholder for a reference on phospho-flow cytometry techniques.
  • Patterson, H., et al. (2014). Protein kinase inhibitors in the treatment of inflammatory and autoimmune diseases. Clinical and Experimental Immunology, 176(1), 1-10.

Sources

A Comparative Guide to the Inter-Laboratory Validation of a 2-Amino-4-methylnicotinic Acid Bioassay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

2-Amino-4-methylnicotinic acid is a vital heterocyclic building block in modern synthetic chemistry.[1] Its structural motifs are incorporated into a range of bioactive molecules, including kinase inhibitors and nicotinic receptor modulators, which are critical in drug discovery and development.[1] Given its role as a key intermediate, the robust and reliable quantification of this molecule, or more critically, the biological activity of the final drug substance it helps create, is paramount for ensuring product quality, safety, and efficacy.

This guide provides a comprehensive comparison of analytical methodologies for drug products derived from this compound, with a special focus on the design and validation of a functional bioassay. While chemical assays like chromatography measure concentration, a bioassay quantifies biological activity or potency—often the most important critical quality attribute (CQA) for complex therapeutics.[2][3] We will explore the rationale behind methodological choices, present detailed protocols for inter-laboratory validation, and provide the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions.

Methodology Comparison: Bioassay vs. Chromatographic Techniques

The choice of an analytical method is a balance of sensitivity, specificity, throughput, and the ultimate question being asked. For a final drug product, regulatory bodies often require a validated potency assay that reflects the product's mechanism of action (MOA).[4]

Below is a comparison of a hypothetical cell-based bioassay against standard chromatographic methods for analyzing a therapeutic agent synthesized using this compound.

Parameter Cell-Based Bioassay (Hypothetical) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-Performance Liquid Chromatography (HPLC)
Principle Measures the biological response of living cells to the drug, directly assessing potency and functional activity.[2]Separates compounds by chromatography and detects them by mass, providing high sensitivity and specificity for quantification.Separates compounds by chromatography and detects them via UV or other detectors; a robust and widely used quantification tool.[5]
Primary Measurement Relative Potency (compared to a reference standard)Absolute or Relative ConcentrationAbsolute or Relative Concentration
Specificity High (for the biological MOA); can be susceptible to matrix effects from other bioactive compounds.Very High (based on parent/daughter ion transitions).[6]Moderate to High (dependent on chromatographic resolution and detector).[5]
Sensitivity (LOQ) Typically in the ng/mL to pg/mL range, depending on the cellular response.Low ng/mL to pg/mL range.[7]Low µg/mL to ng/mL range.[5]
Precision (%RSD) Typically <20-25% for inter-assay precision, variability is inherently higher.[8]Typically <15%.[6][9]Typically <2%.[10]
Throughput Lower; often requires multi-day cell culture and incubation steps.High; can be automated for large sample sets.High; well-established automated workflows.
Regulatory Relevance Essential for potency testing of many biologics and complex drugs to demonstrate stability and lot release.[3][4]Gold standard for pharmacokinetic (PK) studies and impurity profiling.Standard for release testing, purity, and content uniformity.

Designing an Inter-Laboratory Validation Study

An inter-laboratory validation, also known as assessing reproducibility, is the ultimate test of an analytical method's robustness.[11][12] It evaluates the method's performance when used by different analysts in different laboratories with different equipment, providing a true measure of its transferability and consistency.[12][13]

The workflow for such a study is a systematic process designed to challenge the method under varied, yet controlled, conditions.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Validation Parameters (ICH Q2(R1)) P2 Develop Standardized Validation Protocol P1->P2 P3 Select Participating Laboratories (≥2) P2->P3 P4 Prepare & Distribute Homogeneous Samples & Reagents P3->P4 E1 Each Lab Executes the Protocol P4->E1 E2 Independent Data Acquisition E1->E2 A1 Centralized Data Collection E2->A1 A2 Statistical Analysis (ANOVA, RSD%) A1->A2 A3 Assess Reproducibility Against Acceptance Criteria A2->A3 A4 Generate Final Validation Report A3->A4

Caption: Workflow for an inter-laboratory method validation study.

Step-by-Step Protocol: Inter-Laboratory Validation

This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[12][13][14]

  • Objective Definition: Clearly state the purpose: To assess the reproducibility of the [Insert Assay Name, e.g., Kinase Inhibition Bioassay] for determining the potency of Drug X.

  • Protocol Finalization: A single, unambiguous analytical procedure must be distributed to all participating laboratories. This document is the cornerstone of the study and must detail every step, including:

    • Reagent preparation (supplier, grade, storage).

    • Reference standard handling and preparation.

    • Sample preparation steps.

    • Instrumental parameters and settings.

    • Data analysis procedures, including curve fitting models and system suitability tests.

  • Sample Preparation & Distribution:

    • A central laboratory prepares a single, homogeneous batch of the test material.

    • Prepare samples at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[12]

    • Aliquots are coded (blinded) and distributed to each participating laboratory along with the reference standard and any critical reagents to minimize variability.

  • Execution: Each laboratory independently performs the assay as specified in the protocol.

    • Causality: It is critical that analysts do not deviate from the written procedure. The goal is to test the method itself, not the analyst's ability to optimize it. Any deviation must be documented and justified.

    • Each laboratory should perform a predetermined number of independent replicates (e.g., n=6) at each concentration level.

  • Data Reporting: Laboratories report their raw data and calculated results to the coordinating site using a standardized template. This ensures consistency in data handling and prevents transcription errors.

  • Statistical Analysis:

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD or coefficient of variation, CV) for each concentration level within each laboratory and across all laboratories.

    • Use statistical tools such as Analysis of Variance (ANOVA) to decompose the total variation into within-laboratory and between-laboratory components.

    • The "reproducibility" is the precision determined under these inter-laboratory conditions.[12]

  • Acceptance Criteria: The results must meet pre-defined acceptance criteria. These are typically wider than for intermediate precision (within-laboratory). For a bioassay, an inter-laboratory %RSD of ≤25% is often considered acceptable.

Experimental Methodologies

Protocol 1: Hypothetical Kinase Inhibition Bioassay

This protocol describes a potential bioassay for a drug substance synthesized from this compound, assuming the final product is a kinase inhibitor. The principle is to measure the inhibition of a specific kinase's ability to phosphorylate a substrate.

G cluster_0 Assay Principle cluster_1 Signal Detection Kinase Kinase Enzyme Product Phosphorylated Substrate Kinase->Product Phosphorylation Substrate Peptide Substrate Substrate->Product Phosphorylation ATP ATP ATP->Product Phosphorylation Inhibitor Drug Substance (Inhibitor) Inhibitor->Kinase Binds & Blocks ADP ADP Product->ADP DetectionAb Detection Antibody (Anti-Phospho-Substrate) Product->DetectionAb Binds Luminescence Luminescent Signal DetectionAb->Luminescence Generates

Caption: Principle of a kinase inhibition luminescent bioassay.

Methodology:

  • Plate Coating: Coat a 96-well white opaque microplate with the peptide substrate specific to the target kinase. Incubate and wash to remove unbound substrate.

    • Causality: Immobilizing the substrate ensures that only the phosphorylated product is detected in subsequent steps.

  • Reagent Preparation:

    • Reference Standard & Samples: Prepare a standard curve of the reference standard (e.g., 8 points, 3-fold serial dilution). Prepare test samples at multiple dilutions.

    • Kinase/ATP Mix: Prepare a solution containing the target kinase enzyme and ATP at a predetermined concentration (e.g., the Km for ATP).

  • Kinase Reaction: Add the reference standard dilutions, controls, and test samples to the wells. Immediately add the Kinase/ATP mix to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Causality: This step allows the kinase to phosphorylate the substrate. The presence of the inhibitor (drug substance) will reduce the rate of this reaction in a dose-dependent manner.

  • Detection: Add a stop solution to halt the reaction. Add a detection antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that specifically binds to the phosphorylated substrate. Incubate and wash.

  • Signal Generation: Add a luminescent substrate (e.g., luminol-based). The HRP on the detection antibody will catalyze a reaction that produces light.

  • Data Acquisition: Read the luminescent signal on a plate reader.

  • Data Analysis: Plot the signal (Relative Light Units) versus the log of the concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 (the concentration that causes 50% inhibition). The relative potency of the test sample is calculated by comparing its EC50 to that of the reference standard.

Protocol 2: Comparative LC-MS/MS Method

This protocol provides a robust alternative for quantifying the concentration of the active molecule, based on methods used for similar nicotinic acid-related compounds.[6][9][15]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

    • Causality: Acetonitrile precipitates proteins which would otherwise interfere with the analysis. The SIL-IS corrects for variations in sample processing and instrument response.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to elute the analyte of interest.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor a specific precursor ion (the protonated molecule, [M+H]+) and a specific product ion generated by collision-induced dissociation. This provides extremely high selectivity.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Use a linear regression with 1/x² weighting to fit the curve.

    • Quantify the concentration in unknown samples by interpolating their peak area ratios from the calibration curve.

Validation Performance and Acceptance Criteria

The following table outlines typical acceptance criteria for key validation parameters based on ICH guidelines.[8][12][14][16]

Validation Parameter Bioassay Acceptance Criteria LC-MS/MS Acceptance Criteria
Accuracy Mean recovery of 80-120% of nominalMean recovery of 85-115% of nominal (±20% at LLOQ)
Precision (Repeatability & Intermediate) %RSD ≤ 20%%RSD ≤ 15% (≤20% at LLOQ)
Reproducibility (Inter-Laboratory) %RSD ≤ 25%Not typically required for submission unless standardizing a method.[13]
Linearity (Coefficient of Determination) r² ≥ 0.98 for the linear portion of the dose-response curver² ≥ 0.99
Range The interval providing acceptable accuracy, precision, and linearity.Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ).

Conclusion

The inter-laboratory validation of an analytical method is a critical exercise to ensure its suitability for its intended purpose, especially in a regulated drug development environment. For a therapeutic agent derived from this compound, both bioassays and chromatographic methods have their place. While LC-MS/MS offers unparalleled precision and specificity for concentration measurement, a well-validated bioassay is indispensable for quantifying the biological potency, which is the ultimate measure of a drug's therapeutic potential. The choice of method must be guided by the analytical need, and its validation must be a rigorous, systematic process grounded in authoritative guidelines to ensure data integrity and patient safety.

References

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline.
  • Pharmaceutical Technology. (2022). Overview of the Fundamentals in Developing a Bioassay.
  • MySkinRecipes. (n.d.). This compound.
  • Charles River Laboratories. (n.d.). Biological Assay Development.
  • St-Germain, G., Lapierre, S., & Tessier, D. (1989). Performance Characteristics of Two Bioassays and High-Performance Liquid Chromatography for Determination of Flucytosine in Serum. Antimicrobial Agents and Chemotherapy, 33(8), 1403–1405.
  • Slideshare. (n.d.). Principles of bioassay.
  • Thompson, M. (2006). On the validation by inter-laboratory study of ‘procedures’ in chemical measurement. Analytical Methods.
  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products.
  • Svar Life Science. (n.d.). Bioassay Qualification and Validation.
  • ICH. (2019). Bioanalytical Method Validation – M10.
  • Quantics Biostatistics. (n.d.). Bioassay Statistics.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures.
  • Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals.
  • Bevital AS. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the.
  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • ResearchGate. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Amino-4-methylnicotinic acid (CAS No. 38076-82-3), a key intermediate in pharmaceutical and agrochemical research.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Part 1: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, like many nicotinic acid derivatives, presents several potential hazards.

Known Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

  • Aquatic Harm: May be harmful to aquatic life.[2][4]

While not specifically listed as a hazardous waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it is the waste generator's responsibility to determine if the waste exhibits hazardous characteristics.[5] Given its irritant properties, the most prudent and compliant approach is to manage all this compound waste as hazardous chemical waste .

Part 2: Personal Protective Equipment (PPE) and Safety Protocols

Based on the risk assessment, specific engineering controls and PPE are required to minimize exposure during handling and disposal operations.

Control/PPE Specification & Rationale
Work Area All handling and weighing of the solid compound, as well as waste packaging, must be conducted in a certified chemical fume hood to contain dust and vapors.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory. This provides a barrier against accidental splashes or airborne dust.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated solid waste after handling.[6]
Body Protection A laboratory coat must be worn to protect against skin contact.[3]
Respiratory Protection If dust generation is unavoidable despite engineering controls, a NIOSH-approved particulate respirator should be used.[2]
Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting, storing, and disposing of waste containing this compound. Segregation of waste streams is crucial for safe and compliant disposal.

Step 1: Container Selection and Labeling

  • Obtain a Designated Waste Container: Use a chemically compatible container with a secure, leak-proof lid.[5] For solid waste, a wide-mouth polyethylene pail or jar is suitable. For liquid waste (rinsate), a polyethylene carboy is appropriate.

  • Label the Container: Before adding any waste, affix a Hazardous Waste Label provided by your institution's Environmental Health and Safety (EHS) department.[7][8] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." List all other components if it's a mixture.

    • The accumulation start date (the date the first drop of waste is added).

    • The associated hazards (e.g., "Irritant").

Step 2: Waste Collection and Segregation

  • Unused or Expired Solid Chemical:

    • Place the original, tightly sealed container into the designated solid hazardous waste container.

    • If transferring the chemical, do so inside a fume hood. Ensure the material is placed directly into the labeled waste container.[9]

  • Contaminated Solid Waste (Non-Sharps):

    • This stream includes contaminated gloves, weighing paper, and wipes.

    • Place all items into a clear plastic bag lining the solid waste pail.[7][8] Do not use biohazard bags.

    • Keep the container lid sealed at all times, except when adding waste.[10]

  • Contaminated Glassware and Sharps:

    • Collect in a separate, puncture-proof sharps container specifically designated for chemically contaminated sharps.

    • Label this container clearly as "Hazardous Waste - Sharps" and list the chemical contaminants.

  • Aqueous Waste (Rinsate):

    • When decontaminating glassware that held this compound, the first rinse must be collected as hazardous waste.[10] Subsequent rinses may be permissible for sewer disposal, but you must consult your institutional EHS policy.

    • Collect the first rinsate in the designated liquid hazardous waste container (carboy).

Step 3: On-Site Storage

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[5]

  • Secondary Containment: Place the waste container inside a larger, chemically compatible secondary containment bin to contain any potential leaks.[8]

  • Segregation: Do not store this waste with incompatible materials, such as strong oxidizing agents or strong alkalis.[9][11]

Step 4: Arranging for Final Disposal

  • Monitor Fill Level: Do not fill containers beyond 90% capacity to allow for expansion.

  • Request Pickup: Once the container is full or you are nearing the maximum accumulation time limit set by your institution (typically 90-180 days), contact your EHS department to schedule a waste pickup.[5]

  • Documentation: Complete any required waste manifests or pickup request forms accurately.[5] The waste will be transported and disposed of by a licensed hazardous waste vendor.

Part 4: Emergency Procedures for Spills

In the event of an accidental release, follow these procedures immediately.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For minor spills of solid material, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.[12]

  • Cleanup (Minor Spills):

    • Wearing the appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material and absorbent into the designated solid hazardous waste container.[6][12]

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as contaminated solid waste.[5]

    • Wash hands thoroughly after cleanup is complete.

Disposal Process Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_collect Phase 2: Segregation & Collection cluster_dispose Phase 3: Storage & Final Disposition start Identify Waste for Disposal (this compound) assess Assess Hazards (Irritant, Aquatic Harm) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste Stream ppe->segregate solid_waste Solid Waste (Unused chemical, gloves, wipes) segregate->solid_waste Solid liquid_waste Aqueous Waste (First rinse of glassware) segregate->liquid_waste Liquid label_solid Label Solid Waste Container solid_waste->label_solid label_liquid Label Liquid Waste Carboy liquid_waste->label_liquid collect_solid Collect in Lined, Sealed Pail label_solid->collect_solid storage Store in Designated SAA with Secondary Containment collect_solid->storage collect_liquid Collect in Sealed Carboy label_liquid->collect_liquid collect_liquid->storage pickup Request EHS Pickup (When full or time limit reached) storage->pickup vendor Disposal by Approved Hazardous Waste Vendor pickup->vendor

Caption: A workflow diagram for the disposal of this compound.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Safety data sheet - CPAchem. (2023). CPAchem Ltd.
  • Safety Data Sheet: Nicotinic acid - Carl ROTH. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Safety Data Sheet - Angene Chemical. (2025). Angene Chemical.
  • 2-Amino-5-bromo-6-methyl-nicotinic acid - Apollo Scientific. (2023). Apollo Scientific.
  • This compound - MySkinRecipes. (n.d.). MySkinRecipes.
  • Safety Data Sheet: Nicotinic acid - Carl ROTH. (n.d.). Carl ROTH.
  • Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99% - Cole-Parmer. (n.d.). Cole-Parmer.
  • Niacin - SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
  • Safety Data Sheet: Nicotinic acid - Chemos GmbH&Co.KG. (2019). Chemos GmbH&Co.KG.
  • NiaShure - niacin (nicotinic acid) sds - Kirby Agri. (2015). Kirby Agri.
  • Proper Disposal of 5-(Benzyloxy)pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals - Benchchem. (2025). Benchchem.
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023). Northwestern University.
  • Hazardous Waste Disposal Guide - NSWAI. (n.d.). NSWAI.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Dartmouth College.
  • SAFETY DATA SHEET - Spectrum Chemical. (2018). Spectrum Chemical.

Sources

Comprehensive Safety and Handling Guide for 2-Amino-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The operational guidance herein is grounded in the established principles of laboratory safety and chemical hygiene, emphasizing a proactive approach to risk mitigation. The procedures outlined are designed to be self-validating, ensuring a robust safety framework for all laboratory personnel.

Hazard Identification and Risk Assessment

Based on the toxicological profiles of related aminonicotinic acids and pyridinecarboxylic acid derivatives, 2-Amino-4-methylnicotinic acid should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.[3][4] Analogous compounds have been noted to be harmful if swallowed or inhaled.[5] Therefore, a thorough risk assessment is mandatory before commencing any work.

Inferred Hazard Statements:

  • May cause skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[4][6]

Given the nature of aminopyridine derivatives, it is prudent to handle this compound with the assumption that it may have other, uncharacterized toxicological properties. All exposure routes—inhalation, ingestion, and skin contact—must be minimized.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure. The selection of appropriate PPE is a critical control point in the safe handling of this compound.

PPE Selection Framework

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) Assess_Task Assess Task: - Weighing Solid - Preparing Solution - Transferring Liquid Fume_Hood Chemical Fume Hood Assess_Task->Fume_Hood Solid Handling Ventilation Well-Ventilated Area Assess_Task->Ventilation Liquid Handling Eye_Protection Safety Goggles (EN166/NIOSH) Fume_Hood->Eye_Protection Hand_Protection Nitrile Gloves Fume_Hood->Hand_Protection Body_Protection Lab Coat Fume_Hood->Body_Protection Ventilation->Eye_Protection Ventilation->Hand_Protection Ventilation->Body_Protection Respiratory_Protection Respirator (if outside hood) Ventilation->Respiratory_Protection If ventilation is inadequate

Caption: PPE selection workflow for handling this compound.

Recommended Personal Protective Equipment

The following table summarizes the minimum required PPE for handling this compound.

Equipment Specification Purpose
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7]To prevent eye contact with dust or splashes.
Hand Protection Nitrile rubber gloves.[7]To prevent skin contact.
Body Protection A standard laboratory coat.[7]To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator for dusts if handling outside a certified chemical fume hood.[7]To prevent inhalation of the powder.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to ensure laboratory safety and maintain the integrity of the compound.

Operational Plan: From Receipt to Storage
  • Receiving and Inspection : Upon receipt, inspect the package for any signs of damage. Verify that the label matches the ordered material.

  • Initial Handling : Before opening the package, don the appropriate PPE as specified in the table above. All initial handling of the solid compound, including weighing, must be conducted in a certified chemical fume hood to control dust.[6]

  • Storage : The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[8] For long-term stability, storage at -20°C is recommended, and the storage area should be locked.[5][7]

Experimental Protocol: Preparing a Stock Solution

This protocol outlines a general procedure for preparing a stock solution. All steps involving the solid compound must be performed in a chemical fume hood.

  • Pre-weighing Preparation : Place a weigh boat on a calibrated analytical balance and tare.

  • Weighing : Carefully transfer the desired amount of this compound powder to the weigh boat. Record the exact weight.

  • Solubilization : Transfer the weighed solid to an appropriate volumetric flask. Add a small amount of the desired solvent (e.g., DMSO, DMF) and gently swirl to dissolve the compound.

  • Final Volume : Once the solid is completely dissolved, add the solvent to the final desired volume. Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling and Storage : Transfer the solution to a clearly labeled storage vial and store under the appropriate conditions.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation occurs.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting.[7] Clean mouth with water and seek immediate medical attention.[3]
Accidental Release Measures

In case of a spill, ensure adequate ventilation and wear appropriate PPE.[9] For a solid spill, avoid generating dust.[4] Use dry clean-up procedures, such as gently sweeping or vacuuming the material into a suitable and closed container for disposal.[4] Do not let the chemical enter drains.[8]

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]

  • Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed container.

  • Liquid Waste : Collect liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers : Puncture empty containers to prevent reuse and dispose of them as hazardous waste.[6]

Do not mix this waste with other waste streams unless compatibility is confirmed. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 6-Aminonicotinamide.
  • Bio-Strategy. (n.d.). 2,6-Pyridinedicarboxylic acid Safety Data Sheet.
  • XiXisys. (n.d.). 6-Aminonicotinic acid, methyl ester Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • CPAchem. (2023, April 10). Safety data sheet.
  • Sigma-Aldrich. (2025, November 6). Methyl nicotinate Safety Data Sheet.
  • Aldrich. (2025, September 27). 2,6-Pyridinedicarboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). 2-Aminonicotinic acid Safety Data Sheet.
  • ChemicalBook. (2025, July 16). This compound, | 38076-82-3.
  • CPC Biotech. (2020, October 7). MATERIAL SAFETY DATA SHEET.
  • Spectrum Chemical. (2018, July 23). SAFETY DATA SHEET.
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • Apollo Scientific. (2023, March 12). 2-Amino-5-bromo-6-methyl-nicotinic acid Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024, April 3). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Aldrich. (2025, November 6). 2-Amino-4-methylpyridine Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). 3-Pyridinecarboxylic acid, methyl ester Safety Data Sheet.
  • ChemWhat. (n.d.). This compound, CAS#: 38076-82-3.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.